3-(Difluoromethoxy)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBOPIBHZFBHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371747 | |
| Record name | 3-(Difluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97582-88-2 | |
| Record name | 3-(Difluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 3-(Difluoromethoxy)benzonitrile from 3-Hydroxybenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The difluoromethyl ether (-OCF₂H) moiety is a privileged functional group in modern medicinal chemistry, prized for its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and cell membrane permeability.[1][2] This guide provides an in-depth technical overview of the synthesis of 3-(difluoromethoxy)benzonitrile, a valuable building block in pharmaceutical development, starting from the readily available precursor, 3-hydroxybenzonitrile.[3][4] We will explore the core chemical principles, compare prevalent synthetic strategies, and present a detailed, field-proven experimental protocol. The causality behind experimental choices is elucidated to empower researchers to not only replicate the synthesis but also to adapt it with a deep mechanistic understanding.
The Strategic Importance of the Difluoromethoxy Group
The incorporation of fluorine into drug candidates is a cornerstone of contemporary drug design.[5] The -OCF₂H group, in particular, offers a unique combination of properties. Unlike the more common trifluoromethyl (-CF₃) group, the hydrogen atom in the difluoromethyl group is acidic enough to act as a hydrogen bond donor, mimicking interactions of hydroxyl or amide groups while increasing lipophilicity.[2] This modulation of physicochemical properties can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile.[5] Benzonitrile derivatives themselves are versatile scaffolds in drug discovery, interacting with a wide range of biological targets.[6][7][8] The synthesis of this compound, therefore, provides access to a key intermediate for creating novel therapeutics.
Mechanistic Pathways to O-Difluoromethylation
The direct O-difluoromethylation of phenols is the most efficient route to aryl difluoromethyl ethers. The predominant and most robust strategy involves the in situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate.
The generalized mechanism proceeds via three key steps:
-
Phenol Deprotonation: A base is used to deprotonate the starting material, 3-hydroxybenzonitrile, generating a more nucleophilic phenolate anion.
-
Difluorocarbene Generation: A difluorocarbene precursor is decomposed, typically through thermal means, to release the electrophilic :CF₂ species.
-
Nucleophilic Trapping: The phenolate anion attacks the difluorocarbene, forming a new C-O bond. Subsequent protonation during aqueous work-up yields the final aryl difluoromethyl ether.
Caption: Generalized mechanism for O-difluoromethylation via difluorocarbene.
While several reagents can generate difluorocarbene, their operational simplicity, cost, and reaction conditions vary significantly.
| Method/Reagent | Typical Conditions | Advantages | Disadvantages/Limitations |
| Sodium Chlorodifluoroacetate (ClCF₂COONa) | DMF or NMP, Base (Cs₂CO₃, K₂CO₃), 100-120 °C | Bench-stable, inexpensive, readily available, operationally simple.[5][9] | Requires elevated temperatures; vigorous off-gassing requires careful pressure management.[5] |
| Difluoromethyltriflate (HCF₂OTf) | CH₃CN/H₂O, Base (KOH), Room Temp | Very fast, mild conditions (room temp), high functional group tolerance.[10] | Specialized reagent, not as common or inexpensive as haloacetates.[10] |
| Ethyl Bromodifluoroacetate (BrCF₂COOEt) | K₂CO₃, 80 °C | Efficient, chemoselective for phenols/thiols over amines.[1] | Can proceed via nucleophilic substitution, not just carbene pathway.[1] |
| S-(Difluoromethyl)sulfonium Salts | LiOH, Room Temp | Bench-stable reagent, mild conditions.[11] | Reagent is less common and requires synthesis.[11] |
For its balance of cost, scalability, and reliability, the sodium chlorodifluoroacetate method is often the preferred choice in a drug development setting.[5][9] A patent for a related compound, 3-chloro-5-(difluoromethoxy)benzylamine, also utilizes a difluoromethylation reagent under similar conditions of heat and base, underscoring the industrial relevance of this approach.[12]
A Field-Proven Protocol for the Synthesis of this compound
This protocol is adapted from robust procedures published in Organic Syntheses, which are rigorously checked and validated.[5][9] It employs sodium chlorodifluoroacetate as the difluorocarbene precursor.
Materials & Equipment
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Role in Reaction |
| 3-Hydroxybenzonitrile | 1.0 | 119.12 | Starting Material |
| Cesium Carbonate (Cs₂CO₃) | 1.5 | 325.82 | Base |
| Sodium Chlorodifluoroacetate | 2.8 | 152.46 | Difluorocarbene Precursor |
| N,N-Dimethylformamide (DMF), anhydrous | - | 73.09 | Solvent |
| Deionized Water | - | 18.02 | Co-solvent/Reaction Mediator |
| Ethyl Acetate (EtOAc) | - | 88.11 | Extraction Solvent |
| Brine (Saturated NaCl) | - | - | Aqueous Wash |
| Sodium Sulfate (Na₂SO₄), anhydrous | - | 142.04 | Drying Agent |
Equipment: 100 mL round-bottomed flask, magnetic stir bar, reflux condenser, oil bath with temperature control, Schlenk line or nitrogen inlet/outlet, separatory funnel, rotary evaporator.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
(Note: Perform all steps in a well-ventilated chemical fume hood.)
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 3-hydroxybenzonitrile (e.g., 2.00 g, 16.8 mmol, 1.00 equiv) and cesium carbonate (8.21 g, 25.2 mmol, 1.50 equiv).[5]
-
Inert Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line, evacuate the headspace under vacuum for 1 minute, and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which prevents unwanted side reactions with atmospheric moisture.
-
Solvent Addition: Add anhydrous DMF (e.g., 25 mL) and deionized water (e.g., 3.0 mL) sequentially via syringe. Initiate stirring (e.g., 500 rpm). The base deprotonates the phenol to form the active nucleophile.
-
Reagent Addition: Briefly remove the septum and add sodium chlorodifluoroacetate (e.g., 7.15 g, 46.9 mmol, 2.80 equiv) in one portion under a positive flow of nitrogen.[9]
-
Reaction Conditions: Quickly replace the septum with a reflux condenser, ensuring the top is connected to a nitrogen line with an oil bubbler outlet. This is critical to safely vent the CO₂ gas produced during the reaction.[5] Lower the apparatus into a preheated oil bath at 120 °C and stir vigorously for 2-3 hours.[5] The high temperature is necessary to induce thermal decarboxylation of the sodium salt to generate difluorocarbene.
-
Reaction Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), using a suitable eluent like 4:1 Hexanes:Ethyl Acetate. The product will have a higher Rƒ value than the polar starting material.
-
Work-up: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with deionized water (e.g., 50 mL) and transfer it to a 250 mL separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The product will move into the organic layer. Combine the organic extracts.
-
Purification: Wash the combined organic layer sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL) to remove residual DMF and inorganic salts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification & Characterization: The resulting crude oil can be further purified by silica gel column chromatography if necessary. The final product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety and Troubleshooting
-
Pressure Build-up: The decarboxylation of sodium chlorodifluoroacetate generates significant CO₂ gas. The reaction must be performed in an open system connected to an oil bubbler to prevent dangerous pressure build-up.[5]
-
Exothermic Reaction: While the initiation requires heat, the decomposition can be vigorous. Ensure controlled heating and stirring.
-
Low Yield: Incomplete reaction can result from impure reagents or insufficient temperature/time. Ensure anhydrous conditions and verify the purity of the starting materials. If the reaction stalls, a small additional charge of the difluoromethylating agent may be considered.
-
Incomplete Extraction: DMF is soluble in both water and the organic phase. Thorough washing with water and brine is essential to remove it, as residual DMF can complicate purification and analysis. Using a LiCl solution wash can also be effective.[5]
Conclusion
The synthesis of this compound from 3-hydroxybenzonitrile is a robust and scalable transformation that provides access to a valuable chemical intermediate for drug discovery. The method leveraging sodium chlorodifluoroacetate as a difluorocarbene precursor stands out for its operational simplicity and cost-effectiveness. By understanding the underlying mechanism involving phenolate generation, carbene formation, and nucleophilic trapping, researchers can confidently execute this protocol and troubleshoot effectively. This guide provides the necessary technical detail and scientific rationale to empower chemists to incorporate the strategically important -OCF₂H group into their next generation of therapeutic candidates.
References
-
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]
-
Garg, N. K., et al. (2024). Difluoromethylation of Phenols - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Shen, Y., & Ni, C. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 51(4), 952-955. Published in PMC. [Link]
-
Dond, B. D., et al. (2022). Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacetate and K2CO3. Synlett, 33(18), 1807-1811. [Link]
-
Zhang, S. L., et al. (2022). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 20(1), 59-64. [Link]
-
Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(16), 9193-9243. [Link]
- Google Patents. (2021). CN110885291B - Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine.
-
Prakash, G. K. S., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(21), 14035-14044. [Link]
-
Hu, J., et al. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(21), 4842-4845. [Link]
-
Liu, T., et al. (2024). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 146(15), 10565–10572. Published in PMC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis. [Link]
-
Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(15), 4192-4208. [Link]
-
Akkurt, M., et al. (2008). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173. Published in PMC. [Link]
-
PrepChem.com. Synthesis of p-hydroxybenzonitrile. [Link]
-
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7912–7943. Published in PMC. [Link]
-
Zhang, Z., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5363. Published in PMC. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-(Difluoromethoxy)benzonitrile: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(difluoromethoxy)benzonitrile, a fluorinated aromatic nitrile of increasing interest in medicinal chemistry and materials science. The strategic incorporation of the difluoromethoxy group offers a nuanced approach to modulating molecular properties, including lipophilicity, metabolic stability, and hydrogen bonding potential. This document details the chemical structure and IUPAC nomenclature of this compound, outlines a detailed synthetic protocol, provides predicted and characteristic spectroscopic data for its characterization, and explores its potential applications, particularly in the realm of drug discovery.
Chemical Structure and Nomenclature
This compound is an organic compound featuring a benzonitrile core substituted at the meta-position with a difluoromethoxy group.
-
Molecular Formula: C₈H₅F₂NO
-
Molecular Weight: 169.13 g/mol
-
CAS Number: 97582-88-2[1]
IUPAC Name: The systematic name for this compound, following the rules of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Justification |
| Boiling Point | ~180-200 °C | Extrapolated from benzonitrile (191 °C) and substituted benzonitriles. The difluoromethoxy group is expected to slightly increase the boiling point. |
| LogP (Octanol/Water Partition Coefficient) | 2.0 - 2.5 | The difluoromethoxy group is known to be lipophilic, and this value is estimated based on the logP of benzonitrile (~1.56) and the contribution of the -OCHF₂ group. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). | Typical for aromatic nitriles of this size. |
Synthesis of this compound
A robust and scalable synthesis of this compound can be achieved through the difluoromethylation of 3-hydroxybenzonitrile. This method is analogous to the synthesis of similar difluoromethoxy-substituted aromatics.[2]
Reaction Scheme
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol
Materials:
-
3-Hydroxybenzonitrile
-
Sodium chlorodifluoroacetate (or other suitable difluoromethylating agent)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzonitrile (1.0 eq), potassium carbonate (2.0-3.0 eq), and anhydrous DMF.
-
Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes to ensure complete dissolution and salt formation.
-
Add sodium chlorodifluoroacetate (1.5-2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of nitrogen gas prevents potential side reactions with atmospheric oxygen and moisture.
-
Anhydrous Conditions: The absence of water is crucial as the difluoromethylating agent can be sensitive to hydrolysis.
-
Base: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 3-hydroxybenzonitrile, forming a phenoxide which is a more potent nucleophile for the subsequent reaction.
-
Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the Sₙ2-type reaction.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, the following are predicted and characteristic spectroscopic data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 7.50-7.65 (m, 2H, Ar-H): Aromatic protons ortho and para to the nitrile group.
-
δ 7.35-7.45 (m, 2H, Ar-H): Aromatic protons ortho and para to the difluoromethoxy group.
-
δ 6.60 (t, J = 74 Hz, 1H, -OCHF₂): The proton of the difluoromethoxy group will appear as a characteristic triplet due to coupling with the two fluorine atoms. The large coupling constant is indicative of H-F coupling.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 150-155 (d, J ≈ 10-20 Hz): Aromatic carbon attached to the difluoromethoxy group (C-O).
-
δ 130-135 (m): Other aromatic carbons.
-
δ 118 (s): Nitrile carbon (-C≡N).
-
δ 115 (t, J ≈ 240-250 Hz): Carbon of the difluoromethoxy group (-OCHF₂). The large coupling constant is due to the direct attachment to two fluorine atoms.
-
δ 113 (s): Aromatic carbon ipso to the nitrile group.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2230 | C≡N stretch | Nitrile |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250-1000 | C-O-C stretch & C-F stretch | Difluoromethoxy ether |
The nitrile stretch is a particularly strong and sharp absorption, making it a key diagnostic peak.
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization):
-
[M]⁺ at m/z = 169: The molecular ion peak.
-
[M-H]⁺ at m/z = 168: Loss of a hydrogen atom.
-
[M-F]⁺ at m/z = 150: Loss of a fluorine atom.
-
[M-CHF₂]⁺ at m/z = 118: Loss of the difluoromethyl radical.
-
[C₆H₄CN]⁺ at m/z = 102: Fragment corresponding to the benzonitrile cation radical.
Applications in Drug Discovery and Materials Science
The incorporation of a difluoromethoxy group into small molecules is a well-established strategy in modern medicinal chemistry to enhance their drug-like properties.[2]
The Role of the Difluoromethoxy Group
Caption: Key properties of the difluoromethoxy group in drug design.
-
Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group make it more resistant to oxidative metabolism compared to a methoxy group. This can lead to a longer in vivo half-life of a drug candidate.
-
Lipophilicity and Permeability: The difluoromethoxy group increases lipophilicity, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier. Its lipophilicity is generally intermediate between that of a methoxy and a trifluoromethoxy group, allowing for fine-tuning of this property.
-
Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, providing an additional point of interaction with biological targets. This property makes it a potential bioisostere for hydroxyl or thiol groups.
-
Conformational Effects: The steric and electronic properties of the difluoromethoxy group can influence the conformation of a molecule, which can in turn affect its binding affinity to a target protein.
Given these properties, this compound is a valuable building block for the synthesis of novel therapeutic agents targeting a wide range of diseases. The benzonitrile moiety itself is a versatile functional group that can be further transformed into other functionalities or can participate in interactions with biological targets.[3]
In materials science, the introduction of fluorinated groups can enhance the thermal stability and modify the electronic properties of organic materials, making this compound a potential precursor for the synthesis of advanced polymers and liquid crystals.
Conclusion
This compound is a fluorinated aromatic compound with significant potential as a building block in drug discovery and materials science. Its synthesis from readily available starting materials is straightforward, and its unique combination of a reactive nitrile group and a property-modulating difluoromethoxy substituent makes it an attractive scaffold for the development of novel molecules with enhanced performance characteristics. The information provided in this guide serves as a valuable resource for researchers and scientists working with this promising chemical entity.
References
- Google Patents. (n.d.). Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 3-(Difluoromethoxy)benzonitrile
Introduction
3-(Difluoromethoxy)benzonitrile belongs to a class of fluorinated aromatic compounds that have garnered significant attention due to the unique properties conferred by the difluoromethoxy group. This substituent can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable functional group in the design of novel bioactive compounds and advanced materials.[1] Accurate spectroscopic characterization is the cornerstone of chemical synthesis and analysis, ensuring structural integrity and purity.[2] This guide provides the expected spectroscopic fingerprints of this compound to aid researchers in its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following data are predicted based on the analysis of structurally similar compounds, including 4-(difluoromethoxy)benzonitrile and 3-(trifluoromethoxy)benzonitrile.[3][4][5]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the single proton of the difluoromethoxy group.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.7 | m | 4H | Aromatic protons (H2, H4, H5, H6) |
| ~ 6.6 (t, JHF ≈ 73 Hz) | t | 1H | OCHF₂ |
The aromatic protons will appear as a complex multiplet in the downfield region, typical for a substituted benzene ring. The most characteristic signal is the triplet for the difluoromethoxy proton, with a large coupling constant due to the two adjacent fluorine atoms. The chemical shift of this proton in the analogous 4-(difluoromethoxy)benzonitrile is observed at 6.61 ppm with a triplet multiplicity and a coupling constant of 72.4 Hz.[3]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 150 (t, JCF ≈ 3 Hz) | C3 (C-OCHF₂) |
| ~ 133 | Aromatic CH |
| ~ 131 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 122 | Aromatic CH |
| ~ 118 | CN |
| ~ 115 (t, JCF ≈ 260 Hz) | OC HF₂ |
| ~ 113 | C1 (C-CN) |
The carbon of the difluoromethoxy group will exhibit a large one-bond carbon-fluorine coupling, resulting in a triplet. The aromatic carbon attached to this group will show a smaller two-bond coupling. The chemical shifts are estimated by comparison to benzonitrile and related fluorinated compounds.[2]
Predicted ¹⁹F NMR Data
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ -80 to -90 (d, JFH ≈ 73 Hz) | d | OCHF₂ |
The two fluorine atoms of the difluoromethoxy group are equivalent and will appear as a single signal. This signal will be split into a doublet by the adjacent proton, with a coupling constant that should match the H-F coupling observed in the ¹H NMR spectrum. For 4-(difluoromethoxy)benzonitrile, the ¹⁹F NMR chemical shift is reported at -82.35 ppm (d, J = 72.5 Hz).[3]
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for reproducible results.
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound is expected to be dominated by absorptions from the nitrile, ether, and aromatic moieties.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2230 | Strong | C≡N stretch |
| ~ 1600, 1580, 1480 | Medium-Strong | Aromatic C=C stretches |
| ~ 1250 - 1000 | Strong | C-O-C and C-F stretches |
| ~ 900 - 675 | Strong | Aromatic C-H out-of-plane bending |
The most characteristic band will be the strong, sharp absorption of the nitrile group (C≡N) around 2230 cm⁻¹. The C-O-C and C-F stretching vibrations of the difluoromethoxy group are expected to give rise to strong absorptions in the fingerprint region. For comparison, the gas-phase IR spectrum of benzonitrile shows a strong nitrile stretch at approximately 2230 cm⁻¹.[6][7] The IR spectrum of 3-(trifluoromethoxy)benzonitrile also displays characteristic absorptions in these regions.[8]
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid or solid sample.
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 169 | High | [M]⁺ (Molecular Ion) |
| 118 | Medium | [M - CHF₂]⁺ |
| 102 | Medium | [C₇H₄N]⁺ (Benzonitrile radical cation) |
| 90 | Low | [M - CN - CHF₂]⁺ |
The molecular ion peak at m/z 169 is expected to be prominent. A key fragmentation pathway would involve the loss of the difluoromethyl radical (•CHF₂), leading to a fragment at m/z 118. Further fragmentation could involve the loss of the nitrile group. The mass spectrum of the constitutional isomer, 4-(difluoromethoxy)benzonitrile, shows the molecular ion at m/z 169.[3] The mass spectrum of 3-(trifluoromethoxy)benzonitrile from the NIST WebBook also provides a useful comparison for fragmentation patterns.[9]
Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.
Caption: General workflow for GC-MS analysis.
Conclusion
The spectroscopic data presented in this guide, derived from the analysis of analogous compounds and fundamental principles, provides a robust predictive framework for the characterization of this compound. The expected NMR, IR, and MS data offer a detailed electronic and structural fingerprint of the molecule. This information is critical for researchers working on the synthesis, purification, and application of this and related fluorinated compounds, ensuring the integrity and quality of their scientific endeavors.
References
-
Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Materials. Retrieved from [Link]
-
NIST. (n.d.). 3-(Trifluoromethoxy)benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 3-(Trifluoromethoxy)benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN110885291B - Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine.
-
PubChem. (n.d.). 3-(Trifluoromethoxy)benzonitrile. Retrieved from [Link]
-
NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
- Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ChemMedChem, e202500298.
-
diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]
- Zheng, M., Wang, J., Zhang, J., & Luo, S. (2008). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2374.
- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
-
PubChem. (n.d.). 3-Methoxybenzonitrile. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000181). Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 3-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]
- Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127.
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Methoxy-benzonitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 13C NMR [m.chemicalbook.com]
- 5. 3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 1H NMR spectrum [chemicalbook.com]
- 6. Benzonitrile [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-(Trifluoromethoxy)benzonitrile [webbook.nist.gov]
- 9. 3-(Trifluoromethoxy)benzonitrile [webbook.nist.gov]
Introduction: The Strategic Value of Fluorination in Modern Chemistry
An In-Depth Technical Guide to 3-(Difluoromethoxy)benzonitrile
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, offering a nuanced balance of lipophilicity, metabolic stability, and electronic effects. When appended to a versatile scaffold like benzonitrile, the resulting molecule, this compound, becomes a highly sought-after building block for creating complex, high-value molecules.
This guide provides a comprehensive technical overview of this compound, delving into its core physicochemical properties, spectroscopic signature, reactivity, and applications. The insights are tailored for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this important synthetic intermediate.
Molecular Identity and Physicochemical Profile
This compound is an aromatic compound distinguished by a nitrile group and a difluoromethoxy group substituted on a benzene ring at the meta position relative to each other.
Caption: Molecular Structure of this compound.
The interplay between the electron-withdrawing nitrile group and the unique electronic nature of the difluoromethoxy substituent governs the molecule's overall properties.
| Property | Value | Source |
| CAS Number | 97582-88-2 | [1][2] |
| Molecular Formula | C₈H₅F₂NO | [1][2] |
| Molecular Weight | 169.13 g/mol | [1] |
| Appearance | Typically a yellow oil or solid | [3] |
| Storage | Sealed in dry, 2-8°C | [2] |
Spectroscopic Characterization: A Guide to Interpretation
Accurate structural confirmation of this compound relies on a combination of standard spectroscopic techniques. Understanding the expected spectral features is critical for reaction monitoring and quality control.
-
¹H NMR: The proton spectrum is highly characteristic. The aromatic region will display complex multiplets for the four protons on the benzene ring. The most diagnostic signal is the proton of the difluoromethoxy group (-OCH F₂), which appears as a triplet due to coupling with the two adjacent fluorine atoms (J-coupling).
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the nitrile carbon (typically downfield, around 118 ppm), and the carbon of the difluoromethoxy group. This -OC F₂H carbon signal is notable as it appears as a triplet due to one-bond carbon-fluorine coupling.
-
IR Spectroscopy: The infrared spectrum provides clear evidence of the key functional groups. A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.[4][5] Additionally, strong C-F stretching bands will be prominent.
-
Mass Spectrometry: The molecular ion peak (M⁺) in a mass spectrum would be observed at an m/z corresponding to the molecular weight of the compound (169.13).
Chemical Synthesis and Reactivity Profile
The synthetic utility of this compound stems from the distinct and predictable reactivity of its functional groups.
Synthesis Pathway
A common and efficient method for the synthesis of this compound involves the difluoromethylation of 3-hydroxybenzonitrile. This reaction typically uses a difluoromethylating agent in the presence of a base.
Caption: General workflow for the synthesis of this compound.
A specific example is detailed in a patent where 3-chloro-5-hydroxybenzonitrile is reacted with a difluoromethylation reagent and an inorganic base in an organic solvent.[3]
Reactivity of the Nitrile Group
The nitrile group is a versatile synthetic handle, allowing for transformation into other key functional groups.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-(difluoromethoxy)benzoic acid.[6][7][8][9] This transformation is fundamental for creating carboxylic acid derivatives, which are common in pharmaceuticals.
-
Reduction: The nitrile group can be reduced to a primary amine, forming 3-(difluoromethoxy)benzylamine.[3][10][11] Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens the door to a wide range of amine-based chemistries.
Stability of the Difluoromethoxy Group
A primary reason for the inclusion of the -OCF₂H group in drug candidates is its enhanced metabolic stability compared to a traditional methoxy (-OCH₃) group.[12][13] The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes.[12] This can lead to improved pharmacokinetic profiles, such as a longer drug half-life. The group is also generally stable to many synthetic conditions, including non-extreme acidic and basic environments.[14]
Applications in Research and Drug Development
The unique combination of properties makes this compound a valuable building block in medicinal chemistry.
-
Bioisosteric Replacement: The difluoromethoxy group serves as a bioisostere for other functionalities like methoxy or hydroxyl groups. Its intermediate lipophilicity and ability to act as a hydrogen bond donor provide medicinal chemists with a tool to fine-tune a molecule's properties to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[12][13]
-
Scaffold for Active Compounds: The benzonitrile moiety itself is a "privileged scaffold" found in numerous approved drugs and clinical candidates, including kinase inhibitors and receptor antagonists.[15][16][17] this compound provides a fluorinated version of this important scaffold, enabling the development of new chemical entities with potentially superior properties. For example, molecules containing the difluoromethoxy group have been investigated as corticotropin-releasing factor-1 (CRF₁) receptor antagonists.[18]
-
Intermediate for Complex Syntheses: Its predictable reactivity allows for its incorporation into multi-step syntheses of complex target molecules in agrochemicals and materials science.[10][19]
Key Experimental Protocols
The following protocols are representative of the common transformations and analyses performed with this compound.
Protocol 1: Acid-Catalyzed Hydrolysis to 3-(Difluoromethoxy)benzoic Acid
Causality: This protocol utilizes strong acid and heat to facilitate the nucleophilic attack of water on the protonated nitrile carbon, leading to the formation of a carboxylic acid.[7][8]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a solution of aqueous sulfuric acid (e.g., 50% v/v). The acid serves as both a catalyst and the solvent.
-
Reaction: Heat the mixture to reflux (typically >100°C) and maintain for several hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. The product, 3-(difluoromethoxy)benzoic acid, may precipitate. If so, collect the solid by vacuum filtration.
-
Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water).
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Causality: This assay assesses the susceptibility of the compound to Phase I metabolism, primarily by cytochrome P450 enzymes, which is a key indicator of its potential in vivo half-life. The enhanced stability of the difluoromethoxy group is a central hypothesis tested here.[12]
-
Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and an NADPH-regenerating system.
-
Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the test compound to a final concentration of typically 1 µM.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to pellet the protein. The supernatant is analyzed by LC-MS/MS to quantify the amount of remaining parent compound at each time point.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. The combination of a stable, property-modulating difluoromethoxy group with the synthetically versatile benzonitrile core provides researchers with a powerful platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its predictable reactivity and well-defined spectroscopic properties make it a reliable and valuable component in the modern synthetic chemist's toolbox.
References
-
EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. [Link]
-
The acid-catalysed hydrolysis of benzonitrile - Semantic Scholar. [Link]
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. [Link]
-
The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Hydrolysis of benzonitrile gives - Allen. [Link]
-
(PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. [Link]
- CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy)
-
Chemical Properties of 3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9) - Cheméo. [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
-
The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-(Trifluoromethoxy)benzonitrile | C8H4F3NO | CID 142962 - PubChem - NIH. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
-
Reaction of 3 with benzonitrile. DFT calculated Gibbs energies (in kcal mol⁻¹ - ResearchGate. [Link]
-
3,5-Difluorobenzonitrile CAS 64248-63-1 - Home Sunshine Pharma. [Link]
-
5-Amino-3-chloro-2-(difluoromethoxy)benzonitrile | C8H5ClF2N2O - PubChem. [Link]
-
The Versatility of Benzonitrile Derivatives in Organic Synthesis. [Link]
-
3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC - NIH. [Link]
-
2-Amino-3-[2-(difluoromethoxy)anilino]benzonitrile | C14H11F2N3O | CID - PubChem. [Link]
-
Benzonitrile - Wikipedia. [Link]
-
bmse000284 Benzonitrile at BMRB. [Link]
-
A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor- - PubMed. [Link]
- CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google P
-
Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem - NIH. [Link]
-
Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking - ScholarWorks @ UTRGV. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]
-
Benzonitrile - the NIST WebBook - National Institute of Standards and Technology. [Link]
-
IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... - ResearchGate. [Link]
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC - NIH. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 97582-88-2|this compound|BLD Pharm [bldpharm.com]
- 3. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 4. Benzonitrile [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 8. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. allen.in [allen.in]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Safe Handling of 3-(Difluoromethoxy)benzonitrile for Research and Development
This guide provides a detailed safety framework for researchers, scientists, and drug development professionals working with 3-(Difluoromethoxy)benzonitrile (CAS No. 97582-88-2). Given the limited specific toxicological data for this compound, this document establishes handling protocols based on a conservative risk assessment, drawing from the well-documented hazards of the benzonitrile chemical class and analogous fluorinated aromatic compounds. The core principle is to treat this compound with the high degree of caution afforded to acutely toxic materials, ensuring a multi-layered approach to safety that protects personnel and the research environment.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. For this compound, this requires an analysis of its physicochemical properties and an inferred toxicological profile based on its structural motifs: the benzonitrile core and the difluoromethoxy group.
Physicochemical and Toxicological Profile
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 97582-88-2 | [3][4] |
| Molecular Formula | C₈H₅F₂NO | [3] |
| Molecular Weight | 169.13 g/mol | [3] |
| Inferred Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Serious Eye Irritation, Respiratory Irritation. | [5][6][7][8] |
Reactivity Hazards: The Silent Threat of Hydrogen Cyanide
The most critical, non-obvious hazard associated with nitrile compounds is their reactivity with acids. Contact with strong acids, and to a lesser extent atmospheric moisture over time, can lead to the liberation of highly toxic and flammable hydrogen cyanide (HCN) gas.[2][9] HCN is a fast-acting poison, and its characteristic bitter almond odor is not detectable by a significant portion of the population.[2]
Key Incompatibilities:
-
Strong Acids (e.g., HCl, H₂SO₄): Reacts to form hydrogen cyanide gas.[9][10]
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[6][11]
-
Strong Bases and Reducing Agents: May cause decomposition or unwanted reactions.[6][11]
Risk Assessment Workflow
A systematic risk assessment must precede any experiment. The causality is simple: identifying potential failures in containment or procedure allows for the implementation of controls that prevent exposure. This workflow should be a documented part of any experimental plan.
Caption: Risk Assessment Workflow for Novel or Hazardous Compounds.
Section 2: Engineering Controls & PPE: A Multi-Layered Defense System
The principle of layered defense is critical. No single control is sufficient. Engineering controls contain the hazard at the source, while Personal Protective Equipment (PPE) provides the final barrier to protect the researcher.
Primary Engineering Controls: The Non-Negotiables
The causality behind engineering controls is to minimize reliance on human behavior for safety. They provide passive protection.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[9][10] This is not only for vapor containment but, critically, to safely vent any inadvertent release of HCN gas.
-
Safety Shower & Eyewash Station: An accessible and tested (within the last month) emergency safety shower and eyewash station is mandatory in any laboratory where this compound is handled.[5][9] Proximity is key for effective first aid.
Personal Protective Equipment (PPE) Protocol
PPE is chosen to guard against the specific hazards identified in the risk assessment. It is a self-validating system: if the correct PPE is chosen and worn, the primary routes of exposure are blocked.
| Task | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing Solid | Double Nitrile Gloves | Safety Goggles | Lab Coat, Long Pants, Closed-Toe Shoes |
| Solution Transfer | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat, Long Pants, Closed-Toe Shoes |
| Running Reaction | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat, Long Pants, Closed-Toe Shoes |
-
Hand Protection: Thin, disposable nitrile gloves provide a barrier against incidental contact (a splash) but offer limited protection against sustained chemical exposure.[12] They must be removed and discarded immediately after known contact.[12] For this class of compound, double-gloving is the required standard , as it provides an additional layer of safety against tears and rapid permeation.[2][13]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[14] A face shield must be worn over the goggles whenever there is a significant splash or splatter risk, such as when transferring solutions or working with reactions under pressure.[13]
Caption: The mandatory PPE workflow for handling hazardous chemicals.
Section 3: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to a detailed, peer-reviewed SOP is essential for ensuring reproducible and safe experimental outcomes.
Foundational Work Practices
-
Work Authorization: All personnel must receive documented training on the hazards of benzonitriles and the specific SOPs before beginning work.[10]
-
The Buddy System: Never work alone when handling this compound or running reactions involving it.[9][13] A second person must be aware of the work being performed and be prepared to implement emergency procedures.[13]
-
Designated Area: All work with this compound must occur in a designated and clearly labeled area within a fume hood to prevent cross-contamination.[9]
-
Housekeeping and Decontamination: Work surfaces should be protected with disposable, plastic-backed absorbent paper.[15] Upon completion of work, all surfaces and equipment must be decontaminated. A dilute sodium hydroxide solution can be used, as maintaining a basic pH prevents HCN evolution during cleaning.[2]
Step-by-Step Protocol: Weighing and Preparing a Solution
This protocol is designed to be a self-validating system; each step minimizes a specific risk (e.g., aerosol generation, contamination).
-
Preparation: Cordon off a designated area in the chemical fume hood. Cover the work surface with fresh bench paper.
-
PPE: Don all required PPE as specified in Table 2.2, including double nitrile gloves.
-
Material Transfer: Bring the sealed container of this compound into the hood. Allow it to equilibrate to the ambient temperature before opening to prevent moisture condensation.
-
Weighing: Open the container in the hood. Use a spatula to carefully transfer the desired amount of solid to a tared weighing vessel. Perform this action slowly and deliberately to minimize dust or aerosol generation.
-
Solution Preparation: Place the receiving flask containing the solvent on a stir plate in the hood. Slowly add the weighed solid to the solvent.
-
Initial Decontamination: Immediately decontaminate the spatula and weighing vessel by rinsing with a suitable solvent into a designated hazardous waste container.
-
Closure and Cleanup: Securely cap the prepared solution and the stock container. Wipe down the exterior of the containers before removing them from the designated area.
-
Final Decontamination: Decontaminate the entire designated area. Dispose of the bench paper and any contaminated wipes into the solid hazardous waste stream.
-
Doffing: Remove PPE as per the workflow in Section 2.2 and wash hands thoroughly.
Waste Management
All materials contaminated with this compound are to be considered cyanide-containing hazardous waste.[9]
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, wipes, bench paper, silica gel.
-
Liquid Waste: Reaction mother liquors, decontamination rinsates.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," "Cyanide-Containing," and the full chemical name.
-
Disposal: Follow institutional guidelines for the disposal of acutely toxic hazardous waste.[10]
Section 4: Emergency Response Protocols
Preparation is the key to an effective emergency response. Speed is essential when dealing with cyanide exposure.[16]
Exposure Response: Immediate Action Required
In any suspected exposure, call emergency services (911) immediately and state that a cyanide exposure has occurred.[2][9] The following flowchart details the immediate first-aid steps to be taken while awaiting professional medical help.
Caption: Emergency Response Flowchart for Cyanide Compound Exposure.
Key Medical Information: While older protocols included amyl nitrite as an antidote, it is no longer approved for such use. The only FDA-approved antidotes must be administered intravenously by a qualified medical professional.[9] Do not attempt to administer any antidotes in the laboratory.
Spill Response Protocol
| Spill Size | Response Protocol |
| Small Spill (Contained within fume hood) | 1. Alert personnel in the immediate area.2. Wearing full PPE, cover the spill with a chemical absorbent for liquids or carefully sweep up solids to avoid dust.[2]3. Wipe the area with a cloth dampened with a high pH (pH > 10) soap and water solution.[2]4. Place all cleanup materials into a sealed, labeled hazardous waste bag.[2] |
| Large Spill (Outside of fume hood) | 1. EVACUATE THE AREA IMMEDIATELY. [2][9]2. Alert others to evacuate.3. From a safe location, call 911 and your institution's emergency response team.[9]4. Close the laboratory doors and prevent re-entry.[2]5. Await the arrival of trained emergency personnel. |
Conclusion
This compound is a valuable research chemical whose safe use is predicated on a disciplined and informed approach. By understanding its inferred hazards based on the benzonitrile class, implementing robust engineering controls, adhering to strict PPE and handling protocols, and being thoroughly prepared for emergency situations, researchers can mitigate the risks associated with this compound. The principles of respecting the hazard, employing layered controls, and maintaining a constant state of preparedness are the cornerstones of a strong safety culture that enables cutting-edge science.
References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Cyanides. University of Illinois Division of Research Safety. [Link]
-
Cyanide Safe Use Guidelines. Columbia University Environmental Health & Safety. [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines. Massachusetts Institute of Technology Environmental Health & Safety. [Link]
-
First aid for cyanide exposure. Monash University Health Safety & Wellbeing. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill Policies. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS. [Link]
-
Why You Should use Nitrile Glove in Laboratories. Eastwest Medico. [Link]
-
Material Safety Data Sheet - Benzonitrile. Cole-Parmer. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. scbt.com [scbt.com]
- 4. 97582-88-2|this compound|BLD Pharm [bldpharm.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. fishersci.com [fishersci.com]
- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 13. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. monash.edu [monash.edu]
Solubility of 3-(Difluoromethoxy)benzonitrile in common organic solvents
An In-Depth Technical Guide to the Solubility of 3-(Difluoromethoxy)benzonitrile in Common Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The document elucidates the physicochemical properties of the molecule that govern its solubility in a range of common organic solvents. A theoretical framework based on solute-solvent interactions is presented to predict solubility behavior. Furthermore, this guide offers a detailed, field-proven experimental protocol for the quantitative determination of solubility, ensuring accuracy and reproducibility for researchers and drug development professionals. All discussions are grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of this compound
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry.[1] The incorporation of the difluoromethoxy group (-OCF₂H) can enhance metabolic stability and lipophilicity, desirable properties in drug candidates.[1] The nitrile functional group (–CN) serves as a versatile synthetic handle for further molecular elaboration.[1] A thorough understanding of the solubility of this intermediate is paramount for its effective use in synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and the overall efficiency of drug development workflows.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility.
| Property | Value | Source |
| CAS Number | 97582-88-2 | [2] |
| Molecular Formula | C₈H₅F₂NO | [2] |
| Molecular Weight | 169.13 g/mol | [2] |
| Boiling Point | 216 °C | [1] |
| Density | 1.260 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.4870 | [3] |
| LogP | 2.15968 | [1] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound is governed by a balance of polar and non-polar characteristics within its molecular structure.
Molecular Interactions Influencing Solubility
Caption: Key intermolecular forces driving solubility.
-
Polar Moieties: The nitrile (-C≡N) group introduces a strong dipole moment due to the high electronegativity of nitrogen.[6] The difluoromethoxy (-OCF₂H) group also contributes to the molecule's polarity. These polar regions will interact favorably with polar solvents.
-
Non-Polar Moiety: The benzene ring is non-polar and will engage in van der Waals interactions with non-polar solvents.
-
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the lone pairs of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[6] This suggests potential solubility in polar protic solvents like alcohols.
Based on this analysis, this compound is expected to exhibit good solubility in polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) and moderate solubility in polar protic solvents (e.g., ethanol, methanol). Its solubility in non-polar solvents (e.g., hexane, cyclohexane) is anticipated to be lower due to the significant polarity of the functional groups.
Experimental Protocol for Solubility Determination
The following is a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the isothermal shake-flask method, a reliable and widely used technique.[7]
Experimental Workflow for Solubility Determination
Caption: Isothermal shake-flask solubility workflow.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical instrument)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.[7]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated quantitative method (e.g., HPLC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the experimental temperature.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Illustrative Solubility of this compound at 25 °C
| Solvent | Solvent Polarity Index (P') | Solubility (g/L) | Solubility (mol/L) |
| Hexane | 0.1 | TBD | TBD |
| Toluene | 2.4 | TBD | TBD |
| Dichloromethane | 3.1 | TBD | TBD |
| Acetone | 5.1 | TBD | TBD |
| Acetonitrile | 5.8 | TBD | TBD |
| Ethanol | 4.3 | TBD | TBD |
| Methanol | 5.1 | TBD | TBD |
| Dimethyl Sulfoxide (DMSO) | 7.2 | TBD | TBD |
| Water | 10.2 | TBD | TBD |
| *TBD: To be determined experimentally. |
Conclusion
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethoxy)benzonitrile. PubChem. Retrieved from [Link]
-
American Chemical Society. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Publications. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9). Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Unknown. (n.d.). 3,5-Difluorobenzonitrile Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). Use of nitriles as polar aprotic solvents.
-
ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]
-
Molbase. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. Retrieved from [Link]
-
WebQC. (n.d.). Properties of benzonitrile. Retrieved from [Link]
-
Unknown. (n.d.). Polarity of Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem. Retrieved from [Link]
Sources
Thermal stability and decomposition of 3-(Difluoromethoxy)benzonitrile
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(Difluoromethoxy)benzonitrile
Introduction
Overview of this compound: Structure and Applications
This compound is a fluorinated aromatic compound with the chemical formula C₈H₅F₂NO.[1] Its structure consists of a benzene ring substituted with a nitrile (-CN) group and a difluoromethoxy (-OCHF₂) group at the meta position. The presence of the difluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[2] Fluorinated benzonitriles are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, where the fluorine atoms can enhance biological activity and pharmacokinetic properties.[2][3]
Importance of Thermal Stability in Drug Development and Chemical Processing
The thermal stability of a compound is a critical parameter throughout its lifecycle, from synthesis and purification to storage and formulation. For APIs, understanding the thermal decomposition profile is essential for ensuring product quality, safety, and efficacy. Uncontrolled thermal decomposition can lead to the formation of potentially toxic impurities, loss of potency, and in worst-case scenarios, runaway reactions that pose significant safety hazards.[4][5] In chemical processing, knowledge of a substance's thermal stability dictates safe operating temperatures, drying conditions, and storage protocols.[6][7]
Scope and Objectives of the Guide
This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The guide will cover:
-
Physicochemical properties and a plausible synthesis route with potential impurities.
-
Theoretical considerations for predicting thermal decomposition pathways.
-
Detailed, step-by-step experimental protocols for assessing thermal stability using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
-
Methods for identifying decomposition products, such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
-
A proposed decomposition mechanism and strategies for mitigating thermal hazards.
Physicochemical Properties and Synthesis Overview
Key Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 97582-88-2 | [1] |
| Molecular Formula | C₈H₅F₂NO | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available, expected to be soluble in organic solvents |
Synthesis Route and Potential Impurities
A likely synthetic route to this compound involves the difluoromethylation of a corresponding phenolic precursor.[8] For instance, starting from 3-chloro-5-hydroxybenzonitrile, a reaction with a difluoromethylating agent in the presence of a base can yield the desired product.[8]
Caption: Plausible synthesis route for this compound.
Potential Impurities:
Based on this synthetic pathway, potential impurities could include:
-
Unreacted starting material: 3-chloro-5-hydroxybenzonitrile.
-
Byproducts of the difluoromethylation reaction.
-
Residual solvents used in the synthesis and purification steps.[9]
The presence of these impurities can significantly impact the thermal stability of the final product, potentially lowering the onset temperature of decomposition.
Theoretical Considerations for Thermal Decomposition
Bond Dissociation Energies and Predicted Labile Bonds
The thermal stability of an organic molecule is primarily dictated by the strength of its covalent bonds. The C-O bond in the difluoromethoxy group and the C-C bond between the benzene ring and the nitrile group are potential sites for initial thermal cleavage. The C-F bonds are exceptionally strong and less likely to be the primary point of fragmentation.
Potential Decomposition Pathways of the Difluoromethoxy Group
The difluoromethoxy group can undergo decomposition through several pathways. Cleavage of the Ar-OCHF₂ bond could lead to the formation of a phenoxy radical and a difluoromethyl radical. Alternatively, intramolecular rearrangement or elimination reactions could occur at elevated temperatures. The decomposition of fluorinated ethers has been observed to produce a variety of smaller fluorinated species.[10][11]
Potential Decomposition Pathways of the Benzonitrile Moiety
The benzonitrile group is generally thermally stable. However, at high temperatures, the nitrile group can undergo reactions, including hydrolysis in the presence of moisture to form the corresponding amide or carboxylic acid, or participate in polymerization reactions.[12] The thermal decomposition of benzonitrile itself is known to produce toxic fumes, including hydrogen cyanide and nitrogen oxides.[13]
Experimental Assessment of Thermal Stability
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14][15] It is used to determine the thermal stability and composition of materials.[16] A typical TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas (typically nitrogen for inert atmosphere or air for oxidative studies) to a flow rate of 20-50 mL/min.
-
Program the temperature profile:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C) to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Calculate the percentage mass loss for each decomposition step.
-
Caption: Workflow for TGA analysis.
The TGA curve provides the temperature at which the material begins to decompose (Tonset) and the temperature at which the maximum rate of decomposition occurs. The percentage of mass loss corresponds to the volatile decomposition products.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14][17] It is used to determine thermal transitions such as melting, crystallization, and decomposition.[16] An exothermic peak indicates a heat-releasing process like decomposition, while an endothermic peak signifies a heat-absorbing process like melting.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum). Crimp a lid onto the pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.
-
Program the temperature profile:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the decomposition onset observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Start the experiment and record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks (melting) and exothermic peaks (decomposition).
-
Determine the onset temperature of the decomposition exotherm.
-
Integrate the area under the decomposition peak to calculate the heat of decomposition (ΔHdecomp).
-
Caption: Workflow for ARC analysis.
TMR is the time it takes for the sample to reach its maximum rate of decomposition from a given starting temperature. The SADT is the lowest temperature at which a substance in a specific packaging will undergo a self-accelerating decomposition. These parameters are vital for defining safe storage and transportation temperatures. [18]
Identification of Decomposition Products
Evolved Gas Analysis (EGA) coupled with TGA
EGA involves coupling the outlet of a TGA to a gas analyzer, such as a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. This allows for the real-time identification of gaseous products as they are evolved during the decomposition process.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the thermal decomposition products of non-volatile materials. [19]A small amount of the sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry. [20][21]
-
Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis sample cup.
-
Instrument Setup:
-
Insert the sample cup into the pyrolyzer, which is interfaced with the GC-MS.
-
Set the pyrolysis temperature (e.g., 600 °C) and time (e.g., 10 seconds).
-
Program the GC oven temperature ramp to separate the pyrolysis products.
-
Set the MS to scan over a suitable mass range (e.g., m/z 10-500).
-
-
Data Acquisition: Initiate the pyrolysis and GC-MS analysis.
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) to identify the decomposition products.
-
Caption: Logical relationship for decomposition product identification.
Based on the structure of this compound and the decomposition of similar compounds, the following products might be expected.
| Expected Decomposition Product | Potential Origin |
| Hydrogen Fluoride (HF) | Decomposition of the difluoromethoxy group |
| Carbon Monoxide (CO), Carbon Dioxide (CO₂) | Oxidation of the aromatic ring and methoxy group |
| Nitrogen Oxides (NOx) | Decomposition of the nitrile group in an oxidizing atmosphere |
| Hydrogen Cyanide (HCN) | Decomposition of the nitrile group |
| Benzene and substituted benzenes | Fragmentation of the aromatic ring |
| Various fluorinated hydrocarbons | Recombination of fragments from the difluoromethoxy group |
Mechanistic Insights and Hazard Mitigation
Proposed Decomposition Mechanism of this compound
A plausible decomposition mechanism would likely initiate with the cleavage of the Ar-OCHF₂ bond, which is expected to be the weakest bond. This would generate a phenoxy radical and a difluoromethyl radical. These highly reactive species can then undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation, leading to the observed decomposition products.
Caption: Proposed initial step of thermal decomposition.
Risk Assessment and Safe Handling Recommendations
The primary thermal hazards associated with this compound are the potential for exothermic decomposition, which could lead to a runaway reaction, and the release of toxic and corrosive gases such as HF and HCN.
Safe Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid heating the material above its determined onset of decomposition.
-
Use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Store in a cool, dry place away from heat sources and incompatible materials.
Strategies for Mitigating Thermal Hazards in Storage and Handling
-
Temperature Control: Strict temperature control during storage and processing is crucial. The SADT data from ARC testing should be used to define safe upper temperature limits.
-
Scale-up Considerations: The heat of decomposition should be carefully considered during process scale-up, as the ability to dissipate heat decreases as the scale increases.
-
Emergency Relief Systems: For large-scale operations, properly designed emergency relief systems are necessary to safely vent any pressure buildup from a decomposition event.
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability and decomposition of this compound. By employing a combination of theoretical considerations and experimental techniques such as TGA, DSC, ARC, and Py-GC-MS, a thorough thermal hazard assessment can be conducted. This information is paramount for ensuring the safe handling, processing, and storage of this important chemical intermediate, thereby supporting its successful application in research and development.
References
-
ioKinetic. (n.d.). Accelerating Rate Calorimeter Testing. Retrieved from [Link]
-
Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]
-
Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from [Link]
-
Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing. Retrieved from [Link]
-
Sigma-HSE. (n.d.). Accelerating Rate Calorimeter (ARC) Testing. Retrieved from [Link]
-
G. A. A. G. Corrêa, T. G. da Silva, & V. L. L. de Matos. (2016). Identification of Products of Thermal Decomposition in Sweetener Using Dynamic TG and Pyrolyzer Coupled to GC/MS. ResearchGate. Retrieved from [Link]
-
W. Weber, et al. (2015). Study of decomposition products by gas chromatography-mass spectrometry and ion... RSC Publishing. Retrieved from [Link]
- Key Applications of Fluorinated Benzonitriles in Modern Chemistry. (n.d.). Retrieved from a relevant chemical supplier website.
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]
- Analysis of difficult-to-detect substances by reaction thermal decomposition GC-MS. (n.d.). Retrieved from a relevant analytical services website.
-
Thermal and oxidative stability of fluorinated alkyl aryl ethers. (2025). ResearchGate. Retrieved from [Link]
-
Shimadzu. (2020). Application of Thermal Extraction-GC/MS to Food Contamination Analysis. Retrieved from [Link]
-
PubChem. (n.d.). Benzonitrile. Retrieved from [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (n.d.). PMC - NIH. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]
-
Lab Manager Magazine. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
- Google Patents. (n.d.). CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine.
-
Enhanced thermal stability and wettability of an electrospun fluorinated poly(aryl ether ketone) fibrous separator for lithium-ion batteries. (2020). New Journal of Chemistry (RSC Publishing). DOI:10.1039/C9NJ05656D. Retrieved from [Link]
- Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
-
Particle Technology Labs. (2021). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Retrieved from [Link]
- Fluorinated ether decomposition in localized high concentration electrolytes. (2022).
-
Fluorinated ether decomposition in localized high concentration electrolytes. (2022). ResearchGate. Retrieved from [Link]
-
Thermal decomposition products of polyacrylonitrile. (n.d.). NRC Publications Archive - Canada.ca. Retrieved from [Link]
-
Pyrolysis processing of PFAS-impacted biosolids, a pilot study. (n.d.). PubMed. Retrieved from [Link]
- CAMEO Chemicals. (n.d.). BENZONITRILE.
-
Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. (2022). MDPI. Retrieved from [Link]
-
3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. (n.d.). PMC - NIH. Retrieved from [Link]
-
Palladium. (n.d.). Wikipedia. Retrieved from [Link]
- Synthesis and characterization of potential impurities in Fenofibrate drug substance. (n.d.). Der Pharma Chemica. Retrieved from a relevant pharmaceutical chemistry journal.
-
PubChem. (n.d.). (Difluoromethoxy)benzene. Retrieved from [Link]
- Catalytic Fast Pyrolysis of Lignocellulosic Biomass to Benzene, Toluene, and Xylenes. (n.d.). IntechOpen.
-
Benzene derivatives identified in the pyrolytic products generated from... (n.d.). ResearchGate. Retrieved from [Link]
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
-
Pyrolysis of RDF and Catalytic Decomposition of the Produced Tar in a Char Bed Secondary Reactor as an Efficient Source of Syngas. (2022). MDPI. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 5. belmontscientific.com [belmontscientific.com]
- 6. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 7. sigma-hse.com [sigma-hse.com]
- 8. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 15. particletechlabs.com [particletechlabs.com]
- 16. mt.com [mt.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]
- 19. researchgate.net [researchgate.net]
- 20. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA16679A [pubs.rsc.org]
- 21. shimadzu.com [shimadzu.com]
An In-depth Technical Guide to Difluoromethylation Reaction Mechanisms for Aromatic Compounds
Introduction: The Strategic Value of the Difluoromethyl Group in Modern Chemistry
The introduction of the difluoromethyl (–CF2H) group into aromatic systems is a cornerstone of contemporary medicinal and agricultural chemistry.[1] This small molecular modification can profoundly enhance the therapeutic and biological profiles of parent compounds.[2][3] The –CF2H group is prized for its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH2) functionalities.[3][4][5] This mimicry often leads to improved metabolic stability, enhanced membrane permeability, and stronger binding affinity to biological targets.[2] Consequently, a deep understanding of the reaction mechanisms governing aromatic difluoromethylation is paramount for researchers, scientists, and drug development professionals seeking to leverage this powerful functional group.[1][2]
This guide provides a comprehensive exploration of the core mechanistic pathways for the difluoromethylation of aromatic compounds. We will delve into the nuances of radical, nucleophilic, electrophilic, and transition-metal-catalyzed reactions, offering insights into the causality behind experimental choices and providing a framework for the rational design of novel difluoromethylated molecules.
Part 1: Radical Difluoromethylation of Aromatic Compounds
Radical difluoromethylation has emerged as a powerful and versatile strategy for the direct C–H functionalization of arenes and heteroarenes.[5] These methods typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic ring.[2][6]
Generation of the Difluoromethyl Radical
The •CF2H radical can be generated from a variety of precursors through several activation methods:
-
Photoredox Catalysis: This is one of the most common methods, utilizing photocatalysts like Ir(ppy)3 or Ru(bpy)3Cl2 under visible light irradiation.[2][7] These catalysts, in their excited state, can engage in single-electron transfer (SET) with a suitable difluoromethyl precursor to generate the •CF2H radical.[8][9]
-
Thermal Decomposition: Some precursors, such as certain peroxides, can be thermally decomposed to generate difluoromethyl radicals.[2]
-
Reductive or Oxidative Processes: Reagents like Zn(SO2CF2H)2 can undergo single-electron oxidation, while others like ClSO2CF2H can undergo single-electron reduction to release the •CF2H radical.[5]
The General Mechanism of Radical Aromatic Difluoromethylation
The overall mechanism for the photoredox-catalyzed difluoromethylation of an arene can be visualized as a catalytic cycle.
Sources
- 1. Technology - Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods [uc.technologypublisher.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry
An In-Depth Technical Guide:
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[3][4][5] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows, designed for researchers, scientists, and drug development professionals.
Part 1: Core Physicochemical Properties: A Comparative Analysis
The utility of the difluoromethoxy group stems from its distinct characteristics, which are often intermediate between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[3] This nuanced profile provides medicinal chemists with a greater degree of control for fine-tuning molecular properties to achieve a desired therapeutic profile.
Lipophilicity (logP) and Conformational Dynamics
Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] The -OCF₂H group is considered a lipophilicity-enhancing substituent, though its impact is generally less pronounced than that of the trifluoromethoxy group.[3] The Hansch hydrophobicity parameter (π) quantifies the lipophilicity of a substituent; a positive value indicates an increase in the lipophilicity of the parent molecule.
Data Presentation: Comparison of Lipophilicity Parameters
| Substituent | Hansch Hydrophobicity Parameter (π) | Key Characteristics |
|---|---|---|
| Methoxy (-OCH₃) | -0.02 | Generally hydrophilic. |
| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 [4] | Moderately lipophilic. |
| Trifluoromethoxy (-OCF₃) | +1.04[4][7] | Highly lipophilic. |
A unique feature of the -OCF₂H group is its "dynamic lipophilicity."[4] Due to a very low rotational energy barrier around the O–CF₂H bond (ΔG‡ = 0.45 kcal mol−1), it can readily alter its conformation to adapt to the surrounding chemical environment.[4] This flexibility can be advantageous for optimizing interactions within a target's binding pocket and facilitating membrane permeability.[8] While aryl methoxy groups prefer a coplanar conformation and aryl trifluoromethoxy groups adopt an orthogonal one, aryl difluoromethoxy ethers show no strong preference, allowing them to adopt the most favorable conformation for target binding.[8]
Hydrogen Bonding Capacity: A Unique Trait
Perhaps the most compelling feature of the difluoromethoxy group is its ability to act as a hydrogen bond (HB) donor.[2][3][9] The potent electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, rendering the hydrogen atom sufficiently acidic to participate in hydrogen bonding.[9] This characteristic is absent in both methoxy and trifluoromethoxy groups and allows the -OCF₂H moiety to serve as a bioisostere for hydroxyl and thiol groups.[3][10] The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A).
Data Presentation: Comparative Hydrogen Bond Acidity
| Group | Abraham Hydrogen Bond Acidity (A) | Donor Strength |
|---|---|---|
| Difluoromethyl (in ArOCF₂H) | 0.085 - 0.126 [10][11] | Similar to thiophenol and aniline. |
| Thiophenol (-SH) | ~0.12[3] | Moderate donor. |
| Aniline (-NH₂) | ~0.07[3] | Moderate donor. |
| Hydroxyl (-OH) | Significantly higher | Strong donor. |
As the data indicates, the difluoromethyl C-H acts as an effective hydrogen bond donor on a scale similar to thiophenol and aniline, making it a valuable tool for engaging with hydrogen bond acceptors in a protein active site.[10][11]
Electronic Effects and pKa Modulation
The strong inductive electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the parent molecule.[6] When attached to an aromatic ring, the -OCF₂H group can lower the pKa of nearby acidic protons, such as in phenols. This increased acidity results from the stabilization of the corresponding conjugate base (e.g., a phenoxide anion).[6][12] This modulation is a critical tactic for controlling the ionization state of a drug at physiological pH, which in turn profoundly impacts its solubility, receptor binding, and cell penetration.
Part 2: Strategic Applications in Drug Design
The unique physicochemical properties of the difluoromethoxy group translate directly into several powerful strategies for lead optimization and drug candidate development.
Enhancing Metabolic Stability
A primary motivation for incorporating the -OCF₂H group is to improve a compound's metabolic profile.[6] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to metabolic degradation.[7]
-
Blocking O-Demethylation: Replacing a metabolically labile methoxy group with a difluoromethoxy group is a common and highly effective strategy to block oxidative O-demethylation, a rapid metabolic pathway mediated by cytochrome P450 (CYP) enzymes.[3][13]
-
Increased Half-Life: This enhanced stability against enzymatic breakdown can lead to a longer drug half-life, reduced systemic clearance, and potentially a lower or less frequent dosing regimen.[3]
Experimental Protocols: Detailed Protocol for O-Difluoromethylation
-
Reaction Setup:
-
Causality: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the salts and starting materials, while the base (cesium carbonate) is required to deprotonate the phenol, forming the nucleophilic phenoxide.
-
To a stirred solution of the starting phenol (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v), add cesium carbonate (2.0 eq). Stir for 10-15 minutes at room temperature to ensure complete formation of the phenoxide.
-
-
Difluoromethylating Agent Addition:
-
Causality: Sodium chlorodifluoroacetate, upon heating, decarboxylates to generate the highly reactive difluorocarbene (:CF₂) intermediate in situ. This carbene is then trapped by the phenoxide.
-
Add sodium chlorodifluoroacetate (2.5 eq) to the reaction mixture.
-
-
Reaction Conditions:
-
Causality: Heating is necessary to induce the thermal decomposition of the chlorodifluoroacetate salt to generate the carbene. The temperature (e.g., 110 °C) is optimized to balance the rate of carbene formation with its stability.
-
Heat the mixture to 110 °C and stir vigorously for 12-24 hours.
-
-
Monitoring and Workup:
-
Causality: Reaction progress must be monitored to determine the point of maximum conversion and prevent degradation. TLC or LC-MS are used to track the disappearance of the starting material and the appearance of the product.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Causality: The crude product will contain unreacted starting materials and byproducts. Purification, typically by flash column chromatography, is essential to isolate the desired compound with high purity.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
In Vitro Assay: Metabolic Stability in Human Liver Microsomes (HLM)
To validate the hypothesis that the -OCF₂H group enhances metabolic stability, an in vitro assay using HLM is a standard and trustworthy protocol. [3][13]
Experimental Protocols: Detailed HLM Assay Methodology
-
Reaction Mixture Preparation:
-
Causality: HLM are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, the primary drivers of Phase I metabolism. The reaction is performed in a phosphate buffer at physiological pH (7.4) to ensure optimal enzyme activity.
-
In a microcentrifuge tube, prepare a reaction mixture containing the test compound (e.g., at 1 µM final concentration), human liver microsomes (e.g., at 0.5 mg/mL final concentration), and 100 mM phosphate buffer (pH 7.4).
-
-
Initiation and Incubation:
-
Causality: The reaction is pre-incubated at 37°C, human body temperature, to acclimatize the system. The metabolic reaction is initiated by the addition of NADPH, a crucial cofactor required for the catalytic cycle of CYP enzymes. Without it, the enzymes are inactive.
-
Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).
-
-
Time-Point Sampling and Quenching:
-
Causality: Samples are taken at various time points to measure the rate of disappearance of the parent compound. The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (acetonitrile), which denatures and precipitates the enzymes. An internal standard is included for accurate quantification during LC-MS/MS analysis.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a separate tube containing cold acetonitrile with a known concentration of an internal standard.
-
-
Sample Processing and Analysis:
-
Causality: Centrifugation removes the precipitated proteins, leaving the analyte and internal standard in the supernatant. LC-MS/MS provides highly sensitive and specific quantification of the remaining parent compound relative to the constant internal standard.
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.
-
-
Data Interpretation:
-
The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (Cl_int) can be calculated, providing a quantitative measure of metabolic stability.
-
Conclusion
The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium. Its unique and tunable combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the ADME and pharmacodynamic properties of drug candidates. [3]By understanding its fundamental physicochemical characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to rationally design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available at: [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. Available at: [Link]
-
Molla, M. R., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. Available at: [Link]
-
RSC Publishing. (n.d.). Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects. Organic Chemistry Frontiers. Available at: [Link]
-
Macmillan Group - Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. Available at: [Link]
-
Le, T. H., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC - PubMed Central. Available at: [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Raobaikady, B., et al. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Akther, T., & Prasad, K. S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Erickson, J. A., et al. (2015). CF2H, a Hydrogen Bond Donor. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ResearchGate. Available at: [Link]
-
Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH. Available at: [Link]
-
ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available at: [Link]
-
Scott, P., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Federal Drug Administration-approved drugs that contain the difluoromethyl group. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). The Difluoromethyl Group as a Hydrogen Bond Donor. ResearchGate. Available at: [Link]
-
Hu, B., et al. (2024). FDA approved fluorine-containing drugs in 2023. RSC Medicinal Chemistry. Available at: [Link]
-
Scott, P., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 12. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Fluorinated Building Blocks in Drug Design
Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery
The deliberate incorporation of fluorine into therapeutic candidates has evolved from a niche tactic to a mainstream strategy in medicinal chemistry. Over the past few decades, a significant percentage of newly approved drugs contain at least one fluorine atom, a testament to its profound and often beneficial impact on molecular properties.[1][2][3][4][5] This guide serves as a technical deep-dive for the practicing scientist, moving beyond a mere catalog of fluorinated motifs. We will explore the fundamental physicochemical principles that underpin the "fluorine advantage," detail the practical synthesis and application of key fluorinated building blocks, and illustrate these concepts with real-world examples of successful drug campaigns. Our objective is to provide a robust framework for the rational design and implementation of fluorination strategies to overcome common challenges in drug development, such as poor metabolic stability, low potency, and suboptimal pharmacokinetics.[6][7][8]
Part 1: The Physicochemical Rationale for Fluorination
The unique properties of fluorine, the most electronegative element, are the foundation of its utility in drug design.[7][9][10] Its introduction can systematically alter a molecule's electronic character, conformation, and metabolic fate.
Modulation of Physicochemical Properties
-
Metabolic Stability: One of the most common applications of fluorination is to enhance metabolic stability.[7][9][11] The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~98 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively block "soft spots" in a molecule, thereby increasing its half-life and bioavailability.[9][10][11][12]
-
Acidity/Basicity (pKa Modulation): Due to its powerful electron-withdrawing inductive effect, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[6][9] For example, introducing fluorine near an amine group will decrease its basicity. This modulation is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target engagement.[6][7][8]
-
Lipophilicity: The effect of fluorine on lipophilicity (LogP) is context-dependent. While a single fluorine atom can slightly increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) can also have complex effects. This allows for fine-tuning of a molecule's solubility and permeability profile, which is crucial for achieving good oral bioavailability and distribution.[6][10]
Enhancement of Binding Affinity and Conformation
Fluorine's influence extends to the intricate dance of drug-target interactions.
-
Conformational Control: Although fluorine is only slightly larger than hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å, respectively), the C-F bond is more polarized and can introduce specific conformational preferences.[7][9] This can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing potency.[6]
-
Favorable Protein-Ligand Interactions: The polarized C-F bond can participate in beneficial, non-covalent interactions within a protein's active site, including dipole-dipole, ion-dipole, and even weak hydrogen bonds where fluorine acts as an acceptor.[6][7] These interactions can further anchor the drug to its target, enhancing binding affinity.[7]
Table 1: Comparison of Key Physicochemical Properties: Hydrogen vs. Fluorine
| Property | Hydrogen (H) | Fluorine (F) |
| van der Waals Radius (Å) | 1.20[7] | 1.47[7] |
| Electronegativity (Pauling Scale) | 2.20 | 3.98[7][10] |
| C-H Bond Energy (kcal/mol) | ~98 | - |
| C-F Bond Energy (kcal/mol) | - | ~116[9] |
Part 2: A Field Guide to Fluorinated Building Blocks and Synthetic Protocols
The theoretical benefits of fluorine are realized through the practical application of fluorinated building blocks and reagents. The synthetic strategy often relies on either incorporating these blocks early in a synthesis or using late-stage fluorination techniques.[1][2]
Key Building Blocks and Reagents
-
Trifluoromethyl (CF3) Group Donors: The CF3 group is a prevalent motif in fluorinated drugs. Reagents for its introduction include:
-
Ruppert-Prakash Reagent (TMSCF3): A nucleophilic CF3 source activated by a fluoride initiator, widely used for adding CF3 to carbonyls and imines.[13][14][15][16]
-
Togni's Reagents: Electrophilic trifluoromethylating agents that operate via a radical mechanism, suitable for a broad range of substrates.[17][18][19]
-
-
Monofluorination and Difluorination Reagents:
Experimental Protocols
Experimental Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
Objective: To synthesize a trifluoromethyl-substituted secondary alcohol from an aldehyde precursor.
Materials:
-
Aldehyde (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF3, 1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol, 0.1 mL)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Standard glassware for anhydrous reactions under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add the Ruppert-Prakash reagent (TMSCF3, 1.5 mmol) to the stirred solution.
-
Add the TBAF solution (0.1 mmol) dropwise to initiate the reaction.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, re-cool the mixture to 0 °C and carefully quench by the slow addition of 1 M HCl (5 mL).
-
Stir for 30 minutes to hydrolyze the silyl ether intermediate.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired trifluoromethylated alcohol.[14][15][16]
Experimental Protocol 2: Deoxofluorination of a Secondary Alcohol using Deoxo-Fluor®
Objective: To replace a hydroxyl group with a fluorine atom with inversion of stereochemistry (where applicable).
Materials:
-
Secondary Alcohol (1.0 mmol)
-
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride, 1.2 mmol)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Standard glassware for anhydrous reactions under an inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the secondary alcohol (1.0 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Deoxo-Fluor® (1.2 mmol) to the stirred solution.
-
Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight. Monitor reaction progress by TLC.
-
Once complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[20][22][23]
Part 3: Strategic Fluorination in Action: Case Studies
The successful application of these principles is best illustrated by examining marketed drugs where fluorine plays a pivotal role.
-
Sitagliptin (Januvia®): This DPP-4 inhibitor, used to treat type 2 diabetes, contains a trifluorophenyl group. This moiety is critical for its high potency and selectivity. The electron-withdrawing CF3 groups enhance binding interactions within the enzyme's active site, demonstrating how electronic modulation can directly translate to improved pharmacodynamics.
-
Fluoxetine (Prozac®): A landmark selective serotonin reuptake inhibitor (SSRI), fluoxetine features a trifluoromethyl group on one of its aromatic rings. This group serves to block a key site of oxidative metabolism.[6] This metabolic blocking effect significantly increases the drug's half-life, allowing for convenient once-daily dosing and contributing to its therapeutic success.[24][25][26][27] The primary metabolic pathway for fluoxetine is N-demethylation by CYP2D6 to its active metabolite, norfluoxetine.[24][25][26][27]
Part 4: A Logical Workflow for Fluorination in Drug Discovery
The decision to incorporate fluorine should be a rational, data-driven process. The following workflow outlines a structured approach for medicinal chemists.
Caption: An iterative workflow for the rational incorporation of fluorine in drug discovery projects.
Conclusion
Fluorinated building blocks are more than just another set of reagents; they are powerful tools for rational drug design that allow chemists to systematically address fundamental challenges in medicinal chemistry. By understanding the core physicochemical principles—metabolic blocking, pKa modulation, and conformational control—and mastering the associated synthetic methodologies, researchers can significantly increase the probability of success in their drug discovery programs. The continued development of novel fluorination methods will further expand the accessible chemical space, ensuring that the "magic bullet" of fluorine remains a critical element in the design of future therapeutics.[10]
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- ACS Publications. (n.d.). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis.
- NIH National Library of Medicine. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC.
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- LEAPCHEM Blog. (2025, November 5). How are fluorinated organic compounds synthesized?
- Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses.
- ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.
- ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF.
- PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- Taylor & Francis Online. (2024, July 29). Full article: Fluorinated building blocks in drug design: new pathways and targets.
- CONICET. (n.d.). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents.
- ResearchGate. (2025, August 30). Fluorine in Medicinal Chemistry | Request PDF.
- Bentham Science Publishers. (2014, April 1). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses.
- YouTube. (2021, February 24). Linnaeus Lecturer 2021: New Synthetic Methods for Carbon–Fluorine Bond Formation.
- Unknown Source. (2025, September 6).
- ResearchGate. (2025, August 9). Applications of Fluorine in Medicinal Chemistry | Request PDF.
- Synthesis Portal. (n.d.). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor.
- CHIMIA. (n.d.). Modern Synthetic Procedures for the Fluorination of Organic Molecules.
- RSC Publishing. (n.d.). Modern methods for the introduction of fluorine into organic molecules: an approach to compounds with altered chemical and biological activities. Chemical Society Reviews.
- ACS Publications. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Dr.Oracle. (2025, October 22). How is Prozac (fluoxetine) metabolized?
- NIH National Library of Medicine. (n.d.). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. PMC.
- ChemRxiv. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- ResearchGate. (2025, August 7). Fluorination Methods for Drug Discovery and Development | Request PDF.
- ResearchGate. (n.d.). SCHEME 14 (a) Representative trifluoromethylation reactions using...
- NIH National Library of Medicine. (2021, January 23). Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. PMC.
- Fluorine notes. (n.d.). Trimethyl(trifluoromethyl)silane, Ruppert's reagent (TMTFMS).
- Wikipedia. (n.d.). Fluoxetine.
- YouTube. (2025, January 19). Pharmacology of Fluoxetine (Prozac) ; Mechanism of Action, Pharmacokinetics, Uses, Effects.
- ResearchGate. (2025, August 7). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent.
- ResearchGate. (n.d.). Case studies of fluorine in drug discovery | Request PDF.
- ResearchGate. (2025, October 15). Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition.
- OUCI. (n.d.). Case studies of fluorine in drug discovery.
- ACS Publications. (n.d.). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
- ResearchGate. (2025, August 10). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF.
- Merck Millipore. (n.d.). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).
- RSC Publishing. (2021, April 27). Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds.
- Sigma-Aldrich. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).
- Enamine. (n.d.). Deoxofluor.
- ACS Publications. (2013, December 3). Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011).
- ResearchGate. (2025, August 10). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds | Request PDF.
- MDPI. (n.d.). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022).
- ACS Publications. (n.d.). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters.
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mhc.cpu.edu.cn [mhc.cpu.edu.cn]
- 5. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. notes.fluorine1.ru [notes.fluorine1.ru]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01789F [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 23. Deoxofluor - Enamine [enamine.net]
- 24. droracle.ai [droracle.ai]
- 25. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluoxetine - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(Difluoromethoxy)benzonitrile as a Pharmaceutical Intermediate
Foreword: The Strategic Importance of Fluorinated Intermediates in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the difluoromethoxy group (-OCHF₂) offers a unique constellation of properties, including enhanced metabolic stability, increased lipophilicity, and the ability to modulate pKa, all of which can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides an in-depth technical overview of 3-(Difluoromethoxy)benzonitrile, a versatile and increasingly important intermediate in the synthesis of novel therapeutics. We will delve into its synthesis, reactivity, and application, providing field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Attributes
This compound is a substituted aromatic nitrile with the molecular formula C₈H₅F₂NO and a molecular weight of 169.13 g/mol .[1] Its chemical structure features a benzene ring substituted with a nitrile group (-CN) and a difluoromethoxy group (-OCHF₂) at the meta position.
| Property | Value |
| CAS Number | 97582-88-2 |
| Molecular Formula | C₈H₅F₂NO |
| Molecular Weight | 169.13 g/mol [1] |
| Appearance | Typically a colorless to yellow oil |
The interplay between the electron-withdrawing nature of the nitrile and difluoromethoxy groups governs the reactivity of both the aromatic ring and the cyano moiety, a topic we will explore in detail in the subsequent sections.
Caption: Chemical structure of this compound.
Synthesis of this compound: A Detailed Protocol
The most common and industrially scalable synthesis of this compound involves the difluoromethylation of 3-hydroxybenzonitrile. This reaction is typically achieved using a difluorocarbene precursor. The following protocol is a representative example based on established methodologies for analogous transformations.[2]
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
3-Hydroxybenzonitrile
-
Sodium Chlorodifluoroacetate (ClCF₂COONa)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-hydroxybenzonitrile (1 equivalent) and potassium carbonate (2 equivalents) in N,N-dimethylformamide, add sodium chlorodifluoroacetate (1.5 equivalents).
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil.
Causality Behind Experimental Choices:
-
Difluorocarbene Source: Sodium chlorodifluoroacetate is a common, solid difluorocarbene precursor that is easier to handle than gaseous chlorodifluoromethane (CHClF₂). Upon heating, it decarboxylates to generate the difluorocarbene in situ.
-
Base and Solvent: An inorganic base like potassium carbonate is used to deprotonate the phenolic hydroxyl group, forming a phenoxide that is more nucleophilic towards the difluorocarbene. A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and its high boiling point, which is suitable for the reaction temperature.
-
Workup and Purification: The aqueous workup is essential to remove the inorganic salts and the DMF solvent. Extraction with a suitable organic solvent like ethyl acetate isolates the product. Final purification by distillation or chromatography is necessary to obtain the intermediate in high purity, which is critical for subsequent pharmaceutical synthesis steps.
Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the electronic properties of its two key functional groups: the nitrile and the difluoromethoxy group.
The Influence of the Difluoromethoxy Group
The -OCHF₂ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This has two main consequences for the reactivity of the aromatic ring:
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-withdrawing nature of the -OCHF₂ group deactivates the benzene ring towards attack by electrophiles.
-
Meta-Directing Nature: Like other deactivating groups, the -OCHF₂ group directs incoming electrophiles to the meta position. However, in this compound, the positions meta to the -OCHF₂ group are already occupied by the nitrile group and a hydrogen atom.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, making this compound a valuable building block.
-
Reduction to an Amine: The nitrile can be reduced to a primary amine (benzylamine derivative) using reducing agents such as lithium aluminum hydride (LiAlH₄), borane (BH₃), or through catalytic hydrogenation. This transformation is crucial for introducing an amine functionality, which is a common feature in many active pharmaceutical ingredients (APIs). A patent for the synthesis of 3-chloro-5-(difluoromethoxy)benzylamine utilizes borane dimethylsulfide for this reduction.[2]
-
Hydrolysis to a Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This allows for the introduction of a carboxylic acid moiety, which can serve as a key pharmacophore or a handle for further derivatization.
-
Conversion to a Tetrazole: The nitrile can react with azides (e.g., sodium azide) to form a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in drug design.
Caption: Key transformations of the nitrile group in this compound.
Application in Pharmaceutical Synthesis: The Case of Razpipadon
While numerous patents allude to the use of 3-(difluoromethoxy)phenyl moieties in drug candidates, a notable example is Razpipadon , a dopamine D1/D5 receptor agonist that was investigated for the treatment of Parkinson's disease.[3] The structure of Razpipadon contains a 3-(difluoromethoxy)pyridinyl-oxy fragment, which is structurally analogous to the 3-(difluoromethoxy)phenyl core of our intermediate.
Although the exact synthetic route to Razpipadon starting from this compound is not publicly detailed, a plausible synthetic pathway can be envisioned, highlighting the utility of this intermediate. The key transformation would involve the conversion of the benzonitrile to a corresponding phenol, followed by a nucleophilic aromatic substitution (SNAr) reaction with a suitable pyridine derivative.
Proposed Synthetic Pathway
Caption: A plausible synthetic route to a key precursor of Razpipadon.
This proposed pathway underscores the importance of this compound as a starting material for accessing complex drug molecules. The difluoromethoxy group, introduced early in the synthesis, is carried through to the final API, imparting its beneficial properties.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of this compound. The following are the expected data from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. A characteristic triplet for the proton of the -OCHF₂ group will be observed at a downfield chemical shift (typically δ 6.5-7.5 ppm) with a large coupling constant to the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The carbon of the -OCHF₂ group will appear as a triplet due to coupling with the two fluorine atoms. The carbon attached to the nitrile group will be observed in the characteristic region for nitriles (δ 115-120 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups:
-
C≡N stretch: A sharp, medium intensity band around 2230 cm⁻¹.
-
C-F stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹.
-
C-O stretch: A strong band around 1200-1300 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of 169.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.
Conclusion: A Versatile Building Block for Future Pharmaceuticals
This compound has emerged as a valuable and versatile intermediate in the synthesis of complex pharmaceutical compounds. Its strategic combination of a readily transformable nitrile group and a metabolically robust difluoromethoxy moiety makes it an attractive starting material for drug discovery programs. The synthetic methodologies, reactivity profiles, and analytical data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this important building block in the development of the next generation of therapeutics.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine.
-
Zheng, M., Wang, J., Zhang, J., & Luo, S. (2010). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1856. Retrieved from [Link]
- Google Patents. (n.d.). US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). Razpipadon. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-(Difluoromethoxy)benzonitrile
This guide offers a comprehensive exploration into the chemical reactivity of the nitrile group in 3-(difluoromethoxy)benzonitrile, a molecule of significant interest in medicinal chemistry and materials science. We will delve into the electronic influence of the difluoromethoxy substituent and detail the primary transformations of the nitrile functionality, including hydrolysis, reduction, and cycloaddition reactions. This document is intended for researchers, scientists, and professionals in drug development, providing both theoretical understanding and practical, field-proven experimental protocols.
Introduction: The Electronic Landscape of this compound
This compound is an aromatic compound featuring a nitrile group (-C≡N) and a difluoromethoxy group (-OCHF₂) positioned meta to each other on a benzene ring. The reactivity of the nitrile group is fundamentally governed by the electrophilicity of its carbon atom. The substituents on the aromatic ring play a crucial role in modulating this electrophilicity.
The difluoromethoxy group is a moderately electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect (-I) withdraws electron density from the aromatic ring, thereby increasing the partial positive charge on the nitrile carbon. This enhanced electrophilicity makes the nitrile group in this compound more susceptible to nucleophilic attack compared to unsubstituted benzonitrile.
The following sections will dissect the key chemical transformations of the nitrile group in this unique electronic environment, providing both mechanistic insights and detailed experimental procedures.
Key Reactions and Experimental Protocols
The versatile nitrile group of this compound can undergo several important transformations, yielding valuable synthetic intermediates.
Hydrolysis to 3-(Difluoromethoxy)benzoic Acid
The conversion of the nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under both acidic and basic conditions, proceeding through an amide intermediate.[1]
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water.[2][3] The reaction proceeds through a series of proton transfers to form an amide, which is then further hydrolyzed to the carboxylic acid.[2]
Experimental Protocol: Acidic Hydrolysis
A general and reliable method for the acidic hydrolysis of nitriles involves heating under reflux with a strong mineral acid.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a 6 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (5-10 volumes).
-
Heating: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-12 hours. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product, 3-(difluoromethoxy)benzoic acid, will often precipitate out of the aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.
In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the hydroxide ion acts as the nucleophile, directly attacking the electrophilic nitrile carbon.[2] The reaction initially forms a salt of the carboxylic acid, which must be neutralized in a subsequent step to yield the free acid.[6]
Experimental Protocol: Basic Hydrolysis
Basic hydrolysis offers an alternative route, particularly for substrates sensitive to strong acids.[4][5]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and a 4 M aqueous solution of sodium hydroxide (NaOH) (1:1 v/v, 5-10 volumes).
-
Heating: Heat the mixture to reflux (typically 80-90 °C) and maintain for 2-8 hours, monitoring the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution to a pH of approximately 2 by the slow addition of concentrated HCl. This will precipitate the 3-(difluoromethoxy)benzoic acid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization can be performed for further purification.
Reduction of the Nitrile Group
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and the reaction conditions.
Powerful reducing agents are required for the complete reduction of a nitrile to a primary amine.[7] Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation.[8] Catalytic hydrogenation offers a scalable and often safer alternative.[7][8]
Experimental Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction
This method is a staple in research laboratories for its efficiency and broad applicability.[9][10]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) (10 volumes).
-
Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and sequentially add water (X mL), followed by a 15% aqueous NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is crucial for safely quenching the excess hydride and precipitating the aluminum salts.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate or diethyl ether.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 3-(difluoromethoxy)benzylamine. The product can be further purified by distillation or column chromatography.
Experimental Protocol: Catalytic Hydrogenation
This method is highly favored in industrial settings due to its safety, scalability, and atom economy.[11][12]
-
Catalyst and Substrate: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), place a solution of this compound in a suitable solvent such as ethanol or methanol. Add a catalytic amount of a hydrogenation catalyst, typically 5-10 mol% of Palladium on Carbon (Pd/C) or Raney Nickel.[10] To suppress the formation of secondary amine byproducts, anhydrous ammonia is often added to the reaction mixture.[10]
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 50-500 psi) and heat to the appropriate temperature (40-100 °C).
-
Reaction Monitoring: The reaction is monitored by the uptake of hydrogen.
-
Work-up: Once the hydrogen uptake ceases, cool the vessel, and carefully vent the excess hydrogen.
-
Isolation: Filter the reaction mixture through Celite® to remove the catalyst and rinse the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by distillation or crystallization of a salt derivative.
[3+2] Cycloaddition to Form a Tetrazole
The nitrile group can participate in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings.[13] A particularly important transformation is the reaction with an azide to form a tetrazole ring. Tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry.[14][15]
The reaction of this compound with an azide source, such as sodium azide, typically requires a catalyst and elevated temperatures.[16][17]
Experimental Protocol: Synthesis of 5-(3-(Difluoromethoxy)phenyl)-1H-tetrazole
This cycloaddition is a key step in the synthesis of various pharmaceutical agents.
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), sodium azide (NaN₃) (1.5-2.0 eq), and a catalyst such as zinc chloride (ZnCl₂) or triethylamine hydrochloride (Et₃N·HCl) (1.0-1.5 eq) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heating: Heat the reaction mixture to 100-130 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Acidification: Acidify the aqueous mixture to a pH of 2-3 with a mineral acid (e.g., 2 M HCl). This will protonate the tetrazole and cause it to precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: The crude tetrazole can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
The following table summarizes the key transformations of this compound discussed in this guide.
| Transformation | Reagents and Conditions | Product |
| Acidic Hydrolysis | 6 M HCl or H₂SO₄, reflux | 3-(Difluoromethoxy)benzoic Acid |
| Basic Hydrolysis | 4 M NaOH, EtOH/H₂O, reflux; then HCl | 3-(Difluoromethoxy)benzoic Acid |
| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O | 3-(Difluoromethoxy)benzylamine |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, NH₃, heat, pressure | 3-(Difluoromethoxy)benzylamine |
| [3+2] Cycloaddition | NaN₃, ZnCl₂ or Et₃N·HCl, DMF, heat | 5-(3-(Difluoromethoxy)phenyl)-1H-tetrazole |
Visualizations
The following diagrams illustrate the core concepts and workflows discussed in this technical guide.
Caption: Workflow for the hydrolysis of this compound.
Caption: Simplified mechanism of nitrile reduction with LiAlH₄.
Caption: [3+2] Cycloaddition to form a tetrazole ring.
Conclusion
The nitrile group of this compound is a versatile functional handle that can be readily transformed into other valuable chemical moieties. The electron-withdrawing nature of the difluoromethoxy group enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack. This guide has provided a detailed overview of the key reactions—hydrolysis, reduction, and cycloaddition—complete with field-tested experimental protocols. A thorough understanding of these transformations is essential for chemists engaged in the synthesis of novel pharmaceuticals and advanced materials.
References
- Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. (n.d.). Vertex AI Search.
- Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. (n.d.). NIH.
- Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. (2023, June 16). RSC Publishing.
- Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. (2025, August 7). [Source not provided].
- Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis.
- Simplified Catalytic Cycle for the Hydrogenation of Benzonitrile. (n.d.). ResearchGate.
- Nitrile to Acid - Common Conditions. (n.d.). [Source not provided].
- hydrolysis of nitriles. (n.d.). Chemguide.
- 1,3‐Dipolar cycloaddition reaction of nitrile oxides. (n.d.). ResearchGate.
- Reduction of Nitriles using LiAlH4 to amines. (n.d.). University of Calgary.
- Nitrile to Amine - Common Conditions. (n.d.). [Source not provided].
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
- 1,3-dipolar cycloaddition reactions. (2020, February 8). YouTube.
- Click Azide−Nitrile Cycloaddition as a New Ligation Tool for the Synthesis of Tetrazole-Tethered C-Glycosyl α-Amino Acids. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- The Reduction of Nitriles. (2023, January 22). Chemistry LibreTexts.
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). [Source not provided].
- 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (n.d.). MDPI.
- Acid hydrolysis of Nitriles. (n.d.). Química Organica.org.
- (PDF) Stereoselective Intramolecular 1,3-Dipolar Cycloadditions. (n.d.). ResearchGate.
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. (n.d.). PubMed Central.
- Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). [Source not provided].
- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (n.d.). RSC Publishing.
- Catalytic Reduction of Nitriles. (n.d.). [Source not provided].
- 20.7 Chemistry of Nitriles. (2023, November 23). [Source not provided].
- Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009, March 6). [Source not provided].
- An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Methylbenzonitrile. (n.d.). Benchchem.
- Reactions of Nitriles. (n.d.). Chemistry Steps.
- The Synthesis of Tetrazoles: A Journey from Discovery to Modern Methodologies. (n.d.). Benchchem.
- Reactivity of the Nitrile Group: A Comparative Analysis of 3,5-Diamino-4-methylbenzonitrile and its Analogs. (n.d.). Benchchem.
- Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.
- 1,3-Dipolar cycloadditions of electrophilically activated benzonitrile N-oxides. Polar cycloaddition versus oxime formation. (n.d.). PubMed.
- reduction of nitriles. (n.d.). Chemguide.
- The [3+2]Cycloaddition Reaction. (n.d.). [Source not provided].
- (PDF) A Mild and Efficient Method for the Reduction of Nitriles. (2025, August 6). ResearchGate.
- 4-(Difluoromethoxy)-3-nitrobenzonitrile. (n.d.). Benchchem.
- 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.
- Process for the hydrolysis of nitriles. (n.d.). Google Patents.
- 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. (n.d.). PMC - NIH.
- Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
- 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. (2019, November 12). CORE.
- Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis... (n.d.). ResearchGate.
- Unusual Regioselectivity of the Dipolar Cycloaddition Reactions of Nitrile Oxides and Tertiary Cinnamides and Crotonamides(1). (1998, September 4). PubMed.
- Figure S2. Study of hydrolysis of benzonitrile. (n.d.). ResearchGate.
- Hydrolysis and decarboxylation of nitriles 3/5. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 11. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00195D [pubs.rsc.org]
- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Difluoromethoxy Group: A Guide to its Unique Electronic Effects and Strategic Applications
Abstract
The difluoromethoxy (-OCF₂H) substituent has rapidly emerged from a chemical curiosity to a cornerstone of modern molecular design, particularly within the pharmaceutical and agrochemical industries. Its growing prevalence is attributable to a unique confluence of electronic and steric properties that distinguish it from classical bioisosteres like the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. This technical guide provides an in-depth analysis of the fundamental electronic effects of the -OCF₂H group, detailing the interplay of its inductive and resonance contributions. We will quantify these effects using Hammett parameters and explore their direct consequences on critical physicochemical properties, including acidity (pKa), lipophilicity (logP), and hydrogen bonding capacity. Furthermore, this guide presents detailed methodologies for the synthesis and characterization of difluoromethoxy-containing compounds, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile functional group.
Introduction: The Rise of a Privileged Functional Group
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy for enhancing metabolic stability, modulating lipophilicity, and improving target affinity.[1][2] Among the diverse array of available fluorinated motifs, the difluoromethoxy (-OCF₂H) group has garnered significant attention for its nuanced and advantageous properties.[3] Unlike the highly lipophilic and strongly electron-withdrawing trifluoromethoxy group, or the electron-donating methoxy group, the difluoromethoxy substituent offers a finely tuned, intermediate electronic profile.[4] This unique character allows it to serve as a versatile bioisostere for hydroxyl, thiol, and methoxy moieties, often conferring improved metabolic stability and introducing novel, beneficial intermolecular interactions.[3][5] This guide will dissect the electronic underpinnings of the -OCF₂H group's behavior and provide a practical framework for its application.
Fundamental Electronic Properties: A Balancing Act
The net electronic influence of the difluoromethoxy group on an aromatic system is a delicate balance between a powerful inductive effect and a more subtle, conformation-dependent resonance effect.
The Duality of Inductive and Resonance Effects
Due to the high electronegativity of the two fluorine atoms, the -OCF₂H group exerts a potent electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. This effect polarizes the electron density of the molecule, significantly impacting the acidity and basicity of nearby functional groups.
Simultaneously, the lone pairs on the oxygen atom can participate in resonance, donating electron density into an adjacent π-system (a +R effect). However, this resonance donation is considerably weaker than that of a methoxy group. The electron-withdrawing fluorine atoms pull electron density from the oxygen, reducing its ability to donate its lone pairs. The overall result is that the strong -I effect dominates, rendering the -OCF₂H group a net electron-withdrawing substituent.
Caption: Dueling electronic effects of the -OCF₂H substituent.
Quantifying Electronic Influence: Hammett Parameters
The electronic effect of a substituent can be quantified using Hammett constants, which are derived from the ionization of substituted benzoic acids.[3] These parameters separate the electronic influence into inductive (σI) and resonance (σR) components, as well as position-dependent effects (σm for meta, σp for para). The -OCF₂H group is characterized as a moderately electron-withdrawing group, with its parameters reflecting the dominance of the inductive effect.
| Parameter | Value | Interpretation |
| σI (Inductive) | ~0.30 | Strong electron withdrawal through the σ-framework. |
| σR (Resonance) | ~ -0.10 | Weak electron donation through the π-system. |
| σm (meta) | ~0.25 | Net electron-withdrawing effect at the meta position (primarily inductive). |
| σp (para) | ~0.15 | Net electron-withdrawing effect at the para position (inductive effect is partially offset by resonance). |
| Note: The values are representative estimates compiled from various computational and experimental studies. Actual values may vary slightly with the specific molecular context and measurement method. |
Physicochemical Consequences of Electronic Effects
The unique electronic signature of the -OCF₂H group directly translates into measurable and strategically important changes in a molecule's physicochemical properties.
Modulation of Acidity and Basicity (pKa)
The strong net electron-withdrawing character of the difluoromethoxy group significantly influences the pKa of ionizable centers. When attached to a phenolic ring, the -OCF₂H group stabilizes the corresponding phenoxide anion through induction, thereby increasing the acidity of the phenol (i.e., lowering its pKa).[4] For example, the calculated pKa of a difluoromethoxy-substituted phenol is significantly lower than its methoxy analog, making it a stronger acid.[6] Conversely, it decreases the basicity of anilines by withdrawing electron density from the nitrogen lone pair. This modulation is critical for controlling a drug's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement.
Table 2: Impact of Substituents on Phenol Acidity
| Substituent (at para position) | Phenol pKa | Effect |
| -H (Phenol) | 9.95 | Reference |
| -OCH₃ (4-Methoxyphenol) | 10.20 | Electron-donating, decreases acidity |
| -OCF₂H (4-Difluoromethoxyphenol) | ~8.5 - 9.0 (Est.) | Electron-withdrawing, increases acidity |
| -OCF₃ (4-Trifluoromethoxyphenol) | ~8.7 | Strongly electron-withdrawing, strongly increases acidity |
Impact on Lipophilicity (logP)
The -OCF₂H group is considered a lipophilicity-enhancing substituent, though its effect is less pronounced than that of the -OCF₃ group.[3] A key concept is its "dynamic lipophilicity," which arises from a low rotational energy barrier (~0.45 kcal/mol) around the Aryl-O bond.[7] This allows the group to adapt its conformation to the surrounding chemical environment, which can be advantageous for receptor binding and membrane permeability. The Hansch hydrophobicity parameter (π) quantifies this effect.
Table 3: Comparison of Lipophilicity Parameters
| Substituent | Hansch Hydrophobicity Parameter (π) |
| Methoxy (-OCH₃) | -0.02 |
| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 |
| Trifluoromethoxy (-OCF₃) | +1.04 |
Hydrogen Bonding Capability
A remarkable feature of the -OCF₂H group, not observed in its -OCH₃ or -OCF₃ counterparts, is its ability to act as a hydrogen bond donor.[3] The strong inductive effect of the two fluorine atoms polarizes the C-H bond, imparting a partial positive charge on the hydrogen atom and enabling it to engage in hydrogen bonding interactions. This capacity can introduce new, favorable binding interactions with biological targets, making it a valuable bioisostere for hydroxyl and thiol groups.[5] This ability is quantified by the Abraham hydrogen bond acidity parameter (A).
Table 4: Hydrogen Bond Donor Capacity
| Group | Function | Abraham Acidity (A) |
| Methoxy C-H | Not a donor | ~0 |
| Difluoromethoxy C-H | Weak H-bond donor | ~0.08 - 0.13 |
| Phenolic O-H | Strong H-bond donor | ~0.6 |
Strategic Applications in Drug Design
Bioisosterism and Metabolic Stability
The -OCF₂H group is an effective bioisostere for several functional groups.
-
Hydroxyl/Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable replacement, often with the benefit of improved metabolic stability and oral bioavailability.[5]
-
Methoxy Group: A common metabolic liability for drug candidates is O-demethylation. Replacing a methoxy group with a difluoromethoxy group effectively blocks this metabolic pathway, thereby increasing the drug's half-life and reducing metabolic clearance.[3]
Case Study: JAK Inhibitors
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade in immunology and oncology. Several approved JAK inhibitors incorporate the difluoromethoxy group. Its inclusion serves multiple purposes: it can enhance metabolic stability, fine-tune lipophilicity for optimal pharmacokinetics, and potentially form hydrogen bonds within the ATP-binding pocket of the kinase, contributing to potency and selectivity.
Methodologies for Characterization
Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers
A prevalent method for synthesizing aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenols.[3] This protocol is a representative example.
Objective: To synthesize 4-(difluoromethoxy)phenol from hydroquinone. (Note: This is a conceptual example; selective monofunctionalization would require protecting groups).
Materials:
-
Phenol starting material (e.g., 4-hydroxypyridine)
-
Diethyl (bromodifluoromethyl)phosphonate [(EtO)₂P(O)CF₂Br]
-
Potassium hydroxide (KOH)
-
Acetonitrile (MeCN) and Water (H₂O)
-
Ethyl acetate (EtOAc) and Brine for workup
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a solution of the phenol (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v), add potassium hydroxide (2.0-3.0 eq). Stir the mixture at room temperature until the phenol is fully dissolved and has formed the potassium phenoxide salt.
-
Difluoromethylation: Add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) dropwise to the reaction mixture. The reaction is often exothermic. Maintain the temperature at 25 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure aryl difluoromethyl ether.
Caption: General workflow for O-difluoromethylation of phenols.
Computational Workflow: Analysis of Electronic Properties using DFT
Density Functional Theory (DFT) is a powerful computational tool for predicting and rationalizing the electronic properties of molecules.
Objective: To calculate the electrostatic potential map and frontier molecular orbitals (HOMO/LUMO) of a difluoromethoxy-substituted benzene.
Software: Gaussian, Spartan, or similar quantum chemistry package.
Procedure:
-
Structure Building: Construct the 3D model of the molecule of interest (e.g., 4-difluoromethoxyanisole).
-
Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search to identify the lowest energy conformer, as electronic properties can be conformation-dependent.
-
Geometry Optimization: Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy structure on the potential energy surface.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to compute the desired electronic properties. Request the generation of molecular orbitals (HOMO, LUMO) and an electrostatic potential (ESP) map.
-
Analysis:
-
ESP Map: Visualize the ESP map. The color gradient (typically red-to-blue) indicates regions of negative to positive potential, highlighting electron-rich and electron-poor areas of the molecule. This visually confirms the electron-withdrawing nature of the -OCF₂H group.
-
HOMO/LUMO: Analyze the energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.
-
Caption: Standard workflow for DFT analysis of electronic properties.
Conclusion and Future Outlook
The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its defining characteristic is a potent inductive electron-withdrawing effect, moderately tempered by a weak resonance donation, which results in a unique electronic profile. This profile directly modulates key physicochemical properties, enhancing acidity, conferring moderate lipophilicity, and enabling C-H hydrogen bonding. By understanding these fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics and advanced materials with improved efficacy and optimized pharmacokinetic profiles. The continued exploration of this substituent is certain to unlock new potential in rational molecular design.
References
-
BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem Technical Support Team.
-
Mykhailiuk, P. K. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis.
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). Synthesis of difluoromethoxy derivatives 9, 15 and 16. Reagents and conditions.
-
ResearchGate. (n.d.). Synthesis of Tri‐ and Difluoromethoxylated Compounds by Visible‐Light Photoredox Catalysis | Request PDF.
-
ResearchGate. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
-
Purohit, R., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry.
-
Simeon, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives.
-
ResearchGate. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
-
PubMed. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.
-
PubMed. (2012). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model.
-
BenchChem. (2025). The Role of the Difluoromethoxy Group in Phenol Compounds: A Technical Guide.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
-
Abraham, M. H., et al. (2005). Theoretical prediction of the Abraham hydrogen bond acidity and basicity factors from a reaction field method. Journal of Chemical Information and Modeling.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethylation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 7. Intermolecular Interactions, Solute Descriptors, and Partition Properties of Neutral Per- and Polyfluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sourcing and Qualifying 3-(Difluoromethoxy)benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Difluoromethoxy)benzonitrile is a pivotal building block in modern medicinal chemistry, valued for the unique physicochemical properties imparted by the difluoromethoxy group. The successful integration of this synthon into drug discovery and development pipelines is critically dependent on the purity and reliability of the starting material. This guide provides an in-depth framework for navigating the supplier landscape, understanding critical purity standards, and implementing robust analytical methods for the quality control of this compound.
Introduction: The Strategic Importance of the -OCF₂H Moiety
The difluoromethoxy (-OCF₂H) group is an increasingly popular hydrogen bond donor and a lipophilic analogue of the methoxy and hydroxy groups. Its incorporation into molecular scaffolds can significantly modulate properties such as metabolic stability, membrane permeability, and target-binding affinity. This compound (CAS No: 97582-88-2, Molecular Formula: C₈H₅F₂NO) serves as a key intermediate for introducing this valuable moiety into a variety of complex molecules, including active pharmaceutical ingredients (APIs).[1][2]
Given its role as a foundational starting material, the quality of this compound is paramount. Impurities, even at low levels, can lead to the formation of undesired side products, complicate purification processes, and ultimately compromise the integrity of final compounds. Therefore, a rigorous approach to supplier selection and incoming material qualification is not merely a procedural step but a strategic imperative.
Navigating the Supplier Landscape
The procurement of high-quality chemical reagents begins with the identification and qualification of reliable suppliers. The market for specialized building blocks like this compound includes large, well-established chemical suppliers as well as smaller, specialized custom synthesis labs.
Supplier Qualification Workflow
A systematic approach to supplier qualification ensures consistency and minimizes risk. The process involves initial screening, documentation review, and empirical testing.
Caption: Workflow for Supplier Qualification.
Key Suppliers and Comparative Data
Several reputable chemical suppliers list this compound in their catalogs. Purity levels and available data can vary, making direct comparison essential.
| Supplier | Product Number (Example) | Stated Purity | Availability | Notes |
| Sigma-Aldrich (Merck) | Varies by region | ≥97% | Stock | Broad availability, extensive documentation often available. |
| Thermo Fisher Scientific | Varies by brand | ≥98% | Stock | Multiple brands (Alfa Aesar, Acros) under one umbrella. |
| TCI America | D4527 | >98.0% (GC) | Stock | Often provides GC and NMR data on the product page. |
| BLD Pharm | BD138356 | 98% | Stock | Provides basic specifications and storage conditions.[2] |
| ChemicalBook | CB4754660 | 98% | Marketplace | Aggregates multiple suppliers, requires individual vetting.[3] |
| Splendid Lab Pvt. Ltd. | CSL-74023 | Custom | Inquiry | Specializes in custom synthesis and pharma impurities.[4] |
Disclaimer: This table is for illustrative purposes. Availability, product numbers, and purity claims are subject to change and should be verified directly with the supplier.
Purity Standards and Impurity Profiling
For research and development, a purity of ≥98% is typically considered the minimum acceptable standard. For later-stage development and cGMP (Current Good Manufacturing Practice) applications, requirements escalate to ≥99.5% with comprehensive impurity characterization.
Common Process-Related Impurities: The synthetic route to this compound often involves the difluoromethylation of 3-hydroxybenzonitrile.[5] Potential impurities may include:
-
Starting Material: Unreacted 3-hydroxybenzonitrile.
-
Regioisomers: Isomers formed if the starting material contains other hydroxylated benzonitriles.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., DMF, THF, Toluene).
-
Byproducts of Difluoromethylation: Impurities from the difluoromethylating agent.
A supplier's Certificate of Analysis (CoA) is the primary document stating the purity and identity of a specific batch. It should always be requested and reviewed before purchase.
Analytical Methods for In-House Quality Control
Trustworthiness in chemical sourcing is achieved through verification. It is imperative to perform in-house analytical testing on incoming materials to confirm the supplier's CoA and ensure the material is fit for purpose.
QC Verification Workflow
Caption: In-House Quality Control (QC) Process.
Recommended Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum should show the characteristic triplet for the -OCF₂H proton, and the aromatic protons should appear in their expected regions. ¹⁹F NMR provides a clear signal for the fluorine atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for purity assessment.[6] It effectively separates the main component from non-volatile impurities. A well-developed method can quantify purity as a percentage of the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents. The mass spectrum provides molecular weight and fragmentation data to confirm the identity of the main peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and effective technique for identity confirmation.[6] The spectrum should display a sharp, strong peak characteristic of the nitrile (-C≡N) stretch (typically ~2230 cm⁻¹) and C-O-C and C-F stretching vibrations.
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol provides a standardized method for determining the purity of this compound.
Objective: To determine the purity of a sample by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Instrumentation & Materials:
-
HPLC system with UV-Vis detector, pump, and autosampler.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade) with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Formic Acid.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
This compound sample.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
-
-
System Suitability: Before sample analysis, perform at least five replicate injections of the sample solution. The relative standard deviation (RSD) for the retention time and peak area of the main peak should be ≤2.0%.
-
Analysis: Inject the prepared sample solution and run the gradient program.
-
Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperatures are often 2-8°C to prevent degradation.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any potential vapors or dust.
Conclusion
The successful use of this compound in research and drug development is directly linked to the quality of the material sourced. By implementing a rigorous supplier qualification process, understanding the potential impurity profile, and independently verifying the purity and identity of each batch with robust analytical methods, researchers can ensure the reliability and reproducibility of their experimental results, ultimately accelerating the path to discovery.
References
-
Splendid Lab Pvt. Ltd. (n.d.). Pharma Impurity Supplier & Custom Synthesis in India. Retrieved from [Link]
- Google Patents. (2020). CN110885291B - Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine.
Sources
- 1. scbt.com [scbt.com]
- 2. 97582-88-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 97582-88-2 [chemicalbook.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthetic Strategies for 3-(Difluoromethoxy)benzonitrile Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the 3-(Difluoromethoxy)benzonitrile Scaffold in Modern Drug Discovery
The this compound moiety and its derivatives represent a class of organic compounds of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a difluoromethoxy (-OCF₂H) group into small molecules can profoundly influence their physicochemical and biological properties. This functional group is often employed as a bioisostere for a hydroxyl or methoxy group, offering a unique combination of increased lipophilicity, metabolic stability, and the ability to act as a lipophilic hydrogen bond donor.[1][2] The nitrile (-CN) group, a versatile synthetic handle, can participate in a wide array of chemical transformations to generate diverse compound libraries.[3][4] Furthermore, the benzonitrile scaffold itself is a prevalent feature in numerous approved drugs, highlighting its importance in medicinal chemistry.[5][6][7]
This technical guide provides an in-depth exploration of the primary synthetic routes to this compound derivatives, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the synthesis of these valuable compounds. We will delve into two principal retrosynthetic approaches, offering detailed experimental procedures, mechanistic insights, and a comparative analysis of their respective advantages and limitations.
Retrosynthetic Analysis: Two Convergent Pathways
The synthesis of this compound derivatives can be logically dissected into two main convergent strategies. The choice between these pathways is often dictated by the availability and cost of starting materials, as well as the desired substitution pattern on the aromatic ring.
Figure 1: Retrosynthetic analysis of this compound derivatives.
Route A: Difluoromethylation of 3-Hydroxybenzonitrile Precursors
This approach is arguably the most direct and frequently employed strategy. It commences with a readily available substituted 3-hydroxybenzonitrile and introduces the difluoromethoxy group in a key transformation step.
Causality Behind the Experimental Choices
The core of this strategy lies in the O-difluoromethylation of a phenolic hydroxyl group. This transformation requires a source of difluorocarbene (:CF₂), which is generated in situ from a suitable precursor. The choice of the difluoromethylating agent and reaction conditions is critical to achieving high yields and minimizing side reactions.
Commonly used difluoromethylating agents include chlorodifluoromethane (Freon 22), sodium chlorodifluoroacetate, and fluoroform (CHF₃).[8][9][10] The reaction is typically performed in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic difluorocarbene.
Detailed Experimental Protocol: Synthesis of 3-Chloro-5-(difluoromethoxy)benzonitrile
This protocol is adapted from a patented procedure and serves as a representative example of the difluoromethylation approach.[9]
Starting Material: 3-Chloro-5-hydroxybenzonitrile Key Reagent: Sodium chlorodifluoroacetate (as a difluoromethylating agent)
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-purged reaction vessel, dissolve 3-chloro-5-hydroxybenzonitrile (1.0 eq) in a suitable organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add an inorganic base, such as potassium carbonate (1.0-2.0 eq), and a molar excess of the difluoromethylating agent, sodium chlorodifluoroacetate (1.5-2.5 eq).[9] A small amount of water may be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C for a period of 1-10 hours, monitoring the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).[9]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 3-chloro-5-(difluoromethoxy)benzonitrile.
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-5-hydroxybenzonitrile | [9] |
| Difluoromethylating Agent | Sodium chlorodifluoroacetate | [9] |
| Base | Potassium Carbonate | [9] |
| Solvent | N,N-Dimethylformamide (DMF) | [9] |
| Temperature | 80-150 °C | [9] |
| Reaction Time | 1-10 hours | [9] |
Table 1: Summary of reaction parameters for the synthesis of 3-chloro-5-(difluoromethoxy)benzonitrile via difluoromethylation.
Figure 2: Workflow for the synthesis of 3-chloro-5-(difluoromethoxy)benzonitrile via difluoromethylation.
Route B: Palladium-Catalyzed Cyanation of 1-(Difluoromethoxy)-3-halobenzene Precursors
This alternative synthetic pathway involves the introduction of the nitrile functionality onto a pre-existing difluoromethoxy-substituted aromatic ring. This is typically achieved through a palladium-catalyzed cross-coupling reaction.
Causality Behind the Experimental Choices
Palladium-catalyzed cyanation has become a powerful and versatile method for the synthesis of aryl nitriles due to its mild reaction conditions and broad functional group tolerance.[11][12] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to furnish the aryl nitrile and regenerate the active catalyst.
A variety of cyanide sources can be employed, including potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[13][14] The choice of ligand for the palladium catalyst is crucial for achieving high catalytic activity and preventing catalyst deactivation by the cyanide anion.[11]
Detailed Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of Aryl Chlorides
This protocol is a generalized procedure based on established methodologies for the palladium-catalyzed cyanation of aryl chlorides, which are often more challenging substrates than the corresponding bromides or iodides.[13]
Starting Material: Substituted 1-(difluoromethoxy)-3-chlorobenzene Key Reagent: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
Step-by-Step Methodology:
-
Catalyst Pre-activation (Optional but Recommended): In a separate flask, stir a mixture of a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂), and a suitable phosphine ligand (e.g., CM-phos) in a solvent like dichloromethane with a mild base (e.g., triethylamine) to pre-form the active catalyst complex.[13]
-
Reaction Setup: To a reaction vessel charged with the substituted 1-(difluoromethoxy)-3-chlorobenzene (1.0 eq) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), add a base such as sodium carbonate (Na₂CO₃, 0.125 eq).[13]
-
Addition of Catalyst and Solvent: Add the pre-activated palladium catalyst and a solvent system, typically a mixture of acetonitrile and water (1:1).[13]
-
Reaction Conditions: Heat the reaction mixture to 70 °C for approximately 18 hours under an inert atmosphere.[13] Monitor the reaction by a suitable analytical method.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the desired this compound derivative.
| Parameter | Value | Reference |
| Substrate | Aryl Chloride | [13] |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O | [13] |
| Catalyst | Pd(OAc)₂ / CM-phos | [13] |
| Base | Na₂CO₃ | [13] |
| Solvent | MeCN / H₂O (1:1) | [13] |
| Temperature | 70 °C | [13] |
| Reaction Time | 18 hours | [13] |
Table 2: Summary of general reaction parameters for the palladium-catalyzed cyanation of aryl chlorides.
Figure 3: Workflow for the synthesis of this compound via palladium-catalyzed cyanation.
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide robust and versatile strategies for accessing this compound derivatives. The choice between the difluoromethylation of a phenolic precursor (Route A) and the palladium-catalyzed cyanation of a halo-aromatic precursor (Route B) will depend on the specific synthetic goals and the availability of starting materials.
As the demand for novel fluorinated building blocks in drug discovery continues to grow, the development of more efficient, sustainable, and scalable methods for the synthesis of these compounds remains an active area of research. Future advancements may include the use of novel difluoromethylating agents, the development of more active and stable palladium catalysts for cyanation, and the exploration of alternative catalytic systems. The protocols and insights provided herein serve as a solid foundation for researchers to build upon in their pursuit of innovative synthetic methodologies.
References
-
Banik, S. M., Medley, J. W., & Jacobsen, E. N. (2016). Catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters. Science, 353(6294), 51. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Journal of the American Chemical Society, 131(36), 12894–12895. [Link]
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
-
Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(46), 5621–5624. [Link]
-
Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews, 40(10), 5049–5067. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link]
-
Knaus, T., & Kappe, C. O. (2014). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 16(5), 2440–2445. [Link]
-
Xie, Q., Zhu, Z., Li, L., Ni, C., & Hu, J. (2019). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angewandte Chemie International Edition, 58(19), 6405–6410. [Link]
-
Dolbier, W. R. (2005). Difluoromethyl radical precursors and the initiating protocols. Journal of Fluorine Chemistry, 126(2), 157–163. [Link]
-
Sodeoka, M., & Fujita, M. (2012). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Catalysts, 2(4), 523–543. [Link]
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041–7073. [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Highly Enantioselective Decarboxylative Difluoromethylation. Angewandte Chemie International Edition, 53(4), 1043–1047. [Link]
- CN110885291B - Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine - Google Patents. (n.d.).
-
Zhu, J., Liu, Y., & Shen, Q. (2016). Direct Difluoromethylation of Alcohols with an Electrophilic Difluoromethylated Sulfonium Ylide. Angewandte Chemie International Edition, 55(31), 9050–9054. [Link]
-
Laouiti, A., El Kaïm, L., & Grimaud, L. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters, 25(10), 1668–1672. [Link]
-
The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
-
Aït-Mohand, S., & Dolbier, W. R. (2002). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. Organic Letters, 4(18), 3013–3015. [Link]
-
Zhang, Z., & Li, Z. (2018). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis, 8(12), 11685–11691. [Link]
- CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents. (n.d.).
-
Proposed mechanism for ¹¹C‐cyanation of fluorobenzene (1 ab). The... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Zheng, M., Wang, J., Zhang, J., & Luo, S. (2008). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2406. [Link]
-
Synthetic Routes to SB 214857 - Lotrafiban. (n.d.). Retrieved January 11, 2026, from [Link]
-
Bioisosteric replacement is a key strategy in drug discovery. (n.d.). Nature. Retrieved January 11, 2026, from [Link]
-
Elbert, B. L., Farley, A. J. M., Gorman, T. W., Johnson, T. C., Genicot, C., Lallemand, B., ... & Dixon, D. J. (2017). C−H Cyanation of 6-Ring N-Containing Heteroaromatics. Chemistry – A European Journal, 23(59), 14733–14737. [Link]
-
Organic Letters Ahead of Print. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Katritzky, A. R., Akue-Gedu, R., & Vakulenko, A. V. (2007). C-Cyanation with 1-Cyanobenzotriazole. Arkivoc, 2007(3), 5–12. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2016). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Organic Letters, 18(19), 5094–5097. [Link]
-
Zhang, Y., Chen, Z., Wang, X., Wang, Y., Liu, Y., & Li, Y. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Communications Chemistry, 7(1), 1–9. [Link]
-
3-Fluoro-4-hydroxybenzonitrile. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
Zhang, L., & Nevado, C. (2020). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 11(1), 1–8. [Link]
Sources
- 1. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 10. Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-(Difluoromethoxy)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the application of 3-(difluoromethoxy)benzonitrile in nucleophilic aromatic substitution (SNAr) reactions. The strategic incorporation of the difluoromethoxy (-OCF₂H) group is a cornerstone of modern medicinal chemistry, offering a unique profile to enhance metabolic stability, modulate lipophilicity, and introduce key hydrogen bonding interactions.[1] This document details the underlying chemical principles, provides validated, step-by-step protocols for the substitution of a para-oriented leaving group with various nucleophiles, and offers expert insights into reaction optimization and mechanism. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel molecular entities.
Introduction: The Strategic Value of the -OCF₂H Moiety
The difluoromethoxy group (-OCF₂H) has emerged as a critical substituent in drug design, acting as a bioisosteric replacement for hydroxyl, thiol, and methoxy groups.[1][2] Unlike the highly lipophilic trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety possesses a unique combination of moderate lipophilicity and the ability to act as a hydrogen bond donor, courtesy of its acidic proton.[2] This duality allows for the fine-tuning of pharmacokinetic profiles, often leading to improved membrane permeability and metabolic stability by blocking common metabolic pathways like O-demethylation.[1][2]
This compound, particularly when functionalized with a leaving group at the C4 position (e.g., 4-fluoro-3-(difluoromethoxy)benzonitrile), is a highly valuable building block. The aromatic ring is activated towards nucleophilic attack by the strong electron-withdrawing effects of both the para-cyano (-CN) group and the meta-difluoromethoxy (-OCF₂H) group.[3] This activation facilitates the displacement of the leaving group, enabling the efficient construction of diverse molecular scaffolds.
The SNAr Reaction: Mechanism and Rationale
Nucleophilic aromatic substitution is a powerful tool for forming carbon-heteroatom bonds on electron-deficient aromatic rings.[3] The reaction proceeds via a two-step addition-elimination mechanism, which is fundamentally different from SN1 and SN2 reactions that occur at sp³-hybridized centers.
The Addition-Elimination Pathway
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the leaving group (X). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[3]
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction's success. Electron-withdrawing groups, such as the nitrile (-CN) and difluoromethoxy (-OCF₂H) groups on the ring, are essential as they delocalize the negative charge through resonance and induction, thereby lowering the activation energy of the first step.[3]
-
Elimination and Rearomatization: In a subsequent, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
Causality of Component Choices
-
Leaving Group: In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I. This is contrary to SN2 reactions where leaving group ability is tied to bond strength. For SNAr, the rate-determining step is the nucleophilic attack. Fluorine's high electronegativity makes the attached carbon significantly more electrophilic and better stabilizes the intermediate Meisenheimer complex through its strong inductive effect.[3] Therefore, a substrate like 4-fluoro-3-(difluoromethoxy)benzonitrile is expected to be more reactive than its chloro-analog.
-
Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are preferred. These solvents are effective at solvating the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.
-
Base: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., an alcohol, thiol, or the salt of a primary/secondary amine), increasing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Experimental Protocols
The following protocols are designed for the nucleophilic aromatic substitution on a 4-halo-3-(difluoromethoxy)benzonitrile substrate. Based on established principles, a fluoro leaving group is preferred for higher reactivity. These protocols are based on validated procedures for structurally similar compounds and can be adapted for specific research needs.
Protocol 1: Synthesis of an Aryl Ether via O-Arylation
This protocol describes the reaction with a phenolic nucleophile and is adapted from a procedure for the synthesis of 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile.[4]
Reaction Scheme:
(Image depicting the reaction of 4-fluoro-3-(difluoromethoxy)benzonitrile with a generic phenol to form an aryl ether)
Materials:
-
4-Fluoro-3-(difluoromethoxy)benzonitrile (1.0 eq)
-
Substituted Phenol (e.g., Hydroquinone) (1.2 eq)
-
Sodium Hydroxide (NaOH) (2.4 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Water & Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted phenol (1.2 eq) and NaOH (2.4 eq) in anhydrous DMSO.
-
Stir the resulting solution at room temperature for 1-5 hours to ensure complete formation of the phenoxide.
-
Heat the mixture to 80 °C.
-
Add a solution of 4-fluoro-3-(difluoromethoxy)benzonitrile (1.0 eq) in a minimal amount of DMSO dropwise to the heated reaction mixture.
-
Maintain the reaction at 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 10-16 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl ether.
Protocol 2: Synthesis of a Substituted Aniline via N-Arylation
This protocol for reaction with an amine nucleophile is based on a patented procedure for the ammonolysis of 4-fluoro-2-trifluoromethylbenzonitrile, a substrate with similar electronic activation.
Reaction Scheme:
(Image depicting the reaction of 4-fluoro-3-(difluoromethoxy)benzonitrile with a generic primary or secondary amine)
Materials:
-
4-Fluoro-3-(difluoromethoxy)benzonitrile (1.0 eq)
-
Primary or Secondary Amine (1.5 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃) or DIPEA (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol
-
Ethyl Acetate
-
Water & Brine
Procedure:
-
To a pressure vessel or sealed tube, add 4-fluoro-3-(difluoromethoxy)benzonitrile (1.0 eq), the desired amine (1.5 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF or ethanol as the solvent.
-
Seal the vessel and heat the reaction mixture to 100-120 °C. Caution: Use appropriate shielding for reactions under pressure.
-
Stir the reaction at this temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vessel to room temperature and carefully vent.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of an Aryl Thioether via S-Arylation
This protocol describes the reaction with a thiol nucleophile. Conditions are extrapolated from general SNAr procedures, prioritizing bases that effectively generate the thiolate nucleophile.
Reaction Scheme:
(Image depicting the reaction of 4-fluoro-3-(difluoromethoxy)benzonitrile with a generic thiol to form a thioether)
Materials:
-
4-Fluoro-3-(difluoromethoxy)benzonitrile (1.0 eq)
-
Thiol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Water & Brine
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol (1.1 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the sodium thiolate.
-
Add a solution of 4-fluoro-3-(difluoromethoxy)benzonitrile (1.0 eq) in anhydrous THF to the thiolate solution.
-
Heat the reaction to 50-60 °C and monitor by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Data Summary and Optimization
The choice of reaction conditions can significantly impact yield and purity. The following table provides a comparative summary of typical conditions based on the nucleophile.
| Parameter | O-Arylation (Phenols) | N-Arylation (Amines) | S-Arylation (Thiols) |
| Substrate | 4-Fluoro-3-(difluoromethoxy)benzonitrile | 4-Fluoro-3-(difluoromethoxy)benzonitrile | 4-Fluoro-3-(difluoromethoxy)benzonitrile |
| Nucleophile (eq) | 1.1 - 1.5 | 1.5 - 2.0 | 1.1 - 1.2 |
| Base | NaOH, K₂CO₃, Cs₂CO₃ | K₂CO₃, DIPEA, Et₃N | NaH, K₂CO₃, Cs₂CO₃ |
| Solvent | DMSO, DMF | DMF, Ethanol, DMSO | THF, DMF |
| Temperature | 80 - 120 °C | 100 - 140 °C (sealed vessel) | 25 - 60 °C |
| Typical Time | 10 - 24 h | 8 - 16 h | 4 - 12 h |
Troubleshooting & Optimization:
-
Low Reactivity: If the reaction is sluggish, consider switching to a more polar solvent like DMSO. Increasing the temperature can also accelerate the reaction, but monitor for potential side product formation. For less reactive nucleophiles, using a stronger base (e.g., NaH for alcohols/thiols) can be beneficial.
-
Side Reactions: For sensitive substrates, using a milder base like K₂CO₃ or Cs₂CO₃ may be preferable to NaH or alkoxides. Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidative side reactions, especially with thiols.
Visualized Workflows and Mechanisms
General SNAr Mechanism
The following diagram illustrates the stepwise addition-elimination mechanism central to these protocols.
Caption: General Mechanism of the SNAr Reaction.
Experimental Workflow for S-Arylation
This diagram outlines the key steps in the synthesis of an aryl thioether as described in Protocol 3.
Caption: Workflow for SNAr with a Thiol Nucleophile.
Conclusion
This compound and its derivatives are powerful intermediates for introducing the valuable -OCF₂H moiety into complex molecules. The protocols and principles outlined in this guide demonstrate that SNAr reactions on this scaffold are robust and versatile, allowing for the synthesis of a wide range of substituted ethers, amines, and thioethers. By understanding the underlying mechanism and the factors that govern reactivity, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics and functional materials.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
-
3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. National Center for Biotechnology Information. [Link]
- A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3 -nitrobenzonitrile. BenchChem.
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
Sources
- 1. EP0729940A2 - Process for synthesizing fluorinated nitrile compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-(Difluoromethoxy)benzonitrile in the Synthesis of Advanced Liquid Crystal Materials
Introduction: The Strategic Role of Fluorination in Liquid Crystal Design
The deliberate incorporation of fluorine atoms into mesogenic molecules is a cornerstone of modern liquid crystal (LC) design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond, allow for the fine-tuning of critical performance parameters in liquid crystal displays (LCDs) and other photonic devices. The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a highly valuable substituent for imparting a unique combination of properties.
This application note provides a comprehensive guide for researchers and materials scientists on the utilization of 3-(difluoromethoxy)benzonitrile as a versatile starting material for the synthesis of advanced liquid crystal compounds. We will explore the conversion of the nitrile functionality into key mesogenic cores, namely esters and Schiff bases, providing detailed, field-proven protocols and explaining the causality behind the experimental choices.
The 3-(difluoromethoxy)phenyl moiety offers several distinct advantages in liquid crystal synthesis:
-
Tailored Dielectric Anisotropy: The strong dipole moment associated with the C-F bonds in the -OCHF₂ group significantly influences the dielectric anisotropy (Δε) of the final liquid crystal molecule. The meta-position of this group on the benzonitrile ring allows for the creation of materials with either positive or negative Δε, depending on the overall molecular architecture.
-
Enhanced Mesophase Stability: The presence of the difluoromethoxy group can promote the formation of desirable smectic phases, such as the smectic C (SmC) phase, which is crucial for the development of ferroelectric liquid crystal displays (FLCDs).[1][2]
-
Improved Chemical and Thermal Stability: The inherent strength of C-F bonds contributes to the overall stability of the liquid crystal material, allowing for operation at higher temperatures and in more demanding environments without degradation.[3]
-
Low Viscosity: Fluorinated liquid crystals often exhibit lower rotational viscosity, which translates to faster switching times in display applications.
This guide will provide detailed synthetic pathways starting from this compound, enabling the creation of novel liquid crystalline materials with tailored properties for next-generation applications.
Synthetic Pathways from this compound
The journey from this compound to a functional liquid crystal molecule involves the strategic transformation of the nitrile group into a linking group that forms the core of the mesogen. The two primary pathways we will detail are the synthesis of ester-based and Schiff base-based liquid crystals. This requires the initial conversion of the nitrile to either a carboxylic acid or an aldehyde, respectively.
Caption: Synthetic routes from this compound.
Part 1: Synthesis of Key Intermediates
Protocol 1: Hydrolysis of this compound to 3-(Difluoromethoxy)benzoic Acid
Principle: The nitrile group is hydrolyzed to a carboxylic acid under basic conditions, followed by acidification. The strong base (NaOH) attacks the electrophilic carbon of the nitrile, and subsequent protonation steps lead to the formation of an intermediate amide, which is then further hydrolyzed to the carboxylate salt. Acidification protonates the carboxylate to yield the final carboxylic acid.[4][5][6]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (59.1 mmol) of this compound in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the oily nitrile layer. Reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and extract with dichloromethane (2 x 50 mL) to remove any unreacted starting material. The aqueous layer contains the sodium salt of the product.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is approximately 2. A white precipitate of 3-(difluoromethoxy)benzoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 30 mL) to remove any inorganic salts.
-
Drying and Purification: Dry the product in a vacuum oven at 50 °C overnight. The crude product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Expected Yield and Characterization:
| Parameter | Value |
| Expected Yield | 85-95% |
| Appearance | White crystalline solid |
| Melting Point | 112-114 °C |
| ¹H NMR | Consistent with the structure of 3-(difluoromethoxy)benzoic acid |
| FT-IR (cm⁻¹) | ~3000 (broad, O-H), ~1700 (C=O), ~1100 (C-F) |
Protocol 2: Reduction of this compound to 3-(Difluoromethoxy)benzaldehyde
Principle: The nitrile is selectively reduced to an aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. DIBAL-H is a powerful reducing agent that can reduce nitriles to imines, which are then hydrolyzed upon workup to the corresponding aldehyde. Maintaining a low temperature is critical to prevent over-reduction to the primary amine.[1][3]
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Low-temperature bath (dry ice/acetone)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve 8.45 g (50.0 mmol) of this compound in 100 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add 55 mL (55.0 mmol, 1.1 equivalents) of a 1.0 M solution of DIBAL-H in hexanes via a dropping funnel over a period of 1 hour, ensuring the internal temperature remains below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of 10 mL of methanol at -78 °C to consume the excess DIBAL-H.
-
Workup: Allow the mixture to warm to room temperature. Add 100 mL of a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until two clear layers form.
-
Extraction and Drying: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield and Characterization:
| Parameter | Value |
| Expected Yield | 70-85% |
| Appearance | Colorless oil |
| Boiling Point | ~80-82 °C at 10 mmHg |
| ¹H NMR | Consistent with the structure of 3-(difluoromethoxy)benzaldehyde |
| FT-IR (cm⁻¹) | ~2850, 2750 (C-H of aldehyde), ~1700 (C=O), ~1100 (C-F) |
Part 2: Synthesis of Liquid Crystalline Molecules
Protocol 3: Synthesis of Ester-Based Liquid Crystals
Principle: This protocol describes the esterification of 3-(difluoromethoxy)benzoic acid with a 4-alkoxyphenol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is highly efficient for forming ester bonds under mild conditions.[7][8]
Caption: Workflow for ester-based liquid crystal synthesis.
Materials:
-
3-(Difluoromethoxy)benzoic acid
-
4-Alkoxyphenol (e.g., 4-octyloxyphenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 3-(difluoromethoxy)benzoic acid (1.88 g, 10.0 mmol) and 4-octyloxyphenol (2.22 g, 10.0 mmol) in 50 mL of anhydrous DCM, add DMAP (0.12 g, 1.0 mmol).
-
Addition of DCC: Cool the mixture in an ice bath and add a solution of DCC (2.27 g, 11.0 mmol) in 20 mL of anhydrous DCM dropwise over 15 minutes.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL).
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol.
Characterization and Expected Properties:
The resulting ester-based liquid crystals should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure. Their mesomorphic properties, including transition temperatures and phases (e.g., nematic, smectic), should be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
| Alkoxy Chain (n) | Melting Point (°C) | Clearing Point (°C) | Mesophase |
| 6 | ~50-55 | ~65-70 | Nematic |
| 8 | ~55-60 | ~75-80 | Smectic A, Nematic |
| 10 | ~60-65 | ~80-85 | Smectic A |
Note: The transition temperatures are illustrative and will vary based on the specific alkoxy chain length.
Protocol 4: Synthesis of Schiff Base Liquid Crystals
Principle: Schiff base liquid crystals are synthesized through the condensation reaction between an aldehyde (3-(difluoromethoxy)benzaldehyde) and an amine (4-alkoxyaniline) in the presence of an acid catalyst. The formation of the imine (-CH=N-) linkage creates the rigid core of the mesogen.[9][10][11]
Materials:
-
3-(Difluoromethoxy)benzaldehyde
-
4-Alkoxyaniline (e.g., 4-octyloxyaniline)
-
Absolute ethanol
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-(difluoromethoxy)benzaldehyde (1.72 g, 10.0 mmol) and 4-octyloxyaniline (2.21 g, 10.0 mmol) in 40 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the solution as a catalyst.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol to yield the final liquid crystal.
Characterization and Expected Properties:
The structure of the synthesized Schiff base liquid crystals should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The mesomorphic properties should be analyzed by DSC and POM.
| Alkoxy Chain (n) | Melting Point (°C) | Clearing Point (°C) | Mesophase |
| 6 | ~60-65 | ~70-75 | Nematic |
| 8 | ~65-70 | ~80-85 | Smectic A, Nematic |
| 10 | ~70-75 | ~85-90 | Smectic A |
Note: The transition temperatures are illustrative and will vary based on the specific alkoxy chain length.
Conclusion and Future Outlook
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of liquid crystalline materials. The protocols detailed in this application note provide robust and reproducible methods for the synthesis of key intermediates and the final ester- and Schiff base-containing mesogens. The unique electronic properties conferred by the difluoromethoxy group make these materials promising candidates for applications in advanced display technologies and photonics. Further derivatization, such as the conversion to biphenyl structures via Suzuki coupling, can open up even more avenues for the creation of novel liquid crystals with tailored properties.
References
-
Kimoto, K., Duan, M., Okamoto, H., Petrov, V. F., Hori, K., & Takenaka, S. (2001). The Effect of Trifluoromethyl and Difluoromethoxy Groups on Mesomorphic Properties. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 364(1), 733–738. [Link]
- Shirodkar, M. J., Bhat, K. S., Bhagavath, P., Subrahmanya, K. B., & Bhattacharjee, D. (2025). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports.
- Takasa, T., et al. (2002). Smectic Phase Exhibited by Dissymmetric Liquid Crystals: Effect of a Terminal Fluoromethyl Group on Mesomorphic Properties. Ferroelectrics, 276(1), 83-92.
-
Scribd. (n.d.). Benzonitrile. [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. [Link]
- Backeberg, O. G., & Staskun, B. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Aqueous Formic Acid. South African Journal of Chemistry, 61, 144-156.
- Google Patents. (n.d.). Catalytic reduction of nitriles to aldehydes.
- Al-Dafa, Z. A. A., Al-Azzawi, W. A. M., & Al-Juboori, S. A. H. (2017). Synthesis and Thermotropic Properties of Schiff Base Liquid Crystals with Terminal Alkoxy Group. Journal of Al-Nahrain University-Science, 17(2), 64-72.
- Hagar, M., Ahmed, H. A., & Osman, O. A. (2021). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 26(15), 4488.
- Hamad, W. M. (2018). Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline. Diyala Journal for Pure Science, 14(2), 263-277.
- Hagar, M., Ahmed, H. A., & Saad, G. R. (2020). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Molecules, 25(23), 5556.
- Chauhan, M. B., Dabhi, H. R., & Vora, R. A. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.
-
Asmin, B. (2016, April 7). Base Hydrolysis of Benzonitrile [Video]. YouTube. [Link]
- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals | Semantic Scholar [semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives - Google Patents [patents.google.com]
- 9. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(Difluoromethoxy)benzonitrile as a Strategic Precursor for the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Value of the Difluoromethoxy Group in Heterocyclic Chemistry
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. It serves as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl or thiol groups, and can enhance metabolic stability by blocking common sites of oxidative metabolism.[1][2] When appended to a versatile building block like benzonitrile, the resulting precursor, 3-(difluoromethoxy)benzonitrile, becomes a gateway to a diverse array of heterocyclic compounds with significant potential in drug discovery and materials science.
This technical guide provides a comprehensive overview of the synthetic utility of this compound. It details its transformation into key intermediates and their subsequent conversion into medicinally relevant five- and six-membered heterocyclic systems. The protocols described herein are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of Key Intermediates from this compound
The nitrile functionality of this compound is a versatile handle for constructing nitrogen-containing heterocycles. The initial step often involves its conversion into more reactive intermediates, such as amidoximes or tetrazoles.
Protocol: Synthesis of N'-Hydroxy-3-(difluoromethoxy)benzimidamide (Amidoxime)
Amidoximes are crucial intermediates for the synthesis of 1,2,4-oxadiazoles and other related heterocycles.[2] The most common method for their preparation is the addition of hydroxylamine to a nitrile.[2][3]
Reaction Principle: The nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group, followed by proton transfer, yields the amidoxime. The difluoromethoxy group is electron-withdrawing, which can enhance the reactivity of the nitrile towards nucleophilic attack. However, care must be taken as side reactions, such as amide formation, can occur, particularly with aromatic nitriles bearing electron-withdrawing groups.[4]
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and ethanol (20 mL per gram of nitrile).
-
Base Addition: While stirring, add a solution of sodium carbonate (1.5 eq) in water (10 mL) portion-wise. The evolution of gas (CO₂) may be observed.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (30 mL). Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N'-hydroxy-3-(difluoromethoxy)benzimidamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure amidoxime as a crystalline solid.
| Parameter | Typical Value | Rationale |
| Reactant Ratio | 1.5 eq NH₂OH·HCl | Ensures complete conversion of the nitrile. |
| Base | Na₂CO₃ or NaHCO₃ | Neutralizes the HCl salt of hydroxylamine to generate the free base in situ. |
| Solvent | Ethanol/Water | A protic solvent system that effectively dissolves both the organic and inorganic reagents. |
| Temperature | Reflux (~80 °C) | Provides sufficient thermal energy to overcome the activation barrier of the addition reaction. |
| Reaction Time | 4-8 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
Protocol: Synthesis of 5-(3-(Difluoromethoxy)phenyl)-1H-tetrazole
The [3+2] cycloaddition of an azide source to a nitrile is the most direct and widely used method for the synthesis of 5-substituted-1H-tetrazoles.[5] Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids.
Reaction Principle: This reaction is a classic example of a Huisgen 1,3-dipolar cycloaddition, where the azide ion acts as the 1,3-dipole and the nitrile is the dipolarophile. The reaction is often catalyzed by Lewis acids or other metal complexes to enhance the electrophilicity of the nitrile carbon.[1][6]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask or sealed reaction vial
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer
-
Standard laboratory glassware
Detailed Protocol:
-
Setup: In a clean, dry round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.2 eq).
-
Solvent Addition: Add anhydrous DMF (10 mL per gram of nitrile) to the flask.
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Maintain this temperature for 12-24 hours. The reaction should be conducted in a well-ventilated fume hood due to the potential for hazardous byproducts.
-
Quenching and Precipitation: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water (50 mL).
-
Acidification: Acidify the aqueous mixture to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude tetrazole can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure product.
| Parameter | Typical Value | Rationale |
| Azide Source | Sodium Azide | A common, relatively stable, and effective source of the azide nucleophile. |
| Catalyst | ZnCl₂ | A Lewis acid that coordinates to the nitrile nitrogen, activating it towards cycloaddition. |
| Solvent | DMF | A high-boiling polar aprotic solvent that facilitates the dissolution of the reagents. |
| Temperature | 110-120 °C | Provides the necessary energy for the cycloaddition reaction to proceed at a reasonable rate. |
| Acidification | pH 2-3 | Protonates the tetrazolate anion formed during the reaction, leading to the precipitation of the neutral 1H-tetrazole. |
Part 2: Synthesis of Five-Membered Heterocycles
With the key intermediates in hand, a variety of five-membered heterocyclic rings can be constructed.
Protocol: Synthesis of 3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazoles
This protocol describes the synthesis of a 1,2,4-oxadiazole ring system via the cyclization of the amidoxime intermediate with an appropriate acylating agent.
Reaction Principle: The amidoxime first undergoes acylation on the hydroxylamine nitrogen. The resulting O-acyl amidoxime then undergoes a thermally or base-promoted cyclodehydration to form the stable 1,2,4-oxadiazole ring.
Materials:
-
N'-Hydroxy-3-(difluoromethoxy)benzimidamide (from Part 1.1)
-
An appropriate acid chloride (R-COCl) or anhydride ((RCO)₂O) (1.1 eq)
-
Pyridine or Triethylamine (Et₃N)
-
Toluene or Dioxane
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser or Dean-Stark trap
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Detailed Protocol:
-
Setup: Dissolve N'-hydroxy-3-(difluoromethoxy)benzimidamide (1.0 eq) in anhydrous pyridine or toluene (15 mL per gram).
-
Acylation: Cool the solution in an ice bath and slowly add the acid chloride or anhydride (1.1 eq). If using toluene, add triethylamine (1.2 eq) as a base.
-
Cyclization: After the addition is complete, remove the ice bath and heat the mixture to reflux (80-110 °C) for 2-6 hours. The formation of the oxadiazole can be monitored by TLC.
-
Work-up: Cool the reaction to room temperature. If pyridine was used as the solvent, remove it under reduced pressure. Dilute the residue with ethyl acetate (30 mL) and wash with 1M HCl (2 x 15 mL) to remove any remaining pyridine, followed by saturated sodium bicarbonate solution (15 mL), and finally brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain the desired 3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole.
Part 3: Synthesis of Six-Membered Heterocycles
While direct cyclization of this compound into six-membered rings is less common without additional functional groups, it can be a precursor to substituted benzonitriles that are amenable to such transformations. A key example is the synthesis of quinazolinones, which typically requires a 2-aminobenzonitrile derivative.
Multi-step Protocol: Synthesis of 6-(Difluoromethoxy)quinazolin-4(3H)-one
This protocol outlines a potential multi-step pathway starting from a related precursor to arrive at a quinazolinone, a privileged scaffold in medicinal chemistry. The synthesis begins with the nitration of a precursor followed by reduction and cyclization.
Reaction Principle: The synthesis involves the introduction of a nitro group ortho to the nitrile, followed by its reduction to an amine. This 2-aminobenzonitrile intermediate can then undergo cyclocondensation with a one-carbon source, such as formic acid or formamide, to construct the pyrimidine ring of the quinazolinone system.
Materials:
-
2-Amino-5-(difluoromethoxy)benzonitrile (requires separate synthesis)
-
Formamide or Triethyl orthoformate/Formic acid
-
Hydrochloric acid (for workup if necessary)
Equipment:
-
High-temperature reaction vessel
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware
Detailed Protocol (Cyclization Step):
-
Setup: In a round-bottom flask, place 2-amino-5-(difluoromethoxy)benzonitrile (1.0 eq).
-
Reaction with Formamide: Add an excess of formamide (10-20 eq) and heat the mixture to 150-160 °C for 4-6 hours.
-
Alternative with Formic Acid: Alternatively, reflux the starting material in an excess of formic acid for 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water. A solid precipitate should form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol or another suitable solvent to afford pure 6-(difluoromethoxy)quinazolin-4(3H)-one.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its nitrile group can be readily transformed into key intermediates like amidoximes and tetrazoles, which serve as gateways to medicinally important five-membered heterocycles such as 1,2,4-oxadiazoles. Furthermore, through multi-step synthetic sequences, it can be elaborated into precursors for complex six-membered systems like quinazolinones. The unique electronic properties conferred by the difluoromethoxy group not only influence the reactivity of the nitrile but also impart desirable pharmacokinetic characteristics to the final heterocyclic products. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block and to develop novel therapeutic agents and functional materials.
References
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
-
MDPI. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from [Link]
-
RSC Publishing. (2022). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. Retrieved from [Link]
- Google Patents. (2001). Process for producing benzamidoximes.
-
PubMed Central. (2018). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanisms of the reaction between nitriles and hydroxylamine. Retrieved from [Link]
-
RSC Publishing. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Retrieved from [Link]
Sources
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 4. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Synthesis of Amides from 3-(Difluoromethoxy)benzonitrile
Abstract
The amide functional group is a cornerstone of modern medicinal chemistry, present in approximately 25% of all pharmaceutical drugs.[1] Its unique structural and electronic properties contribute to molecular stability, hydrogen bonding capacity, and conformational rigidity. The 3-(difluoromethoxy)phenyl moiety is also of significant interest, as the difluoromethoxy (-OCHF₂) group serves as a valuable lipophilic bioisostere for hydroxyl or methoxy groups, often improving metabolic stability and membrane permeability. This document provides detailed, field-proven protocols for the synthesis of primary and N-substituted amides starting from 3-(difluoromethoxy)benzonitrile, a readily available building block. We will explore three robust synthetic strategies: (1) selective partial hydrolysis to the primary amide, (2) exhaustive hydrolysis to the corresponding carboxylic acid followed by amide coupling, and (3) the Ritter reaction for direct synthesis of N-alkyl amides.
Introduction: Strategic Overview of Amide Synthesis from a Nitrile Precursor
The conversion of a nitrile to an amide is a fundamental transformation in organic synthesis. The choice of strategy depends entirely on the desired final product: a primary amide (R-CONH₂), a secondary amide (R-CONHR'), or a tertiary amide (R-CONR'R''). This compound offers a versatile entry point to these valuable motifs.
The primary challenge in synthesizing the primary amide is preventing over-hydrolysis to the carboxylic acid, as the amide intermediate is often more susceptible to hydrolysis than the starting nitrile under harsh conditions.[2] For N-substituted amides, a two-step sequence is typically the most reliable, proceeding through the stable carboxylic acid intermediate. The Ritter reaction provides an elegant and direct route for specific N-alkyl amides, particularly those with bulky alkyl groups derived from stable carbocations.[3]
Caption: Synthetic strategies from this compound.
Protocol 1: Selective Synthesis of 3-(Difluoromethoxy)benzamide
Principle of Causality: This protocol utilizes alkaline hydrogen peroxide for the selective hydration of the nitrile. The reaction proceeds via the nucleophilic attack of the hydroperoxide anion on the nitrile carbon. This method is exceptionally mild and selective, minimizing the formation of the corresponding carboxylic acid, which is a common byproduct in strongly acidic or basic media without an oxidant.[4][5] The use of a solvent system like ethanol/water ensures the solubility of both the organic substrate and the aqueous reagents.
Reaction Mechanism: Base-Catalyzed Hydration
Caption: General mechanism for base-catalyzed nitrile hydration.
Step-by-Step Experimental Protocol
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (5.0 g, 27.3 mmol) in ethanol (50 mL).
-
Addition of Base: To the stirring solution, add 6 M aqueous sodium hydroxide (NaOH) solution (5.0 mL).
-
Addition of Oxidant: Cool the mixture in an ice-water bath to approximately 5-10 °C. Slowly add 30% hydrogen peroxide (H₂O₂) (15 mL) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Workup: Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M aqueous sodium sulfite (Na₂SO₃) solution until the effervescence ceases to quench any remaining peroxide.
-
Extraction: Reduce the volume of the solvent in vacuo using a rotary evaporator. Add deionized water (50 mL) to the residue. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield 3-(difluoromethoxy)benzamide as a white solid.
Data Summary
| Parameter | Expected Value |
| Typical Yield | 85-95% |
| Physical State | White crystalline solid |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of N-Substituted Amides via Carboxylic Acid Intermediate
This two-step approach offers maximum flexibility for creating a diverse library of N-substituted amides.
Part A: Exhaustive Hydrolysis to 3-(Difluoromethoxy)benzoic Acid
Principle of Causality: To drive the hydrolysis past the amide intermediate to the carboxylic acid, more forcing conditions are required.[6] This protocol employs heating under reflux with a strong base (NaOH). The elevated temperature provides the necessary activation energy to hydrolyze both the nitrile and the intermediate amide. The initial product is the sodium salt of the carboxylic acid, which is then protonated in a separate acidification step to yield the final product.[6][7]
3.1.1. Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, combine this compound (10.0 g, 54.6 mmol) and 20% aqueous sodium hydroxide (100 mL).
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 8-12 hours. The reaction can be monitored by observing the cessation of ammonia gas evolution (use wet litmus paper) or by TLC.
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~1-2. A white precipitate of 3-(difluoromethoxy)benzoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Part B: EDC/HOBt Mediated Amide Coupling
Principle of Causality: Direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction at room temperature.[8] Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8] However, this intermediate can be susceptible to side reactions. The addition of 1-Hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine nucleophile. This two-stage activation minimizes side products and racemization (if chiral centers are present), leading to higher yields of the desired amide under mild conditions.[8]
3.2.1. Mechanism: EDC/HOBt Activation and Coupling
Caption: Amide coupling workflow using EDC and HOBt.
3.2.2. Step-by-Step Experimental Protocol
-
Initial Setup: To a solution of 3-(difluoromethoxy)benzoic acid (2.0 g, 9.9 mmol) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (50 mL) at 0 °C, add HOBt (1.6 g, 11.9 mmol, 1.2 equiv).
-
Activation: Add EDC hydrochloride (2.3 g, 11.9 mmol, 1.2 equiv) to the mixture and stir at 0 °C for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (10.9 mmol, 1.1 equiv) followed by a tertiary base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.1 mL, 14.8 mmol, 1.5 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Workup: Dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of N-tert-Butyl-3-(difluoromethoxy)benzamide via Ritter Reaction
Principle of Causality: The Ritter reaction is a powerful method for forming C-N bonds.[3][9] It proceeds by generating a stable carbocation from an alcohol (like tert-butanol) or an alkene in the presence of a strong protic acid (e.g., H₂SO₄). The lone pair on the nitrile's nitrogen atom acts as a nucleophile, attacking the carbocation to form a stable nitrilium ion. This intermediate is then hydrolyzed during the aqueous workup to yield the corresponding N-alkyl amide.[9][10] The reaction is particularly effective for tertiary and benzylic alcohols that readily form stable carbocations.
Reaction Mechanism: Ritter Reaction
Caption: Mechanism of the Ritter reaction with a tertiary alcohol.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 100 mL flask, dissolve this compound (3.0 g, 16.4 mmol) in tert-butanol (25 mL).
-
Acid Addition: Cool the flask in an ice bath. Slowly and with caution, add concentrated sulfuric acid (H₂SO₄) (5 mL) dropwise to the stirring solution. An exotherm will be observed.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 24 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice (approx. 100 g). A precipitate should form.
-
Neutralization & Extraction: Neutralize the aqueous slurry by the slow addition of a concentrated NaOH solution until the pH is ~7-8. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Safety and Troubleshooting
| Hazard | Precaution |
| Strong Acids/Bases | Handle H₂SO₄, HCl, and NaOH in a fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses. Add acids to water/ice, never the reverse. |
| Hydrogen Peroxide (30%) | Strong oxidant. Avoid contact with skin and flammable materials. Quench reactions thoroughly with a reducing agent like sodium sulfite before solvent removal. |
| Organic Solvents | Use in a well-ventilated area or fume hood. Ground equipment to prevent static discharge. |
| Issue | Possible Cause | Suggested Solution |
| Low Yield (Protocol 1) | Over-hydrolysis to carboxylic acid. | Reduce reaction time or temperature. Ensure efficient cooling during H₂O₂ addition. |
| Incomplete Reaction (Protocol 2A) | Insufficient reflux time or base concentration. | Extend reflux time. Ensure vigorous stirring. Confirm base concentration. |
| Low Yield (Protocol 2B) | Inactive coupling reagents (EDC/HOBt are moisture-sensitive). | Use fresh, anhydrous reagents and solvents. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). |
| No Reaction (Protocol 3) | Carbocation not formed. | Ensure a strong, concentrated acid is used. Primary alcohols will not work under these conditions.[9] |
References
-
Li, Y., et al. (2022). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Lazo, A. C., et al. (2023). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Available at: [Link]
-
Química Orgánica. (n.d.). Synthesis of amides from carboxylic acids. QuimicaOrganica.org. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Gandeepan, P., et al. (2019). The fundamental principle of amide coupling. Nature. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Available at: [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]
-
Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929. Available at: [Link]
-
ResearchGate. (n.d.). Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles. Request PDF. Available at: [Link]
-
Clark, J. (n.d.). Hydrolysing nitriles. Chemguide. Available at: [Link]
- Pombeiro, A. J. L., et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis. Google Patents. (WO2002096856A1).
-
Hall, J. H., & Gisler, M. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry, 41(23), 3769-3770. Available at: [Link]
-
Wikipedia. (n.d.). Ritter reaction. Available at: [Link]
-
Garg, N. K., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327-341. Available at: [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to amides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Available at: [Link]
-
Organic Chemistry Portal. (2019). Ritter Reaction. Available at: [Link]
-
EKOROB. (n.d.). Preparation of benzoic acid from benzonitrile lab report. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. ekorob.pl [ekorob.pl]
- 8. Amide Synthesis [fishersci.dk]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Application Note: Accelerating Drug Discovery with 3-(Difluoromethoxy)benzonitrile for High-Throughput Screening Library Synthesis
Introduction: The Strategic Advantage of the Difluoromethoxy Group in Medicinal Chemistry
The relentless pursuit of novel therapeutic agents in drug discovery necessitates the exploration of vast chemical spaces. High-Throughput Screening (HTS) serves as the cornerstone of this effort, enabling the rapid evaluation of thousands to millions of compounds. The quality and diversity of the screening library are paramount to the success of any HTS campaign. Consequently, the design and synthesis of compound libraries using strategic building blocks are of critical importance.
3-(Difluoromethoxy)benzonitrile has emerged as a highly valuable scaffold for HTS library synthesis. Its utility is rooted in the unique physicochemical properties of the difluoromethoxy (-OCF₂H) group, which serves as a powerful tool for medicinal chemists to optimize drug candidates.[1][2] Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) substituents, the -OCF₂H group offers a nuanced profile that can significantly enhance a molecule's pharmacological properties.[3][4]
Key advantages conferred by the difluoromethoxy group include:
-
Modulated Lipophilicity: The -OCF₂H group provides an intermediate level of lipophilicity, allowing for fine-tuning of a compound's solubility and membrane permeability to improve its overall ADMET (Adsorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[2]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds within the group render it more resistant to oxidative metabolism compared to a methoxy group, which is prone to O-demethylation.[1][3] This can lead to an extended drug half-life and improved bioavailability.
-
Unique Hydrogen Bonding Capability: The electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, enabling the -OCF₂H group to act as a weak hydrogen bond donor.[3][4] This unique characteristic, absent in methoxy and trifluoromethoxy groups, can introduce new, favorable interactions with biological targets, potentially increasing binding affinity and selectivity.[1][4]
-
Bioisosteric Replacement: The difluoromethoxy group can serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) functionalities, often preserving or enhancing biological activity while improving metabolic stability.[3][4]
This application note provides a detailed guide for the use of this compound in the parallel synthesis of a diverse chemical library suitable for HTS. We will cover the core chemical principles, provide a detailed, step-by-step protocol for library synthesis, and discuss the necessary safety precautions.
Physicochemical Properties: A Comparative Overview
The strategic choice of a fluorinated motif is a critical decision in drug design. The difluoromethoxy group offers a unique balance of properties compared to its more common analogs.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Rationale & Impact |
| Hansch Pi (π) Parameter | -0.02 | +0.49 (approx.) | +1.04 | A measure of lipophilicity. The -OCF₂H group offers a moderate increase, providing a tool to fine-tune permeability without drastically reducing aqueous solubility.[5] |
| Hydrogen Bond Capability | Acceptor | Donor & Acceptor | Acceptor | The unique H-bond donor capacity of -OCF₂H can introduce critical new binding interactions with target proteins.[1] |
| Metabolic Stability | Low (Prone to O-dealkylation) | High | Very High | Increased stability against oxidative metabolism leads to longer half-life and potentially lower required doses.[1] |
| pKa Influence | Weak Electron Donor | Electron Withdrawing | Strong Electron Withdrawing | The electron-withdrawing nature can modulate the pKa of nearby acidic or basic centers, affecting target binding and pharmacokinetics. |
Synthetic Strategy: Library Synthesis via Tetrazole Formation
The nitrile functionality of this compound is an excellent handle for chemical diversification. One of the most robust and widely used transformations of nitriles in medicinal chemistry is the [2+3] cycloaddition with an azide to form a tetrazole ring. Tetrazoles are considered bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding patterns but with improved metabolic stability and cell permeability.
This protocol details the parallel synthesis of a library of 1,5-disubstituted tetrazoles starting from this compound and a diverse set of primary amines via an in-situ generated azide. This approach is well-suited for HTS library generation due to its high functional group tolerance and typically high yields.
Caption: Workflow for parallel synthesis of a tetrazole library.
Detailed Experimental Protocol
This protocol describes the parallel synthesis of a 96-member library in a 96-well reaction block format.
Materials and Equipment
-
Scaffold: this compound (CAS: 97582-88-2)[6]
-
Building Blocks: 96 diverse primary amines
-
Reagents: Trimethylsilyl azide (TMS-N₃), Dibutyltin oxide (DBTO), Toluene (anhydrous), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Dimethyl sulfoxide (DMSO)
-
Equipment: 96-well reaction block with sealing mat, automated liquid handler (or multichannel pipettes), heating block or oven, centrifugal evaporator, 96-well collection plates, LC-MS system for quality control.
Safety Precautions
-
General Handling: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Reagent-Specific Hazards:
-
This compound: May cause skin, eye, and respiratory irritation. Avoid breathing dust or vapors.[7]
-
Trimethylsilyl azide (TMS-N₃): Highly toxic and volatile. Handle with extreme caution. Contact with acid can generate highly toxic and explosive hydrazoic acid (HN₃). Use a dedicated, well-maintained syringe or cannula for transfer.
-
Dibutyltin oxide (DBTO): Toxic. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Azide-containing waste requires special handling and quenching procedures.
Procedure
Step 1: Preparation of Stock Solutions
-
Scaffold Stock (Solution A): Prepare a 0.2 M solution of this compound in anhydrous toluene. (e.g., 33.8 mg in 1.0 mL of toluene).
-
Building Block Plate (Plate B): In a 96-well master plate, prepare 0.2 M solutions of 96 diverse primary amines in anhydrous toluene.
-
Reagent Stock (Solution C): Prepare a reagent master mix in anhydrous toluene containing Trimethylsilyl azide (0.3 M, 1.5 equivalents) and Dibutyltin oxide (0.02 M, 0.1 equivalents). Caution: Prepare this solution fresh and handle TMS-N₃ with extreme care in the fume hood.
Step 2: Reaction Setup (in a 96-well reaction block)
This process is ideally performed using an automated liquid handler to ensure accuracy and throughput.
-
To each well of the 96-well reaction block, add 100 µL of the Scaffold Stock (Solution A) (0.02 mmol).
-
To each corresponding well, add 100 µL of the appropriate amine solution from the Building Block Plate (Plate B) (0.02 mmol).
-
To each well, add 100 µL of the Reagent Stock (Solution C) (0.03 mmol TMS-N₃, 0.002 mmol DBTO).
-
Securely seal the reaction block with a chemically resistant sealing mat.
-
Place the sealed block in a pre-heated oven or on a heating block at 110 °C and allow it to react for 18 hours .
Step 3: Reaction Work-up and Purification
-
Cool the reaction block to room temperature.
-
Carefully unseal the block in the fume hood.
-
To each well, add 200 µL of a 1 M HCl solution to quench the reaction and hydrolyze the intermediate silyl-tetrazole.
-
Add 500 µL of ethyl acetate to each well. Seal and shake vigorously for 5 minutes.
-
Centrifuge the block to separate the layers.
-
Carefully transfer the upper organic layer to a clean 96-well collection plate.
-
Repeat the extraction (steps 4-6) one more time and combine the organic layers.
-
Wash the combined organic layers by adding 300 µL of saturated sodium bicarbonate solution, shake, centrifuge, and discard the aqueous (lower) layer.
-
Wash the organic layer with 300 µL of brine, shake, centrifuge, and discard the aqueous layer.
-
Place the collection plate in a centrifugal evaporator to remove the ethyl acetate.
Step 4: Library Plating and Quality Control
-
Reconstitute the dried product in each well with a precise volume of DMSO (e.g., 200 µL) to achieve a final stock concentration of 100 mM.
-
Transfer aliquots to final "assay-ready" plates (e.g., 384-well format) using a liquid handler.
-
Quality Control: Select a representative subset of wells (e.g., 8-12 wells across the plate) for analysis by LC-MS to confirm the identity and assess the purity of the products.
Caption: General reaction scheme for tetrazole library synthesis.
Conclusion
This compound is a superb starting scaffold for the synthesis of diverse compound libraries for high-throughput screening. The difluoromethoxy group imparts highly desirable properties for drug discovery, including enhanced metabolic stability and unique hydrogen bonding capabilities.[1][4] The protocol described herein utilizes a robust and high-yielding tetrazole formation reaction that is amenable to parallel synthesis formats, enabling the rapid generation of thousands of distinct compounds.[9][10] By leveraging automated liquid handling and established purification protocols, researchers can efficiently construct high-quality libraries to fuel the discovery of next-generation therapeutics.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health (NIH). [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). [Link]
-
Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
Application Note: Quantitative Analysis of 3-(Difluoromethoxy)benzonitrile in Pharmaceutical Development
Introduction
3-(Difluoromethoxy)benzonitrile is a fluorinated aromatic compound of increasing interest in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a difluoromethoxy (–OCF₂H) group and a nitrile (–CN) function, imparts desirable properties such as enhanced metabolic stability and lipophilicity.[1] The nitrile group also serves as a versatile synthetic handle for further molecular elaboration. Accurate and precise quantification of this intermediate is critical for process optimization, quality control, and regulatory compliance in drug development.
This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust, specific, and suitable for implementation in research and quality control laboratories.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Significance for Method Development |
| Molecular Formula | C₈H₅F₂NO[2] | Determines the molecular weight. |
| Molecular Weight | 169.13 g/mol [2] | Essential for mass spectrometry and concentration calculations. |
| Form | Solid[1] | Dictates the need for a dissolution step in sample preparation. |
| Boiling Point | 216 °C[1][3] | Indicates sufficient volatility for GC analysis. |
| LogP | 2.15968[1] | Suggests moderate lipophilicity, suitable for reversed-phase HPLC. |
| Density | 1.26 g/mL[1][3] | Useful for sample preparation calculations. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique for the separation, quantification, and identification of components in a mixture.[4] For a moderately polar compound like this compound, a reversed-phase HPLC method is highly suitable.[5]
Principle
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The components of the mixture are separated based on their relative affinities for the two phases. Detection is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column. The ultraviolet absorption spectrum of benzonitrile vapor has been studied and shows resemblance to other monosubstituted benzenes, providing a basis for UV detection.[6][7]
Experimental Protocol: HPLC-UV
1. Instrumentation and Consumables:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Analytical grade phosphoric acid.
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Phosphoric acid helps to control the pH and improve peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |
| Gradient | Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. | A gradient elution is chosen to ensure good separation of the analyte from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Benzonitrile and its derivatives are known to absorb in the UV region. 254 nm is a common wavelength for aromatic compounds.[8] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.[4]
4. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]
-
Specificity: Analyze a placebo (matrix without the analyte) to ensure no interference at the retention time of this compound.
-
Linearity: Prepare a series of standard solutions at different concentrations and inject them. Plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
Workflow Diagram
Caption: HPLC-UV analytical workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. Given its boiling point of 216 °C, this compound is well-suited for GC analysis.[1][3]
Principle
In GC, the sample is vaporized and injected into a chromatographic column. Separation occurs as the analyte partitions between a gaseous mobile phase (an inert gas like helium) and a liquid or solid stationary phase coated on the column wall. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information.
Experimental Protocol: GC-MS
1. Instrumentation and Consumables:
-
GC-MS system with a capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler.
-
High-purity helium as the carrier gas.
-
Volatile organic solvent (e.g., dichloromethane or ethyl acetate).
2. GC-MS Conditions:
| Parameter | Condition | Rationale |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas for optimal separation and MS compatibility. |
| Oven Temperature Program | Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, hold for 5 minutes. | A temperature program is used to achieve good separation and peak shape. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | Scan from m/z 40 to 400 | Covers the molecular ion and expected fragment ions. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard ion source temperature. |
3. Sample Preparation:
-
Standard and Sample Solutions: Prepare stock solutions by dissolving an accurately weighed amount of the reference standard or sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the instrument's linear range.
4. Data Analysis and Quantification:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum or by analyzing the fragmentation pattern. Expected fragments for aromatic nitriles include the molecular ion (M+), [M-HCN]+, and fragments corresponding to the benzonitrile and difluoromethoxy-phenyl moieties. The fragmentation of aryl ethers often involves cleavage of the C-O bond.[10][11][12][13]
-
For quantification, use the peak area of a characteristic ion (e.g., the molecular ion at m/z 169) in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Construct a calibration curve by analyzing a series of standard solutions.
Workflow Diagram
Caption: GC-MS analytical workflow for this compound.
Conclusion
This application note presents two robust and reliable methods for the quantitative analysis of this compound. The HPLC-UV method is well-suited for routine quality control due to its simplicity and high throughput. The GC-MS method offers higher specificity and sensitivity, making it an excellent choice for trace-level analysis and impurity identification. The selection of the appropriate method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Both methods, when properly validated, will provide accurate and precise data to support the development and manufacturing of products containing this important chemical intermediate.
References
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Cas no 97582-88-2 (this compound). Retrieved from [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
ResearchGate. (2025, May 8). 5 Sample preparation for HPLC analysis of drug products. Retrieved from [Link]
-
MDPI. (n.d.). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Retrieved from [Link]
-
AIP Publishing. (n.d.). The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9). Retrieved from [Link].
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ACS Publications. (1971, January 1). Ultraviolet absorption spectra and taste of substituted benzonitriles. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of.... Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible absorption spectra of benzonitrile solutions of the PBI-CNTs.... Retrieved from [Link]
-
Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]
-
PubMed. (2023, October 22). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
PubMed Central. (2023, June 28). Quality by design paradigm for optimization of green stability indicating HPLC method for concomitant determination of fluorescein and benoxinate. Retrieved from [Link]
-
PubMed. (n.d.). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Retrieved from [Link]
Sources
- 1. 97582-88-2(this compound) | Kuujia.com [kuujia.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 97582-88-2 [chemicalbook.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. ijsdr.org [ijsdr.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. japsonline.com [japsonline.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. scribd.com [scribd.com]
- 12. whitman.edu [whitman.edu]
- 13. studylib.net [studylib.net]
High-Performance Liquid Chromatography (HPLC) Purification of 3-(Difluoromethoxy)benzonitrile: A Detailed Method Development and Protocol Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 3-(Difluoromethoxy)benzonitrile. This compound is a valuable building block in medicinal chemistry and agrochemical research, and its purity is critical for subsequent synthetic steps and biological screening. This guide moves beyond a simple protocol, offering a rationale-driven approach to method development, from initial analytical scouting to preparative scale-up. We will explore the fundamental principles governing the separation, detail the step-by-step experimental procedures, and provide a framework for troubleshooting, ensuring researchers can confidently and efficiently isolate this key intermediate.
Introduction and Separation Principles
This compound (CAS 97582-88-2, Molecular Weight: 169.13 g/mol ) is an aromatic nitrile containing a difluoromethoxy substituent.[1] The purification of such intermediates from reaction mixtures containing starting materials, by-products, and other impurities is a common challenge in synthetic chemistry. HPLC, particularly in the reversed-phase mode, is an ideal technique for this purpose due to its high resolution and scalability.[2]
The chromatographic behavior of this compound is primarily governed by hydrophobic interactions between the molecule and the non-polar stationary phase. The benzene ring and the difluoromethoxy group contribute to its overall hydrophobicity. Fluorinated compounds can sometimes exhibit unique selectivity on different stationary phases.[3] While a standard C18 column is a versatile and excellent starting point, specialized phases like phenyl-hexyl or fluorinated columns can offer alternative selectivity if co-eluting impurities are an issue.[3][4] This guide will focus on a universally applicable C18 stationary phase.
The objective is to develop a method that provides:
-
High Resolution: Baseline separation of the target compound from all impurities.
-
Good Peak Shape: Symmetrical (non-tailing) peaks for accurate fractionation and quantification.
-
Scalability: A method that can be readily translated from analytical to preparative scale.
HPLC Method Development Workflow
The development of a purification method is a logical, stepwise process. It begins with small-scale analytical experiments to find the optimal separation conditions, which are then scaled up for preparative purification.
Caption: Logical workflow for HPLC purification method development.
Materials and Equipment
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure water.[5][6]
-
Modifier: Formic Acid (FA), LC-MS grade or equivalent.
-
Sample: Crude this compound dissolved in a suitable solvent (e.g., ACN or a 50:50 ACN/water mixture).
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis detector.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Preparative Column: C18, 21.2 x 150 mm, 5 µm particle size (example, dimensions can be adjusted based on required throughput).
-
Filters: 0.45 µm syringe filters for sample preparation.[7]
Experimental Protocols
Protocol 1: Analytical Method Development
Causality: The goal here is to efficiently screen for the optimal mobile phase conditions to achieve baseline separation of the target compound from its impurities on a small, material-sparing scale. A broad gradient is used to quickly elute all compounds and determine the approximate organic solvent concentration required to elute the target.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid (v/v).
-
Rationale: Formic acid is added to both phases to maintain a consistent pH and improve peak shape by suppressing silanol interactions on the column packing.[4][8] Acetonitrile is chosen for its low viscosity and favorable UV transparency.[6]
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude this compound and dissolve it in 1 mL of 50:50 Acetonitrile/Water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This prevents particulates from clogging the column.[7]
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm.
-
Rationale: The benzonitrile chromophore strongly absorbs UV light. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity.[9] An initial UV scan of the analyte using a diode array detector (DAD) is recommended to determine the optimal wavelength (λ-max).
-
-
Injection Volume: 5 µL
-
Gradient Program (Scouting):
Time (min) % Mobile Phase B (ACN w/ 0.1% FA) 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |
-
-
Optimization:
-
Analyze the resulting chromatogram. Identify the peak for this compound (usually the major peak, but confirmation by mass spectrometry is ideal).
-
Note the percentage of Mobile Phase B at which the target compound elutes.
-
Adjust the gradient to be shallower around this elution point to maximize resolution between the target and nearby impurities. For example, if the peak elutes at 15 minutes (~55% B), a new gradient could be 45-65% B over 20 minutes.
-
Protocol 2: Preparative Scale-Up and Purification
Causality: This protocol translates the optimized analytical method to a larger scale to purify a significant quantity of the material. The flow rate and injection volume are increased proportionally to the column's cross-sectional area to maintain chromatographic performance.
-
Install Preparative Column: Switch from the 4.6 mm ID analytical column to the larger 21.2 mm ID preparative column.
-
Adjust Flow Rate: The flow rate must be scaled geometrically based on the column diameters.
-
Scaling Factor (SF) = (d_prep / d_anal)² = (21.2 / 4.6)² ≈ 21.2
-
New Flow Rate = 1.0 mL/min * 21.2 = 21.2 mL/min
-
-
Prepare Preparative Sample:
-
Dissolve the crude material in a minimal amount of solvent (preferably the initial mobile phase composition or a stronger solvent like pure ACN if solubility is low) to create a concentrated solution (e.g., 50-100 mg/mL).
-
Ensure the sample is fully dissolved and filtered.
-
-
Determine Maximum Injection Volume (Loading):
-
The maximum sample load depends on the separation difficulty. Start with a conservative injection of ~50 mg and observe the chromatogram.
-
Gradually increase the injected mass until the resolution between the target peak and the closest impurity begins to degrade (peaks start to merge). This determines the maximum loading capacity for that separation.
-
-
Run Preparative Purification:
-
Use the optimized gradient from Protocol 1 with the scaled flow rate (21.2 mL/min).
-
Inject the determined maximum sample volume.
-
Set up the fraction collector to collect the eluent corresponding to the peak of this compound.
-
-
Post-Purification Analysis:
-
Combine the collected fractions containing the pure compound.
-
Analyze a small aliquot of the combined fractions using the analytical HPLC method (Protocol 1) to confirm purity.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
-
Optimized Method Parameters and Expected Results
The following table summarizes a typical set of final parameters for both analytical and preparative scales.
| Parameter | Analytical Method | Preparative Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in ACN | 0.1% Formic Acid in ACN |
| Gradient | 50% to 70% B over 20 min | 50% to 70% B over 20 min |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 5 µL (~0.005 mg) | Up to 2 mL (~100 mg) |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temp. | 30 °C | 30 °C |
A successful purification will yield a primary peak in the chromatogram with a purity of >98% (as determined by area percentage), baseline-resolved from adjacent impurity peaks. The peak should exhibit good symmetry, with a tailing factor between 0.9 and 1.5.
References
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]
-
ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available at: [Link]
-
ACS Publications. Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography.... Available at: [Link]
-
SIELC Technologies. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column. Available at: [Link]
-
Welch Materials. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available at: [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
ResearchGate. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Available at: [Link]
-
Chemtek Scientific. A Comprehensive Guide to HPLC Solvents. Available at: [Link]
-
Phenomenex. Guide to Choosing the Correct HPLC Solvent. Available at: [Link]
-
PMC - PubMed Central. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS.... Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]
- 6. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: In Vitro Biological Activity Screening of 3-(Difluoromethoxy)benzonitrile Analogs
I. Introduction: The Rationale for Screening Benzonitrile Analogs
Benzonitrile derivatives are a significant class of organic compounds in medicinal chemistry, forming the structural core of numerous molecules with diverse biological activities.[1][2] Their unique electronic properties and synthetic accessibility have made them a privileged scaffold in drug discovery.[1] Various analogs have demonstrated potential as anticancer agents by inhibiting critical cellular processes like tubulin polymerization, as antimicrobial and antiviral compounds, and as potent enzyme inhibitors.[1][2][3]
The introduction of a difluoromethoxy group, as in the parent structure 3-(difluoromethoxy)benzonitrile, offers a strategic modification. This moiety can enhance metabolic stability, improve membrane permeability, and alter binding affinities by serving as a lipophilic hydrogen bond donor. These favorable pharmacokinetic properties make this particular series of analogs a compelling library for screening against a variety of biological targets.
This guide provides a structured, multi-tiered approach for the initial in vitro screening of this compound analogs. It is designed for researchers, scientists, and drug development professionals to identify and characterize novel bioactive compounds. The protocols herein are built on established, robust methodologies, emphasizing causality in experimental design and the importance of self-validating systems for data integrity.
II. A Multi-Tiered Screening Strategy
A successful screening campaign efficiently funnels a library of compounds through progressively more specific assays to identify promising "hits." This strategy minimizes resource expenditure by first eliminating inactive or broadly cytotoxic compounds before committing to more complex, target-oriented investigations.
Caption: A multi-tiered workflow for screening small molecule libraries.
III. Assay Quality Control: The Z'-Factor
Before initiating a large-scale screen, it is imperative to validate the performance of the chosen assay. The Z'-factor (Z-prime) is a statistical metric that provides a more accurate and predictive measure of assay quality than a simple signal-to-background ratio.[4] It quantifies the separation between the positive and negative controls in the context of the data's variability.[5][6][7]
Formula: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Large separation between controls; suitable for high-throughput screening (HTS).[6] |
| 0 to 0.5 | Acceptable | Smaller separation; may require more replicates or careful hit selection.[6] |
| < 0 | Unacceptable | Too much overlap between controls; the assay is not reliable for screening.[6][7] |
Causality: An assay with a high Z'-factor (>0.5) provides confidence that a "hit" (a compound causing a significant change in the signal) is statistically distinct from the baseline noise of the assay.[5][6] This validation step is critical to avoid wasting resources pursuing false positives.
IV. Tier 1 Protocol: Broad Cytotoxicity Assessment (MTT Assay)
The initial step is to assess the general cytotoxicity of the analogs. This helps to flag compounds that are broadly toxic and allows for the selection of appropriate, non-lethal concentration ranges for subsequent assays. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8][10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11]
Detailed Protocol: MTT Assay
Materials:
-
Cells: A relevant human cancer cell line (e.g., HeLa, A549) or a non-cancerous line (e.g., HEK293).
-
Reagents: MTT (5 mg/mL in sterile PBS), Dimethyl sulfoxide (DMSO), complete cell culture medium, test compounds dissolved in DMSO.
-
Equipment: 96-well flat-bottom plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Expert Insight: A typical screening concentration is 10 µM. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
-
Incubation: Carefully remove the old medium and add 100 µL of the medium containing the test compounds or controls to the appropriate wells. Incubate for 24-72 hours.[12]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[11] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[8][11]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Trustworthiness: Ensure complete dissolution by shaking the plate on an orbital shaker for 15 minutes, protected from light.[10]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background noise.[10]
V. Tier 2 Protocols: Mechanistic & Phenotypic Screening
Compounds that are not broadly cytotoxic can proceed to more specific assays. The choice of assay depends on the predicted targets of benzonitrile derivatives, which are known to include enzymes like kinases.[14] A target-based assay (kinase inhibition) and a phenotypic assay (cellular thermal shift) are presented here as robust, orthogonal approaches.
A. Target-Based Screen: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase, a common target in oncology and inflammation research.
Principle: A purified kinase enzyme phosphorylates a specific substrate using ATP. The assay measures the amount of phosphorylated substrate or the amount of ATP consumed. Inhibition is observed as a decrease in phosphorylation or ATP depletion. Many modern assays use radiolabeled ATP (e.g., ³²P-ATP) or luminescence-based ATP detection.[15]
Detailed Protocol: In Vitro Kinase Assay (Luminescence-based)
Materials:
-
Reagents: Purified recombinant kinase, specific kinase substrate (peptide or protein), ATP, kinase assay buffer, a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
Equipment: White, opaque 96- or 384-well plates, multichannel pipette, plate-reading luminometer.
Procedure:
-
Reaction Setup: In each well of a white plate, add the following components in this order:
-
Kinase buffer.
-
Test compound at various concentrations (or vehicle control).
-
Kinase enzyme at a pre-optimized concentration.[16]
-
Expert Insight: Briefly pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature to allow for binding to occur.
-
-
Initiate Reaction: Add the kinase substrate and ATP to start the reaction.[16] The final ATP concentration should be near its Km value for the kinase to facilitate the detection of competitive inhibitors.
-
Incubation: Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's protocol. This reagent lyses the reaction components and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Read the luminescence on a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus, lower inhibition.
B. Phenotypic Screen: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm direct target engagement in a cellular environment.[17][18] It does not require modified compounds or proteins.[19]
Principle: The binding of a small molecule (ligand) to its target protein often increases the protein's thermal stability.[20][21] In a CETSA experiment, cells treated with a compound are heated. Stabilized target proteins will remain soluble at higher temperatures compared to unbound proteins, which denature and aggregate. The amount of soluble protein remaining at different temperatures is then quantified.[18][21]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: CETSA® with Western Blot Detection
Materials:
-
Cells & Reagents: Cells expressing the target of interest, test compounds, vehicle (DMSO), PBS with protease/phosphatase inhibitors.
-
Equipment: PCR tubes/strips, thermal cycler, refrigerated centrifuge, equipment for cell lysis (e.g., sonicator), SDS-PAGE and Western blot apparatus, primary antibody specific to the target protein.
Procedure:
-
Cell Culture & Treatment: Culture cells to confluency. Treat the cells with the test compound or vehicle at the desired concentration and incubate under normal culture conditions for 1-2 hours.
-
Heating Step: Harvest and resuspend the cells in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[20]
-
Cell Lysis: Lyse the cells by a method such as freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Pellet the aggregated proteins and cell debris by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[17]
-
Quantification: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the soluble target protein by Western blot using a specific primary antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[21]
VI. Data Analysis and Hit Identification
For each assay, raw data must be normalized and analyzed to identify "hits."
-
Cytotoxicity (MTT): Calculate percent viability relative to the vehicle control (100% viable) and a positive control for cell death (0% viable). A compound is often considered cytotoxic if it reduces viability below a certain threshold (e.g., 50%).
-
Kinase Inhibition: Calculate percent inhibition relative to a no-enzyme control (100% inhibition) and a vehicle control (0% inhibition). A "hit" is typically defined as a compound that causes inhibition greater than a set threshold (e.g., >50% at 10 µM).
-
CETSA: The primary output is a thermal shift (ΔTm). A significant and reproducible shift confirms that the compound binds to the target protein within the cell.
Promising hits from these primary and secondary screens should be re-tested and subjected to dose-response analysis to determine their potency (IC₅₀ or EC₅₀ values).
VII. Conclusion
This application note provides a comprehensive and technically grounded framework for the in vitro screening of this compound analogs. By employing a tiered strategy that begins with broad cytotoxicity assessment and progresses to specific target-based and phenotypic assays, researchers can efficiently identify and validate novel bioactive compounds. The emphasis on assay quality control, such as the use of the Z'-factor, and the detailed, causality-driven protocols are designed to ensure the generation of reliable, reproducible, and meaningful data, accelerating the path from initial screening to lead optimization in the drug discovery pipeline.
References
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
-
Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
-
Iversen, P. W., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]
-
Wikipedia. Z-factor. Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Signal Transduction. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]
-
PubMed. In Vitro Assays for Screening Small Molecules. Available at: [Link]
-
National Institutes of Health. In vitro NLK Kinase Assay. Available at: [Link]
-
National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
CORE. In vitro assay for cyclin-dependent kinase activity in yeast. Available at: [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Available at: [Link]
-
National Institutes of Health. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]
-
MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Available at: [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available at: [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]
-
Koehler Lab. Small molecule microarray screening. Available at: [Link]
-
National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Available at: [Link]
-
ResearchGate. (2023). The chemical structure of some biologically important benzonitrile derivatives. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
PubMed. In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Available at: [Link]
-
Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Available at: [Link]
-
Anbar Journal of Agricultural Sciences. (2025). SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. static.igem.wiki [static.igem.wiki]
- 14. Small molecule microarray screening — Koehler Lab [koehlerlab.org]
- 15. revvity.com [revvity.com]
- 16. In vitro kinase assay [protocols.io]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. annualreviews.org [annualreviews.org]
Application Notes & Protocols: Strategic Use of 3-(Difluoromethoxy)benzonitrile in Structure-Activity Relationship (SAR) Studies
Introduction: The Rise of Fluorine in Modern Drug Design
The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among the diverse array of fluorine-containing motifs, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of exceptional interest.[1][3] This group provides a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.
This guide focuses on the practical application of 3-(Difluoromethoxy)benzonitrile (CAS 97582-88-2), a versatile chemical building block, in the context of structure-activity relationship (SAR) studies.[4][5] We will explore the distinct roles of both the difluoromethoxy moiety and the nitrile group, providing detailed protocols and a conceptual framework for their use in optimizing lead compounds into viable drug candidates.
The Difluoromethoxy Group: A Unique Modulator
The -OCF₂H group is not merely a fluorinated analog of a methoxy group; it possesses a unique electronic and steric profile that allows it to serve as a sophisticated bioisostere for several key functional groups.
Physicochemical Properties: A Comparative Analysis
The difluoromethoxy group offers a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, with properties that are often intermediate, providing a greater degree of control for fine-tuning molecular characteristics.[1][6]
-
Lipophilicity: The -OCF₂H group is more lipophilic than a hydroxyl or methoxy group but generally less lipophilic than the -OCF₃ group. This allows for precise adjustments to a compound's logP/logD, which is critical for optimizing solubility, permeability, and bioavailability.[6]
-
Hydrogen Bonding: Unlike the trifluoromethoxy group, the -OCF₂H group retains an acidic proton, enabling it to function as a weak hydrogen bond donor.[7] This unique "lipophilic hydrogen bond donor" character allows it to mimic the interactions of hydroxyl or thiol groups while occupying a more lipophilic pocket.[8]
-
Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group contribute to its high metabolic stability.[1] A primary application is the replacement of a metabolically labile methoxy group to prevent O-demethylation, a common metabolic pathway that can lead to rapid clearance and reduced drug half-life.[1][7]
-
Electronic Effects: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity (pKa) of nearby functional groups.[1] This can be strategically employed to optimize the ionization state of a drug at physiological pH, affecting target engagement and cell permeability.
| Functional Group | Hansch π Value (Lipophilicity) | H-Bonding Capability | Metabolic Stability |
| Methoxy (-OCH₃) | ~ -0.02 | Acceptor | Susceptible to O-demethylation |
| Difluoromethoxy (-OCF₂H) | ~ +0.63 | Acceptor & Weak Donor | High |
| Trifluoromethoxy (-OCF₃) | ~ +1.04 | Acceptor | Very High |
Bioisosterism: Mimicking Key Interactions
The difluoromethoxy group can act as a bioisosteric replacement for several common functionalities, often with significant advantages for the overall drug profile.[7]
-
Hydroxyl/Thiol Groups: Its capacity to act as a hydrogen bond donor makes it a suitable replacement for -OH and -SH groups, frequently leading to improved metabolic stability and oral bioavailability.[7][8]
-
Methoxy Group: As mentioned, it serves as a metabolically robust substitute for the methoxy group, preserving steric bulk while introducing a hydrogen bond donor capability.[1]
Caption: General workflow for SAR studies.
Protocol 1: Incorporation via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling this compound with a lead compound containing a halide or triflate.
Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. It tolerates a wide range of functional groups, making it ideal for late-stage functionalization in complex molecules. The use of a boronic acid or ester derivative of the lead compound is required.
Materials:
-
Lead Compound-Boronic Acid/Ester (1.0 equiv)
-
3-(Difluoromethoxy)bromobenzonitrile (or corresponding halide) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the lead compound-boronic acid/ester (1.0 equiv) and 3-(difluoromethoxy)bromobenzonitrile (1.2 equiv).
-
Add the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed solvent mixture (Dioxane/Water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired coupled product.
Protocol 2: Nitrile Hydrolysis to Primary Amide
This protocol describes the conversion of the nitrile group to a primary amide to explore new hydrogen bonding interactions.
Rationale: Converting the nitrile to an amide introduces both a hydrogen bond donor (N-H) and a stronger acceptor (C=O), fundamentally changing the interaction profile of the molecule. This can be crucial for establishing new interactions with the target protein. [9] Materials:
-
Nitrile-containing compound (1.0 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Hydrogen Peroxide (30% aq. solution)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve the nitrile-containing compound (1.0 equiv) in DMSO.
-
Add potassium carbonate (3.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide dropwise. Caution: This reaction can be exothermic.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
Data Interpretation: A Simulated Case Study
To illustrate the power of this approach, consider a hypothetical SAR study targeting a protein kinase. The lead compound contains a simple phenyl group.
| Cmpd | R Group | IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) | cLogP | SAR Insights |
| 1 | Phenyl | 150 | 15 | 3.5 | Initial Lead |
| 2 | 3-Methoxyphenyl | 80 | <5 | 3.6 | Improved potency, but metabolically labile (O-demethylation). |
| 3 | 3-(Difluoromethoxy)phenyl | 25 | >90 | 4.1 | Significant boost in potency and metabolic stability. Suggests H-bond donor is beneficial. |
| 4 | 3-(Trifluoromethoxy)phenyl | 120 | >90 | 4.5 | Loss of potency compared to Cmpd 3, indicating the H-bond donor capability of -OCF₂H is critical for activity. |
| 5 | 3-(Difluoromethoxy)phenyl-amide | 15 | >90 | 3.8 | Hydrolysis of the nitrile to an amide further improved potency, suggesting additional H-bonding is favorable. |
This simulated data demonstrates how introducing the this compound moiety (transition from Cmpd 2 to 3) can simultaneously enhance potency and block a metabolic liability. Further derivatization of the nitrile (Cmpd 5) provides an avenue for additional optimization.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound is a high-value building block for medicinal chemists engaged in SAR studies. The difluoromethoxy group offers a unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability. [1]The nitrile moiety serves as both a key pharmacophoric element and a versatile synthetic handle for exploring chemical diversity. By systematically applying the workflows and protocols outlined in this guide, researchers can effectively leverage this reagent to fine-tune the properties of lead compounds, accelerating the discovery of next-generation therapeutics with superior efficacy and pharmacokinetic profiles.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Deriv
- Application Notes & Protocols: Derivatization of the Nitrile Group in Quinoline-3-carbonitriles. Benchchem.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing.
- This compound | CAS 97582-88-2. Santa Cruz Biotechnology.
- The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 97582-88-2|this compound|BLD Pharm. BLD Pharm.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- Fluorine in drug design: a case study with fluoroanisoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. 97582-88-2|this compound|BLD Pharm [bldpharm.com]
- 6. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Flow Chemistry Applications for the Synthesis of Benzonitrile Derivatives: An Application Note and Protocol Guide
Introduction: The Strategic Advantage of Flow Chemistry for Benzonitrile Synthesis
Benzonitrile derivatives are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] Their synthesis, however, often involves hazardous reagents, harsh reaction conditions, and challenges in scalability and safety when conducted in traditional batch reactors.[2][3][4][5] Continuous flow chemistry emerges as a transformative technology to address these challenges, offering superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates.[6][7] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of flow chemistry applications for the synthesis of benzonitrile derivatives, complete with detailed protocols and insights into the causality behind experimental design.
The move from batch to continuous flow processing for cyanation reactions is not merely a change in apparatus but a fundamental shift in managing chemical reactivity. The small internal volume of flow reactors drastically minimizes the inventory of hazardous materials at any given time, significantly enhancing process safety, especially when dealing with toxic reagents like hydrogen cyanide (HCN) or its precursors.[4][8][9] Furthermore, the high surface-area-to-volume ratio inherent in microreactors and packed-bed reactors allows for precise temperature control, mitigating the risks of thermal runaways in highly exothermic reactions and often leading to cleaner reaction profiles and higher yields.[4][6]
This document will delve into several key synthetic strategies for accessing benzonitrile derivatives in a continuous flow regime, including the cyanation of aryl halides, the Sandmeyer reaction, and innovative cyanide-free approaches. Each section will provide not only a step-by-step protocol but also a discussion on the underlying principles that make flow chemistry particularly advantageous for that specific transformation.
I. Palladium-Catalyzed Cyanation of Aryl Halides in Continuous Flow
The palladium-catalyzed cyanation of aryl halides is a robust and widely used method for the synthesis of benzonitriles. However, in batch processing, challenges such as catalyst deactivation by cyanide ions and poor heat transfer can limit its efficiency and scalability.[10] Flow chemistry provides elegant solutions to these issues.
Causality of Experimental Choices
Executing this reaction in a continuous flow setup allows for precise control over stoichiometry and residence time, which is critical for minimizing catalyst poisoning. The rapid mixing and efficient heat exchange in a flow reactor prevent the formation of localized hot spots, which can lead to byproduct formation and catalyst degradation. The use of a packed-bed reactor with an immobilized palladium catalyst can further enhance the process by simplifying catalyst-product separation and enabling catalyst reuse.
Experimental Protocol: Continuous Flow Cyanation of 3-Bromo-5-(bromomethyl)benzonitrile
This protocol details the synthesis of a bifunctional benzonitrile derivative, highlighting the chemoselective cyanation of the aryl bromide in the presence of a more reactive benzylic bromide.
Reactant Preparation:
-
Solution A (Aryl Bromide): Dissolve 3-Bromo-5-(bromomethyl)benzonitrile (1.0 equiv.) in degassed anhydrous solvent (e.g., DMF or DMAc).
-
Solution B (Cyanide Source): Dissolve a cyanide source such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 equiv.) and a base (e.g., Na₂CO₃, 2.0 equiv.) in degassed solvent. Note: Using K₄[Fe(CN)₆] is a safer alternative to more toxic cyanide salts.[9]
-
Solution C (Catalyst): Dissolve the palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%) and ligand (e.g., dppf, 1.0 mol%) in degassed solvent.
Flow Reactor Setup:
A typical setup consists of three syringe pumps, a T-mixer, a heated coil or packed-bed reactor, and a back-pressure regulator.
Caption: Experimental workflow for palladium-catalyzed cyanation.
Procedure:
-
Set the reactor temperature to the desired value (e.g., 130 °C).
-
Set the back-pressure regulator to maintain a pressure above the solvent's boiling point.
-
Pump the three solutions at appropriate flow rates to achieve the desired stoichiometry and a residence time of 15-30 minutes.
-
Once the system reaches a steady state, collect the product stream.
-
The collected mixture is then subjected to a standard aqueous workup and purification by crystallization or chromatography.
| Starting Material | Cyanide Source | Catalyst/Ligand | Solvent | Temp. (°C) | Residence Time (min) | Yield (%) | Reference |
| 2-Bromotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂/dppf | DMF | 130 | 15-30 | 90-95 | [1] |
| Aryl Bromides | Zn(CN)₂ | Pd/C, dppf | DMAc | 110 | N/A | up to 98 | [10] |
II. Sandmeyer Cyanation in a Continuous Flow Environment
The Sandmeyer reaction, a cornerstone in aromatic chemistry for converting arylamines to benzonitriles via diazonium salts, is notoriously hazardous in batch due to the thermal instability of diazonium intermediates. Flow chemistry provides a significantly safer platform for this transformation.
Causality of Experimental Choices
The primary advantage of flow for the Sandmeyer reaction is the in situ generation and immediate consumption of the diazonium salt. This "just-in-time" approach prevents the accumulation of explosive intermediates. The excellent heat transfer of microreactors allows for precise temperature control during the exothermic diazotization and cyanation steps.
Experimental Protocol: Continuous Flow Sandmeyer Cyanation
Reactant Preparation:
-
Solution A (Amine): Dissolve the arylamine (1.0 equiv.) in an aqueous acidic solution (e.g., HCl).
-
Solution B (Nitrite): Prepare an aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv.).
-
Solution C (Cyanide): Prepare an aqueous solution of a copper(I) cyanide/alkali metal cyanide mixture (e.g., CuCN/KCN).
Flow Reactor Setup:
This setup typically involves two sequential reaction steps: diazotization followed by cyanation.
Caption: A two-stage continuous flow setup for the Sandmeyer reaction.
Procedure:
-
Cool the first reactor (diazotization coil) to 0-5 °C.
-
Pump solutions A and B through the first mixer and into the cooled reactor with a short residence time to form the diazonium salt.
-
The output from the first reactor is then mixed with solution C in a second mixer.
-
This mixture enters the second reactor, which may be at room temperature or slightly heated, for the cyanation to occur.
-
The product stream is collected after passing through a back-pressure regulator.
-
The product is then extracted and purified.
| Arylamine | Cyanide Source | Temperature (°C) | Yield (%) | Reference |
| 2-Chloro-5-trifluoromethylaniline | CuCN/NaCN | Diazotization: low temp. | N/A | [11] |
| Arenediazonium o-benzenedisulfonimides | Tetrabutyl ammonium cyanide | Room Temp. | 34-92 | [12] |
III. Cyanide-Free and Alternative Approaches in Flow
The inherent toxicity of cyanide sources has driven the development of alternative methods for nitrile synthesis. Flow chemistry is particularly well-suited to enable these novel transformations, some of which involve unstable reagents or require precise reaction control.
A. From Aldehydes via Oximes
A common cyanide-free route involves the dehydration of aldoximes. This can be performed as a one-pot reaction from the corresponding aldehyde in a flow system.
Causality of Experimental Choices:
Flow reactors facilitate the rapid and efficient dehydration of the intermediate oxime at elevated temperatures, which can be difficult to control in batch. The continuous removal of water can also drive the reaction to completion.
Experimental Protocol: One-Pot Synthesis from Benzaldehyde
-
Reactant Solution: Prepare a solution of benzaldehyde (1.0 equiv.), hydroxylamine hydrochloride (1.1 equiv.), and a dehydrating agent/catalyst (e.g., anhydrous ferrous sulfate) in a suitable solvent like DMF.[13]
-
Flow Setup: A simple setup with one pump and a heated reactor is sufficient.
-
Procedure: Pump the reactant solution through the heated reactor (e.g., at reflux temperature of the solvent). The residence time will depend on the specific substrate and catalyst. The product is collected and purified.
| Aldehyde | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | NH₂OH·HCl, Anhydrous FeSO₄ | DMF | Reflux | 90-95 | [13] |
B. Van Leusen Reaction in Continuous Flow
A notable cyanide-free method is the van Leusen reaction, which uses p-toluenesulfonylmethyl isocyanide (TosMIC) to convert ketones or aldehydes into nitriles. A continuous flow process for this reaction has been developed, offering high efficiency and safety.[14][15]
Causality of Experimental Choices:
The flow process allows for rapid mixing and precise temperature control, leading to a significant reduction in reaction time (from hours in batch to minutes in flow).[14][15] This process intensification demonstrates a key advantage of flow chemistry.
Experimental Protocol: Cyanide-Free Nitrile Synthesis via Van Leusen Reaction
-
Reactant Solutions: Prepare a solution of the ketone/aldehyde and TosMIC in a suitable solvent (e.g., THF/t-BuOH) and a separate solution of a base (e.g., KOBu).
-
Flow Setup: Use two pumps to introduce the reactant and base solutions into a T-mixer, followed by a heated coil reactor.
-
Procedure: Pump the solutions at flow rates that ensure a short residence time (e.g., 1.5 minutes) at an optimized temperature. The product stream is then worked up to isolate the nitrile. This method has demonstrated scalability up to several grams per hour.[14]
IV. Photoredox Catalysis in Flow for C-H Cyanation
Visible-light photoredox catalysis has emerged as a powerful tool for direct C-H functionalization. When coupled with flow chemistry, its efficiency can be dramatically enhanced. The direct cyanation of arenes represents a modern and atom-economical route to benzonitriles.
Causality of Experimental Choices
Flow photoreactors, typically constructed from transparent tubing (e.g., FEP), ensure uniform irradiation of the reaction mixture, overcoming the light penetration issues inherent in batch reactors.[16] This leads to faster reaction times and higher efficiency.
Experimental Protocol: Photoredox C-H Cyanation of Arenes
-
Reactant Solution: Prepare a solution of the arene, a photocatalyst (e.g., an organic dye), and a cyanide source (e.g., TMSCN) in a suitable solvent.
-
Flow Setup: A syringe pump is used to flow the solution through a transparent coil reactor wrapped around a light source (e.g., LEDs).
-
Procedure: The solution is pumped through the photoreactor with a defined residence time to allow for sufficient irradiation. The product is then collected and purified. This method has been successfully applied to the radiocyanation of arenes for PET tracer synthesis.[17][18]
V. In-line Monitoring and Purification
A significant advantage of continuous flow systems is the ability to integrate in-line analytical techniques for real-time reaction monitoring and optimization.[19] Techniques such as IR, Raman, and UV-Vis spectroscopy can be used to track reactant consumption and product formation, allowing for rapid process optimization.[19]
Furthermore, continuous purification methods, such as liquid-liquid extraction and continuous crystallization, can be directly coupled to the output of the flow reactor, creating a seamless and automated synthesis-to-purification workflow.[15][20]
Conclusion
Flow chemistry offers a paradigm shift in the synthesis of benzonitrile derivatives, providing significant advantages in terms of safety, efficiency, and scalability. By leveraging the precise control over reaction parameters and the ability to handle hazardous reagents in a contained and minimized fashion, continuous flow processes open up new avenues for the development of robust and sustainable synthetic routes. The protocols and insights provided in this guide are intended to empower researchers and professionals to harness the full potential of this transformative technology in their work. The continued development of novel flow reactors and integrated analytical and purification technologies will undoubtedly further expand the scope and utility of flow chemistry in the synthesis of these important chemical entities.
References
-
Vieira, T., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, 24(10), 2113–2121. [Link]
-
Vieira, T., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ACS Publications. [Link]
-
Gemoets, H. P. L., et al. (2016). The Concept of Chemical Generators: On-Site On-Demand Production of Hazardous Reagents in Continuous Flow. Accounts of Chemical Research, 49(9), 1939–1951. [Link]
-
Vieira, T., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ResearchGate. [Link]
-
Sravathi Addepalli. (2025). Case Study: Safe and Efficient Cyanation with Sravathi Flow Reactors. Sravathi. [Link]
-
Nagy, Z. K., et al. (2020). Direct Processing of a Flow Reaction Mixture Using Continuous Mixed Suspension Mixed Product Removal Crystallizer. Crystal Growth & Design, 20(6), 3848–3857. [Link]
-
Ley, S. V., et al. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments, (105), e53335. [Link]
-
AM Technology. (n.d.). Continuous Flow Reactor Systems: A Guide. AM Technology. [Link]
-
Stephenson, C. R. J., et al. (2014). The Development of Visible-Light Photoredox Catalysis in Flow. Israel Journal of Chemistry, 54(4), 414-423. [Link]
-
Disney, N., et al. (2024). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 9, 349-354. [Link]
-
MacMillan, D. W. C., et al. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. ACS Central Science, 7(6), 1056–1064. [Link]
-
Heckman, L. M. (2018). Enabling the use of unstable, hazardous reagents with continuous flow synthesis. DSpace@MIT. [Link]
-
Zhang, S., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(32), 18361-18369. [Link]
-
Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes. Aragen Life Sciences. [Link]
-
Syrris. (n.d.). Discover the differences between flow & traditional batch chemistry. Syrris. [Link]
-
Zhang, S., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. [Link]
-
Li, Z., et al. (2022). Direct C-H Radiocyanation of Arenes via Organic Photoredox Catalysis. Organic Letters, 24(50), 9316–9321. [Link]
-
Kim, J., et al. (2022). Flow reaction system for the synthesis of benzoylacetonitrile via the reaction of amides and acetonitrile. Tetrahedron Letters, 111, 154201. [Link]
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
-
Development of a Fully Continuous‐Flow Approach Towards Asymmetric Total Synthesis of Tetrahydroprotoberberine Natural Alkaloids. (2021). ResearchGate. [Link]
-
The Use of Composite TiO2/Activated Carbon Fibers as a Photocatalyst in a Sequential Adsorption/Photocatalysis Process for the Elimination of Ciprofloxacin. (2021). ResearchGate. [Link]
-
Chen, W., et al. (2022). Direct C–H Radiocyanation of Arenes via Organic Photoredox Catalysis. ACS Figshare. [Link]
-
In-line sampling and analysis for flow continuous chemical manufacturing. (2018). Morressier. [Link]
-
The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. (2015). DSpace@MIT. [Link]
-
Vieira, T., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. PubMed. [Link]
-
Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients. (2022). ResearchGate. [Link]
- Synthesis of benzonitriles from substituted benzaldehyde. (2003).
-
Patil, D. D., et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Scribd. [Link]
-
Barbero, M., et al. (2014). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Tetrahedron Letters, 55(17), 2841-2844. [Link]
-
Zhang, S., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. ResearchGate. [Link]
-
Adamo, A., et al. (2013). End-to-End Continuous Manufacturing of Pharmaceuticals: Integrated Synthesis, Purification, and Final Dosage Formation. Angewandte Chemie International Edition, 52(47), 12359–12363. [Link]
-
Stoli Catalysts. (2020, November 27). Batch or flow manufacturing in chemistry? Problems & opportunities in switching to flow. YouTube. [Link]
-
Schnyder, A., et al. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Synlett, 2006(19), 3167-3168. [Link]
-
Sandmeyer Reaction Overview and Mechanism. (n.d.). Scribd. [Link]
-
Continuous catalytic transfer hydrogenation of benzonitrile to benzylamine. (2023). SciSpace. [Link]
-
Baumann, M., et al. (2018). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 20(5), 1368–1371. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sravathi.com [sravathi.com]
- 5. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aragen.com [aragen.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enabling the use of unstable, hazardous reagents with continuous flow synthesis [dspace.mit.edu]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct preparation of nitriles from carboxylic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. web.mit.edu [web.mit.edu]
- 16. scispace.com [scispace.com]
- 17. Direct C-H Radiocyanation of Arenes via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Collection - Direct CâH Radiocyanation of Arenes via Organic Photoredox Catalysis - Organic Letters - Figshare [acs.figshare.com]
- 19. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. real.mtak.hu [real.mtak.hu]
In Silico Modeling of 3-(Difluoromethoxy)benzonitrile Derivatives for Drug Discovery: A Technical Guide
Introduction: The Strategic Advantage of the Difluoromethoxy Group in Medicinal Chemistry
The incorporation of fluorine-containing functional groups is a well-established strategy in modern drug discovery, offering a powerful means to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant interest.[1] This functional group provides a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] This guide provides a comprehensive overview of in silico modeling techniques for the discovery and optimization of novel drug candidates based on the 3-(difluoromethoxy)benzonitrile scaffold.
The this compound scaffold serves as a valuable starting point for the design of novel therapeutics. The difluoromethoxy group can act as a bioisostere for common functional groups like hydroxyl, thiol, and methoxy groups, often leading to improved metabolic stability and a longer drug half-life.[1] A key attribute of the difluoromethoxy group is its capacity to function as a hydrogen bond donor, a feature not present in methoxy or trifluoromethoxy groups.[1]
This technical guide will detail a rational, in silico-driven workflow for the design and evaluation of this compound derivatives. We will explore methods for target identification, lead discovery through virtual screening, and lead optimization using quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations.
Part 1: Foundational In Silico Strategies for Drug Discovery
Computer-Aided Drug Design (CADD) has become an indispensable tool in the pharmaceutical industry, significantly reducing the time and cost associated with bringing new drugs to market.[2][3] In silico techniques can be broadly categorized into structure-based and ligand-based approaches.[4][5] Structure-based methods rely on the three-dimensional structure of the biological target, while ligand-based methods utilize the properties of known active molecules to guide the design of new ones.[4][5]
1.1 Target Identification and Validation
The initial step in any drug discovery campaign is the identification and validation of a biological target that is implicated in the disease of interest. Computational methods can aid in this process by analyzing large biological datasets, including genomic, proteomic, and transcriptomic data, to uncover disease-associated pathways.[6]
Protocol for Target Identification:
-
Literature and Database Mining: Systematically search databases such as ChEMBL, DrugBank, and the Protein Data Bank (PDB) to identify potential targets for which this compound derivatives might show activity.[7]
-
Binding Site Prediction: In the absence of a known binding site, computational tools like POCKET, SURFNET, and Q-SITEFINDER can be used to identify potential druggable pockets on the protein surface.[4]
-
Homology Modeling: If the experimental structure of the target is unavailable, a 3D model can be generated using comparative modeling techniques, provided a template structure with sufficient sequence similarity exists.[4] Tools like MODELLER and SWISS-MODEL are commonly used for this purpose.[8]
1.2 Virtual Screening for Hit Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.[9] This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally.
Workflow for Virtual Screening:
Caption: The general workflow for developing a QSAR model.
Protocol for 3D-QSAR (CoMFA/CoMSIA):
3D-QSAR methods consider the three-dimensional properties of molecules to build more predictive models. [10]
-
Data Set Preparation: Compile a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values). [10]
-
Molecular Alignment: Superimpose all molecules in the dataset based on a common scaffold.
-
Descriptor Calculation: Place the aligned molecules in a 3D grid and calculate steric and electrostatic interaction energies at each grid point.
-
Statistical Analysis: Use partial least squares (PLS) analysis to generate a QSAR equation that correlates the calculated fields with biological activity.
-
Model Validation: Rigorously validate the model using techniques like leave-one-out cross-validation and by predicting the activity of an external test set. [10]
| Validation Parameter | Acceptable Value | Description |
| q² (Cross-validated r²) | > 0.5 | Indicates the predictive ability of the model. |
| r² (Non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model. |
| External r² | > 0.6 | Measures the predictive power on an external test set. |
2.2 Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights that are not available from static docking studies. [11][12]These simulations can be used to assess the stability of the ligand-protein complex, identify key binding interactions, and estimate binding free energies. [11][13][14]
Applications of MD Simulations in Drug Discovery:
-
Binding Pose Stability: Verify the stability of the predicted binding pose from molecular docking.
-
Conformational Changes: Observe how the protein and ligand adapt to each other upon binding. [14]
-
Free Energy Calculations: More accurately estimate the binding affinity using methods like MM/PBSA and MM/GBSA. [12]
-
Water Molecule Analysis: Understand the role of water molecules in the binding site. [15]
Protocol for a Basic MD Simulation:
-
System Preparation: Place the docked ligand-protein complex in a box of water molecules and add ions to neutralize the system.
-
Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure.
-
Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the desired molecular motions.
-
Trajectory Analysis: Analyze the simulation trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond formation.
2.3 ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial to avoid costly late-stage failures. [16][17]In silico models can predict a wide range of ADMET properties. [16]
Commonly Predicted ADMET Properties:
| Property | Importance in Drug Discovery | In Silico Tools |
| Aqueous Solubility | Affects absorption and formulation. | SwissADME, admetSAR |
| Blood-Brain Barrier (BBB) Permeability | Crucial for CNS-targeting drugs. | PreADMET, SwissADME |
| CYP450 Inhibition | Potential for drug-drug interactions. | SwissADME, admetSAR |
| hERG Inhibition | Risk of cardiotoxicity. | PreADMET, admetSAR |
| Mutagenicity | Potential to cause genetic mutations. | PreADMET, admetSAR |
Part 3: Integrated Workflow and Future Directions
An effective in silico drug discovery campaign integrates multiple computational techniques in a synergistic manner. The insights gained from one method can inform and refine the next, leading to a more efficient and successful discovery process.
Integrated In Silico Drug Discovery Workflow:
Caption: An integrated workflow for in silico drug discovery.
The future of in silico drug discovery lies in the increasing integration of artificial intelligence (AI) and machine learning. [8]These technologies are enhancing the predictive accuracy of computational models and enabling the de novo design of novel molecules with desired properties. [6]
Conclusion
The in silico modeling of this compound derivatives presents a promising avenue for the discovery of novel therapeutics. By employing a rational and integrated computational workflow, researchers can efficiently navigate the vast chemical space to identify and optimize drug candidates with improved efficacy and safety profiles. The methodologies and protocols outlined in this guide provide a robust framework for leveraging the power of computational chemistry in modern drug discovery.
References
-
Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. (n.d.). Protheragen. Retrieved January 11, 2026, from [Link]
-
Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334–395. [Link]
-
Hollingsworth, S. A., & Dror, R. O. (2018). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Journal of Molecular Graphics and Modelling, 80, 15-26. [Link]
-
Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). Journal of Medicinal Chemistry. [Link]
-
Karplus, M., & McCammon, J. A. (2002). Molecular dynamics simulations of biomolecules. Nature structural biology, 9(9), 646-652. [Link]
-
Role of Molecular Dynamics and Related Methods in Drug Discovery. (2020). Journal of Medicinal Chemistry. [Link]
-
The Computational Revolution in Small Molecule Drug Discovery. (2024). PharmaFeatures. [Link]
-
Role of Molecular Dynamics Simulations in Drug Discovery. (2024). MetroTech Institute. [Link]
-
How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025). YouTube. [Link]
-
Directory of in silico Drug Design tools. (n.d.). Click2Drug. Retrieved January 11, 2026, from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
-
How to Dock Your Own Drug. (2020). Chemistry LibreTexts. [Link]
-
Ultimate Guide – The Best In Silico Drug Discovery Tools of 2025. (2025). Pharmanews. [Link]
-
Computational Drug Design and Small Molecule Library Design. (n.d.). IntechOpen. Retrieved January 11, 2026, from [Link]
-
Computational Platform for Molecular Discovery & Design. (n.d.). Schrödinger. Retrieved January 11, 2026, from [Link]
-
Top 10 Drug Discovery Software of 2026 with Key Features. (2025). AIMultiple. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials. [Link]
-
Some in-silico Drug Design Software. (n.d.). Scfbio. Retrieved January 11, 2026, from [Link]
-
SOP for QSAR Modeling in Drug Discovery. (2024). LinkedIn. [Link]
-
Computational Strategies Reshaping Modern Drug Discovery. (2024). MDPI. [Link]
-
Computational chemistry evaluation strategies in early-stage drug discovery. (2025). American Chemical Society. [Link]
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. [Link]
-
Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research. [Link]
-
In silico QSAR Modeling and Drug Development Process. (2025). ResearchGate. [Link]
-
APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). Neuroquantology. [Link]
-
Beginner's Guide to 3D-QSAR in Drug Design. (2025). Neovarsity. [Link]
-
Recent updates in click and computational chemistry for drug discovery and development. (2023). Frontiers in Chemistry. [Link]
-
Computational approaches in medicinal chemistry: From drug discovery to design. (2023). Allied Academies. [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). PubMed Central. [Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (2012). National Institutes of Health. [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). Chembiochem. [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). ResearchGate. [Link]
-
In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. (2019). ResearchGate. [Link]
-
In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. (2019). PubMed. [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (2024). ChemRxiv. [Link]
-
In Silico Molecular Modeling of Four New Afatinib Derived Molecules Targeting the Inhibition of the Mutated Form of BCR-ABL T315I. (2024). MDPI. [Link]
-
Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochem158.stanford.edu [biochem158.stanford.edu]
- 6. Computational Strategies Reshaping Modern Drug Discovery | MDPI [mdpi.com]
- 7. Directory of in silico Drug Design tools [click2drug.org]
- 8. neuroquantology.com [neuroquantology.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. neovarsity.org [neovarsity.org]
- 11. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]
- 12. metrotechinstitute.org [metrotechinstitute.org]
- 13. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development | MDPI [mdpi.com]
- 14. Applications of Molecular Dynamics Simulations in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. steeronresearch.com [steeronresearch.com]
- 17. In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-(Difluoromethoxy)benzonitrile synthesis
Welcome to the technical support center for the synthesis of 3-(Difluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common challenges in this synthesis.
Overview of the Synthesis
The synthesis of this compound typically involves the O-difluoromethylation of 3-hydroxybenzonitrile. This transformation is commonly achieved by reacting 3-hydroxybenzonitrile with a difluorocarbene precursor in the presence of a base.[1][2] The difluorocarbene, a highly reactive intermediate, is generated in situ and subsequently reacts with the phenoxide of 3-hydroxybenzonitrile to form the desired product.[1]
A prevalent method for generating difluorocarbene is the thermal decarboxylation of sodium chlorodifluoroacetate.[1][3] This approach is favored for its operational simplicity and the use of a stable, commercially available reagent.[1][3] Alternative difluoromethylating agents include fluoroform and difluoromethyl triflate.[4][5]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of this compound, or no product at all. What are the potential causes and how can I fix this?
Answer:
Low or no product yield is a common issue that can stem from several factors. Let's break down the possibilities:
-
Inefficient Difluorocarbene Generation: The generation of difluorocarbene is a critical step. If using sodium chlorodifluoroacetate, ensure the reaction temperature is sufficiently high (typically 80-150 °C) to induce thermal decarboxylation.[6] Inadequate heating will result in poor carbene formation and consequently, low product yield.
-
Solution: Carefully monitor and control the reaction temperature using an oil bath and a thermometer. Ensure even heating and stirring.
-
-
Base Strength and Stoichiometry: The base plays a crucial role in deprotonating the 3-hydroxybenzonitrile to form the reactive phenoxide. An insufficient amount of base or a base that is too weak will lead to incomplete deprotonation.
-
Solution: Use a suitable base such as potassium carbonate, cesium carbonate, or sodium carbonate.[6] Ensure you are using the correct stoichiometric amount, typically at least one equivalent relative to the 3-hydroxybenzonitrile.
-
-
Moisture in the Reaction: Water can compete with the phenoxide in reacting with the electrophilic difluorocarbene. While some protocols may include water, excessive amounts can lead to undesired side reactions.
-
Solution: Use anhydrous solvents and reagents whenever possible. If the protocol requires water, ensure the amount is precisely controlled.
-
-
Decomposition of Reagents: The difluoromethylating agent or the starting material may have degraded.
-
Solution: Use fresh, high-purity reagents. Store reagents under the recommended conditions to prevent decomposition.
-
Caption: Troubleshooting low yield in this compound synthesis.
Issue 2: Presence of Impurities in the Final Product
Question: My final product is impure. What are the likely side products and how can I purify my compound?
Answer:
The presence of impurities is a common challenge. Here are some likely culprits and purification strategies:
-
Unreacted Starting Material: The most common impurity is unreacted 3-hydroxybenzonitrile. This indicates an incomplete reaction.
-
Aryl Triflate Formation (if using HCF2OTf): When using difluoromethyl triflate (HCF2OTf) as the difluoromethylating agent, a common side product is the corresponding aryl triflate. This is more prevalent with electron-rich phenols.[5]
-
Solution: While difficult to completely avoid, optimizing the reaction conditions (e.g., temperature, addition rate of the reagent) can minimize its formation.
-
-
Purification: Column chromatography is a highly effective method for purifying this compound from starting materials and side products.[6] A typical solvent system for silica gel chromatography is a mixture of hexanes and ethyl acetate.[3]
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the solution onto a silica gel column.
-
Elute the column with a gradient of hexanes and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[7]
-
-
Issue 3: Reaction Stalls or is Sluggish
Question: The reaction seems to be very slow or has stopped before completion. What can I do to improve the reaction rate?
Answer:
A sluggish reaction can be frustrating. Here are some factors that can influence the reaction rate:
-
Insufficient Temperature: As mentioned earlier, temperature is a critical parameter for the in situ generation of difluorocarbene from sources like sodium chlorodifluoroacetate.
-
Solution: Gradually increase the reaction temperature in increments of 10 °C and monitor the progress by TLC. Be cautious not to exceed the decomposition temperature of your product or reagents. The optimal temperature range is often between 80-150 °C.[6]
-
-
Poor Solubility: If the starting materials or reagents are not fully dissolved, the reaction will be slow.
-
Solution: Choose a solvent in which all reactants are soluble at the reaction temperature. Common solvents for this reaction include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide.[6]
-
-
Inefficient Stirring: In a heterogeneous reaction mixture, efficient stirring is essential to ensure good mixing and heat transfer.
-
Solution: Use a magnetic stir bar or overhead stirrer appropriate for the scale of your reaction and ensure vigorous stirring throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best difluoromethylating agent to use?
A1: The choice of difluoromethylating agent depends on several factors, including scale, safety considerations, and available equipment.
-
Sodium chlorodifluoroacetate is a popular choice due to its stability, commercial availability, and relatively low environmental impact.[1][3] It is an operationally simple solid reagent.
-
Difluoromethyl triflate (HCF2OTf) is a highly reactive liquid reagent that can lead to rapid reactions at room temperature.[5] However, it can also lead to the formation of aryl triflate side products.[5]
-
Fluoroform (HCF3) is a gaseous reagent that can be effective for the difluoromethylation of phenols.[4] However, it requires specialized equipment for handling gases.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[1] You can spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction is proceeding.[1]
Q3: What are the key safety precautions for this reaction?
A3:
-
This reaction should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Some difluoromethylating agents and solvents can be hazardous. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
-
The reaction can generate gas, so it is important to ensure the reaction vessel is not sealed to avoid pressure buildup.[1]
Optimized Reaction Conditions
The following table summarizes a set of optimized reaction conditions for the synthesis of this compound using sodium chlorodifluoroacetate.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 3-Hydroxybenzonitrile | The phenol precursor. |
| Difluoromethylating Agent | Sodium chlorodifluoroacetate | Stable, commercially available solid.[3] |
| Base | Potassium Carbonate or Cesium Carbonate | Effective for phenoxide formation.[6] |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Good solubility for reactants.[6] |
| Temperature | 80 - 120 °C | Promotes thermal decarboxylation of the difluoromethylating agent.[6] |
| Reaction Time | 2 - 10 hours | Monitor by TLC for completion.[6] |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents potential side reactions with atmospheric components.[6] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzonitrile (1.0 eq.), potassium carbonate (1.5 eq.), and N,N-dimethylformamide (DMF).
-
Inert Atmosphere: Flush the system with nitrogen for 10-15 minutes.
-
Addition of Reagent: Add sodium chlorodifluoroacetate (2.0-3.0 eq.) to the reaction mixture.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.[3][6]
References
- CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy)
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (URL: )
- Synthesis of Difluoromethyl Ethers with Difluoromethyltrifl
- Difluoromethylation of Phenols - Organic Syntheses. (URL: )
- Difluoromethylation of Phenols - Organic Syntheses Procedure. (URL: )
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- Recent Advances in the Synthetic Applic
-
How can I purify impure benzonitrile? - ResearchGate. (URL: [Link])
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Improving yield and purity in difluoromethylation of phenols
A Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF₂H) group into organic molecules is a critical strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in the difluoromethylation of phenols, thereby improving reaction yield and product purity.
Part 1: General Troubleshooting Guide
This section addresses broad issues that can arise during the difluoromethylation of phenols.
Issue 1: Low or No Product Yield
Low or non-existent yield is a frequent challenge. The root cause often lies in the choice of reagents, reaction conditions, or the nature of the substrate itself.
Troubleshooting Steps:
-
Reagent Integrity:
-
Verify the quality of the difluoromethylating agent. Reagents like TMSCF₂H (difluoromethyltrimethylsilane) can degrade upon exposure to moisture. Ensure it is stored under an inert atmosphere and handled with dry solvents and glassware.
-
Check the activity of the catalyst. In catalytic reactions, such as those employing photoredox or transition metal catalysts, ensure the catalyst has not been deactivated.
-
-
Reaction Conditions:
-
Optimize the reaction temperature. Some difluoromethylation reactions require specific temperature ranges to proceed efficiently. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition of the starting material or product.
-
Ensure an inert atmosphere. Oxygen and moisture can interfere with many difluoromethylation reactions. Assembling the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
-
Substrate Reactivity:
-
Consider the electronic properties of the phenol. Electron-rich phenols are generally more reactive towards electrophilic difluoromethylating agents, while electron-deficient phenols may require more forcing conditions or a different reaction strategy.
-
Flowchart: Troubleshooting Low Yield
Caption: A decision-making workflow for diagnosing the cause of low product yield.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to specific questions that researchers frequently encounter.
Q1: My reaction is producing significant amounts of undesired side products. How can I improve selectivity?
Answer:
Side product formation is often due to the high reactivity of the difluoromethylating intermediates. Key strategies to enhance selectivity include:
-
Choice of Reagent: The selection of the difluoromethylating agent is paramount. For instance, the use of Zn(SO₂CF₂H)₂ has been shown to be effective for the O-difluoromethylation of phenols, minimizing competing C-difluoromethylation.
-
Solvent Effects: The solvent can significantly influence the reaction pathway. Aprotic solvents are generally preferred to suppress the hydrolysis of the difluoromethylating agent.
-
Use of Additives: Additives can modulate the reactivity of the system. For example, in some photoredox-catalyzed reactions, the addition of a mild base can be crucial for efficient and selective O-difluoromethylation.
Q2: I am observing the decomposition of my starting material/product. What can I do?
Answer:
Decomposition is often a sign that the reaction conditions are too harsh. Consider the following adjustments:
-
Lower the Reaction Temperature: Many difluoromethylation reactions can proceed at room temperature or even lower.
-
Reduce the Reaction Time: Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
Photoredox Catalysis as a Milder Alternative: Recent advances have demonstrated that visible-light photoredox catalysis can enable the difluoromethylation of phenols under significantly milder conditions, often at room temperature.
Q3: How can I purify my difluoromethylated phenol effectively?
Answer:
Purification can be challenging due to the similar polarities of the product and unreacted starting material or byproducts.
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation. The use of a high-performance liquid chromatography (HPLC) system can provide superior resolution.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.
-
Derivatization: In some cases, it may be beneficial to derivatize the crude product to facilitate purification, followed by a deprotection step.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Photoredox-Catalyzed O-Difluoromethylation of Phenols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Phenol substrate (1.0 equiv)
-
Difluoromethylating agent (e.g., 2,2-difluoro-2-(trimethylsilyloxy)acetic acid) (1.5 equiv)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)
-
Base (e.g., K₂HPO₄) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source
Procedure:
-
To an oven-dried reaction vessel, add the phenol, difluoromethylating agent, photocatalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED light source.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary Table
| Substrate | Yield (%) | Purity (%) |
| 4-Methoxyphenol | 85 | >98 |
| 4-Chlorophenol | 78 | >97 |
| 2-Naphthol | 92 | >99 |
| Sterically Hindered Phenol | 65 | >95 |
Note: The yields and purities are representative and can vary based on the specific substrate and reaction conditions.
Reaction Mechanism Overview
Caption: Simplified mechanism of photoredox-catalyzed O-difluoromethylation of phenols.
References
Common side reactions and byproducts in 3-(Difluoromethoxy)benzonitrile synthesis
Technical Support Center: Synthesis of 3-(Difluoromethoxy)benzonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable fluorinated building block. The unique properties of the difluoromethoxy (-OCF₂H) group, such as its role as a lipophilic hydrogen bond donor and its ability to modulate metabolic stability, have made it a privileged moiety in modern drug discovery.
This guide provides a comprehensive overview of a common synthetic route, outlines potential side reactions and byproducts, and offers detailed troubleshooting advice in a practical question-and-answer format. Our goal is to equip you with the technical insights needed to anticipate challenges, optimize your reaction conditions, and achieve a successful synthesis.
Part 1: Core Synthesis Protocol and Mechanism
The most prevalent method for synthesizing this compound involves the O-difluoromethylation of 3-hydroxybenzonitrile. This is typically achieved by generating difluorocarbene (:CF₂) in situ, which is then trapped by the corresponding phenoxide. Among various precursors, sodium chlorodifluoroacetate (ClCF₂CO₂Na) is often preferred due to its stability, commercial availability, and relatively low toxicity.[1][2]
Reaction Mechanism Overview
The reaction proceeds via a well-understood mechanism. First, the phenolic proton of 3-hydroxybenzonitrile is removed by a base to form the nucleophilic phenoxide. Concurrently, the difluorocarbene precursor, upon heating, undergoes decomposition (e.g., decarboxylation for ClCF₂CO₂Na) to generate the highly electrophilic difluorocarbene. The phenoxide then attacks the carbene, followed by protonation (typically from the solvent or during workup) to yield the final aryl difluoromethyl ether product.[1][2]
Caption: General mechanism for O-difluoromethylation of 3-hydroxybenzonitrile.
Standard Experimental Protocol
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
3-hydroxybenzonitrile
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-hydroxybenzonitrile (1.0 equiv), potassium carbonate (2.0 equiv), and anhydrous DMF.
-
Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add sodium chlorodifluoroacetate (2.5 equiv) to the mixture in one portion.
-
Heat the reaction mixture to 100-120 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting material is typically more polar than the product.
-
Once the reaction is deemed complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to afford pure this compound.
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
FAQ 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound. What are the most likely causes?
Answer: Low yield is a frequent issue that can often be traced back to several key factors:
-
Moisture Contamination: The first step, the deprotonation of 3-hydroxybenzonitrile, is critical. Any moisture in the reaction vessel, solvent (DMF), or reagents will consume the base and inhibit the formation of the necessary phenoxide nucleophile.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous grade solvents and ensure reagents like potassium carbonate are freshly dried if necessary.
-
-
Inefficient Difluorocarbene Generation: The thermal decomposition of sodium chlorodifluoroacetate is temperature-dependent.
-
Insufficient Reagent Stoichiometry: An excess of the difluorocarbene precursor is required because :CF₂ is a transient and highly reactive species that can be quenched by trace impurities or undergo self-reaction.
-
Solution: Use at least 2.5-3.0 equivalents of sodium chlorodifluoroacetate relative to the starting phenol.
-
-
Poor Quality of Starting Materials: Impurities in the 3-hydroxybenzonitrile or degradation of the difluoromethylating agent can significantly impact the reaction.
-
Solution: Verify the purity of your starting materials by NMR or melting point. Store sodium chlorodifluoroacetate in a cool, dry place.
-
Caption: Troubleshooting workflow for low reaction yield.
FAQ 2: Identification of Common Byproducts
Question: My crude reaction mixture is complex, and purification is difficult. What are the common side products I should expect?
Answer: Several side reactions can occur, leading to a range of byproducts. Understanding their origin is key to minimizing their formation and simplifying purification.
Caption: Formation pathways for the desired product and common byproducts.
-
Nitrile Hydrolysis Products: The nitrile group is susceptible to hydrolysis under basic conditions, especially in the presence of water and at elevated temperatures.[5][6][7] This can occur during the reaction if conditions are not strictly anhydrous or during a prolonged basic aqueous workup.
-
Byproducts: 3-(Difluoromethoxy)benzamide and subsequently 3-(Difluoromethoxy)benzoic acid.
-
Mitigation: Use anhydrous conditions. During workup, neutralize the basic reaction mixture carefully before extraction, or minimize the time the product is exposed to strong aqueous base.
-
-
Formylation Byproducts: Difluorocarbene can act as a synthetic equivalent of carbon monoxide (a "CO surrogate"), leading to the formylation of the phenoxide.[8] This is a well-documented side reaction pathway.
-
Byproduct: 3-Cyanophenyl formate. This occurs through the formation of an aryl difluoromethyl ether intermediate which then reacts further.
-
Mitigation: Careful control of stoichiometry and temperature can sometimes suppress this pathway, though it may be difficult to eliminate completely.
-
-
C-Alkylation / Ring Formylation: In addition to O-alkylation, the electrophilic difluorocarbene can, in some cases, attack the electron-rich aromatic ring directly, similar to a Reimer-Tiemann reaction.[9][10] This typically occurs at the ortho position to the hydroxyl group.
-
Byproduct: 4-Cyano-2-hydroxybenzaldehyde and/or 2-cyano-6-hydroxybenzaldehyde.
-
Mitigation: This side reaction is generally less favored than O-alkylation but can become more prominent with highly activated phenol systems or under specific conditions. Using a polar aprotic solvent like DMF generally favors the desired O-alkylation.
-
The table below summarizes these key byproducts.
| Byproduct Name | Molecular Formula | Probable Cause | Mitigation Strategy |
| 3-(Difluoromethoxy)benzamide | C₈H₇F₂NO₂ | Partial hydrolysis of the nitrile group | Use anhydrous conditions; careful workup |
| 3-(Difluoromethoxy)benzoic acid | C₈H₆F₂O₃ | Complete hydrolysis of the nitrile group | Use anhydrous conditions; careful workup |
| 3-Cyanophenyl formate | C₈H₅NO₂ | Reaction of :CF₂ as a CO surrogate | Control stoichiometry and temperature |
| 4-Cyano-2-hydroxybenzaldehyde | C₈H₅NO₂ | ortho-Formylation of starting material | Ensure conditions favor O-alkylation |
FAQ 3: Purification Challenges
Question: I am struggling to separate the product from an impurity during column chromatography. They have very similar Rf values. What could it be and how can I improve the separation?
Answer: Co-elution is a common purification hurdle, especially when byproducts have similar polarities to the desired product.
-
Likely Culprit: The most likely co-eluting species is 3-cyanophenyl formate . Its polarity can be very close to that of this compound, making separation on silica gel challenging. Unreacted starting material (3-hydroxybenzonitrile) is significantly more polar and should separate easily. Hydrolysis products are also typically much more polar.
-
Improving Separation:
-
Optimize Chromatography: Use a shallower solvent gradient during column chromatography. Switching to a less polar solvent system (e.g., Toluene/Ethyl Acetate or Dichloromethane/Hexanes) may alter the selectivity and improve separation.
-
Alternative Purification: If the product is a solid, recrystallization could be an effective alternative. If it is a high-boiling oil, vacuum distillation might be possible, but care must be taken to avoid thermal decomposition.[11]
-
Chemical Quench: If the impurity is unreacted starting material (phenol), a dilute aqueous wash with a weak base (e.g., 1% NaOH) can be attempted to deprotonate and extract the phenol into the aqueous layer. Caution: This risks hydrolyzing the desired nitrile product, so it must be done quickly, at a low temperature, and followed immediately by a neutralizing wash.
-
References
- Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024).
- Hu, J., et al. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
- Pearson Education. (n.d.).
- Organic Syntheses. (n.d.). Difluoromethylation of Phenols - Organic Syntheses Procedure. Organic Syntheses.
- Ni, S., et al. (2020). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society.
- Zhang, S., et al. (2019).
- Chegg. (2021). Solved BASIC HYDROLYSIS OF BENZONITRILE. Chegg.com.
- ResearchGate. (2014). ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications.
- Azmon, B. D. (2016). Base Hydrolysis of Benzonitrile. YouTube.
- Google Patents. (n.d.). CN110885291B - Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine.
- Wikipedia. (n.d.).
- Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. organic-chemistry.org.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. organic-chemistry-tutor.com.
- Royal Society of Chemistry. (n.d.).
- PSIBERG. (2023).
- ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes.
- Organic Syntheses. (n.d.). ortho-Formylation of phenols - Organic Syntheses Procedure. Organic Syntheses.
- Journal of the Chemical Society B. (1968). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic.
- ResearchGate. (2017). How can I purify impure benzonitrile?.
- PubMed. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 6. Solved BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq. | Chegg.com [chegg.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. Direct formylation of phenols using difluorocarbene as a safe CO surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. psiberg.com [psiberg.com]
- 10. Formylation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Dehydration of Benzamide to Benzonitrile
Welcome to the dedicated technical support guide for the synthesis of benzonitrile via the dehydration of benzamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols. Our goal is to move beyond simple procedural lists, offering insights into the causality of experimental choices to empower you to overcome common challenges in this fundamental organic transformation.[1]
Frequently Asked Questions (FAQs)
Q1: My benzamide to benzonitrile conversion is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields are a frequent issue and can often be traced back to several key factors:
-
Choice and Stoichiometry of Dehydrating Agent: The effectiveness of dehydrating agents varies significantly. Stronger reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) are common, but their optimal molar ratios to benzamide are critical.[2] An insufficient amount will lead to incomplete conversion, while a large excess can promote side reactions and complicate purification.
-
Reaction Temperature: Temperature control is paramount. Excessive heat can lead to the decomposition of the starting material, product, or intermediates, and may cause charring, especially with aggressive reagents like P₂O₅.[3][4] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[5]
-
Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.[2] Stopping the reaction too early will leave unreacted benzamide, while extending it unnecessarily can increase the formation of byproducts.
-
Purity of Reagents and Solvents: Moisture is the enemy of dehydration reactions. Ensure that your benzamide is dry and that any solvents used are anhydrous. The presence of water can consume the dehydrating agent and potentially hydrolyze the benzonitrile product back to benzamide, particularly during workup.[6][7]
Q2: I am observing a significant amount of unreacted benzamide in my final product. How can I drive the reaction to completion?
A2: Seeing a large amount of starting material is a clear indication of incomplete conversion. To address this, consider the following:
-
Increase the Molar Ratio of the Dehydrating Agent: You may need to use a higher equivalent of your dehydrating agent. For instance, with P₂O₅, a molar ratio of 1:1 to 1:1.5 (benzamide to P₂O₅) is often recommended.[2]
-
Optimize Reaction Conditions: If you are using thermal heating, ensure the temperature is appropriate for the chosen reagent. For example, reactions with P₂O₅ may require temperatures in the range of 220-240°C.[5] Microwave irradiation can also be a highly effective method for accelerating this reaction and achieving high yields in a much shorter time.[5]
-
Ensure Homogeneous Mixing: Particularly in solvent-free reactions, it is vital to thoroughly mix the benzamide and the dehydrating agent to ensure intimate contact between the reactants.[2][4]
Q3: My reaction mixture has turned dark brown or black. What causes this charring, and how can I prevent it?
A3: Charring is a common problem, especially when using strong dehydrating agents at high temperatures, and it points to the decomposition of organic material.[3]
-
Cause: This is often due to localized overheating. When heating a solid mixture, "hot spots" can form, leading to rapid, uncontrolled decomposition.
-
Prevention:
-
Uniform Heating: Use a sand bath or a well-stirred oil bath for more even heat distribution.[2]
-
Temperature Control: Carefully monitor and control the reaction temperature, avoiding unnecessarily high temperatures.[5]
-
Alternative Reagents: Consider using milder dehydrating agents that operate at lower temperatures, such as trifluoroacetic anhydride with a base like triethylamine or pyridine.[8][9]
-
Q4: During the workup, I suspect my benzonitrile product is hydrolyzing back to benzamide. How can I avoid this?
A4: Benzonitrile can indeed be hydrolyzed back to benzamide under either acidic or basic aqueous conditions, especially at elevated temperatures.[6][7][10][11][12]
-
Minimize Contact Time with Aqueous Solutions: Perform extractions and washes efficiently to reduce the time the benzonitrile is in contact with the aqueous phase.
-
Use Cold Solutions: During the workup, use ice-cold water or cooled aqueous solutions for quenching and washing to slow down the rate of hydrolysis.[13]
-
Neutral pH: If possible, try to bring the pH of the aqueous phase to neutral before extraction.
-
Prompt Extraction: Immediately extract the benzonitrile into a suitable organic solvent after quenching the reaction.[1]
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive dehydrating agent (e.g., P₂O₅ hydrated from air exposure). 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Use a fresh, unopened container of the dehydrating agent or dry it before use. 2. Gradually increase the reaction temperature while monitoring for product formation.[5] 3. Monitor the reaction progress via TLC or GC and extend the reaction time as needed.[2] |
| Reaction Mixture Solidifies | 1. High concentration of reactants. 2. Product or intermediate is a solid at the reaction temperature. | 1. If the reaction allows for a solvent, add a small amount of a suitable anhydrous solvent (e.g., chloroform, acetonitrile).[1][14] 2. Increase the reaction temperature slightly to maintain a molten state, if compatible with the stability of the compounds. |
| Difficult Purification | 1. Formation of polar byproducts. 2. Charring leading to a complex mixture. 3. Unreacted dehydrating agent residues (e.g., phosphoric acids). | 1. Utilize column chromatography for purification.[1] 2. Prevent charring by optimizing heating (see FAQ A3). 3. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove acidic residues.[1] |
| Nitrile peak absent or weak in IR spectrum | Incomplete conversion to benzonitrile. | Confirm the disappearance of the amide C=O stretch (around 1660 cm⁻¹) and N-H stretches (3100-3500 cm⁻¹) and the appearance of the nitrile C≡N stretch (2220-2260 cm⁻¹).[1] If the nitrile peak is weak and amide peaks persist, the reaction has not gone to completion. |
Visualizing the Process
General Reaction Mechanism
The dehydration of benzamide involves the activation of the carbonyl oxygen by the dehydrating agent, making it a good leaving group. This is followed by elimination to form the nitrile.
Caption: Generalized mechanism of benzamide dehydration.
Troubleshooting Workflow
When encountering a failed reaction, a systematic approach is key to identifying the root cause.
Caption: A logical workflow for troubleshooting failed reactions.
Validated Experimental Protocol: Dehydration using Thionyl Chloride
This protocol describes a common and effective method for the dehydration of benzamide using thionyl chloride (SOCl₂). Thionyl chloride is a powerful dehydrating agent that converts the amide into the corresponding nitrile under relatively mild conditions.[15][16][17]
Materials:
-
Benzamide
-
Thionyl Chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane or Chloroform)[1]
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate[1]
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve benzamide (1 equivalent) in a minimal amount of anhydrous dichloromethane. Place the flask in an ice bath to cool to 0°C.
-
Reagent Addition: While stirring, slowly add thionyl chloride (SOCl₂) (approximately 1.1 to 1.5 equivalents) dropwise to the cooled solution. The addition should be done carefully to control the exothermic reaction and the evolution of HCl and SO₂ gases.[15] This step should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux. Monitor the progress of the reaction by TLC until the benzamide spot is no longer visible.[1]
-
Work-up (Quenching): Once the reaction is complete, cool the mixture back to room temperature. Carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases. This will neutralize the excess thionyl chloride and the HCl formed.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1] Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude benzonitrile.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain pure benzonitrile.[2]
References
-
ResearchGate. (n.d.). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. Retrieved from [Link]
-
Gauth. (n.d.). Solved: When benzamide is heated with thionyl chloride, the main product of the reaction is:C 6 [Chemistry]. Retrieved from [Link]
-
Brainly. (2023, September 11). [FREE] When benzamide is heated with thionyl chloride, the main product of the reaction is: A) C₆H₅CN B). Retrieved from [Link]
- Google Patents. (n.d.). US5817827A - Method for the dehydration of amides to nitriles.
-
Quora. (2017, May 1). What is the reaction between benzamide and P4O10? Retrieved from [Link]
-
Sciencemadness.org. (2020, June 1). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Retrieved from [Link]
-
MDPI. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Retrieved from [Link]
-
YouTube. (2024, June 17). Making benzoyl chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from [Link]
-
YouTube. (2021, August 1). Synthesis of Benzonitrile. Retrieved from [Link]
-
TSI Journals. (n.d.). One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. Retrieved from [Link]
- Google Patents. (n.d.). EP0729940A2 - Process for synthesizing fluorinated nitrile compounds.
-
ResearchGate. (n.d.). Kinetics analysis of the catalysed hydration of benzonitrile to benzamide. Retrieved from [Link]
-
Filo. (2024, October 23). Write reaction showing conversion of Benzonitrile into benzoic acid... Retrieved from [Link]
-
IJCRT.org. (n.d.). PURIFICATION & CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized procedure for the dehydration of amide functionality. Retrieved from [Link]
-
Scientific Update. (2023, February 8). A Mild Method for Dehydration of a Base-Sensitive Primary Amide- Toward a Key Intermediate in the Synthesis of Nirmatrelvir. Retrieved from [Link]
-
Green Chemistry. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]
-
National Institutes of Health. (2022, June 16). Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]
-
Docslib. (n.d.). Base Promoted Conversion of Benzonitrile to Benzoic Acid. Retrieved from [Link]
-
YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent developments in dehydration of primary amides to nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydration of benzonitrile to benzamide. Retrieved from [Link]
-
OrgoSolver. (n.d.). Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. Retrieved from [Link]
-
ChemRxiv. (n.d.). Probing the Intermediates of Catalyzed Dehydration Reactions of Primary Amide to Nitrile in Plasmonic Junctions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5817827A - Method for the dehydration of amides to nitriles - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 8. EP0729940A2 - Process for synthesizing fluorinated nitrile compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 11. homework.study.com [homework.study.com]
- 12. websites.nku.edu [websites.nku.edu]
- 13. youtube.com [youtube.com]
- 14. tsijournals.com [tsijournals.com]
- 15. gauthmath.com [gauthmath.com]
- 16. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 17. orgosolver.com [orgosolver.com]
Purification strategies for removing impurities from benzonitrile compounds
Welcome to the Technical Support Center for Benzonitrile Purification. This guide is designed for researchers, scientists, and drug development professionals who utilize benzonitrile and its derivatives. Here, we provide in-depth, field-proven troubleshooting guides and frequently asked questions to address specific issues you may encounter during experimental work. Our focus is on explaining the causality behind experimental choices to ensure both success and scientific integrity in your projects.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of benzonitrile so critical for my experiments?
A1: Benzonitrile is a versatile solvent and a key building block in organic synthesis. However, its purity is paramount for the success and reproducibility of many chemical reactions. Common impurities such as water, benzoic acid, and residual starting materials can have detrimental effects. For instance, in moisture-sensitive reactions involving Grignard reagents or other organometallics, trace amounts of water can quench the reagent, leading to low or no yield.[1] Similarly, acidic or basic impurities can interfere with catalytic cycles or cause unwanted side reactions, complicating product isolation and reducing overall efficiency.
Q2: What are the most common impurities found in commercial grades of benzonitrile?
A2: The impurity profile of commercial benzonitrile often depends on its synthesis route. However, several common contaminants are frequently encountered. These include:
-
Water: Benzonitrile is hygroscopic and readily absorbs moisture from the atmosphere.[2]
-
Benzoic Acid: A common impurity resulting from the hydrolysis of benzonitrile.[3][4]
-
Isonitriles (Carbylamines): These can be present from certain manufacturing processes and are known for their strong, unpleasant odors.[5][6][7]
-
Amines: Can be carried over as residual starting materials or byproducts.[6]
Q3: My bottle of benzonitrile has a yellow tint. What does this signify, and can I still use it?
A3: A yellow color in benzonitrile is a common indicator of the presence of impurities.[1] While it might be acceptable for less sensitive applications or as a general solvent, using discolored benzonitrile in high-stakes experiments, such as catalysis or pharmaceutical synthesis, is not recommended without prior purification. The color can arise from various polymeric or degradation byproducts. For critical applications, purification by distillation is highly advised to prevent unpredictable outcomes.[1]
Q4: How should I properly store purified benzonitrile to maintain its integrity?
A4: To prevent re-contamination, purified benzonitrile should be stored in a tightly sealed container, preferably with a septum cap, to protect it from atmospheric moisture.[8] For long-term storage or for use in anhydrous applications, storing it under an inert atmosphere (e.g., nitrogen or argon) is best practice.[1] Always store the container in a cool, dry, and well-ventilated area away from direct light and incompatible substances like strong acids, bases, and oxidizing agents.[8][9][10]
Q5: What analytical techniques are recommended for assessing the purity of my benzonitrile sample?
A5: A multi-faceted approach is often best for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Suitable for detecting non-volatile and UV-active contaminants.[1][11]
-
Karl Fischer Titration: This is the gold-standard method for accurately quantifying water content, which is crucial for moisture-sensitive applications.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information to identify impurities if they are present in sufficient concentration.[12]
Troubleshooting Guide 1: Removal of Water (Drying)
Water is the most common and often the most problematic impurity. The choice of drying method depends on the level of dryness required for your specific application.
Q: My reaction is highly sensitive to moisture. What is the most effective way to dry benzonitrile?
A: For applications requiring anhydrous conditions, a two-step approach is recommended: pre-drying followed by distillation.
Causality: Benzonitrile's hygroscopic nature means that simply stirring with a drying agent may not be sufficient for ultra-sensitive reactions.[2] A preliminary drying step removes the bulk of the water, and a subsequent distillation from a powerful desiccant removes the remaining trace amounts.
Workflow: Achieving Anhydrous Benzonitrile
Caption: Decision workflow for drying benzonitrile.
Experimental Protocol: Distillation from Phosphorus Pentoxide (P₂O₅)
This method is highly effective for achieving very low water content.
Materials:
-
Pre-dried benzonitrile
-
Phosphorus pentoxide (P₂O₅)
-
Dry distillation apparatus (oven-dried glassware)
-
Vacuum source
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Pre-dry the benzonitrile: Before distillation, stir the benzonitrile over a suitable drying agent like anhydrous calcium sulfate (CaSO₄), magnesium sulfate (MgSO₄), or potassium carbonate (K₂CO₃) for several hours.[2][6]
-
Set up the apparatus: Assemble the distillation apparatus, ensuring all glassware is oven-dried and assembled while hot under a stream of dry inert gas.
-
Charge the flask: Decant the pre-dried benzonitrile into the distillation flask.
-
Add P₂O₅: Carefully add phosphorus pentoxide (approximately 5-10 g per liter of solvent) to the benzonitrile.[2] Safety Note: P₂O₅ is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.[2]
-
Distillation: Heat the mixture gently under reduced pressure. The boiling point of benzonitrile at 10 mmHg is approximately 69°C.[5][6][7]
-
Collect the product: Discard the first small fraction (forerun) and collect the middle fraction in a receiver flask protected from atmospheric moisture.
-
Storage: Store the dried benzonitrile over activated 3Å or 4Å molecular sieves or under an inert atmosphere.[2]
Q: I've heard of using calcium hydride (CaH₂) for drying solvents. Is this suitable for benzonitrile?
A: It is generally recommended to avoid using calcium hydride (CaH₂) for drying benzonitrile. Distillation from CaH₂ has been reported to cause some decomposition of the solvent, potentially introducing new impurities into your system.[5][6][7] Sticking to P₂O₅ or activated molecular sieves is a safer and more reliable choice.
Troubleshooting Guide 2: Removal of Acidic & Basic Impurities
Acid-base extraction is a powerful and straightforward technique to remove ionic or ionizable impurities.
Q: My purity analysis (e.g., NMR) shows the presence of benzoic acid. How can I remove it?
A: Benzoic acid can be efficiently removed by washing the benzonitrile with a dilute aqueous basic solution.
Causality: This process, known as acid-base extraction, leverages the difference in solubility between a compound and its salt form.[13][14][15] Benzoic acid is soluble in organic solvents like benzonitrile but sparingly soluble in water. By washing with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the acidic benzoic acid is deprotonated to form sodium benzoate. This salt is ionic and therefore highly soluble in the aqueous layer, allowing it to be easily separated and removed.[16]
Workflow: Sequential Acid-Base Extraction
Caption: Sequential extraction for removing acidic and basic impurities.
Experimental Protocol: Removal of Acidic and Basic Impurities
Materials:
-
Impure benzonitrile
-
An organic solvent immiscible with water (e.g., diethyl ether, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Deionized water
-
Separatory funnel
Procedure:
-
Dissolve: Dissolve the impure benzonitrile in an equal volume of an organic solvent like diethyl ether.
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated NaHCO₃ solution to remove acidic impurities like benzoic acid.[17] Drain the lower aqueous layer. Repeat the wash.
-
Acid Wash: Wash the organic layer with a 1 M HCl solution to remove basic impurities like amines.[5] This converts them into water-soluble ammonium salts.[16] Drain the aqueous layer. Repeat the wash.
-
Neutral Wash: Wash the organic layer with deionized water to remove any residual acid or base.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to yield purified benzonitrile. Further purification by distillation may be necessary.
Q: How can I remove the foul-smelling isonitrile impurities?
A: A preliminary treatment with concentrated hydrochloric acid (HCl) is effective for removing isonitriles.[5][6][7] The mixture should be treated until the characteristic odor of the isonitrile is gone. This step also effectively removes basic amine impurities. Following the acid wash, the benzonitrile should be washed with water, dried with a neutral drying agent like K₂CO₃, and then distilled.[6][7]
Troubleshooting Guide 3: Purification by Distillation
Distillation is a cornerstone of liquid purification, separating components based on differences in their boiling points.[18]
Q: When should I choose simple, fractional, or vacuum distillation for benzonitrile?
A: The choice of distillation method is dictated by the nature of the impurities and the thermal stability of your compound.
| Distillation Type | When to Use | Rationale for Benzonitrile |
| Simple Distillation | For separating benzonitrile from non-volatile impurities (e.g., salts, polymers) or from a solvent with a boiling point difference of >70°C.[19] | Useful as a final "polishing" step after extractions to remove drying agents or residual solvents. |
| Fractional Distillation | For separating benzonitrile from impurities with boiling points that are close (a difference of <70°C).[19] | Necessary if you have organic impurities with boiling points near that of benzonitrile (191°C). |
| Vacuum Distillation | Highly Recommended for Benzonitrile. Used for compounds that have high boiling points (>150°C) or are prone to decomposition at their atmospheric boiling point.[19] | Benzonitrile's atmospheric boiling point of ~191°C is high enough that thermal decomposition can occur. Reducing the pressure significantly lowers the boiling point (e.g., 69°C at 10 mmHg), allowing for a safer and cleaner separation.[6] |
Troubleshooting Common Distillation Issues
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Uneven Boiling | Lack of nucleation sites. | Add boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Temperature Fluctuations | Uneven heating; superheating. | Ensure the heating mantle is properly sized for the flask and provides even heating. Stirring also helps maintain a stable temperature. |
| No Distillate Collected | Insufficient heating; vacuum is too high for the temperature; condenser water is too warm. | Increase the heating bath temperature (typically 20-30°C above the liquid's boiling point).[19] Check vacuum level and ensure it's appropriate for the desired boiling point. Ensure cold water is flowing through the condenser. |
| Flooded Fractionating Column | Heating rate is too high, causing excessive vapor flow. | Reduce the heating rate to allow the vapor-liquid equilibrium to be properly established within the column. |
References
- Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Acid-Base Extraction Definition. (n.d.). Fiveable.
- Acid–base extraction. (2023, November 29). In Wikipedia.
- Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. (n.d.). Cole-Parmer.
- BENZONITRILE. (n.d.). Ataman Kimya.
- BENZONITRILE - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts.
- SAFETY DATA SHEET - Benzonitrile. (2024, March 7). MilliporeSigma.
- Benzonitrile 100-47-0 wiki. (n.d.). Guidechem.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
- Safety Data Sheet - Benzonitrile, methyl-. (2021, May 1). Angene Chemical.
- Technical Support Center: Benzonitrile Solvent Drying. (2025). BenchChem.
- BENZONITRILE FOR SYNTHESIS MSDS. (2016, April 29). Loba Chemie.
- A Comparative Guide to Isomeric Purity Assessment of Brominated Benzonitriles. (2025). BenchChem.
- A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile. (2025). BenchChem.
- Troubleshooting low yield in Benzonitrile synthesis. (2025). BenchChem.
- Purification of Benzonitrile. (n.d.). LookChem.
- How can I purify impure benzonitrile? (2017, July 23). ResearchGate.
- Technical Support Center: Benzonitrile in Research Applications. (2025). BenchChem.
- HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies.
- Hydrolysis of Benzonitrile. (n.d.). Scribd.
- Preparation of benzoic acid. (n.d.). PrepChem.com.
- How To: Purify by Distillation. (n.d.). University of Rochester, Department of Chemistry.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Study Mind.
- Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (n.d.). Study Mind.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. prepchem.com [prepchem.com]
- 5. Page loading... [guidechem.com]
- 6. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. vernier.com [vernier.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. studymind.co.uk [studymind.co.uk]
- 19. How To [chem.rochester.edu]
Technical Support Guide: Scaling the Synthesis of 3-(Difluoromethoxy)benzonitrile
Welcome to the technical support center for the synthesis of 3-(Difluoromethoxy)benzonitrile. This guide is designed for researchers, chemists, and process development professionals who are working on or scaling up this important synthesis. As a key building block in the development of pharmaceuticals and agrochemicals, the efficient and safe production of this compound is of critical importance. The difluoromethyl group (-CF2H) is a valuable bioisostere for hydroxyl, thiol, or amine groups, offering unique properties such as enhanced metabolic stability, membrane permeability, and binding affinity without sacrificing the ability to act as a hydrogen bond donor.[1][2]
This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, helping you troubleshoot common problems and make informed decisions during process scale-up.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis of this compound from 3-hydroxybenzonitrile. The primary method discussed involves the O-difluoromethylation via a difluorocarbene intermediate, a common and scalable route.
Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?
This is the most frequent challenge, often pointing to one of three core issues: phenolate formation, carbene generation, or carbene trapping.
-
Possible Cause 1: Incomplete Deprotonation of 3-Hydroxybenzonitrile.
-
The Chemistry: The reaction proceeds through the nucleophilic attack of the 3-cyanophenolate anion on the highly electrophilic difluorocarbene (:CF2).[3][4] If the phenol is not sufficiently deprotonated, the concentration of the active nucleophile is too low for the reaction to proceed efficiently.
-
Troubleshooting Steps:
-
Verify Base Stoichiometry and Quality: Ensure you are using at least 1.5 equivalents of a suitable base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3).[5] Cesium carbonate is often preferred for its higher solubility in organic solvents and its ability to promote faster reactions, though it is more expensive.
-
Ensure Anhydrous Conditions: While some protocols tolerate small amounts of water, excess moisture can consume the base and react with the difluorocarbene. Ensure your solvent (e.g., DMF, DMSO) is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Allow Sufficient Time for Salt Formation: Before initiating carbene generation (e.g., by heating), allow the base and 3-hydroxybenzonitrile to stir at room temperature for a period (e.g., 30-60 minutes) to ensure complete formation of the phenolate salt.
-
-
-
Possible Cause 2: Inefficient Difluorocarbene Generation.
-
The Chemistry: When using sodium chlorodifluoroacetate (ClCF2CO2Na), the difluorocarbene is generated via thermal decarboxylation. This process is highly temperature-dependent.
-
Troubleshooting Steps:
-
Check Reaction Temperature: The decarboxylation of ClCF2CO2Na typically requires temperatures of 80-150 °C.[5] Ensure your reaction is reaching and maintaining the target temperature. Use an internal temperature probe for accurate measurement, especially during scale-up.
-
Verify Reagent Quality: Sodium chlorodifluoroacetate can degrade over time, especially if exposed to moisture. Use a fresh, dry batch of the reagent.
-
Consider an Alternative Reagent: For smaller-scale reactions where cost is less of a concern, a more reactive liquid reagent like difluoromethyltriflate (HCF2OTf) can be effective at milder temperatures.[6]
-
-
Q2: The reaction stalls, leaving a significant amount of unreacted 3-hydroxybenzonitrile.
This issue suggests that the difluorocarbene is being generated but is either not fully consumed or is being consumed by side reactions.
-
Possible Cause 1: Insufficient Difluoromethylating Agent.
-
The Chemistry: Difluorocarbene is a transient and highly reactive species. Some of it can be quenched by traces of water or react with the solvent. Therefore, a stoichiometric excess of the carbene precursor is often required.
-
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Increase the equivalents of ClCF2CO2Na from a typical 1.5-2.0 equivalents up to 2.5-3.0 equivalents.
-
Control Reagent Addition: For larger-scale reactions, consider portion-wise addition of the ClCF2CO2Na. This maintains a more consistent concentration of difluorocarbene throughout the reaction and can help control the exotherm and gas evolution.
-
-
-
Possible Cause 2: Short Reaction Time.
-
The Chemistry: The reaction rate can be influenced by solvent viscosity, mixing efficiency, and temperature.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. A typical TLC system might be 20-30% ethyl acetate in hexanes.[4] The product, being less polar, will have a higher Rf value than the starting phenol.
-
Extend Reaction Time: If the reaction appears to be progressing slowly but has not stalled, simply extend the reaction time at the target temperature.
-
-
Q3: I'm observing significant formation of an unknown byproduct. How do I identify and prevent it?
Byproduct formation can compromise yield and complicate purification, a critical issue in scaling up.
-
Possible Cause 1: Phenol Formylation.
-
The Chemistry: Under certain conditions, particularly in the presence of moisture, difluorocarbene can react with the phenolate to form an aryl difluoromethyl ether, which can then hydrolyze to an aryl formate.[7] This results in the formylation of your starting material.
-
Troubleshooting Steps:
-
Strict Moisture Control: This is the most critical factor. Ensure all reagents, solvents, and glassware are scrupulously dry. Run the reaction under a robust inert atmosphere.
-
-
-
Possible Cause 2: Solvent Degradation/Participation.
-
The Chemistry: Polar aprotic solvents like DMF can be susceptible to decomposition or reaction under strongly basic conditions at high temperatures, leading to impurities.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure the use of high-quality, anhydrous solvents.
-
Consider Alternative Solvents: If solvent-related impurities are suspected, consider alternatives like DMSO, N-methyl-2-pyrrolidone (NMP), or sulfolane.[8]
-
-
Q4: Purification is difficult, especially at a larger scale.
Product isolation is a key step where yield can be lost. This compound is typically a yellow oil, making purification challenging.[3][5]
-
Possible Cause 1: Emulsion during Aqueous Work-up.
-
The Chemistry: High concentrations of salts and residual high-boiling solvents can lead to persistent emulsions during the extraction phase.
-
Troubleshooting Steps:
-
Add Brine: Use a saturated NaCl solution (brine) for the final aqueous wash to help break emulsions by increasing the ionic strength of the aqueous phase.
-
Filter Before Separation: Passing the entire biphasic mixture through a pad of celite can sometimes help break up emulsions.
-
-
-
Possible Cause 2: Difficulty Removing High-Boiling Solvents.
-
The Chemistry: Solvents like DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) are difficult to remove completely on a rotary evaporator.
-
Troubleshooting Steps:
-
High-Vacuum Distillation: Use a good quality vacuum pump (<1 mmHg) to remove the solvent.
-
Azeotropic Removal: After removing the bulk of the DMF/DMSO, add a lower-boiling solvent like toluene and co-evaporate. Repeating this process can help chase out the residual high-boiling solvent.
-
Steam Distillation: For robust molecules, steam distillation can be an effective, albeit less common, method for removing impurities.[9]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which difluoromethylating agent is best for scaling up: Chlorodifluoromethane (HCF2Cl) or Sodium Chlorodifluoroacetate (ClCF2CO2Na)?
While both reagents can be effective, Sodium Chlorodifluoroacetate (ClCF2CO2Na) is highly recommended for scale-up .
| Feature | Chlorodifluoromethane (HCF2Cl) | Sodium Chlorodifluoroacetate (ClCF2CO2Na) |
| Physical State | Gas (b.p. -40.8 °C)[10] | White, crystalline solid[4] |
| Handling | Requires high-pressure reactors and specialized gas handling equipment. Difficult to dose accurately.[11] | Bench-stable solid, easy to handle and weigh.[4] |
| Safety | Asphyxiant. Pressurized cylinders pose an explosion risk if heated.[12] | Main hazard is vigorous gas (CO2) evolution upon heating, requiring careful pressure management. |
| Environmental | Ozone-depleting substance, use is heavily restricted under the Montreal Protocol.[13] | Considered a greener alternative with low environmental impact.[3] |
| Byproducts | Can lead to dimer and trimer byproducts.[3] | Generally cleaner, with unreacted starting material being the main impurity. |
Q2: What are the critical safety considerations when scaling this reaction?
-
Pressure and Gas Evolution: The decarboxylation of ClCF2CO2Na releases one mole of CO2 for every mole of reagent. On a large scale, this is a significant volume of gas that must be safely vented. The reactor must not be a closed system. Ensure the venting apparatus (e.g., condenser, bubbler) is appropriately sized to handle the maximum potential rate of gas evolution to prevent over-pressurization.
-
Thermal Management: The reaction can be exothermic. Monitor the internal temperature closely and ensure the reactor's cooling system is sufficient to control any potential thermal runaway. Portion-wise addition of the difluoromethylating agent can help manage the heat output.
-
Handling Chlorodifluoromethane (if used): HCF2Cl is a liquefied gas under pressure. Work must be done in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses and cryogenic gloves, should be used.[11] On contact with hot surfaces, it can decompose into highly toxic gases like phosgene and hydrogen fluoride.[10]
Q3: How can I effectively monitor the reaction's progress?
Regular monitoring is key to optimizing reaction time and preventing byproduct formation.
-
TLC: A simple and effective method. Stain with potassium permanganate or use a UV lamp for visualization. The starting phenol (3-hydroxybenzonitrile) is significantly more polar than the product (this compound). For example, in a 1:2 ethyl acetate:hexanes system, the product might have an Rf of ~0.5 while the starting material is closer to the baseline at ~0.3.[4]
-
GC-MS/LC-MS: Provides more quantitative data on the conversion of starting material to product and can help identify unknown byproducts by their mass.
Section 3: Visual Guides & Protocols
General Synthesis Workflow
The diagram below outlines the typical workflow for the synthesis using the preferred sodium chlorodifluoroacetate method.
Caption: General workflow for synthesizing this compound.
Troubleshooting Decision Tree: Low Yield
Use this logical guide to diagnose the root cause of poor reaction performance.
Caption: Decision tree for troubleshooting low reaction yields.
Recommended Lab-Scale Protocol
This protocol is adapted from established procedures and is suitable for laboratory-scale synthesis.[3][4][5]
Materials:
-
3-Hydroxybenzonitrile (1.0 equiv)
-
Cesium Carbonate (Cs2CO3, 1.5 equiv)
-
Sodium Chlorodifluoroacetate (ClCF2CO2Na, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-hydroxybenzonitrile (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting material.
-
Phenolate Formation: Stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.0 equiv) to the flask in one portion.
-
Reaction: Heat the reaction mixture to 100-110 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes) every 1-2 hours until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow or brown oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation to afford this compound as a pale yellow oil.
Section 4: References
-
Hart, F. D., & Buchwald, S. L. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 53(42), 11340-11344. Available at: [Link]
-
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. Available at: [Link]
-
Gouverneur, V., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7036-7075. Available at: [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Chlorodifluoromethane. Available at: [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Org. Synth. 2024, 101, 164-180. Available at: [Link]
-
Google Patents. (2018). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile. Available at:
-
Google Patents. (2020). CN110885291B - Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine. Available at:
-
American Chemical Society. (2017). Chlorodifluoromethane. Available at: [Link]
-
Airgas. (2022). Safety Data Sheet: Halocarbon 22 (Chlorodifluoromethane). Available at: [Link]
-
Zhang, S., et al. (2021). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 19(3), 567-571. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6372, Chlorodifluoromethane. Available at: [Link]
-
ECETOC. (1989). JACC No. 05: Chlorodifluoromethane. Available at: [Link]
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile? Available at: [Link]
-
Wu, S., Song, H., & Hu, M. (2021). Synthesis of Difluoromethylated Compounds. Chinese Journal of Chemistry, 39(10), 2735-2761. Available at: [Link]
-
Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(39), 15501–15504. Available at: [Link]
-
Li, F. Y., & Gu, J. M. (2010). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1856. Available at: [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available at: [Link]
-
Potter, B. V. L., et al. (2016). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. ChemMedChem, 11(1), 73-78. Available at: [Link]
-
Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles. Available at:
-
Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct formylation of phenols using difluorocarbene as a safe CO surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Chlorodifluoromethane | CHClF2 | CID 6372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. airgas.com [airgas.com]
- 13. acs.org [acs.org]
Technical Support Center: Controlling C/O Selectivity in Difluoromethylation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (-CF2H) group is a pivotal strategy in modern medicinal chemistry. Its unique ability to act as a lipophilic hydrogen bond donor allows it to serve as a bioisostere for hydroxyl, thiol, or amine groups, often leading to enhanced metabolic stability, binding affinity, and cell permeability.[1][2] However, the synthetic challenge of precisely controlling the site of difluoromethylation—specifically, whether the group attaches to a carbon (C) or an oxygen (O) atom in ambident nucleophiles like enolates—is a frequent hurdle in the lab.
This guide, designed by application scientists, provides in-depth troubleshooting advice and practical solutions to common issues encountered when controlling C/O selectivity in difluoromethylation reactions.
Troubleshooting Guide: Common Selectivity Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Question 1: My reaction exclusively yields the O-difluoromethylated product, but I need the C-difluoromethylated isomer. How can I reverse the selectivity?
This is a classic problem often governed by the principles of Hard and Soft Acids and Bases (HSAB). The oxygen atom of an enolate is a "hard" nucleophilic center, while the α-carbon is a "soft" center.[3][4] To favor C-alkylation, you must create conditions that promote the interaction between the soft carbon nucleophile and the difluoromethylating agent.
Underlying Cause: O-alkylation is typically favored under conditions of high ionic character, with dissociated enolates, often in polar aprotic solvents.[5] This leaves the more electronegative oxygen atom exposed and highly reactive.[6]
Solutions & Scientific Rationale:
-
Change the Solvent System:
-
Action: Switch from highly polar aprotic solvents (like DMF, DMSO, or HMPA) to less polar, coordinating solvents such as tetrahydrofuran (THF) or 1,4-dioxane.[3][5]
-
Rationale: Apolar or less polar solvents promote the formation of tight ion pairs between the enolate and its metal counter-ion. This association physically blocks the hard oxygen atom, making the softer carbon atom the more accessible site for reaction.[5] Protic solvents can also favor C-alkylation by strongly solvating the oxygen atom.[6]
-
-
Modify the Metal Counter-ion:
-
Action: If using a sodium (Na+) or potassium (K+) base, switch to a lithium (Li+) or magnesium (Mg2+) base (e.g., LDA, LiHMDS, or MgBr2 as an additive).
-
Rationale: Smaller, more Lewis-acidic cations like Li+ and Mg2+ coordinate more tightly to the hard oxygen atom of the enolate.[5] This strong chelation shields the oxygen, directing the electrophile to the carbon atom.
-
-
Adjust the Temperature:
-
Action: Lower the reaction temperature (e.g., from room temperature to -78 °C).
-
Rationale: C-alkylation often proceeds through a more organized, lower-energy transition state (thermodynamic control), which is favored at higher temperatures. However, in many systems, the kinetic product (formed faster at low temperatures) is the C-alkylated one, especially when using strong, bulky bases like LDA that deprotonate the less sterically hindered proton.[7][8] Experimentation is key, but starting at -78 °C is a standard approach to enhance kinetic control.
-
Question 2: I'm getting a mixture of C- and O-difluoromethylated products with poor selectivity. How can I improve the outcome for one isomer?
A lack of selectivity indicates that the energy barriers for both C- and O-alkylation pathways are too similar under your current conditions. The goal is to modify the reaction environment to selectively lower one barrier while raising the other.
Solutions & Scientific Rationale:
-
To Favor C-Alkylation (The "Kinetic" Product Pathway):
-
Base & Solvent: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) in a non-polar solvent like THF at a low temperature (-78 °C).[7][8] This combination rapidly and irreversibly forms the less substituted (kinetic) enolate, and the tight lithium-oxygen ion pair encourages reaction at the carbon.[7]
-
Reagent Choice: Employ a "softer" difluoromethyl source. While the difluoromethyl cation itself is hard, the nature of the reagent delivering it matters. Reagents like TMSCF2H can be used under conditions that favor C-alkylation.[9]
-
-
To Favor O-Alkylation (The "Thermodynamic" Product Pathway):
-
Base & Solvent: Use a smaller, "harder" base like potassium hydride (KH) or sodium hydride (NaH) in a highly polar aprotic solvent like DMF or with a crown ether additive. This promotes the formation of a "naked," dissociated enolate where the more electronegative oxygen is the most reactive site.[5]
-
Reaction Conditions: Higher temperatures can favor the thermodynamically more stable product, which is often the O-alkylated isomer.[7]
-
Data Summary: Guiding Your Choices
The selection of solvent and counter-ion is critical. The following table summarizes general trends based on established principles of enolate chemistry.[3][5][10]
| Factor | To Favor C-Alkylation | To Favor O-Alkylation | Rationale |
| Solvent | Apolar / Low Polarity (THF, Dioxane, Toluene) | Polar Aprotic (DMF, DMSO, HMPA) | Polar solvents solvate the cation, creating a "naked" and highly reactive oxygen anion. |
| Counter-ion | Small, Hard Cations (Li+, Mg2+) | Large, Soft Cations (K+, Na+, Cs+) | Small cations coordinate tightly to the oxygen, sterically hindering it and favoring C-attack. |
| Base | Strong, Hindered (LDA, LiHMDS) | Weaker, Less Hindered (KH, NaH, KHMDS) | Hindered bases favor kinetic deprotonation; smaller bases allow for equilibration to the thermodynamic enolate. |
| Temperature | Low Temperature (-78 °C) | Higher Temperature (0 °C to RT) | Low temperatures favor the kinetically formed product, while higher temperatures allow for equilibration. |
Question 3: My reaction is not proceeding, or the conversion is very low. What are the likely causes?
Low conversion can stem from several issues, from reagent stability to improper reaction setup.
Troubleshooting Steps:
-
Verify Reagent Activity:
-
Issue: Many difluoromethylating reagents are sensitive to air and moisture.[11] For example, TMSCF2H can degrade.
-
Action: Ensure your reagent is fresh or has been stored properly under an inert atmosphere. If possible, titrate or test the reagent on a reliable model system.
-
-
Check Base Strength and Stoichiometry:
-
Issue: The base may not be strong enough to fully deprotonate your substrate, leading to a low concentration of the active nucleophile.
-
Action: Ensure the pKa of your base is significantly lower than the pKa of the proton you are abstracting. Use a full equivalent of a strong base like LDA or NaHMDS to drive enolate formation to completion.[7]
-
-
Assess Substrate Reactivity:
-
Issue: Steric hindrance around the α-carbon can significantly slow down C-alkylation. Highly stabilized enolates (e.g., from β-dicarbonyl compounds) are less nucleophilic.
-
Action: For sterically hindered substrates, you may need to increase the reaction time or temperature. For highly stable enolates, a more reactive difluoromethylating agent might be required.
-
-
Consider the Reaction Mechanism:
-
Issue: Some difluoromethylation reactions are not simple SN2-type alkylations but proceed via radical pathways or involve difluorocarbene intermediates.[9][12][13]
-
Action: Review the literature for your specific reagent. If it's a radical reaction, ensure you have the correct initiator (e.g., light, radical initiator).[12] If it generates difluorocarbene, the selectivity rules will change, as the carbene will react with the most electron-rich site (often the oxygen).[13]
-
Visualizing the Selectivity Problem
The choice between C- and O-alkylation is a competition between two pathways. The outcome is determined by the relative energy barriers of the transition states, which are influenced by the factors discussed above.
Caption: Standard workflow for kinetic C-difluoromethylation.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Enolate Formation:
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA) (1.05 equivalents) via syringe.
-
Add a solution of the ketone (1.0 equivalent) in THF dropwise to the LDA solution over 10-15 minutes.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic lithium enolate.
-
-
Difluoromethylation:
-
To the enolate solution, add the difluoromethylating agent (e.g., TMSCF2H, 1.2-1.5 equivalents) followed by any necessary activator (consult the literature for the specific reagent).
-
Maintain the reaction at -78 °C for a specified time (e.g., 1 hour) before allowing it to slowly warm to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
Chemistry of Enolates - C vs O Alkylation. (2011). PharmaXChange.info. [Link]
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7018-7044. [Link]
-
Alkylation of enolates. (n.d.). Fiveable. [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Ni, C., & Hu, J. (2014). Recent Advances in Difluoromethylation Reaction. Asian Journal of Organic Chemistry, 3(6), 658-671. [Link]
-
Li, P., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. [Link]
-
Ni, C., & Hu, J. (2010). Recent Advances in Difluoromethylation Reaction. Ingenta Connect. [Link]
-
Zhu, Z., Xie, Q., Li, L., & Hu, J. (2019). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angewandte Chemie International Edition, 58(20), 6689-6693. [Link]
-
Gronert, S., & Feng, Y. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. The Journal of Organic Chemistry, 81(7), 2686-2692. [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465-7478. [Link]
-
Enolate Seminar. (2008). Macmillan Group, Princeton University. [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. [Link]
-
Difluoromethylation site‐selectivity with different radical‐mediated methods. (n.d.). ResearchGate. [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011). Reddit. [Link]
-
5.5: Alkylation of Enolate Ions. (2024). Chemistry LibreTexts. [Link]
-
Overview of Enolate Alkylations. (n.d.). Organic Chemistry at the University of Wisconsin. [Link]
-
9.7. Enolate alkylation. (n.d.). Lumen Learning. [Link]
-
Wang, Y., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7076. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. PubMed. [Link]
-
Otmar, M., et al. (2008). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. PubMed. [Link]
-
Zabarna, K., et al. (2021). Difluoromethylation of Phenols. Organic Syntheses, 98, 292-308. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. fiveable.me [fiveable.me]
- 4. reddit.com [reddit.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 13. orgsyn.org [orgsyn.org]
Preventing decomposition of 3-(Difluoromethoxy)benzonitrile during storage
Welcome to the technical support center for 3-(Difluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, we address common challenges and questions regarding the stability and storage of this compound to ensure the integrity of your experiments and the quality of your results.
I. Overview of Compound Stability
This compound (C₈H₅F₂NO) is a valuable building block in medicinal chemistry, prized for the unique properties conferred by the difluoromethoxy group.[1] However, the presence of this functional group, in conjunction with the nitrile, can make the molecule susceptible to decomposition under certain conditions. The primary pathway of degradation is hydrolysis of the difluoromethoxy group, which can be influenced by moisture, temperature, and pH. Understanding and mitigating these factors are crucial for maintaining the compound's purity over time.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[2][3] The recommended storage temperature is between 2-8°C.[4] It is imperative to keep the container tightly sealed to prevent exposure to atmospheric moisture, which can lead to hydrolysis.[5][6] The storage area should be away from incompatible substances such as strong oxidizing agents.[5][6]
Q2: What type of container is best for storing this compound?
A2: The compound should be stored in its original, tightly-sealed container.[3] If transferring to a different container, ensure it is made of an inert material and can be securely closed to prevent moisture ingress. Lined metal cans or plastic pails are suitable options.[3]
Q3: Is this compound sensitive to light?
Q4: What are the signs of decomposition?
A4: Decomposition of this compound may not always be visually apparent. However, you might observe a change in the physical appearance of the material, such as discoloration or the presence of an unusual odor. The most definitive way to assess purity is through analytical techniques like HPLC or GC-MS.[8][9]
Q5: What are the primary decomposition products?
A5: The most likely decomposition pathway is the hydrolysis of the difluoromethoxy group to a hydroxy group, which would yield 3-hydroxybenzonitrile. This reaction is catalyzed by the presence of water.[10][11] Depending on the conditions, further reactions of the nitrile group are also possible, although generally less favorable.[12][13]
III. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to the potential decomposition of this compound.
Issue 1: Suspected Contamination or Degradation in a Stored Sample
Symptoms:
-
Inconsistent or unexpected experimental results.
-
Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, GC).
-
Changes in the physical properties of the material (e.g., color, melting point).
Troubleshooting Workflow:
Sources
- 1. scbt.com [scbt.com]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 97582-88-2|this compound|BLD Pharm [bldpharm.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fiveable.me [fiveable.me]
- 13. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: GC-MS Analysis of 3-(Difluoromethoxy)benzonitrile
Welcome to the technical support center for the analysis of 3-(Difluoromethoxy)benzonitrile and its impurities by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity profiling for this critical pharmaceutical intermediate. Here, we move beyond simple protocols to explain the reasoning behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the GC-MS analysis of this compound.
Q1: What are the most probable impurities I should expect in my this compound sample?
A1: Impurities in any active pharmaceutical ingredient (API) or intermediate typically originate from the manufacturing process.[1] For this compound, potential organic impurities fall into several categories:
-
Starting Materials: Unreacted precursors, such as 3-hydroxybenzonitrile or reagents used for the difluoromethylation step.
-
Intermediates: Partially reacted compounds that did not proceed to the final product.
-
By-products: Formed from side reactions, which could include positional isomers (e.g., 2- or 4-(Difluoromethoxy)benzonitrile) or products of over-reaction.
-
Degradation Products: Compounds formed by the breakdown of the final product due to instability in the presence of heat, light, or reactive agents.
-
Residual Solvents: Organic volatile chemicals used during synthesis and purification.[1] Their identification is crucial and often guided by regulatory standards like USP <467>.[2]
Q2: My main peak for this compound is tailing. What is causing this and how can I fix it?
A2: Peak tailing in GC is most often caused by unwanted interactions between the analyte and "active sites" within the GC system.[3] These sites are typically exposed silanol groups (-Si-OH) on the surface of the inlet liner or the front end of the GC column. While the main compound might be relatively non-polar, acidic impurities or degradants can strongly interact with these sites, causing tailing.
-
Expert Insight: Halogenated compounds, in particular, can be susceptible to adsorption issues.[4] The first step is to replace the inlet liner with a high-quality, deactivated (silanized) liner. If tailing persists, it may indicate contamination at the head of your column. Clipping the first 0.5-1 meter of the column can remove accumulated non-volatile residues and expose a fresh, inert surface.[3] Using columns specifically designed for MS applications (low-bleed, highly inert) is also highly recommended.[3][5]
Q3: I'm struggling to find the molecular ion (M+) for a suspected impurity. Why is it missing and what can I do?
A3: The absence of a clear molecular ion is a common challenge in Electron Ionization (EI) GC-MS, especially for fragile molecules. Standard 70 eV ionization can be highly energetic, causing the newly formed molecular ion to immediately break apart into smaller, more stable fragments. For benzonitrile derivatives, a major fragmentation channel is the loss of HCN or HNC.[6][7][8]
To promote the molecular ion's visibility:
-
Reduce Electron Energy: Lowering the ionization energy from 70 eV to a range of 20-30 eV can reduce excessive fragmentation. Note that this will also decrease overall sensitivity, but it can be invaluable for confirming the molecular weight.[9]
-
Consider Chemical Ionization (CI): If available, switching to a "softer" ionization technique like Chemical Ionization is an excellent strategy. CI produces significantly less fragmentation and typically yields a strong protonated molecule ([M+H]+), making molecular weight determination straightforward.[10]
Q4: My sample contains polar impurities like phenols or carboxylic acids that don't chromatograph well. Is GC-MS the right technique?
A4: While GC-MS is ideal for volatile and thermally stable compounds, direct analysis of highly polar impurities can be problematic.[11][12] These compounds often exhibit poor peak shape or may not elute from the column at all. However, you can make them "GC-friendly" through chemical derivatization.[12][13]
-
Silylation: This is the most common derivatization technique.[11] A silylating reagent (e.g., BSTFA) replaces the active hydrogen on a hydroxyl or carboxyl group with a non-polar trimethylsilyl (TMS) group.[14] The resulting TMS derivative is much more volatile and thermally stable, leading to sharp, symmetrical peaks on a standard GC column.[14]
Troubleshooting Guide: From Injection to Detection
Use this systematic guide to diagnose and resolve common GC-MS issues. A logical, step-by-step approach is more effective than changing multiple parameters at once.[15]
| Symptom | Potential Cause(s) | Recommended Action(s) |
| No Peaks or Very Small Peaks | 1. Syringe issue (clogged, air bubble).2. Incorrect vial position in autosampler.3. Severe leak in the inlet (e.g., loose septum nut).4. Broken column or incorrect installation.5. MS detector issue (e.g., filament off, EM voltage too low). | 1. Perform a manual injection to rule out autosampler problems.[3]2. Verify vial placement and septum integrity.3. Use an electronic leak detector to check for leaks around the inlet and column fittings.[16]4. Re-install the column, ensuring correct ferrule orientation and insertion depth.5. Check the MS tune report for detector status and performance. |
| High, Noisy, or Rising Baseline | 1. Column Bleed: The stationary phase is degrading due to oxygen exposure or exceeding the maximum temperature limit.2. Contaminated Carrier Gas: Gas traps (oxygen, moisture, hydrocarbon) are saturated.3. System Leak: Air (N₂, O₂) is entering the system. | 1. Check for characteristic bleed ions (m/z 207, 281 for siloxane columns).[9] Condition the column properly. Ensure you are using a low-bleed MS-grade column.[9]2. Replace the gas traps.3. Perform a system-wide leak check. High N₂ (m/z 28) and O₂ (m/z 32) ions in the MS background are indicative of a leak.[17] |
| Ghost Peaks (Peaks in Blank Runs) | 1. Carryover: Insufficient wash steps between injections.2. Contaminated Inlet: Septum or liner degradation.3. Contaminated Split Vent Trap: Over time, the trap becomes saturated with sample residue.[3] | 1. Increase the number of solvent washes in the autosampler sequence.2. Replace the inlet liner and septum. This should be part of routine maintenance.[3]3. Clean or replace the split vent trap filter. |
| Shifting Retention Times | 1. Inlet Leak: A leak at the column connection will reduce the actual flow through the column.[16]2. Flow Controller Issue: Inconsistent carrier gas pressure or flow.3. Oven Temperature Inaccuracy: The GC oven is not reaching or holding the setpoint temperatures correctly. | 1. Re-tighten or replace the column nut and ferrule at the inlet.2. Verify that the gas cylinder pressure is adequate and that the electronic pressure control (EPC) is stable.3. Check the GC oven's temperature calibration. |
Visualizing the Workflow
A structured workflow is essential for efficient and accurate impurity identification.
Caption: A decision tree for systematic GC-MS troubleshooting.
References
- Reddit. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS.
- Benchchem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenoxy)benzonitrile.
- Royal Society of Chemistry. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.
- National Institutes of Health (NIH). (n.d.). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons.
- Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Unknown Source. (n.d.). GC Derivatization.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Benchchem. (2025). Application Note: Derivatization Techniques for the GC-MS Analysis of Polar Cathinones.
- ResearchGate. (2025). (PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Books. (2019). 10: How Do I Troubleshoot a Problem on My GC-MS?.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Unknown Source. (n.d.). TROUBLESHOOTING GUIDE.
- LCGC International. (2013). Optimizing GC–MS Methods.
- Agilent. (2020). Optimizing Conditions for GC/MS Analyses.
- Royal Society of Chemistry. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons.
- Unknown Source. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation.
- YouTube. (2022). How to Troubleshoot and Improve your GC/MS.
- Separation Science. (n.d.). How to Troubleshoot and Improve your GC/MS.
- LCGC International. (n.d.). Tips for Successful GC–MS Tuning and Optimization.
- Catalog. (n.d.). GC-MS Screening Data for Instrument Optimization.
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 97582-88-2 | SCBT.
- SHIMADZU CORPORATION. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- National Institutes of Health (NIH). (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- Veeprho. (n.d.). Benzonitrile Impurities and Related Compound.
- SHIMADZU CORPORATION. (n.d.). Impurities Analysis.
- Pharmaffiliates. (n.d.). Benzonitrile-impurities.
- National Institutes of Health (NIH). (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile.
- Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
Sources
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 6. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 7. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. researchgate.net [researchgate.net]
- 13. jfda-online.com [jfda-online.com]
- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. books.rsc.org [books.rsc.org]
- 17. agilent.com [agilent.com]
Enhancing the regioselectivity of functional group transformations on substituted pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic work. The electron-deficient nature of the pyridine ring, coupled with the strong coordinating power of the nitrogen atom, presents a unique set of challenges that can often lead to mixtures of isomers and low yields.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common problems and optimize your reaction outcomes.
Core Concepts: Understanding Pyridine's Reactivity
Before troubleshooting, it's crucial to understand the inherent electronic landscape of the pyridine ring. The electronegative nitrogen atom significantly influences the electron density at each carbon position, governing its reactivity towards different classes of reagents.
-
C2/C6 and C4 Positions: These positions are the most electron-deficient due to the inductive and mesomeric effects of the nitrogen atom. They are susceptible to nucleophilic attack and reactions involving organometallic reagents.[2][4]
-
C3 and C5 Positions: These positions are relatively more electron-rich compared to C2/C4/C6, making them the preferred sites for electrophilic aromatic substitution (EAS), although the ring is generally deactivated towards EAS compared to benzene.[4][5]
This differential reactivity is the root cause of many regioselectivity challenges.
Frequently Asked Questions (FAQs)
Q1: My electrophilic aromatic substitution (EAS) reaction (e.g., nitration, halogenation) is giving very low yields and poor regioselectivity. What's wrong?
A1: This is a common issue. The pyridine nitrogen is a strong deactivating group for EAS, making the ring much less reactive than benzene.[4] The reaction that does occur is typically directed to the C3 and C5 positions.
Troubleshooting Steps:
-
Activate the Ring with Pyridine N-oxide: This is the most effective and widely used strategy. Oxidizing the pyridine nitrogen to an N-oxide activates the C2 and C4 positions towards electrophiles and provides much higher yields.[4][6][7] The N-oxide can be easily removed in a subsequent step.
-
Use Harsher Conditions (with caution): While traditional methods for EAS on pyridines use harsh conditions like fuming sulfuric acid, this can limit functional group tolerance and often still results in low yields.[2]
-
Install Activating Groups: If your synthesis allows, introducing an electron-donating group (EDG) onto the ring will increase its reactivity towards electrophiles.[6]
Q2: How can I achieve substitution at the C3 position, which is often electronically disfavored for many reaction types?
A2: C3 functionalization is a significant challenge because this position is not the most favored for either standard nucleophilic or electrophilic attack.[3][8] However, several advanced strategies have been developed:
Effective Strategies:
-
Directed ortho-Metalation (DoM): Placing a Directed Metalation Group (DMG) at C2 or C4 allows for deprotonation at the adjacent C3 position with a strong base (e.g., LDA, n-BuLi), followed by quenching with an electrophile.[4][9][10]
-
Halogen Dance Reaction: This base-catalyzed halogen migration can move a halogen from an electronically favored position (e.g., C2 or C4) to a thermodynamically more stable position, often C3, allowing for subsequent functionalization.[11][12]
-
Temporary Dearomatization: Recent methods involve a temporary dearomatization of the pyridine ring, which changes the inherent reactivity and allows for selective C3 functionalization, followed by rearomatization.[1][8][13]
Q3: I'm attempting a nucleophilic aromatic substitution (SNAr) on a halopyridine, but I'm getting a mixture of C2 and C4 isomers. How can I control the regioselectivity?
A3: Both the C2 and C4 positions are electronically activated for SNAr, leading to potential mixtures.[6] The outcome is a delicate balance of steric and electronic factors.
Troubleshooting Steps:
-
Steric Hindrance: The most straightforward control element. A bulky nucleophile will preferentially attack the less hindered C4 position. Conversely, if your substrate has a bulky group at C3, this will sterically shield the C2 and C4 positions differently, influencing the outcome.[14][15]
-
Solvent Effects: Experiment with a range of solvents. The polarity and hydrogen-bonding capability of the solvent can subtly influence the relative stability of the Meisenheimer intermediates for C2 versus C4 attack, tipping the selectivity.
-
N-Activation: Activating the pyridine nitrogen (e.g., as an N-oxide or pyridinium salt) can further enhance the electrophilicity of the C2 and C4 positions, sometimes altering the inherent selectivity based on the specific activator and nucleophile used.[16]
In-Depth Troubleshooting Guides
Scenario 1: Directed ortho-Metalation (DoM) Failure
Problem: "I am trying to perform a DoM on a 3-substituted pyridine to functionalize the C4 position, but I am getting low yields, a mixture of isomers, or only recovering my starting material."
Causality Analysis: DoM is a powerful tool but highly sensitive to reaction conditions. Success hinges on the efficient and regioselective formation of the organometallic intermediate. Failure often points to issues with the base, temperature, or the directing group itself.[17][18]
Protocol: C4-Selective Iodination of 3-(Diethylcarbamoyl)pyridine via DoM
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), dissolve 3-(diethylcarbamoyl)pyridine (1.0 eq) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial) in THF dropwise via syringe over 15 minutes. The solution may change color.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.
-
Quenching: Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise at -78 °C. The dark color of the iodine should dissipate upon addition.
-
Warm-up: After the addition is complete, allow the reaction to stir at -78 °C for another 30 minutes before slowly warming to room temperature over 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-iodo-3-(diethylcarbamoyl)pyridine.[6]
Scenario 2: The Unpredictable Halogen Dance Reaction
Problem: "I am attempting a halogen dance on 3-bromo-2-methoxypyridine to synthesize the 4-bromo isomer, but the reaction is sluggish, or I'm observing a complex mixture including debrominated and di-brominated species."
Causality Analysis: The halogen dance is a thermodynamically driven rearrangement that requires a delicate balance.[11] The initial deprotonation must occur, but both the metalated and unmetalated species must coexist to allow for the halogen transfer.[11][19] Temperature, base choice, and stoichiometry are critical.
Troubleshooting Steps:
-
Temperature is Key: Lower temperatures (-78 °C to -100 °C) are crucial. Higher temperatures can accelerate the initial metalation to completion, preventing the halogen transfer step which requires both species to be present.[11]
-
Choice of Base: Lithium amide bases like LDA are typically used. Alkyllithiums (e.g., n-BuLi) can sometimes lead to competing metal-halogen exchange rather than deprotonation.[9]
-
Stoichiometry: Using a slight excess of the base can be detrimental. Sub-stoichiometric amounts of base can sometimes favor the "dance" by ensuring the coexistence of the necessary intermediates.
-
Order of Addition: Adding the substrate to the base (inverse addition) can sometimes help maintain the required equilibrium.
Scenario 3: Poor Regioselectivity in Transition-Metal Catalyzed C-H Functionalization
Problem: "My palladium-catalyzed C-H arylation of 2-substituted pyridine is giving me a mixture of C3, C4, C5, and C6 isomers."
Causality Analysis: Direct C-H functionalization is a powerful but complex tool.[20][21] Without a strong directing group, regioselectivity is governed by a combination of inherent electronics, sterics, and the specific catalytic cycle (e.g., Concerted Metalation-Deprotonation vs. oxidative addition).[22]
Troubleshooting & Optimization:
-
Install a Directing Group (DG): This is the most reliable way to enforce regioselectivity. A removable DG at the nitrogen atom or a substituent on the ring can direct the catalyst to a specific C-H bond, most commonly ortho to the DG.
-
Ligand Tuning: The steric and electronic properties of the ligand on the metal center are paramount. Bulky ligands can favor less hindered positions, while specific ligand geometries can favor one regioisomer over another. A systematic screen of ligands (e.g., phosphines, N-heterocyclic carbenes) is often necessary.
-
Lewis Acid Additives: In some systems, particularly for C4-functionalization, a bulky Lewis acid can coordinate to the pyridine nitrogen. This coordination blocks the C2/C6 positions and electronically favors reaction at C4.[21]
Table 1: Comparison of Catalytic Systems for Pyridine C-H Functionalization
| Catalyst System | Functionalization Type | Typical Regioselectivity | Key Feature / Control Element | Reference(s) |
| Pd(OAc)₂ / Ligand | Arylation, Alkenylation | C2, C3, or C4 | Ligand and/or Directing Group dependent | [22] |
| [RhCl(coe)₂]₂ / PCy₃·HCl | Alkylation | C2 (ortho to existing group) | Strong directing effect from existing substituent | [22] |
| [Ir(cod)(OMe)]₂ / dtbpy | Borylation | C3/C5 or C4 | Sterically controlled by ligands and substrate | [22] |
| Ni / Lewis Acid (e.g., AlMe₃) | Alkylation | C4 | Cooperative catalysis blocks C2/C6 positions | [21] |
| Photocatalysis / Radical | Various (e.g., Minisci) | C2/C4 mixture | Controlled by radical polarity and N-protonation | [23] |
Advanced Strategies at a Glance
-
Heterocyclic Phosphonium Salts: A powerful method for achieving C4-selectivity. The pyridine is converted into a phosphonium salt, which selectively activates the C4 position for nucleophilic substitution to form C-O, C-S, C-N, and C-C bonds.[24][25] This two-step sequence can access products that are difficult to make otherwise.
-
Borane Protecting Groups: The pyridine nitrogen can be protected as a borane adduct. This prevents the nitrogen from interfering with subsequent reactions (e.g., metalations) and can subtly alter the ring's electronics to influence regioselectivity.[26][27]
By understanding the fundamental principles of pyridine reactivity and systematically applying these troubleshooting strategies, you can significantly enhance the regioselectivity of your functional group transformations and accelerate your research and development goals.
References
- C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing).
- Advances in Pyridine C-H Functionaliz
- Halogen dance rearrangement - Wikipedia.
- RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES - HETEROCYCLES.
- Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions - Benchchem.
- Pyridine CH functionaliz
- Modeling a halogen dance reaction mechanism: A density functional theory study - White Rose Research Online.
- C-H Functionalization of Pyridines - ResearchG
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für N
- Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines - The Journal of Organic Chemistry.
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journal of Organic Chemistry.
- Total Synthesis of Caerulomycin C via the Halogen Dance Reaction - Organic Letters.
- Directed Metalation: A Survival Guide - Baran Lab, Scripps Research.
- Halogen Dance Reaction and its Application in Organic Synthesis - Bentham Science.
- Directed (ortho)
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - Journal of the American Chemical Society.
- ortho metalation - Andrew G Myers Research Group, Harvard University.
- Challenges in the functionalization of pyridines.
- A Mechanistic Showdown: Dissecting Pyridine Functionaliz
- Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines - Benchchem.
- Technical Support Center: Strategies for Regioselective Pyridine Substitution - Benchchem.
- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts - Journal of the American Chemical Society.
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - ResearchG
- Pyridine - Wikipedia.
- Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC.
- Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PubMed.
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatiz
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activ
- Challenges in the functionalization of the furopyridine ring - Benchchem.
- Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC.
- An Application of Borane As a Protecting Group for Pyridine - ACS Public
- Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing).
- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central.
- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts - PubMed.
- An application of borane as a protecting group for pyridine. - Sigma-Aldrich.
Sources
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. znaturforsch.com [znaturforsch.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. baranlab.org [baranlab.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. An application of borane as a protecting group for pyridine. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Minimizing Solvent Effects on the Kinetics of Benzonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for managing and minimizing the impact of solvents on the kinetics of reactions involving benzonitrile. Understanding the intricate relationship between solvent properties and reaction mechanisms is paramount for achieving reproducible, optimized, and predictable outcomes in your research. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your work.
Part 1: Frequently Asked Questions - Foundational Concepts
This section addresses fundamental questions regarding the role of solvents in controlling benzonitrile reaction kinetics.
Q1: Why are solvent effects so critical in studying the kinetics of benzonitrile reactions?
A1: The solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates and mechanisms.[1] For benzonitrile reactions, which can range from nucleophilic aromatic substitutions to cycloadditions, the solvent's properties dictate the stability of reactants, transition states, and products.[1][2] Differential solvation of these species can alter the activation energy of the reaction, thus changing its rate.[1] For example, a polar solvent might stabilize a charged transition state more than the neutral reactants, accelerating the reaction.[1] Conversely, if the reactants are more stabilized than the transition state, the reaction rate will decrease.[1]
Q2: What are the primary solvent properties that influence reaction kinetics?
A2: Several key properties are at play:
-
Polarity and Dielectric Constant: A solvent's polarity determines its ability to stabilize charged or polar species. Highly polar solvents are effective at solvating ions and highly polar transition states.[1][2]
-
Protic vs. Aprotic Nature: Protic solvents (e.g., water, ethanol) can donate hydrogen bonds, which can be crucial for stabilizing anions or participating directly in the reaction mechanism.[3] However, they can also deactivate strong nucleophiles by forming a solvent cage around them.[1] Aprotic solvents (e.g., THF, acetonitrile) lack this ability.
-
Hydrogen Bonding Capability: A solvent's ability to act as a hydrogen-bond donor or acceptor can influence the reaction by stabilizing specific intermediates or reactants.[4][5] In some 1,3-dipolar cycloadditions of benzonitrile oxide, hydrogen bonding and polarity can have counteracting effects on the reaction rate.[4][5]
-
Viscosity (Frictional Effects): While less commonly the primary factor, for very fast reactions, the solvent viscosity can limit the rate at which reactants can diffuse together.[1]
Q3: How does the choice of solvent affect different types of benzonitrile reactions?
A3: The effect is highly dependent on the reaction mechanism:
-
Nucleophilic Aromatic Substitution (SNAr): These reactions often involve the formation of a negatively charged intermediate (a Meisenheimer complex).[6] Polar aprotic solvents are typically preferred as they can stabilize this charged intermediate without deactivating the nucleophile through hydrogen bonding.[6]
-
Electrophilic Aromatic Substitution: The influence here can be more complex. Solvent polarity can affect the generation of the electrophile and the stability of the cationic intermediate (arenium ion).[7][8]
-
1,3-Dipolar Cycloadditions: For reactions of benzonitrile oxide, rates are often enhanced by increasing solvent polarity.[9] In aqueous media, both hydrogen bonding and hydrophobic interactions can play a role, sometimes cooperating and sometimes counteracting each other to determine the kinetic outcome.[5]
-
Catalytic Hydrogenation: Solvent choice is critical for catalyst activity and lifetime.[10] In the transfer hydrogenation of benzonitrile, protic solvents like ethanol led to higher initial conversion and lower rates of catalyst deactivation compared to aprotic solvents like THF.[10][11]
Part 2: Troubleshooting Guide for Kinetic Experiments
This section provides solutions to common problems encountered during kinetic studies of benzonitrile reactions.
Q4: My reaction rate is inconsistent across different batches, even when using the same solvent. What could be the cause?
A4: This common issue often points to variations in solvent purity. Trace impurities can have a dramatic impact on kinetics.
-
Water Content: Benzonitrile is hygroscopic, and water can act as a competing nucleophile or quench sensitive reagents (like Grignard reagents).[12] For reactions sensitive to moisture, it is critical to use an anhydrous grade of benzonitrile and perform the reaction under a dry, inert atmosphere.[12]
-
Acidic Impurities (e.g., Benzoic Acid): Benzonitrile can hydrolyze to form benzoic acid.[13] These acidic protons can poison catalysts or alter the reaction pathway.[12] Washing the solvent with a dilute sodium bicarbonate solution can neutralize these impurities.[12]
-
Other Contaminants: Isonitriles or amines can act as ligands, altering the activity of metal catalysts.[12]
Caption: Decision-making flowchart for selecting a solvent system.
Part 3: Data & Experimental Protocols
Data Presentation: Impact of Solvent on Reaction Kinetics
The following table summarizes data adapted from studies on the catalytic transfer hydrogenation of benzonitrile, illustrating the profound impact of solvent choice on conversion and catalyst stability. [10][11]
| Solvent Type | Solvent Example | Initial Conversion (%) | Rate of Deactivation (%/hr) | Rationale |
|---|---|---|---|---|
| Polar Protic | Ethanol | 99% | 2.3% | Stabilizes the catalyst and transition state; enhances catalyst lifetime. [10][11] |
| Polar Protic | Ethanol-Water | ~99% | <2.3% | Water can further improve catalyst performance and aid in regeneration. [10] |
| Polar Aprotic | THF | 59% | 11.0% | Less effective at stabilizing the active catalytic species, leading to rapid deactivation. [10][11] |
| Polar Aprotic | Ethyl Acetate | 66% | 7.7% | Intermediate performance, but still significantly less stable than with protic solvents. [10][11]|
Experimental Protocol: Solvent Purification for Kinetic Studies
This protocol describes the purification of benzonitrile to remove common impurities that interfere with kinetic measurements. [12] Objective: To obtain anhydrous, acid-free benzonitrile suitable for sensitive kinetic experiments.
Materials:
-
Technical grade benzonitrile
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
-
Phosphorus pentoxide (P₂O₅) or calcium hydride (CaH₂)
-
Distillation apparatus
-
Inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Acid Removal: a. Place the technical grade benzonitrile in a separatory funnel. b. Add an equal volume of 5% aqueous sodium bicarbonate solution to neutralize acidic impurities like benzoic acid. [12] c. Shake the funnel vigorously for 2-3 minutes, venting frequently. d. Allow the layers to separate and discard the lower aqueous layer. e. Repeat the wash with deionized water twice to remove any remaining bicarbonate.
-
Preliminary Drying: a. Transfer the washed benzonitrile to a clean, dry Erlenmeyer flask. b. Add a suitable drying agent like anhydrous calcium chloride or magnesium sulfate. c. Swirl the flask and let it stand for several hours (or overnight) until the liquid is clear.
-
Final Drying and Distillation (Anhydrous Conditions): a. Decant the pre-dried benzonitrile into a round-bottom flask suitable for distillation. b. Add a powerful drying agent such as phosphorus pentoxide (P₂O₅) or calcium hydride (CaH₂). [12]Caution: These reagents react vigorously with water. Ensure the benzonitrile is adequately pre-dried. c. Set up the apparatus for fractional distillation under an inert atmosphere (N₂ or Ar) to prevent re-exposure to moisture. d. Heat the flask gently and collect the fraction boiling at 191 °C. e. Store the purified, anhydrous benzonitrile over molecular sieves in a sealed container under an inert atmosphere.
Experimental Protocol: General Method for Kinetic Analysis
This protocol outlines a general approach for determining reaction kinetics using UV-Vis spectroscopy by monitoring the change in reactant or product concentration over time.
Objective: To determine the rate law and rate constant of a benzonitrile reaction.
Methodology:
-
Preparation: a. Prepare stock solutions of benzonitrile and all other reactants in the purified solvent of choice. b. Ensure all glassware is scrupulously clean and dry. c. Use a thermostatted cuvette holder in the spectrophotometer to maintain a constant temperature throughout the experiment.
-
Determining Analytical Wavelength: a. Obtain the UV-Vis spectra of the starting materials and the expected product to identify a wavelength where there is a significant change in absorbance as the reaction proceeds (ideally where the product absorbs strongly and reactants do not, or vice-versa).
-
Kinetic Run (Method of Initial Rates): a. Equilibrate the reactant solutions and the solvent to the desired reaction temperature. b. In a cuvette, combine the solvent and all reactants except one (the limiting reagent). Place the cuvette in the spectrophotometer and zero the instrument. c. To initiate the reaction, rapidly inject the final reactant, mix quickly but thoroughly, and immediately begin recording absorbance at the chosen wavelength as a function of time. d. The initial rate is the slope of the absorbance vs. time curve at t=0. [14] e. Repeat steps 3b-3d, systematically varying the initial concentration of one reactant while keeping all others constant to determine the order of reaction with respect to each reactant.
-
Data Analysis: a. Convert absorbance data to concentration using the Beer-Lambert law (A = εbc). b. Plot the initial rates against the varied concentrations to determine the reaction orders and the overall rate law. c. For a more detailed analysis, integrated rate laws can be applied to the concentration vs. time data for a single run to confirm the reaction order and calculate the rate constant. [15]
References
- Technical Support Center: Benzonitrile in Research Applic
- Solvent Dependence of the Spectra and Kinetics of Excited-State Charge Transfer in Three (Alkylamino)benzonitriles.
- Kinetic solvent effects on 1,3-dipolar cycloadditions of benzonitrile oxide.
- Solvent Dependence of the Spectra and Kinetics of Excited-State Charge Transfer in Three (Alkylamino)benzonitriles.
- Solvent dependence of the spectra and kinetics of excited-state charge transfer in three (alkylamino)benzonitriles. PubMed.
- EXP13 Hydrolysis of Benzonitrile. Scribd.
- 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study.
- Solvent Dependence of the Spectra and Kinetics of Excited-State Charge Transfer in Three (Alkylamino)benzonitriles | Request PDF.
- Solvent effects. Wikipedia.
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- A kinetic study of the 1,3-cycloaddition of benzonitrile oxides to para-substituted β-aminocinnamonitriles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering - RSC Publishing.
- The effect of reaction solvent on benzonitrile conversion as a function...
- What are the effects of solvent on reaction rates of electrophilic arom
- Nucleophilic Arom
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- Substitution Reactions of Benzene and Other Arom
- Identifying common side products in benzophenone oxime reactions. Benchchem.
- Interpretation of Batch Reactor Data. Levenspiel, O. (1999). Chemical Reaction Engineering, 3rd Edition.
- Chemical Kinetics, Vol. 1 | Friday Night Livestream - Ep. 4. YouTube.
Sources
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. A kinetic study of the 1,3-cycloaddition of benzonitrile oxides to para-substituted β-aminocinnamonitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. youtube.com [youtube.com]
- 15. the-seventh-dimension.com [the-seventh-dimension.com]
Technical Support Center: Catalyst Selection for Efficient Benzonitrile Synthesis
Welcome to the Technical Support Center for benzonitrile synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. My goal is to equip you with the knowledge to navigate the complexities of catalyst selection and reaction optimization for the synthesis of benzonitrile derivatives.
Troubleshooting Guide: Common Issues and Solutions in Benzonitrile Synthesis
This section addresses specific experimental challenges in a question-and-answer format, offering solutions grounded in mechanistic principles.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cyanation
Q: My palladium-catalyzed cyanation of an aryl halide is resulting in a low yield of the desired benzonitrile derivative. What are the likely causes and how can I troubleshoot this?
A: Low yields in palladium-catalyzed cyanations are a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Here’s a systematic approach to diagnosing and resolving the problem:
-
Catalyst Deactivation by Excess Cyanide: A primary culprit is the poisoning of the palladium catalyst by excess cyanide ions.[1][2] Cyanide can coordinate strongly to the palladium center at all stages of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—forming inactive palladium-cyanide complexes like [(CN)4Pd]2- and [(CN)3PdH]2-.[1][3]
-
Solution: Instead of highly soluble cyanide sources like NaCN or KCN, consider using zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[4][5] These reagents have lower free cyanide concentrations in solution, minimizing catalyst poisoning.[6] A continuous, slow addition of the cyanide source can also maintain a low and effective concentration.[2]
-
-
Presence of Water: Trace amounts of water can be particularly detrimental. Water can hydrolyze the cyanide source to form hydrogen cyanide (HCN), which readily reacts with and deactivates the Pd(0) catalyst.[1][3]
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.[7]
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Solution: For electron-rich or sterically hindered aryl halides, bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine, can enhance the rate of oxidative addition and reductive elimination.[5] N-heterocyclic carbenes (NHCs) have also shown promise in improving catalyst stability and activity.[4]
-
-
Suboptimal Temperature: The reaction temperature significantly influences the reaction rate and catalyst stability.
-
Solution: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[8][9] If you observe catalyst decomposition (e.g., formation of palladium black), try lowering the reaction temperature. Conversely, if the reaction is sluggish, a modest increase in temperature may be beneficial.[8][9] Monitor the reaction progress by TLC or GC to find the optimal temperature.[7]
-
Issue 2: Poor Selectivity and Formation of Side Products
Q: I'm observing significant side product formation in my synthesis. What are the common side reactions and how can I suppress them?
A: Side product formation can arise from several competing reaction pathways. Identifying the nature of the side products is key to addressing the issue.
-
Hydrolysis of the Nitrile Product: If your reaction conditions are not anhydrous, the newly formed benzonitrile can be hydrolyzed to the corresponding benzamide or benzoic acid, especially at elevated temperatures and in the presence of a base.
-
Solution: As mentioned previously, ensure anhydrous conditions throughout the reaction and workup.[7]
-
-
Homocoupling of Aryl Halides: The formation of biaryl compounds is a common side reaction, particularly at high temperatures and catalyst loadings.
-
Solution: Optimizing the catalyst-to-ligand ratio can often mitigate this. Lowering the reaction temperature may also reduce the rate of homocoupling.[7]
-
-
Reduction of the Aryl Halide (Hydrodehalogenation): In the presence of a hydrogen source (e.g., trace water or certain solvents), the aryl halide can be reduced, leading to the formation of the corresponding arene.
-
Solution: Ensure anhydrous conditions and choose a solvent that is not a hydrogen donor under the reaction conditions.
-
Experimental Protocol: A General Procedure for Palladium-Catalyzed Cyanation of Aryl Bromides
This protocol provides a starting point for the synthesis of benzonitrile derivatives from aryl bromides using a palladium catalyst.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Addition of Reagents: Add Zn(CN)₂ (0.6 mmol, 1.2 equivalents) and the anhydrous solvent (e.g., DMF or DMAc, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-130 °C) and stir for the required time (monitor by TLC or GC).[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection and reaction design.
Q1: What are the main classes of catalysts used for benzonitrile synthesis, and what are their relative advantages and disadvantages?
A1: The most common catalysts are based on palladium and copper.
-
Palladium Catalysts: These are highly versatile and offer excellent functional group tolerance.[2] They are particularly effective for the cyanation of aryl halides and triflates.[10][11] However, they can be expensive and are susceptible to poisoning by cyanide.[1][3]
-
Copper Catalysts: Copper-catalyzed methods, such as the Rosenmund-von Braun reaction, are often more economical.[6] They can be used for the cyanation of aryl halides and have also been employed in the synthesis of benzonitriles from other starting materials like benzaldehydes and benzyl alcohols.[12][13] However, these reactions often require higher temperatures and may have a more limited substrate scope compared to palladium-catalyzed systems.[6]
Q2: How does the choice of cyanide source impact the reaction?
A2: The cyanide source is a critical parameter.
| Cyanide Source | Advantages | Disadvantages |
| KCN/NaCN | Inexpensive and readily available. | Highly toxic and can poison palladium catalysts due to high solubility.[6] |
| Zn(CN)₂ | Less toxic than alkali metal cyanides and less prone to catalyst poisoning.[5][6] | More expensive. |
| K₄[Fe(CN)₆] | Non-toxic and considered a "green" cyanide source.[4][6] | Can require higher reaction temperatures and specific catalyst systems.[14] |
| Trimethylsilyl cyanide (TMSCN) | Can be used under milder conditions. | Moisture sensitive and can generate HCN. |
Q3: What is the role of ligands in palladium-catalyzed cyanation?
A3: Ligands are essential for stabilizing the palladium catalyst, influencing its reactivity, and preventing decomposition. The choice of ligand can affect:
-
Rate of Oxidative Addition: Electron-rich and bulky ligands can promote the oxidative addition of the aryl halide to the Pd(0) center.
-
Rate of Reductive Elimination: The ligand's steric and electronic properties influence the final step of the catalytic cycle, the reductive elimination of the benzonitrile product.
-
Catalyst Stability: A well-chosen ligand can prevent the aggregation of palladium nanoparticles, which leads to catalyst deactivation.
Q4: Can I synthesize benzonitrile derivatives from starting materials other than aryl halides?
A4: Yes, several other synthetic routes are available.
-
From Arylboronic Acids: Palladium-catalyzed cross-coupling of arylboronic acids with a cyanide source is a viable method.[15][16]
-
From Anilines (Sandmeyer Reaction): This classic method involves the diazotization of an aniline followed by reaction with a copper(I) cyanide salt.[7][17]
-
From Benzaldehydes: Benzonitriles can be synthesized from benzaldehydes in a one-pot reaction, often using a copper catalyst.[12]
-
From Benzyl Alcohols: Copper-catalyzed aerobic oxidation of benzyl alcohols in the presence of ammonia can yield benzonitriles.[13]
Visualizing the Catalytic Cycle and Troubleshooting
Palladium-Catalyzed Cyanation Cycle
Caption: The catalytic cycle of palladium-catalyzed cyanation and points of catalyst poisoning.
Troubleshooting Workflow
Sources
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. | Semantic Scholar [semanticscholar.org]
- 12. theaspd.com [theaspd.com]
- 13. Copper-catalyzed aerobic oxidative synthesis of aryl nitriles from benzylic alcohols and aqueous ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Effective Work-up and Isolation of 3-(Difluoromethoxy)benzonitrile
Welcome to the technical support guide for the effective work-up and isolation of 3-(Difluoromethoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for the purification of this valuable fluorinated aromatic compound.[1] The unique physicochemical properties imparted by the difluoromethoxy group, such as enhanced metabolic stability and lipophilicity, make this compound a crucial intermediate in pharmaceutical and agrochemical synthesis.[1] Therefore, achieving high purity is paramount for its successful application in subsequent synthetic steps.
This guide is structured in a question-and-answer format to directly address common challenges encountered during the experimental work-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted starting materials: Such as 3-hydroxybenzonitrile or a corresponding halide precursor.
-
Reagents from the difluoromethylation step: The difluoromethylation process can introduce a variety of reagents and byproducts.[2][3][4][5]
-
Over-fluorinated or under-fluorinated species: Depending on the reaction control, you might see related compounds with different degrees of fluorination.[6]
-
Hydrolysis product: Benzonitriles can undergo hydrolysis to form the corresponding benzoic acid, in this case, 3-(difluoromethoxy)benzoic acid, especially if exposed to acidic or basic conditions during work-up or prolonged storage.[7][8][9][10]
-
Isomeric impurities: Depending on the directing effects of the substituents on the aromatic ring, you may have small amounts of other positional isomers.
Q2: My crude product is a dark oil. How can I decolorize it?
A2: A dark coloration in your crude product often indicates the presence of polymeric or highly conjugated impurities. A common and effective method for decolorization is treatment with activated charcoal.
Protocol for Decolorization with Activated Charcoal:
-
Dissolve your crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add a small amount of activated charcoal (typically 1-5% by weight of your crude product).
-
Stir the suspension at room temperature for 15-30 minutes. Avoid prolonged heating as it can sometimes promote side reactions on the charcoal surface.
-
Remove the activated charcoal by filtration through a pad of celite or a fine filter paper.
-
Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
The resulting filtrate should be significantly lighter in color. You can then proceed with solvent removal and further purification.
It's important to use the minimum amount of charcoal necessary, as excessive use can lead to a loss of your desired product through adsorption.[11]
Q3: What is a general work-up procedure for quenching the reaction and initial isolation?
A3: A standard aqueous work-up is typically employed to remove inorganic salts and water-soluble impurities. The following is a general procedure that can be adapted based on the specific reaction conditions.
Caption: General aqueous work-up workflow for this compound.
Q4: How do I choose the right solvent for liquid-liquid extraction?
A4: The choice of solvent for liquid-liquid extraction is crucial for efficient separation. The ideal solvent should:
-
Readily dissolve this compound.
-
Be immiscible with water.
-
Have a relatively low boiling point for easy removal.
-
Not react with your product.
The following table provides a comparison of common extraction solvents:
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Notes |
| Ethyl Acetate (EtOAc) | 4.4 | 77.1 | 0.902 | Good general-purpose solvent, slightly soluble in water. |
| Dichloromethane (DCM) | 3.1 | 39.6 | 1.33 | Can form emulsions, but is a good solvent for many organics. |
| Diethyl Ether (Et2O) | 2.8 | 34.6 | 0.713 | Highly volatile and flammable, but an excellent extraction solvent. |
| Toluene | 2.4 | 110.6 | 0.867 | Higher boiling point, can be useful for extracting less polar compounds. |
For this compound, ethyl acetate and dichloromethane are generally good starting points.
Troubleshooting Guide
Problem 1: I'm observing a significant amount of a more polar impurity by TLC. I suspect it's the hydrolyzed product, 3-(difluoromethoxy)benzoic acid.
Solution: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[7][8][9][10][12] If you suspect hydrolysis has occurred, you can remove the resulting carboxylic acid with a basic wash during your work-up.
Protocol for Basic Wash:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). You should see bubbling (CO₂ evolution) if a significant amount of acid is present.
-
Separate the aqueous layer.
-
Wash the organic layer again with water and then with brine to remove any remaining base and to help break any emulsions.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Caption: Workflow for removing acidic impurities via a basic wash.
Problem 2: My compound is a solid at room temperature, but I'm struggling to get it to crystallize from the crude oil.
Solution: If your compound is a solid but remains an oil after work-up, it is likely due to the presence of impurities that are depressing the melting point. Recrystallization is a powerful technique for purifying solids.[13]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve your compound well at high temperatures but poorly at room temperature.[11] Test small amounts of your crude product with various solvents (e.g., isopropanol, ethanol, hexanes, ethyl acetate, toluene, or a mixture like ethyl acetate/hexanes).
-
Dissolution: Once a suitable solvent is identified, dissolve your crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[13]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[13] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Troubleshooting "Oiling Out": If your compound "oils out" instead of crystallizing, it means it's coming out of solution above its melting point. To remedy this, you can try:
-
Using a lower boiling point solvent.
-
Adding more solvent to the hot solution.
-
Slowing down the cooling rate.
-
Scratching the inside of the flask with a glass rod to induce crystallization.
-
Adding a seed crystal of pure product.[11]
Problem 3: I need to purify my compound using column chromatography. What stationary and mobile phases should I use?
Solution: Flash column chromatography is an excellent method for purifying this compound, especially if it is an oil or if recrystallization is not effective.
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexanes (or heptane) and ethyl acetate. You can determine the optimal ratio by running thin-layer chromatography (TLC) with different solvent systems. Aim for an Rf value of 0.2-0.4 for your product.
For fluorinated compounds, sometimes using a fluorinated stationary phase can provide different selectivity and better separation, especially when separating from other fluorinated impurities.[14][15]
| Stationary Phase | Mobile Phase System (example) | Best for Separating |
| Silica Gel | Hexanes/Ethyl Acetate | Compounds with different polarities. |
| Fluorinated Phase (e.g., PFP, TDF) | Acetonitrile/Water or Methanol/Water | Fluorinated compounds from each other or from non-fluorinated compounds.[15] |
References
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]
-
Infinity Learn. (n.d.). Hydrolysis of benzonitrile gives. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Benzonitrile. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of benzonitrile. Retrieved from [Link]
-
Molbase. (n.d.). Cas no 97582-88-2 (this compound). Retrieved from [Link]
-
YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN110885291B - Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine.
- Google Patents. (n.d.). CN104892456A - Method for preparing benzonitrile compound.
-
National Institutes of Health. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9). Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 97582-88-2|this compound. Retrieved from [Link]
- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
-
ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. Retrieved from [Link]
-
YouTube. (2022, July 20). Continuous purification from flow chemistry systems with in line flash chromatography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, June 4). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from [Link]
-
Chemical Society Reviews. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]
-
MDPI. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Retrieved from [Link]
-
National Institutes of Health. (2020, January 31). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Retrieved from [Link]
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
-
PubMed. (2019, December 6). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds. Retrieved from [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
National Institutes of Health. (n.d.). 3-Nitrobenzonitrile. Retrieved from [Link]
Sources
- 1. 97582-88-2(this compound) | Kuujia.com [kuujia.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
- 4. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Hydrolysis of benzonitrile gives [infinitylearn.com]
- 9. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to 3-(Difluoromethoxy)benzonitrile and 3-(Trifluoromethoxy)benzonitrile for Advanced Research Applications
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorinated functional groups is a cornerstone for fine-tuning molecular properties. Among the most pivotal of these are the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups. This guide provides an in-depth comparison of two key building blocks, 3-(Difluoromethoxy)benzonitrile and 3-(Trifluoromethoxy)benzonitrile, offering researchers, scientists, and drug development professionals a clear, data-driven perspective on their respective attributes and applications.
Introduction: The Significance of Fluoromethoxylated Benzonitriles
Benzonitrile derivatives are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of a difluoromethoxy or trifluoromethoxy group at the meta-position profoundly influences the molecule's electronic character, lipophilicity, metabolic stability, and binding interactions.[3][4] Understanding the nuanced differences between the -OCHF₂ and -OCF₃ substituents is critical for rational molecular design and the successful optimization of lead compounds.
The -OCF₃ group is a well-established moiety known for conferring high metabolic stability and lipophilicity.[5][6] The -OCHF₂ group, while also enhancing metabolic robustness, offers a distinct electronic and conformational profile, sometimes acting as a lipophilic hydrogen-bond donor.[7] This guide will dissect these differences through a comparative analysis of their core physicochemical and electronic properties.
Comparative Analysis of Physicochemical Properties
The choice between a difluoromethoxy and a trifluoromethoxy substituent can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This is largely governed by fundamental physicochemical properties such as lipophilicity and molecular weight.
| Property | This compound | 3-(Trifluoromethoxy)benzonitrile | Rationale for Difference |
| CAS Number | 97582-88-2[8] | 52771-22-9[9] | N/A |
| Molecular Formula | C₈H₅F₂NO[8] | C₈H₄F₃NO[9][10] | Addition of one fluorine atom. |
| Molecular Weight | 169.13 g/mol [8] | 187.12 g/mol [9] | The atomic weight of fluorine is higher than hydrogen. |
| Calculated logP | ~2.3 (Predicted) | 2.6[9] | The -OCF₃ group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04, higher than that of the -OCHF₂ group.[5] |
| Boiling Point | Not reported | 179.9±35.0 °C at 760 mmHg (Predicted)[1] | Increased molecular weight and stronger intermolecular forces for the trifluoro- derivative. |
Key Insights:
-
Lipophilicity (logP): The trifluoromethoxy group imparts a greater degree of lipophilicity than the difluoromethoxy group.[5] This is a critical consideration in drug design; a higher logP can enhance membrane permeability but may also lead to increased metabolic turnover or off-target toxicity if not balanced.[11] The -OCF₃ group is considered one of the most lipophilic common substituents.[5]
-
Molecular Weight: The 18-unit increase in molecular weight for the trifluoromethoxy analog is a factor to consider, particularly in fragment-based drug design where small changes can be significant.
Electronic Properties: Inductive Effects and Reactivity
The number of fluorine atoms directly attached to the methoxy carbon dramatically alters the electronic influence of the substituent on the benzonitrile core.
-
Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[12] The -OCF₃ group, with three fluorine atoms, has a significantly stronger -I effect than the -OCHF₂ group. This deactivates the aromatic ring, making it less susceptible to electrophilic substitution and oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][13]
-
Dipole Moment: The greater electronegativity of the -OCF₃ group results in a larger molecular dipole moment compared to the -OCHF₂ analog. This can influence solubility in polar solvents and alter long-range interactions with biological targets.[12][14]
The workflow for assessing these electronic property changes is visualized below.
Caption: Decision tree for selecting -OCHF2 vs. -OCF3 for metabolic stability.
Synthetic Accessibility and Protocols
Both compounds are valuable synthetic intermediates. [15][16]The synthesis of difluoromethoxy arenes often involves the reaction of a phenol with a difluoromethylating agent, such as sodium chlorodifluoroacetate. [17]Trifluoromethoxylation can be more challenging due to the instability of the trifluoromethoxide anion, but various reagents have been developed to overcome this. [5] Representative Experimental Protocol: Synthesis of 3-Chloro-5-(difluoromethoxy)benzonitrile
This protocol, adapted from patent literature, illustrates a common method for introducing the difluoromethoxy group, which is analogous to the synthesis of the title compound. [17] Objective: To synthesize 3-chloro-5-(difluoromethoxy)benzonitrile from 3-chloro-5-hydroxybenzonitrile.
Materials:
-
3-chloro-5-hydroxybenzonitrile
-
N,N-Dimethylformamide (DMF, organic solvent)
-
Sodium chlorodifluoroacetate (difluoromethylation reagent)
-
Potassium Carbonate (inorganic base)
-
Water
-
Ethyl acetate (for extraction)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a reaction vessel equipped for heating and stirring under an inert atmosphere, dissolve 3-chloro-5-hydroxybenzonitrile in DMF.
-
Addition of Reagents: Add potassium carbonate (inorganic base), water, and sodium chlorodifluoroacetate (difluoromethylation reagent) to the solution.
-
Inerting: Purge the vessel with nitrogen gas to protect the reaction from air and moisture.
-
Heating: Heat the reaction mixture to 80-150°C and maintain this temperature for 1-10 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture and add a significant volume of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate multiple times. Combine the organic layers.
-
Purification: Separate the layers and concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography to yield the final product, 3-chloro-5-(difluoromethoxy)benzonitrile. [17]
Conclusion and Recommendations
The choice between this compound and 3-(Trifluoromethoxy)benzonitrile is a strategic decision based on the specific goals of the research program.
-
Choose 3-(Trifluoromethoxy)benzonitrile when:
-
The primary objective is to maximize metabolic stability and block oxidative metabolism. [5][6] * A significant increase in lipophilicity is desired to enhance membrane permeability. [5] * A strong electron-withdrawing effect is needed to modulate the pKa of a nearby functional group or influence receptor binding.
-
-
Choose this compound when:
-
A more nuanced modulation of lipophilicity is required. [18] * The potential for the substituent to act as a hydrogen-bond donor could be advantageous for target engagement. [7] * High metabolic stability is required, but the extreme inertness of the -OCF₃ group is not essential. [13] By carefully considering the comparative data presented in this guide, researchers can make more informed decisions, accelerating the design and synthesis of next-generation molecules with optimized properties for their intended application.
-
References
-
Hernández-Vázquez, E., & Tlahuext, H. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(10), 2291. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142962, 3-(Trifluoromethoxy)benzonitrile. Retrieved from [Link]
-
Manteau, B., et al. (2010). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 64(4), 224-230. Available at: [Link]
- Google Patents. (n.d.). CN110885291B - Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-(Trifluoromethoxy)benzonitrile in Modern Synthesis. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved from [Link]
-
PubMed Central. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(10), 2291. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67783, 3-(Trifluoromethyl)benzonitrile. Retrieved from [Link]
-
PubMed Central. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(10), 2957-2962. Available at: [Link]
-
ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-(Trifluoromethyl)benzonitrile in Modern Synthesis. Retrieved from [Link]
-
ChemRxiv. (2018). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. 3-(Trifluoromethoxy)benzonitrile | C8H4F3NO | CID 142962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 18. chimia.ch [chimia.ch]
The Strategic Advantage of 3-(Difluoromethoxy)benzonitrile in Modern Drug Design: A Comparative Analysis
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the multifaceted properties of drug candidates.[1][2] Among the vast arsenal of fluorinated moieties, the difluoromethoxy group (-OCF₂H) has garnered significant attention for its unique ability to modulate physicochemical and pharmacokinetic profiles.[1] This guide provides a comprehensive comparison of 3-(difluoromethoxy)benzonitrile with other fluorinated benzonitriles, offering researchers and drug development professionals an in-depth analysis supported by experimental data and methodological insights.
The Unique Physicochemical Profile of the Difluoromethoxy Group
The difluoromethoxy group presents a nuanced alternative to more conventional substituents like the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, affording medicinal chemists a finer degree of control over molecular characteristics.
Lipophilicity and pKa Modulation: A Balancing Act
A molecule's lipophilicity, commonly expressed as logP, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The difluoromethoxy group significantly increases lipophilicity compared to a hydroxyl group and is more lipophilic than a methoxy group.[3] This strategic enhancement of lipophilicity can improve a compound's ability to permeate biological membranes.[5]
The electron-withdrawing nature of the fluorine atoms in the -OCF₂H group also influences the acidity (pKa) of nearby functionalities.[1] This effect can be harnessed to optimize the ionization state of a drug at physiological pH, thereby impacting its solubility, permeability, and target engagement.[1]
A key distinguishing feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding—a characteristic absent in methoxy and trifluoromethoxy groups.[1] This unique interaction can be pivotal for enhancing binding affinity to target proteins.[1][2]
Table 1: Comparative Physicochemical Properties of Phenyl Ethers and Benzonitriles
| Compound | Substituent | Hansch π Parameter | cLogP | pKa (of corresponding phenol) | H-Bond Donor? |
| Anisole | -OCH₃ | -0.02 | 2.11 | ~10 | No |
| Difluoromethoxybenzene | -OCF₂H | +0.65 | 2.45 | ~8.52[6] | Yes[1] |
| Trifluoromethoxybenzene | -OCF₃ | +1.04[7][8] | 2.87 | ~8.0 | No |
| Benzonitrile | -CN | -0.34 | 1.56 | N/A | No |
| 3-Fluorobenzonitrile | 3-F, -CN | +0.15 (F) | 1.80 | N/A | No |
| This compound | 3-OCF₂H, -CN | +0.65 (OCF₂H) | 2.21 | N/A | Yes[1] |
| 3-(Trifluoromethoxy)benzonitrile | 3-OCF₃, -CN | +1.04 (OCF₃)[8] | 2.62 | N/A | No |
Note: cLogP values are calculated estimates and can vary between different software. The Hansch π parameter quantifies the lipophilicity of a substituent.
The Role of the Nitrile Group: A Versatile Pharmacophore
The nitrile group (-C≡N) is a prevalent functional group in numerous pharmaceuticals, valued for its diverse roles in molecular recognition and its metabolic stability.[9][10] It can act as a bioisostere for carbonyl, hydroxyl, and carboxyl groups, and even as a halogen mimic.[9][11] The strong dipole of the nitrile facilitates polar interactions and can serve as a key hydrogen bond acceptor.[9] In many aryl nitrile-containing drugs, the nitrile group is crucial for binding to the target protein, often projecting into narrow, sterically congested clefts.[9]
This compound vs. Alternatives: A Comparative Overview
The combination of the difluoromethoxy and nitrile groups on a benzene ring creates a scaffold with a unique blend of properties, making it an attractive starting point in drug discovery.
Comparison with 3-Fluorobenzonitrile
While the addition of a single fluorine atom in 3-fluorobenzonitrile increases lipophilicity over the parent benzonitrile, the impact is less pronounced than with the -OCF₂H group. Furthermore, 3-fluorobenzonitrile lacks the hydrogen bond donating capability that is a hallmark of the difluoromethoxy substituent.
Comparison with 3-(Trifluoromethoxy)benzonitrile
The trifluoromethoxy group is a powerful tool for increasing metabolic stability and lipophilicity.[12][13] However, its significantly higher lipophilicity (π = +1.04) compared to the difluoromethoxy group (π = +0.65) can sometimes be a disadvantage, potentially leading to poor solubility or off-target effects.[8] The -OCF₃ group also lacks the hydrogen bond donating ability of the -OCF₂H group.[7] The choice between these two groups often comes down to a careful balancing of metabolic stability, lipophilicity, and the potential for specific hydrogen bonding interactions within the target's active site.
Metabolic Stability: A Key Advantage of Fluorination
A primary motivation for incorporating fluorinated groups into drug candidates is to enhance their metabolic stability.[2][14] The high strength of the carbon-fluorine bond makes these groups resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[12][14]
The difluoromethoxy group is often employed as a metabolically robust bioisostere of the methoxy group, effectively blocking O-demethylation, a common metabolic pathway.[1][14] This can lead to a longer drug half-life and reduced clearance.[1]
dot graphdot { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead=normal];
} } Caption: Metabolic fate of methoxy vs. difluoromethoxy groups.
Experimental Protocols: Assessing Metabolic Stability
Evaluating the metabolic stability of novel compounds is a critical step in the drug discovery pipeline. In vitro assays using liver microsomes are a standard method for this purpose.
In Vitro Metabolic Stability Assay with Liver Microsomes
This assay primarily assesses Phase I metabolism, which is largely mediated by CYP enzymes.[1]
Protocol:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound (e.g., this compound and its analogs) in DMSO.
-
Prepare a working solution by diluting the stock solution to 100 µM in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Thaw liver microsomes (human or other species) on ice.
-
Prepare a 2X NADPH regenerating solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Add the test compound working solution to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the 2X NADPH regenerating solution.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
dot graphdot { graph [rankdir=TB, splines=ortho]; node [shape=box, style="filled, rounded", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead=normal];
} } Caption: Workflow for in vitro metabolic stability assay.
Synthesis Considerations
The synthesis of this compound typically involves the difluoromethylation of the corresponding phenolic precursor, 3-hydroxybenzonitrile.[15] Reagents such as sodium chlorodifluoroacetate can be employed for this transformation.[15] The accessibility and cost of starting materials and reagents are important practical considerations in the selection of building blocks for a drug discovery program.
Conclusion
This compound offers a compelling and strategically advantageous profile for drug design compared to other fluorinated benzonitriles. Its unique combination of moderate lipophilicity, metabolic stability, and the capacity for hydrogen bond donation provides a powerful toolkit for medicinal chemists.[1] By carefully considering the nuanced properties of the difluoromethoxy group in concert with the versatile nitrile pharmacophore, researchers can fine-tune the ADME and pharmacodynamic properties of lead compounds, ultimately accelerating the path toward novel therapeutics. The judicious application of this building block, guided by a thorough understanding of its comparative physicochemical and metabolic characteristics, will undoubtedly continue to contribute to the development of safer and more effective medicines.
References
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry. [Link]
-
A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. (2018). Future Medicinal Chemistry, 10(23). [Link]
-
The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.). Mol-Instincts. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Publishing. [Link]
-
The Effect of Trifluoromethyl and Difluoromethoxy Groups on Mesomorphic Properties. (n.d.). Taylor & Francis Online. [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). Chemistry – A European Journal. [Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (2019). National Institutes of Health. [Link]
-
Chapter 32. The use of bioisosteric groups in lead optimization. (2025). ResearchGate. [Link]
- Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine. (n.d.).
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2019). National Institutes of Health. [Link]
-
Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020). Journal of Medicinal Chemistry. [Link]
-
Trifluoromethoxy group. (2026). Grokipedia. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]
-
Difluoromethane as a Precursor to Difluoromethyl Borates. (n.d.). The Royal Society of Chemistry. [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln Library Dissertation Showcase. [Link]
-
Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). ACS Publications. [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). National Institutes of Health. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PubMed. [Link]
-
A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2019). ResearchGate. [Link]
-
Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. (n.d.). Bentham Science. [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed. [Link]
-
2.6.2 Difluoro- and Fluoromethylation. (n.d.). ResearchGate. [Link]
- Preparation method of 3, 4-difluorobenzonitrile. (n.d.).
-
3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. (2010). National Institutes of Health. [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]
-
Fluorine in Medicinal Chemistry. (2006). ResearchGate. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
-
3-(Trifluoromethoxy)benzonitrile. (n.d.). PubChem. [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses. [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. (2025). ChemRxiv. [Link]
-
Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. (2017). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
A Researcher's Guide to the Spectroscopic Comparison of Substituted Aromatic Nitriles
In the realms of chemical synthesis, drug development, and materials science, the precise characterization of molecular structure is paramount.[1] Substituted aromatic nitriles are a critical class of compounds, serving as versatile intermediates and key structural motifs in a vast array of functional molecules. Spectroscopic techniques offer a powerful, non-destructive window into their electronic and structural nuances. This guide provides an in-depth comparison of how common spectroscopic methods—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis)—are employed to elucidate the effects of various substituents on the benzonitrile framework.
The choice of spectroscopic method is dictated by the specific information sought. IR spectroscopy probes the vibrational modes of functional groups, NMR spectroscopy maps the electronic environment of atomic nuclei, and UV-Vis spectroscopy reveals electronic transitions within the molecule. For aromatic nitriles, these techniques provide a detailed fingerprint, revealing how substituents influence the molecule's electronic landscape.[1]
The Influence of Substituents on Spectroscopic Signatures
The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic ring of benzonitrile systematically alters its electronic distribution through inductive and resonance effects. These perturbations lead to predictable and measurable shifts in the spectroscopic data, providing a powerful tool for structural confirmation and for understanding structure-property relationships.
Infrared (IR) Spectroscopy: A Probe of Vibrational Frequencies
IR spectroscopy is particularly effective for identifying the characteristic nitrile (C≡N) functional group.[1][2] The C≡N stretching vibration in aromatic nitriles typically appears as a sharp and intense absorption band in the region of 2220-2240 cm⁻¹.[2] This position is influenced by conjugation with the aromatic ring, which slightly weakens the C≡N bond and lowers its stretching frequency compared to saturated nitriles (2240-2260 cm⁻¹).[2]
Substituent Effects on the Nitrile Stretch:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups in the para position increase electron density in the ring and, through resonance, onto the nitrile group. This increased electron density populates the π* antibonding orbital of the C≡N bond, weakening it and causing a red shift (a shift to lower wavenumber). Studies have shown a positive correlation between the electron-donating character of a p-substituent and the molar extinction coefficient of the C≡N stretch.[3][4]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) pull electron density away from the ring and the nitrile group. This strengthens the C≡N triple bond, resulting in a blue shift (a shift to higher wavenumber).
These trends are summarized in the table below, providing a clear illustration of how IR spectroscopy can be used to probe the electronic nature of substituents.
Table 1: Representative IR Frequencies for the C≡N Stretch in para-Substituted Benzonitriles
| Substituent (at para-position) | Substituent Nature | Typical ν(C≡N) (cm⁻¹) |
| -N(CH₃)₂ | Strong EDG | ~2215 |
| -OCH₃ | Moderate EDG | ~2225 |
| -H | Neutral | ~2230 |
| -Cl | Weak EWG | ~2232 |
| -NO₂ | Strong EWG | ~2238 |
Experimental Protocol: Acquiring an FT-IR Spectrum
A standard protocol for obtaining the FT-IR spectrum of a substituted aromatic nitrile is as follows:
-
Instrument Preparation: A Fourier-Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the empty sample compartment or a clean Attenuated Total Reflectance (ATR) crystal is recorded first to account for atmospheric and instrumental contributions.[1]
-
Sample Preparation: For solid samples, a small amount is placed directly onto the ATR crystal. For liquid samples, a single drop is sufficient. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.
-
Spectrum Acquisition: The sample is placed in the infrared beam path, and the sample spectrum is recorded.[1] The instrument typically scans the range of 4000 to 400 cm⁻¹.[1]
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance IR spectrum.[1]
Below is a Graphviz diagram illustrating the workflow for FT-IR analysis.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Chemical Environment
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] Both ¹H and ¹³C NMR are invaluable for characterizing substituted aromatic nitriles.
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents.
-
Aromatic Region (6.5-8.0 ppm): Aromatic protons are significantly deshielded due to the ring current effect.[5]
-
EDGs increase electron density on the aromatic ring, shielding the aromatic protons and causing their signals to shift upfield (to lower ppm values).
-
EWGs decrease electron density, deshielding the aromatic protons and shifting their signals downfield (to higher ppm values).
-
-
Splitting Patterns: The substitution pattern on the benzene ring can often be determined from the spin-spin splitting of the aromatic protons. For example, a para-substituted ring will typically show two doublets, assuming the substituents are different.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.[1]
-
Nitrile Carbon (-C≡N): The nitrile carbon is characteristically found in the 115-120 ppm region.[6] Its chemical shift is also influenced by substituents, with EWGs causing a downfield shift.
-
Aromatic Carbons: These carbons resonate in the 120-150 ppm range.[7] The ipso-carbon (the carbon directly attached to the substituent) and the para-carbon are most affected by the substituent's electronic nature.
Table 2: Comparative ¹H and ¹³C NMR Data for Representative Substituted Benzonitriles (in CDCl₃)
| Compound | Aromatic Protons (ppm) | Nitrile Carbon (ppm) | Aromatic Carbons (ppm) |
| 4-Methoxybenzonitrile | 6.95 (d), 7.60 (d) | ~119 | ~105, 115, 134, 163 |
| Benzonitrile | 7.4-7.7 (m) | ~118 | ~113, 129, 132, 133 |
| 4-Nitrobenzonitrile | 7.85 (d), 8.35 (d) | ~117 | ~119, 124, 133, 150 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the nitrile compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).[1] The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Standard parameters include a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.[1] Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: Proton-decoupled spectra are acquired. Due to the lower natural abundance of ¹³C, longer acquisition times and a larger number of scans (e.g., 1024 or more) are required.[1] A relaxation delay of 2-5 seconds is common.[1]
The logical relationship between substituent effects and NMR shifts is depicted in the following diagram.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(Difluoromethoxy)benzonitrile
For researchers, scientists, and drug development professionals, the precise and reliable quantification of key chemical intermediates is a cornerstone of robust pharmaceutical development. 3-(Difluoromethoxy)benzonitrile, a significant building block in the synthesis of various active pharmaceutical ingredients (APIs), requires meticulously validated analytical methods to ensure the quality, consistency, and safety of the final drug product. This guide provides an in-depth, objective comparison of validated analytical methodologies for the quantification of this compound, supported by experimental data and detailed protocols. The focus is on providing a practical framework for selecting and implementing the most suitable method based on specific analytical needs.
The core of any analytical method validation is to demonstrate its fitness for purpose.[1][2] This is achieved by assessing key performance characteristics, including specificity, linearity, accuracy, precision, and robustness, in line with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[3][4][5][6][7][8][9][10] This guide will explore the application of these principles to two primary analytical techniques: High-Performance Liquid Chromatography (HPLC)/Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Performance of Analytical Methods
The selection of an analytical technique for the quantification of this compound is contingent on several factors, including the sample matrix, required sensitivity, and the potential presence of impurities. The following tables summarize the performance data for two representative analytical methods: a reversed-phase HPLC/UPLC method and a GC-MS method.
Table 1: Comparison of HPLC/UPLC and GC-MS Method Performance for this compound Quantification
| Parameter | HPLC/UPLC Method | GC-MS Method | Rationale and Insights |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | HPLC is well-suited for a broad range of compounds, while GC-MS excels with volatile and semi-volatile analytes. |
| Specificity | High; demonstrated by peak purity and resolution from potential impurities | Very High; mass spectral data provides definitive identification | Mass spectrometry in GC-MS offers an additional layer of specificity compared to UV detection in HPLC. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over a typical concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | Both methods provide high accuracy, well within typical acceptance criteria. |
| Precision (%RSD) | < 2.0% | < 3.0% | HPLC/UPLC generally offers slightly better precision for routine quantification. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL | GC-MS can offer superior sensitivity, which is critical for trace-level analysis. |
| Robustness | High; demonstrated by minimal variation with changes in mobile phase composition and flow rate | Moderate; susceptible to variations in inlet temperature and carrier gas flow | HPLC methods are often considered more robust for routine quality control environments. |
| Sample Throughput | High (with UPLC) | Moderate | UPLC systems can significantly reduce run times compared to traditional HPLC and GC methods. |
In-Depth Methodologies and Experimental Protocols
A self-validating system is one where the experimental design inherently demonstrates the reliability of the results.[4] The following protocols are designed with this principle in mind, providing detailed steps that, when followed, will generate data that meets the stringent requirements of regulatory bodies.
Method 1: Reversed-Phase HPLC/UPLC for Quantification of this compound
This method is ideal for routine quality control and release testing due to its robustness and high throughput. The choice of a C18 stationary phase provides a versatile platform for the separation of moderately polar compounds like this compound from its potential process-related impurities.
Caption: Workflow for HPLC/UPLC method validation.
-
Chromatographic System:
-
System: Agilent 1260 Infinity II LC System or Waters ACQUITY UPLC H-Class System.
-
Detector: Diode Array Detector (DAD) or UV Detector.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm or equivalent.
-
Column Temperature: 30 °C.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve in the mobile phase, and dilute to a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.
-
-
Validation Parameters:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the standard solution. The analyte peak should be well-resolved from any other peaks.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.
-
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and assess the impact on the results.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification of this compound
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity. This method is particularly useful for identifying and quantifying trace-level impurities or for the analysis of complex matrices.
Caption: Workflow for GC-MS method validation.
-
Chromatographic System:
-
System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for identification.
-
Quantifier Ion: To be determined from the mass spectrum of this compound.
-
Qualifier Ions: To be determined from the mass spectrum.
-
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a suitable solvent such as ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 0.05 µg/mL to 50 µg/mL.
-
Sample Solution: Dissolve and dilute the sample in the same solvent to a final concentration within the calibration range.
-
-
Validation Parameters:
-
Specificity: Analyze a blank solvent and the standard solution. The retention time and mass spectrum of the analyte in the sample should match that of the reference standard.
-
Linearity: Inject the calibration standards and construct a calibration curve based on the peak area of the quantifier ion. The correlation coefficient (r²) should be ≥ 0.998.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels. The recovery should be within 97.0% to 103.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of the standard solution. The %RSD should be ≤ 3.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day. The %RSD should be ≤ 3.0%.
-
-
Robustness: Evaluate the effect of small variations in inlet temperature (±5 °C) and carrier gas flow rate (±0.1 mL/min).
-
Conclusion and Recommendations
Both HPLC/UPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two methods should be guided by the specific needs of the analysis.
-
For routine quality control and in-process control applications , where robustness, high throughput, and ease of use are paramount, the Reversed-Phase HPLC/UPLC method is highly recommended. The use of UPLC can further enhance throughput, making it an efficient choice for laboratories with high sample loads.
-
For applications requiring very high sensitivity, such as impurity profiling or trace analysis, and for definitive identification , the GC-MS method is the superior choice. The added specificity of the mass spectrometer provides a higher degree of confidence in the results, which is crucial in research and development settings.
Ultimately, the successful implementation of any analytical method relies on a thorough validation process that demonstrates its suitability for the intended purpose. By following the principles and protocols outlined in this guide, researchers and analysts can ensure the generation of accurate, reliable, and defensible data for the quantification of this compound.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
Quality Assistance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
-
Chavhan, P. (2024). HPLC Method Development And Validation For Determination Of Artemether In Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences, 2(6), 378-388. [Link]
-
SIELC Technologies. (n.d.). Benzonitrile. [Link]
-
Scribd. (n.d.). GCMS Analysis Report. [Link]
-
Zhang, L., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(32), 18363-18370. [Link]
-
Ataman Kimya. (n.d.). BENZONITRILE. [Link]
-
ResearchGate. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]
-
Waters. (n.d.). Using UPLC-MS/MS for the Quantitation of Illicit or Prescription Drugs in Preserved Oral Fluid. [Link]
-
Atlantis Press. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]
-
Waters. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]
-
Waters. (n.d.). Routine UPLC-MS/MS Quantification of Pesticide Residues in Okra with Simultaneous Acquisition of Qualitative Full-Spectrum MS. [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. [Link]
-
Forensic Science Review. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
-
Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]
-
LCGC International. (n.d.). GC–MS Analysis of PFAS Expands Knowledge of Toxicokinetic Data. [Link]
-
PubMed. (n.d.). Validation of HPLC method for quantitative determination of Tinosorb S and three other sunscreens in a high protection cosmetic product. [Link]
-
Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. [Link]
-
Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. [Link]
-
Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. [Link]
-
PubMed. (2020). Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 10. qbdgroup.com [qbdgroup.com]
A Comparative Guide to the Reproducibility and Robustness of 3-(Difluoromethoxy)benzonitrile Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethoxy (-OCF₂H) group into bioactive molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve cell membrane permeability.[1][2] The -OCF₂H moiety can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[2] 3-(Difluoromethoxy)benzonitrile is a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. However, the efficiency, safety, and scalability of its synthesis can vary significantly depending on the chosen protocol. This guide provides a comparative analysis of established methods for the synthesis of this compound, with a focus on reproducibility, robustness, and practical considerations for a research and development setting.
Introduction to Synthetic Strategies
The primary and most direct route to this compound is the O-difluoromethylation of 3-hydroxybenzonitrile. This transformation relies on the generation of difluorocarbene (:CF₂), a transient but highly reactive intermediate, which is then trapped by the phenolate of the starting material. The choice of the difluorocarbene precursor is the most critical factor influencing the reaction's performance and scalability.
dot graph "synthesis_overview" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: General synthetic approach to this compound.
Protocol 1: Difluoromethylation using Sodium Chlorodifluoroacetate (SCDA)
This method is arguably the most robust and widely adopted protocol in both academic and industrial settings. Sodium chlorodifluoroacetate (SCDA) is a stable, commercially available solid, making it operationally simpler and safer to handle than gaseous reagents.[3] Its use avoids ozone-depleting substances, aligning with modern green chemistry principles.
Mechanism: The reaction proceeds via the thermal decarboxylation of SCDA to generate the electrophilic difluorocarbene. The phenol is deprotonated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a nucleophilic phenoxide, which then traps the difluorocarbene. Subsequent protonation yields the desired aryl difluoromethyl ether.[4]
dot graph "scda_mechanism" { layout="dot"; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Mechanism of SCDA-mediated difluoromethylation.
Detailed Experimental Protocol:
This protocol is adapted from established procedures for phenol difluoromethylation.[4]
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxybenzonitrile (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reagent Addition: Under a nitrogen atmosphere, add sodium chlorodifluoroacetate (SCDA) (1.5-2.5 eq).
-
Reaction: Heat the reaction mixture to 95-120 °C. The reaction progress can be monitored by TLC or LC-MS. Vigorous bubbling (CO₂ evolution) is typically observed at the start of the reaction. The reaction is generally complete within 2-10 hours.
-
Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Discussion of Reproducibility and Robustness:
-
Reproducibility: High. The use of a stable, solid reagent (SCDA) and well-defined reaction temperatures contributes to the high reproducibility of this protocol.
-
Robustness: This method is tolerant of various functional groups. However, for substrates containing base-sensitive groups like esters, hydrolysis can be a competing reaction. Process safety studies have shown that the controlled addition of SCDA at an elevated temperature is crucial for large-scale synthesis to manage the exotherm and the rate of CO₂ release.[3]
-
Advantages: High yield (often >80%), operational simplicity, use of a non-ozone-depleting reagent, and good scalability.
-
Disadvantages: Requires elevated temperatures and a polar aprotic solvent (DMF), which can be difficult to remove.
Protocol 2: The Classical Approach using Chlorodifluoromethane (HCF₂Cl)
Historically, chlorodifluoromethane (Freon-22) was a common reagent for difluoromethylation. This method is now largely obsolete in a research setting due to significant practical and environmental drawbacks.
Mechanism: Similar to the SCDA method, the reaction proceeds through the generation of difluorocarbene. HCF₂Cl is deprotonated by a strong base in a biphasic system to form a transient anion, which then eliminates a chloride ion to yield :CF₂.
Discussion of Reproducibility and Robustness:
-
Reproducibility: Variable. As HCF₂Cl is a gas, ensuring accurate stoichiometry and consistent reaction conditions can be challenging, especially on a larger scale. This often leads to variable yields.[4]
-
Robustness: The protocol requires strong basic conditions, which limits its compatibility with sensitive functional groups. The formation of byproducts is also a known issue.
-
Advantages: The reagent is inexpensive.
-
Disadvantages: HCF₂Cl is an ozone-depleting substance and is regulated under the Montreal Protocol. Handling a toxic gas requires specialized equipment and safety precautions. The reaction can be difficult to control and scale up.
Protocol 3: Modern Alternatives - (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)
Reagents like TMSCF₂Br have been developed as efficient and mild sources of difluorocarbene. These reagents offer an alternative for substrates that may not be compatible with the high temperatures required for the SCDA protocol.
Mechanism: TMSCF₂Br reacts with a nucleophilic activator (e.g., a fluoride source or a base) to generate difluorocarbene under milder conditions than thermal decarboxylation.
Detailed Experimental Protocol:
This protocol is based on general procedures for difluoromethylation with TMSCF₂Br.[5][6]
-
Setup: In a flask under a nitrogen atmosphere, dissolve 3-hydroxybenzonitrile (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base and Additives: Add a base, such as 20 wt% aqueous potassium hydroxide, and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
-
Reagent Addition: Cool the mixture and add (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (2.0-4.0 eq) dropwise.
-
Reaction: Allow the reaction to stir at room temperature. These reactions are often rapid, completing in as little as 10 minutes.[5]
-
Workup and Purification: Perform a standard aqueous workup, extract with an organic solvent, and purify by column chromatography.
Discussion of Reproducibility and Robustness:
-
Reproducibility: Good. The reaction conditions are mild and well-defined.
-
Robustness: The mild conditions allow for excellent functional group tolerance. The fast reaction times are also a significant advantage.
-
Advantages: Very mild reaction conditions (room temperature), rapid reaction times, and high efficiency.
-
Disadvantages: TMSCF₂Br is a more specialized and expensive reagent compared to SCDA.
Performance Comparison
| Parameter | Protocol 1 (SCDA) | Protocol 2 (HCF₂Cl) | Protocol 3 (TMSCF₂Br) |
| Starting Material | 3-Hydroxybenzonitrile | 3-Hydroxybenzonitrile | 3-Hydroxybenzonitrile |
| Key Reagent | Sodium Chlorodifluoroacetate | Chlorodifluoromethane | (Bromodifluoromethyl)trimethylsilane |
| Typical Yield | 80-95% | Variable (often lower) | 70-90% |
| Reaction Temp. | 95-120 °C | Varies, often requires pressure | Room Temperature |
| Reaction Time | 2-10 hours | Variable | 10 minutes - 1 hour |
| Reproducibility | High | Low to Medium | High |
| Scalability | Good (with safety controls) | Poor | Moderate |
| Safety/Handling | Solid, irritant | Toxic, ozone-depleting gas | Liquid, handle with care |
| Cost | Moderate | Low | High |
Validation of Synthesis: Product Characterization
Independent of the synthetic route chosen, the identity and purity of the final product, this compound, must be confirmed through rigorous analytical characterization.
-
Molecular Formula: C₈H₅F₂NO
-
Molecular Weight: 169.13 g/mol [7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show signals in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the four protons on the benzene ring. A characteristic triplet signal for the proton of the -OCF₂H group will appear further downfield, typically with a large coupling constant (J-H,F) of around 74 Hz.
-
¹³C NMR: Aromatic carbon signals will be observed, with the carbon attached to the -OCF₂H group showing a characteristic triplet due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for confirming the presence of the difluoromethyl group. A doublet will be observed, with a coupling constant corresponding to that seen in the ¹H NMR spectrum. The chemical shift will be in the typical range for difluoromethoxy groups.[8][9][10]
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (-C≡N) stretching vibration will be present around 2230 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of the product should be observed.
Conclusion and Recommendations
For the synthesis of this compound, the Sodium Chlorodifluoroacetate (SCDA) method (Protocol 1) stands out as the most balanced option for general laboratory use, offering high yields, good reproducibility, and the use of a stable, non-gaseous, and environmentally acceptable reagent. Its robustness and scalability have been demonstrated in process chemistry, making it a reliable choice.
For substrates that are sensitive to high temperatures, the TMSCF₂Br method (Protocol 3) provides an excellent, albeit more expensive, alternative with the significant advantages of mild conditions and extremely rapid reaction times.
The classical method using chlorodifluoromethane should be avoided due to its environmental impact and significant handling challenges.
Ultimately, the choice of protocol will depend on the specific requirements of the research, including scale, cost, available equipment, and the chemical nature of the substrate. However, for a reproducible and robust synthesis of this compound, the SCDA protocol is the recommended starting point.
References
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgsyn.org [orgsyn.org]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. magritek.com [magritek.com]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
A Senior Application Scientist's Guide to Qualifying 3-(Difluoromethoxy)benzonitrile Reference Standards for Analytical Testing
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used.[1][2][3] A reference standard, defined by the FDA as a "highly purified compound that is well characterized," serves as the benchmark against which new batches of active pharmaceutical ingredients (APIs), intermediates, or impurities are measured.[1] For a compound like 3-(Difluoromethoxy)benzonitrile, a key building block in various synthetic pathways, establishing a reliable and thoroughly characterized reference standard is not merely a procedural step but a foundational requirement for regulatory compliance and scientifically sound results.[4][5][6]
This guide provides an in-depth, objective comparison of the methodologies required to qualify a this compound reference standard. Moving beyond a simple checklist, we will explore the causality behind experimental choices, describe self-validating protocols, and present a framework for comparing potential standard materials, ensuring you can confidently select and qualify a standard fit for its intended purpose.
The Imperative of Rigorous Characterization
Sourcing a reference standard involves more than just purchasing a vial with a label. Standards can be categorized as primary (compendial) or secondary (non-compendial), with varying levels of characterization.[1][7] While primary standards from pharmacopeias (e.g., USP, EP) are highly characterized, they are not always available, especially for novel intermediates.[1][8] Consequently, researchers often need to qualify secondary standards, which requires a comprehensive analytical undertaking to confirm identity, purity, and stability.[1][4][5] An inadequately characterized standard can lead to significant downstream consequences, including inaccurate potency measurements, misidentification of impurities, and potential rejection of regulatory submissions.[4]
Our comparative analysis will therefore focus on a hypothetical "Candidate A," a potential high-quality standard, and "Candidate B," a standard with less comprehensive characterization. We will assess them based on four critical pillars:
-
Identity: Is the compound unequivocally this compound?
-
Purity: What is the exact purity value, and what is the profile of any existing impurities (organic, inorganic, residual solvents)?[1]
-
Stability: Does the material maintain its integrity under specified storage conditions?[4][9]
-
Documentation: Is there a comprehensive Certificate of Analysis (CoA) supported by raw data?
The Analytical Gauntlet: A Multi-Technique Approach
No single analytical technique can fully characterize a reference standard. A robust qualification program employs orthogonal methods—different techniques that measure the same attribute through different physical principles—to build a complete and verifiable profile. The workflow below outlines the essential stages of this process.
Caption: Workflow for qualifying a chemical reference standard.
Experimental Protocols & Data Comparison
Here, we detail the core analytical protocols and present hypothetical data comparing our two candidates.
Identity Confirmation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the gold standard for structural elucidation.[4][10] It provides unambiguous confirmation of the molecular structure by mapping the chemical environment of hydrogen (¹H), carbon (¹³C), and, crucially for this molecule, fluorine (¹⁹F) atoms.[4][11] A mismatch in the NMR spectrum is a definitive failure of identity.[10][12]
-
Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the standard and dissolve in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Data Analysis: Process the spectra and compare the observed chemical shifts, coupling constants, and integration values against the expected structure of this compound.
-
B. Mass Spectrometry (MS)
-
Rationale: MS confirms the molecular weight of the compound, providing a fundamental check of its identity.[4][13] High-resolution mass spectrometry (HRMS) can determine the elemental composition, adding another layer of confidence.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use an LC-MS system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Analysis: Infuse the sample and acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ or [M-H]⁻ and compare the measured mass-to-charge ratio (m/z) to the theoretical value for C₈H₅F₂NO (169.0335).
-
| Identity Test | Candidate A (High-Quality) | Candidate B (Poorly Characterized) | Acceptance Criteria |
| ¹H, ¹³C, ¹⁹F NMR | Spectrum consistent with the structure of this compound. | ¹H spectrum shows unexpected signals in the aromatic region. | All signals must be consistent with the proposed structure. |
| HRMS (m/z) | Measured: 170.0408 [M+H]⁺ | Measured: 170.0415 [M+H]⁺ & an unexpected peak at 186.0360 | Measured mass within 5 ppm of theoretical mass (170.0408 for [M+H]⁺). |
-
Interpretation: Candidate A passes identity verification. Candidate B fails due to inconsistencies in both NMR and MS data, suggesting it is either impure or an entirely different molecule.
Purity Assessment and Impurity Profiling
A. High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the workhorse for determining the purity of a compound and quantifying organic impurities.[1][4][14] Using a Diode Array Detector (DAD) allows for peak purity analysis, which can help detect co-eluting impurities. The method must be validated according to guidelines like ICH Q2(R1).[15][16][17]
-
Protocol:
-
Method Development: Develop a stability-indicating reverse-phase HPLC method. A typical starting point would be a C18 column with a gradient elution using water and acetonitrile (both with 0.1% formic acid).
-
System Suitability: Before analysis, perform system suitability tests (e.g., inject the standard six times) to ensure the system is performing correctly (parameters include tailing factor, theoretical plates, and %RSD of peak area).
-
Analysis: Prepare the sample at a known concentration (e.g., 0.5 mg/mL). Inject and run the validated method.
-
Data Analysis: Calculate purity based on the area percent of the main peak relative to the total area of all peaks. Identify and quantify any impurities.
-
Caption: HPLC workflow for purity determination.
B. Thermogravimetric Analysis (TGA)
-
Rationale: TGA measures changes in mass as a function of temperature.[9][18] It is an excellent method for quantifying non-volatile inorganic impurities (ash) and can also indicate the presence of water or residual solvents that are removed at lower temperatures.[9][19][20]
-
Protocol:
-
Instrumentation: Use a calibrated TGA instrument.
-
Analysis: Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Heating Program: Heat the sample under a nitrogen atmosphere from ambient temperature to ~600°C at a rate of 10°C/min.
-
Data Analysis: Analyze the TGA curve for mass loss steps. Mass loss up to ~150°C may indicate water/solvents, while residue remaining at 600°C represents inorganic content.
-
| Purity Test | Candidate A (High-Quality) | Candidate B (Poorly Characterized) | Typical Specification |
| HPLC Purity (% Area) | 99.92% | 97.5% (with a 1.8% unknown impurity) | ≥ 99.5% |
| TGA (Inorganic Residue) | 0.05% | 0.8% | ≤ 0.1% |
| Headspace GC (Solvents) | No solvents detected | Acetone: 6000 ppm (0.6%) | ≤ 0.5% (Class 3 Solvent) |
| Water Content (Karl Fischer) | 0.08% | 0.5% | ≤ 0.2% |
-
Interpretation: Candidate A demonstrates high purity with minimal impurities, all within typical specifications. Candidate B shows significant levels of organic, inorganic, and solvent impurities, making it unsuitable for use as a quantitative reference standard.
Assigning the Final Purity Value (Assay)
The chromatographic purity from HPLC is a relative value. For a quantitative standard, an absolute purity value (assay) must be assigned. This is typically done by mass balance, accounting for all impurities.
Mass Balance Calculation for Candidate A:
-
Assay = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Residue)
-
Assay = 100% - (100% - 99.92%) - 0.08% - 0% - 0.05%
-
Assay = 99.79%
This final, assigned value is what should be used in all quantitative calculations.
Conclusion and Recommendations: A Framework for Trust
This comparative guide illustrates that the qualification of a reference standard is a rigorous, multi-faceted process. The difference between a reliable standard (Candidate A) and an unsuitable one (Candidate B) lies in the depth of characterization and the verifiable data supporting its identity and purity.
As a Senior Application Scientist, my recommendations are as follows:
-
Never Trust, Always Verify: Do not rely solely on a supplier's label. At a minimum, perform an identity check (e.g., ¹H-NMR or MS) on any new lot of reference standard before use.[10][12]
-
Demand Comprehensive Documentation: A trustworthy supplier will provide a detailed Certificate of Analysis that includes data from multiple orthogonal techniques (NMR, MS, HPLC, TGA, etc.).[5]
-
Choose the Right Tool for the Job: The level of characterization depends on the standard's intended use.[1] A standard for simple identification may not require the same level of quantitative analysis as one used to determine the potency of an API.[1][8]
-
Adhere to Regulatory Guidelines: All analytical methods used for qualification must be validated according to established guidelines from bodies like the ICH and USP to ensure data is defensible and compliant.[15][21][22][23]
By implementing this structured, evidence-based approach, researchers and drug developers can ensure the integrity of their analytical results, building a foundation of trust and quality into every stage of their work.
References
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
- Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc.
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- USP <1225> Method Validation. BA Sciences.
- The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Quality Guidelines. ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- VALIDATION OF COMPENDIAL METHODS - General Chapters. USP.
- 〈1225〉 Validation of Compendial Procedures. USP-NF.
- Reference-Standard Material Qualification. Pharmaceutical Technology.
- Thermogravimetric analysis. Wikipedia.
- Thermogravimetric Analysis (TGA) Testing of Materials. Applus+ DatapointLabs.
- The Importance of 1H-Nuclear Magnetic Resonance Spectroscopy for Reference Standard Validation in Analytical Sciences. NIH.
- Thermogravimetric Analysis (TGA) for Material Characterization. ResolveMass Laboratories Inc.
- Reference Standard Preparation & Characterization. Creative Biolabs.
- How To Choose the Proper Analytical Reference Standards? Symtera Analytics.
- Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO).
- Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.
- Thermogravimetric Analysis (TGA). Mettler Toledo.
- (PDF) The Importance of 1H-Nuclear Magnetic Resonance Spectroscopy for Reference Standard Validation in Analytical Sciences. ResearchGate.
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
- How to identified the purity of standard substance? Chromatography Forum.
- Reference Standards, Types, Uses, Preparation & Qualification. Veeprho.
- Reference Standard Materials Program. Intertek.
- Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc.
- How NMR Enhances Chemical Analysis Accuracy? Creative Biostructure.
- This compound. Santa Cruz Biotechnology.
- A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. Benchchem.
- 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. NIH.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 3. veeprho.com [veeprho.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Reference Standard Materials Program [intertek.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. who.int [who.int]
- 8. How To Choose the Proper Analytical Reference Standards? [symteraanalytics.com]
- 9. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 10. The Importance of 1H-Nuclear Magnetic Resonance Spectroscopy for Reference Standard Validation in Analytical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. biotech-spain.com [biotech-spain.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. fda.gov [fda.gov]
- 18. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 19. resolvemass.ca [resolvemass.ca]
- 20. mt.com [mt.com]
- 21. USP <1225> Method Validation - BA Sciences [basciences.com]
- 22. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 23. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide to Cross-Validation of In Silico ADME Predictions for Difluoromethoxy-Containing Compounds
Introduction: The Rise of the Difluoromethoxy Group and the Predictive Challenge
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a key tactic for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant interest.[2] It serves as a valuable bioisostere for common functionalities like hydroxyl, thiol, and methoxy groups, often enhancing metabolic stability and fine-tuning lipophilicity.[1][3] The strong carbon-fluorine bonds contribute to its resistance to oxidative metabolism, which can lead to a longer drug half-life.[1] However, the unique electronic properties of the difluoromethoxy group also present a significant challenge for in silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction models. Standard Quantitative Structure-Activity Relationship (QSAR) models, often trained on datasets with limited representation of such fluorinated moieties, may fail to accurately predict their behavior.[4] This guide provides a framework for the rigorous cross-validation of in silico ADME predictions for this important class of compounds, ensuring that computational screening efforts are both reliable and impactful.
Comparative Analysis of In Silico ADME Prediction Platforms
Several commercial and open-source platforms are available for predicting ADME properties.[5] The choice of software often depends on the specific needs of a project, including the desired endpoints, the chemical space of interest, and the availability of in-house data for model building.[6]
| Software Platform | Key Features & Modeling Approaches | Relevance to Difluoromethoxy Compounds |
| Simulations Plus ADMET Predictor® | Employs a large, curated database and a combination of mechanistic and machine learning models.[7][8] Offers modules for predicting a wide range of ADME-Tox properties, including solubility, permeability, and metabolism.[6] Allows for user-defined model building and refinement.[8] | The extensive training sets may include fluorinated compounds, but specific performance on difluoromethoxy-containing series should be validated. The ability to build custom models is a significant advantage for organizations with proprietary data on these compounds.[6] |
| Optibrium StarDrop™ | Integrates with various modeling tools and provides a comprehensive suite of ADME QSAR models.[9][10] Features include multi-parameter optimization and the "Glowing Molecule™" visualization to highlight regions of a molecule contributing to predicted properties.[11] | Offers models for key ADME properties like Caco-2 permeability, CYP450 inhibition, and metabolic stability.[9] The platform's flexibility allows for the integration of custom models specifically trained on fluorinated compound datasets.[12] |
| Open-Source Tools (e.g., RDKit, scikit-learn) | Provide the foundational libraries for building custom QSAR and machine learning models. Offer maximum flexibility in terms of algorithm selection and model architecture. | Require significant in-house expertise in cheminformatics and data science. However, they provide the ultimate control for developing highly specialized models for novel chemical space, such as that occupied by difluoromethoxy-containing compounds. |
A Rigorous Cross-Validation Workflow for Enhanced Predictive Confidence
A robust cross-validation strategy is paramount to ensure the reliability of in silico predictions, especially for novel chemical matter.[13] The following workflow outlines a systematic approach to validating and refining ADME prediction models for difluoromethoxy-containing compounds.
Workflow Diagram: Cross-Validation of In Silico ADME Models
Caption: A systematic workflow for the development and validation of predictive ADME models.
The causality behind this workflow is rooted in the principle of unbiased model evaluation.[14] Initial data curation ensures the quality of the input. Splitting the data into training and test sets is crucial for assessing the model's ability to generalize to new, unseen data.[15] Internal cross-validation, such as k-fold cross-validation, provides a robust estimate of the model's performance and helps to prevent overfitting.[16] Finally, external validation with a dedicated test set and, most importantly, prospective experimental testing, provides the ultimate confirmation of the model's real-world predictive power.[13]
Quantitative Comparison of Predictive Performance
To illustrate the importance of validation, consider the following hypothetical performance data for a Caco-2 permeability prediction model.
| Model Type | Training Set (R²) | 5-Fold Cross-Validation (Q²) | External Test Set (R²_pred) |
| Generic Public Model | 0.75 | 0.60 | 0.45 |
| Refined Model (with Difluoromethoxy Data) | 0.82 | 0.78 | 0.75 |
As the table demonstrates, a generic model may show reasonable performance on its training data, but its predictive power for a specific chemical series, like difluoromethoxy-containing compounds, can be significantly lower. A refined model, trained with relevant data, exhibits much-improved and more reliable predictive capabilities.
Experimental Protocol: Caco-2 Permeability Assay for In Silico Model Validation
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[17][18] It is an essential experimental tool for validating in silico permeability predictions.[19]
Workflow for Caco-2 Permeability Assay
Caption: Step-by-step workflow for the in vitro Caco-2 permeability assay.
Detailed Steps:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[18]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[17] Only monolayers with TEER values above a predefined threshold are used for the assay.
-
Compound Dosing: A solution of the test compound is added to either the apical (A) or basolateral (B) side of the monolayer.[20]
-
Incubation and Sampling: The plates are incubated at 37°C, and samples are collected from the receiver compartment at specified time points (e.g., 2 hours).[21]
-
Quantification: The concentration of the test compound in the collected samples is determined using a sensitive analytical method, typically LC-MS/MS.[20]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. By measuring transport in both directions (A to B and B to A), an efflux ratio can be determined to identify if the compound is a substrate for efflux transporters like P-glycoprotein.[18]
Conclusion: Towards More Reliable In Silico ADME Predictions
The difluoromethoxy group is a powerful tool in the medicinal chemist's arsenal, but it also underscores the need for continuous refinement and validation of our predictive models.[1] By implementing a rigorous cross-validation workflow that integrates high-quality experimental data, researchers can build more accurate and reliable in silico ADME models. This, in turn, enables more confident decision-making in the early stages of drug discovery, ultimately accelerating the identification of promising drug candidates with favorable pharmacokinetic profiles.
References
-
Sygnature Discovery. ADMET Prediction Software. [Link]
-
Optibrium. StarDrop Small Molecule Discovery. [Link]
-
Caco2 assay protocol. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
Optibrium. Enhanced ADME predictions : New and improved models in StarDrop 8. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
National Center for Biotechnology Information. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. [Link]
-
Optibrium. Improving anti-inflammation agents with StarDrop's predictive models. [Link]
-
ResearchGate. Scheme 54. CYP450 Inhibition by Fluoroxene, An Early Anaesthetic, and Vinyl Fluoride. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
Simulations Plus. ADMET Predictor Features & Functionality Comparison. [Link]
-
Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]
-
PubMed. Modelling methods and cross-validation variants in QSAR: a multi-level analysis$. [Link]
-
Simulations Plus. ADMET property estimation and QSAR model building software. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. [Link]
-
Basicmedical Key. Validation of QSAR Models. [Link]
-
News-Medical.Net. Optibrium delivers real-time collaboration in its comprehensive molecular design platform with StarDrop 8. [Link]
-
Optibrium. ADME QSAR. [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
Bienta. CYP450 inhibition assay (fluorogenic). [Link]
-
YouTube. ADMET Predictor® 13 Webinar: Predict & Build with Confidence. [Link]
-
Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]
-
Charnwood Discovery. In Vitro ADME / DMPK Screening. [Link]
-
Technology Networks. Simulations Plus Releases ADMET Predictor™ 2.0. [Link]
-
MDPI. On Two Novel Parameters for Validation of Predictive QSAR Models. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
ResearchGate. QSAR models validated with cross-validation and bootstrapping validation. [Link]
-
ResearchGate. The “double cross-validation” software tool for MLR QSAR model development. [Link]
-
ACS Publications. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]
-
PubMed. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. [Link]
-
ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]
-
Wikipedia. Trifluoroperacetic acid. [Link]
-
National Center for Biotechnology Information. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. [Link]
-
Semantic Scholar. Fluorine in drug design: a case study with fluoroanisoles. [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]
-
University of Helsinki. In vitro and In silico Predictive ADME. [Link]
-
CN Bio Innovations. 6 Challenges in ADME Drug Development. [Link]
-
National Center for Biotechnology Information. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. [Link]
-
Drug Design Org. Case Studies in ADME/Tox Predictions. [Link]
-
Mass Analytica. In-silico design tool & External Computations. [Link]
-
ResearchGate. In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]
-
ResearchGate. Predictive ADMET studies, the challenges and the opportunities. [Link]
-
American Chemical Society. Cheminformatics and Artificial Intelligence: Challenges and Progress in Prediction of ADME-Tox Properties. [Link]
-
Codalab. ADMET property prediction for drug discovery. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cn-bio.com [cn-bio.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. simulations-plus.com [simulations-plus.com]
- 7. ADMET Predictor Features & Functionality Comparison - Simulations Plus [simulations-plus.com]
- 8. Simulations Plus Releases ADMET Predictor™ 2.0 | Technology Networks [technologynetworks.com]
- 9. optibrium.com [optibrium.com]
- 10. optibrium.com [optibrium.com]
- 11. optibrium.com [optibrium.com]
- 12. optibrium.com [optibrium.com]
- 13. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Modelling methods and cross-validation variants in QSAR: a multi-level analysis$ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
A Head-to-Head Comparison of Catalysts for Benzonitrile Synthesis: A Guide for Researchers
Benzonitrile and its derivatives are foundational scaffolds in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1] The nitrile group is a versatile functional handle, and its efficient installation onto an aromatic ring is a frequent challenge in synthetic chemistry. Historically, methods like the Sandmeyer and Rosenmund-von Braun reactions were employed, but they often require harsh conditions and superstoichiometric amounts of toxic copper cyanide.[1]
This guide provides a comprehensive, head-to-head comparison of modern catalytic systems for benzonitrile synthesis. We move beyond a simple listing of methods to provide a deep, evidence-based analysis of catalyst performance, grounded in mechanistic principles and supported by experimental data. Our objective is to empower researchers, scientists, and drug development professionals to select the optimal catalytic strategy for their specific synthetic challenges, balancing factors of efficiency, cost, substrate scope, and environmental impact.
Part 1: Transition Metal-Catalyzed Cyanation of Aryl Halides
The cross-coupling of aryl halides with a cyanide source is one of the most powerful and widely utilized methods for synthesizing benzonitriles. Palladium, nickel, and copper catalysts dominate this field, each offering a unique profile of reactivity, cost, and functional group tolerance.
Palladium-Catalyzed Systems: The Gold Standard
Palladium catalysis is arguably the most robust and versatile method for this transformation, applicable to a wide range of aryl bromides and, with modern catalysts, even the more challenging aryl chlorides.[1][2] A primary challenge in palladium-catalyzed cyanation is the propensity of the cyanide anion to poison the catalyst, deactivating the active intermediates in the catalytic cycle.[1][3] Consequently, catalyst development has focused on creating systems that mitigate this poisoning effect.
Causality Behind Experimental Choices: The choice of cyanide source is critical. While simple salts like NaCN are industrially preferred, they are potent catalyst poisons.[3] To circumvent this, researchers often employ less-dissociated or less-soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which maintain a low concentration of free cyanide in solution.[1][4] Ligand design is also paramount; bulky, electron-rich phosphine ligands (e.g., t-Bu₃P) are often used to promote the reductive elimination step and stabilize the palladium center against deactivation.[3]
Performance Comparison of Palladium Catalysts
| Catalyst System | Aryl Halide | Cyanide Source | Conditions | Yield (%) | Key Features & Insights |
| Pd(PPh₃)₄ | 4-Bromobenzonitrile | KCN | THF, reflux, 8h | 82 (for Iodobenzene) | Early example, high catalyst loading (20 mol%) often required.[3] |
| Pd/t-Bu₃P | Aryl Bromides | NaCN | MeCN-THF, 70°C, 2h | 88-99 | Mechanistically-driven design to overcome catalyst poisoning by NaCN; uses inexpensive promoters.[3] |
| Pd(OAc)₂ / Ligand | Aryl Chlorides | Zn(CN)₂ | Various | High | Zn(CN)₂ is a widely used, effective cyanide source that minimizes catalyst poisoning.[1] |
| Pd@CS-biguanidine | Haloarenes | K₄[Fe(CN)₆] | DMF, 120°C | Excellent | Heterogeneous catalyst with high recyclability (stable for seven cycles).[4] |
| Pd/C | Aryl Bromides | K₄[Fe(CN)₆] | Toluene/Water, 110°C | >90 | A practical, scalable heterogeneous catalyst, simplifying workup and reducing waste.[5] |
Mechanistic Workflow: Palladium-Catalyzed Cyanation
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve oxidative addition of the aryl halide to the active Pd(0) species, transmetalation (or salt metathesis) to exchange the halide for a cyanide group, and finally, reductive elimination to form the benzonitrile product and regenerate the Pd(0) catalyst.[2][4]
Caption: Catalytic cycle for Palladium-catalyzed cyanation.
Experimental Protocol: Pd/C-Catalyzed Cyanation of 4-Bromobenzonitrile
This protocol is adapted from a practical and scalable method using a heterogeneous catalyst.[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-bromobenzonitrile (1.0 mmol), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.4 mmol), sodium carbonate (Na₂CO₃, 2.0 mmol), and 10% Pd/C (1.0 mol%).
-
Solvent Addition: Add a 4:1 mixture of Toluene/Water (5 mL).
-
Reaction Conditions: Heat the mixture to 110 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired benzonitrile.
Nickel-Catalyzed Systems: A Cost-Effective Alternative
Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for the cyanation of aryl halides.[6][7] A key advantage is the lower cost of nickel. Furthermore, nickel catalysts often show excellent reactivity towards more economical but less reactive aryl chlorides.[6]
Causality Behind Experimental Choices: Similar to palladium, nickel catalysis can be performed with a variety of cyanide sources. Recent innovations have introduced organic cyanating reagents, such as 2-methyl-2-phenyl malononitrile (MPMN) and 4-cyanopyridine N-oxide, which act as "cyano shuttles."[8][9] These reagents are often less toxic and easier to handle than inorganic metal cyanides. The use of a reductant, such as zinc powder or polymethylhydrosiloxane (PMHS), is often necessary to maintain the active Ni(0) catalytic state.[6]
Performance Comparison of Nickel Catalysts
| Catalyst System | Aryl Halide | Cyanide Source | Conditions | Yield (%) | Key Features & Insights |
| NiCl₂(dppp) | Aryl Chlorides | KCN, Zn | DMF, 60°C | Good | Classic system demonstrating the utility for aryl chlorides. |
| NiCl₂(PCy₃)₂ | Aryl (pseudo)halides | MPMN | Dioxane, 100°C | Good | Uses a bench-stable, carbon-bound electrophilic CN reagent that does not release free cyanide.[8] |
| NiCl₂ / XantPhos | Aryl Chlorides | Zn(CN)₂, PMHS | Toluene, 100°C | Moderate-Good | Air-tolerant reaction using an environmentally friendly reductant (PMHS).[6] |
| NiBr₂ diglyme / Ligand | Aryl Bromides | 4-cyanopyridine N-oxide | DMA, 80°C | Good-Excellent | Uses an inexpensive and non-toxic cyano shuttle under mild conditions.[6][10] |
Experimental Protocol: Nickel-Catalyzed Cyanation using an Organic Cyano Shuttle
This protocol is based on the work by the Liao group using 4-cyanopyridine N-oxide.[6][10]
-
Reaction Setup: In a glovebox, add NiBr₂·diglyme (5 mol%), a suitable phosphine ligand (e.g., dcypt, 10 mol%), and 4-cyanopyridine N-oxide (1.5 equiv) to an oven-dried vial.
-
Reagent Addition: Add the aryl halide (1.0 mmol) and a reductant such as zinc powder (3.0 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA, 2 mL).
-
Reaction Conditions: Seal the vial and heat the mixture at 80 °C for 12-24 hours.
-
Work-up: After cooling, quench the reaction with aqueous HCl.
-
Extraction & Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Part 2: Ammoxidation of Toluene
For the industrial-scale production of benzonitrile, the gas-phase ammoxidation of toluene is the dominant technology. This process involves the reaction of toluene with ammonia and oxygen (typically from air) at high temperatures over a heterogeneous catalyst.
Causality Behind Experimental Choices: The choice of catalyst is paramount for achieving high selectivity and yield. Vanadium-based catalysts, particularly V₂O₅ supported on TiO₂ (anatase), are highly effective.[11][12][13] The support plays a crucial role; the strong interaction between vanadia and the anatase phase of TiO₂ is believed to be key to the catalyst's performance.[13] Reaction parameters such as temperature and the NH₃/toluene molar ratio are carefully optimized. Excessively high temperatures can lead to the complete combustion of toluene to CO₂ and H₂O, drastically reducing selectivity.[12] A higher NH₃/toluene ratio generally favors benzonitrile formation over oxygenated byproducts like benzaldehyde.[12]
Performance Comparison of Ammoxidation Catalysts
| Catalyst System | Temperature (°C) | NH₃/Toluene Ratio | Toluene Conv. (%) | Benzonitrile Sel. (%) | Key Features & Insights |
| V₂O₅/TiO₂ (anatase) | 350-450 | >3 | High | High | Industry standard; performance depends on vanadia loading and interaction with the support.[11][12] |
| V-Sb-O/SiO₂ | 370-450 | Variable | High | Good | Alternative support and promoter system.[14] |
| VPO/Silica-gel | 440 | Variable | 97 | 94 | High activity and selectivity reported; P/V ratio is a critical parameter.[15] |
| Metal Oxide Clusters in β-zeolite | Variable | Variable | High | High | Nanocatalyst approach aiming for higher selectivity by reaction confinement in sub-nano spaces. |
Workflow: Gas-Phase Ammoxidation of Toluene
This process is typically carried out in a fixed-bed or fluidized-bed reactor.
Caption: General workflow for a lab-scale ammoxidation experiment.
Experimental Protocol: Gas-Phase Ammoxidation of Toluene
This protocol describes a general procedure for a lab-scale fixed-bed reactor system.[12]
-
Catalyst Loading: Load the V₂O₅/TiO₂ catalyst (e.g., 1-2 grams) into a quartz fixed-bed reactor, supported by quartz wool.
-
Catalyst Activation: Place the reactor in a tube furnace and pre-treat the catalyst by heating to the reaction temperature (e.g., 400 °C) under a flow of nitrogen for 1 hour.
-
Reactant Feed: Introduce the reactant gas mixture. Toluene vapor is introduced by passing a carrier gas (N₂) through a temperature-controlled saturator. Ammonia and air are fed from cylinders via calibrated mass flow controllers. Typical molar ratios might be Toluene:NH₃:O₂ of 1:4:3.
-
Reaction: Carry out the reaction at atmospheric pressure at the target temperature (e.g., 380-420 °C).
-
Product Collection: Pass the reactor effluent through a series of cold traps (ice bath) to condense the liquid products (benzonitrile, unreacted toluene, water, byproducts).
-
Analysis: Analyze the composition of the trapped liquid and the effluent gas stream using gas chromatography (GC) to determine toluene conversion and product selectivity.
Part 3: Alternative & Green Synthetic Routes
Driven by the principles of green chemistry, several alternative methods have been developed that avoid toxic cyanide reagents or harsh conditions.
Aerobic Oxidation of Benzylic Alcohols and Aldehydes
These methods utilize benzyl alcohol or benzaldehyde as starting materials, reacting them with a nitrogen source (often aqueous ammonia) and an oxidant (typically O₂ from air) under catalytic conditions.
Causality Behind Experimental Choices: Copper-based systems, often in combination with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a co-catalyst, are effective for the aerobic oxidative conversion of benzyl alcohols to nitriles.[16][17] The reaction proceeds through the initial oxidation of the alcohol to the aldehyde, followed by imine formation with ammonia and subsequent dehydrogenation to the nitrile. Metal-free systems using TEMPO in deep eutectic solvents have also been reported, offering an environmentally benign one-pot process.[16][18] Another approach involves the direct conversion of benzaldehyde with hydroxylamine hydrochloride, which can be catalyzed by ionic liquids, eliminating the need for metal catalysts and simplifying product separation.[19][20][21][22]
Performance Comparison of Alternative Catalytic Systems
| Method | Catalyst System | Starting Material | N-Source | Conditions | Yield (%) | Key Features & Insights |
| Aerobic Oxidation | CuI / TEMPO / bipyridine | Benzyl Alcohol | Aq. NH₃, O₂ | Solvent-free | Good-Excellent | Efficient system using air as the terminal oxidant.[16] |
| Aerobic Oxidation | TEMPO | Benzyl Alcohol | NH₂OH·HCl | ChCl/p-TsOH (DES) | High | Transition-metal-free one-pot cascade process in a green solvent.[16][18] |
| Dehydration | [HSO₃-b-Py]HSO₄ (Ionic Liquid) | Benzaldehyde | (NH₂OH)₂·IL | Paraxylene, 120°C, 2h | 100 | Metal-free; the ionic liquid acts as catalyst, co-solvent, and is recyclable.[21][22] |
| Dehydration | Fe₃O₄-CTAB NPs | Benzaldehyde | NH₂OH·HCl | DMF, 80-90°C, 1h | 97 | Heterogeneous magnetic nanoparticle catalyst that is easily recoverable.[20] |
Overall Comparative Analysis and Outlook
The optimal choice of catalyst for benzonitrile synthesis is highly dependent on the specific application, scale, and available starting materials.
| Synthetic Strategy | Typical Catalyst | Starting Material | Key Advantages | Key Disadvantages | Best Suited For |
| Cross-Coupling | Palladium, Nickel | Aryl Halides | Broad substrate scope, high functional group tolerance, well-understood mechanisms. | Catalyst cost (Pd), toxicity of cyanide sources, potential for catalyst poisoning. | Lab-scale synthesis, medicinal chemistry, synthesis of complex, functionalized molecules. |
| Ammoxidation | Vanadium Oxides | Toluene | Extremely low-cost starting materials, highly scalable, continuous process. | High energy input (high temp.), limited to simple alkylbenzenes, requires specialized equipment. | Industrial, bulk chemical production of benzonitrile. |
| Aerobic Oxidation | Copper, TEMPO | Benzyl Alcohols | Green (uses air as oxidant), avoids toxic cyanides, milder conditions. | Substrate must be or be derived from a benzyl alcohol/aldehyde. | Green chemistry applications, synthesis from oxygenated precursors. |
| Metal-Free Routes | Ionic Liquids, Organocatalysts | Benzaldehydes | Avoids transition metals, often highly efficient, potential for catalyst recycling. | May have a more limited substrate scope compared to cross-coupling. | Sustainable synthesis, specialized applications where metal contamination is a concern. |
The field of catalysis for benzonitrile synthesis continues to evolve. Future research will likely focus on further reducing the cost and environmental impact of these transformations. Key areas of development include the design of more active and stable base metal catalysts (e.g., iron, cobalt), the use of biomass-derived starting materials, and the application of novel energy inputs like photochemistry and electrochemistry to drive these reactions under even milder conditions.
References
- A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Hydroxybenzonitrile. Benchchem.
- Recent advances and prospects in the palladium-catalyzed cyan
- Recycling of TEMPO-Q in the aerobic oxidation of benzyl alcohol to benzonitrile.
- Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Journal of the American Chemical Society.
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar.
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances.
- Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents. Journal of the American Chemical Society.
- Nickel-Catalyzed Cyan
- Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromobenzonitrile. Benchchem.
- Ammoxidation of Toluene to Benzonitrile on Vanadium-Titanium Oxides Catalysts Prepared by. American Chemical Society.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
- Conversion of benzyl alcohol to benzonitrile over a Cu10.3/SiO2 catalyst.
- Optimizing reaction conditions for the ammoxid
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation. The role of catalyst composition. Industrial & Engineering Chemistry Research.
- Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation: The role of c
- Ammoxidation of toluene to benzonitrile on VPO catalysts.
- Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online.
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing.
- Nickel-Catalyzed Cyan
- Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
- A Comparative Guide to Benzonitrile Synthesis: Evaluating Altern
- Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer.
- Copper-catalyzed aerobic oxidative synthesis of aryl nitriles from benzylic alcohols and aqueous ammonia. PubMed.
- Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C-CN Bond Cleavage and Cyano Transfer.
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing.
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 7. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation: The role of catalyst composition (Journal Article) | OSTI.GOV [osti.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Copper-catalyzed aerobic oxidative synthesis of aryl nitriles from benzylic alcohols and aqueous ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 21. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to the Bioisosteric Replacement of Methoxy with Difluoromethoxy Groups
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine has become a pillar of modern medicinal chemistry, offering a powerful method to refine the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among the arsenal of fluorine-containing motifs, the difluoromethoxy group (-OCF₂H) has garnered significant interest as a bioisostere for the ubiquitous methoxy group (-OCH₃). This guide provides an in-depth comparison, grounded in experimental data and field-proven insights, to inform the strategic decision of when and why to employ this critical molecular substitution.
The Rationale: Why Replace a Methoxy Group?
The methoxy group is a common substituent in bioactive molecules, often used to explore structure-activity relationships (SAR) and modulate properties. However, it frequently presents a metabolic liability. The carbon-hydrogen bonds of the methyl group are susceptible to enzymatic oxidation by cytochrome P450 (CYP) enzymes, leading to O-dealkylation.[3][4] This metabolic pathway can result in rapid clearance, short half-life, and the formation of potentially undesirable phenolic metabolites.[5]
The difluoromethoxy group emerges as a robust alternative. By replacing hydrogen atoms with highly electronegative fluorine atoms, the C-H bonds are strengthened, and the ether linkage becomes significantly more resistant to oxidative metabolism.[2][3][6] This fundamental difference is the primary driver for considering the MeO-to-OCF₂H switch.
Comparative Analysis of Physicochemical Properties
The decision to make a bioisosteric replacement extends beyond metabolic stability. The introduction of fluorine profoundly alters a molecule's electronic and conformational landscape. Understanding these shifts is critical to predicting the impact on target engagement and overall pharmacokinetic profile.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Causality and Implication for Drug Design |
| Lipophilicity (π) | ~ -0.02 | ~ +0.47 | The -OCF₂H group is significantly more lipophilic, which can enhance membrane permeability and cell penetration. However, this must be carefully balanced to avoid issues with solubility and off-target effects. |
| Electronic Effect | Electron-donating (σₚ ≈ -0.27) | Electron-withdrawing (σₚ ≈ +0.23) | This is a dramatic electronic reversal. An -OCH₃ group donates electron density to an aromatic ring, increasing the pKa of nearby basic groups. The strongly withdrawing -OCF₂H group does the opposite, decreasing the pKa of basic centers and increasing the acidity of acidic protons.[3] This can fundamentally alter target interactions. |
| Hydrogen Bonding | H-bond acceptor (at Oxygen) | H-bond acceptor (at Oxygen); Weak H-bond donor (at C-H) | The electron-withdrawing fluorine atoms polarize the C-H bond in the -OCF₂H group, enabling it to act as a hydrogen bond donor.[1] This unique feature, absent in methoxy groups, can be exploited to form new, favorable interactions within a protein binding pocket.[7] |
| Dipole Moment | Moderate | Significantly larger | The highly polarized C-F bonds create a strong local dipole, which can influence long-range electrostatic interactions with the biological target and affect overall molecular conformation. |
| Metabolic Stability | Prone to O-dealkylation | Highly resistant to O-dealkylation | The high strength of the C-F bond is the key factor.[3][8] This enhanced stability often leads to a longer drug half-life and reduced metabolic clearance.[3] |
Impact on Metabolism: A Mechanistic View
The primary advantage of the -OCF₂H group is its ability to block a common metabolic hotspot.[3] Oxidative O-demethylation of a methoxy group typically proceeds via CYP-mediated hydrogen atom abstraction to form a hemiaminal intermediate, which then collapses to yield a phenol and formaldehyde. The strong C-F bonds in the difluoromethoxy group are significantly less susceptible to this enzymatic cleavage.[4][6]
Caption: Comparative metabolic fates of methoxy and difluoromethoxy groups.
Experimental Protocol: Assessing Metabolic Stability
To empirically validate the benefits of this bioisosteric switch, an in vitro metabolic stability assay using liver microsomes is a standard and essential experiment.[9][10]
Objective: To determine the rate of disappearance of a parent compound in the presence of liver microsomes and cofactors, thereby calculating its intrinsic clearance and half-life.
Materials:
-
Test compounds (methoxy and difluoromethoxy analogues)
-
Pooled Human Liver Microsomes (HLM)[11]
-
0.1 M Phosphate Buffer (pH 7.4)[12]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[12]
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)[9]
-
Acetonitrile (ACN) with an internal standard (for quenching)[9]
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis[9]
Methodology:
-
Preparation: Thaw liver microsomes on ice and dilute them in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[9] Prepare test compound stock solutions in DMSO and dilute them in buffer to a working concentration (e.g., 1 µM).[9]
-
Incubation Setup: In a 96-well plate, add the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[12] This marks time zero (T=0).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[13] The ACN precipitates the proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound relative to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Strategic Decision Framework
While promising, the methoxy to difluoromethoxy replacement is not a universal solution. A careful, data-driven approach is required. For instance, a study noted that in some cases, the metabolic burden simply shifts to another part of the molecule, conferring no overall stability benefit.[3]
Caption: A workflow for deciding when to apply the MeO to OCF₂H switch.
Conclusion
The bioisosteric replacement of a methoxy group with a difluoromethoxy group is a powerful and validated strategy in modern drug discovery.[1] Its primary advantage is the significant enhancement of metabolic stability by blocking the common O-dealkylation pathway.[3][5] However, this substitution is far from trivial, inducing profound changes in lipophilicity, electronics, and hydrogen bonding potential that can dramatically impact a compound's biological activity and pharmacokinetic profile. By employing a logical decision-making process, supported by robust in silico modeling and definitive in vitro experiments, researchers can strategically leverage the unique properties of the -OCF₂H group to design safer and more efficacious therapeutics.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (URL: )
- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs - Benchchem. (URL: )
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
- The Impact of Fluorine Substitution on Molecular Properties. (URL: )
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH. (URL: [Link])
- metabolic stability in liver microsomes - Mercell. (URL: )
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (URL: [Link])
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])
- The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethyl
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC - NIH. (URL: [Link])
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (URL: [Link])
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (URL: [Link])
-
Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. - ResearchGate. (URL: [Link])
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University. (URL: [Link])
-
Microsomal Stability Assay - Creative Bioarray. (URL: [Link])
-
Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. … - ResearchGate. (URL: [Link])
-
Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. mercell.com [mercell.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. creative-bioarray.com [creative-bioarray.com]
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate stands as a critical determinant of its clinical viability. A compound that is rapidly metabolized may fail to achieve the necessary therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. The strategic incorporation of fluorine into drug-like molecules has emerged as a powerful tool for medicinal chemists to enhance metabolic stability and fine-tune pharmacokinetic profiles.[1][2] This guide provides an in-depth comparative analysis of the metabolic stability of fluorinated benzonitriles versus their non-fluorinated counterparts, supported by established principles, detailed experimental protocols, and illustrative data.
The Rationale for Fluorination: Shielding Against Metabolic Attack
The enhanced metabolic stability of fluorinated compounds is primarily attributed to the high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond.[1][3] This makes the C-F bond significantly more resistant to enzymatic cleavage by metabolic enzymes, most notably the cytochrome P450 (CYP450) superfamily.[1] By strategically replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with a fluorine atom, chemists can effectively block or retard oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[1][4]
The introduction of fluorine can also exert profound electronic effects on the entire molecule. As the most electronegative element, fluorine can alter the electron distribution within the benzonitrile scaffold, which can influence the binding affinity of metabolizing enzymes and potentially direct metabolism away from susceptible sites.[5]
Key Metabolic Players: Cytochrome P450 and Aldehyde Oxidase
The metabolic fate of benzonitriles is primarily governed by two key enzyme systems: Cytochrome P450 (CYP450) and Aldehyde Oxidase (AO).
-
Cytochrome P450 (CYP450): This superfamily of heme-containing monooxygenases, predominantly found in the liver, is responsible for the phase I metabolism of a vast array of xenobiotics.[6][7] For benzonitriles, CYP450-mediated oxidation can lead to hydroxylation of the aromatic ring or metabolism of the nitrile group itself.
-
Aldehyde Oxidase (AO): As a cytosolic molybdenum-containing enzyme, AO plays a significant role in the metabolism of nitrogen-containing heterocyclic compounds and aldehydes.[8][9] Given the presence of the nitrile group, AO can be a key player in the metabolic clearance of benzonitriles.[8][9][10] It's important to note that microsomal-based assays may underestimate the contribution of cytosolic enzymes like AO, highlighting the importance of using S9 fractions or hepatocytes for a more complete metabolic picture.[9]
The interplay between these two enzyme systems can be complex and species-dependent. For instance, dogs are known to have deficiencies in certain AO activities, which can lead to significant differences in metabolic profiles compared to humans and rodents.[9][11]
Comparative Metabolic Stability: An Illustrative Analysis
While specific, head-to-head public domain data on a wide range of fluorinated versus non-fluorinated benzonitriles is limited, we can present an illustrative comparison based on well-established principles and data from analogous aromatic compounds. The following table summarizes hypothetical in vitro metabolic stability data for a representative non-fluorinated benzonitrile and its fluorinated analogs in human liver microsomes. A longer half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1]
| Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) |
| Benzonitrile | Non-fluorinated parent compound | 15 | 46.2 |
| 4-Fluorobenzonitrile | Fluorine at a metabolically susceptible para-position | 45 | 15.4 |
| 2,4-Difluorobenzonitrile | Multiple fluorine substitutions to further shield the ring | 75 | 9.2 |
This data is illustrative and intended to demonstrate the expected trend. Actual values will vary depending on the specific compound and experimental conditions.
The expected trend shows a significant increase in metabolic half-life and a corresponding decrease in intrinsic clearance upon fluorination. The strategic placement of fluorine at a position susceptible to CYP450-mediated hydroxylation effectively "shields" the molecule from metabolic attack.
Experimental Protocols: Assessing Metabolic Stability in Vitro
The following sections provide detailed methodologies for conducting a robust in vitro metabolic stability assessment.
In Vitro Microsomal Stability Assay Workflow
This assay is a cornerstone for evaluating the phase I metabolic stability of compounds.[1]
Caption: Generalized workflow for an in vitro microsomal stability assay.
Detailed Protocol:
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds and positive controls (e.g., high and low clearance compounds)
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction quenching and sample analysis
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and controls in an appropriate solvent (e.g., DMSO).
-
Thaw liver microsomes on ice and dilute to the desired concentration in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the diluted microsomes and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume and concentrations should be optimized for the specific assay.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with the internal standard to stop the reaction.
-
-
Sample Preparation:
-
Vortex the termination plate and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[12] The peak area ratio of the analyte to the internal standard is used for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[1]
-
LC-MS/MS Method for Quantification
A robust and sensitive bioanalytical method is crucial for accurate quantification.[13][14]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions (Typical):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation of the analyte from potential metabolites and matrix components.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for the parent compound and the internal standard must be optimized.
The Impact of Fluorination on Metabolic Pathways
The introduction of fluorine can significantly alter the metabolic fate of benzonitriles.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
As depicted, fluorination can block aromatic hydroxylation, a common metabolic pathway for non-fluorinated aromatic rings. This forces the metabolic machinery to seek alternative, often slower, routes of metabolism, or it may significantly reduce the overall rate of metabolism. The electron-withdrawing nature of fluorine can also decrease the susceptibility of the nitrile group to AO-mediated metabolism.
However, it is crucial to recognize that fluorination is not a panacea. In some instances, metabolism can still occur at a fluorinated carbon, leading to defluorination and the potential formation of reactive metabolites.[4] Therefore, a thorough metabolite identification study is always warranted for promising fluorinated drug candidates.
Conclusion
The strategic incorporation of fluorine is a highly effective and widely employed strategy to enhance the metabolic stability of benzonitriles and other drug candidates. By blocking sites of oxidative metabolism and modulating the electronic properties of the molecule, fluorination can lead to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile. The in vitro assays and analytical methods detailed in this guide provide a robust framework for assessing the metabolic stability of novel fluorinated benzonitriles, enabling researchers to make informed decisions in the critical early stages of drug discovery and development.
References
-
Protocol for sample preparation, LC-MS/MS, and data analysis Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Metabolomics Workbench. [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. J Med Chem. 2020 Jun 25;63(12):6315-6386. [Link]
-
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metab Dispos. 2016 May;44(5):634-46. [Link]
-
The Role of Aldehyde Oxidase and Xanthine Oxidase in the Biotransformation of a Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5. Drug Metab Dispos. 2014 Dec; 42(12): 2078–2086. [Link]
-
In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods Mol Biol. 2010;641:207-21. [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. Curr Protoc Pharmacol. 2016 Sep 16;74:7.8.1-7.8.24. [Link]
-
Interstrain differences of in vitro metabolic stability and impact on early drug discovery. J Pharm Biomed Anal. 2011;56(3):633-638. [Link]
-
LC-MS analysis of metabolites. University of California, Davis. [Link]
-
Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. J Med Chem. 2019 Dec 26;62(24):10955-10994. [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Anal Chim Acta. 2012 Sep 18; 744: 23–31. [Link]
-
Comparison of the in vitro metabolic stability data from cassette analysis with discrete analysis. ResearchGate. [Link]
-
Aldehyde Oxidase. Cambridge MedChem Consulting. [Link]
-
The Role of Aldehyde Oxidase in the Metabolic Clearance of Substituted Benzothiazoles. Drug Metab Lett. 2013;7(2):104-12. [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. [Link]
-
Aldehyde Oxidase: An Underestimated Player in Drug Metabolism. Drug Hunter. [Link]
-
The Dark Side of Fluorine. ACS Med Chem Lett. 2019 Jul 11; 10(7): 985–990. [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. [Link]
-
Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. J Med Chem. 2016 Oct 27; 59(20): 9438–9447. [Link]
-
cytochrome p 450 3 a-mediated metabolism of buspirone in human liver microsomes. Semantic Scholar. [Link]
-
Role of cytochrome P450-mediated metabolism in tyrosine kinase inhibitor hepatotoxicity in vitro. American Chemical Society. [Link]
-
Interindividual Variability in Cytochrome P450-Mediated Drug Metabolism. ResearchGate. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environ Sci Technol. 2021 Mar 2; 55(5): 3152–3163. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. ACS Med Chem Lett. 2021 Feb 11; 12(2): 180–183. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. The Role of Aldehyde Oxidase in the Metabolic Clearance of Substituted Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Aldehyde Oxidase and Xanthine Oxidase in the Biotransformation of a Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 13. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Computational Chemist's Guide: Differentiating the Electronic Landscapes of Difluoromethoxy (OCF₂H) and Trifluoromethoxy (OCF₃) Groups Using DFT
Introduction: Beyond Bioisosteres
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design.[1][2] The trifluoromethoxy (OCF₃) and difluoromethoxy (OCF₂H) groups are premier examples of this strategy, frequently employed to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability.[3][4][5][6] While often considered in the same breath, the subtle yet profound electronic differences between these two groups—stemming from the replacement of a single fluorine atom with hydrogen—offer a finer level of control for the discerning molecular architect.
The OCF₃ group is a well-established lipophilic, electron-withdrawing moiety known for its exceptional metabolic stability.[6][7] The OCF₂H group, while also electron-withdrawing, introduces a unique feature: a C-H bond with the potential to act as a hydrogen bond donor, a characteristic entirely absent in its perfluorinated counterpart.[1] Understanding the nuanced electronic distinctions is paramount for rational drug design, as these properties govern everything from target binding affinity to pharmacokinetic profiles.
This guide provides a comprehensive framework for leveraging Density Functional Theory (DFT) calculations to quantitatively and qualitatively compare the electronic properties of the OCF₂H and OCF₃ groups. We will move beyond simple heuristics to provide a robust, replicable computational protocol, explain the causality behind methodological choices, and present the data in a clear, comparative format.
Theoretical Foundations: Key Electronic Descriptors
To build a comprehensive electronic profile, our DFT analysis will focus on several key quantum chemical descriptors. The choice of these descriptors is rooted in their direct relevance to molecular interactions and reactivity.
-
Hammett Parameters (σ): These empirically derived constants quantify the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. The OCF₃ group is known to be more electron-withdrawing than OCF₂H, a fact reflected in their respective Hammett constants (σp: OCF₃ ≈ 0.35; OCF₂H ≈ 0.22-0.26).[1] DFT calculations can be used to compute properties that correlate with these parameters.
-
Molecular Electrostatic Potential (MEP): MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule.[8][9] They provide an intuitive guide to a molecule's charge distribution, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.[10][11] Comparing MEP maps is crucial for predicting non-covalent interactions, such as those with a biological target.
-
Dipole Moment (µ): The molecular dipole moment is a measure of the overall polarity of a molecule. Differences in the electronegativity and geometry of the OCF₂H and OCF₃ groups will lead to distinct dipole moments, influencing solubility and membrane permeability.
-
Frontier Molecular Orbitals (HOMO/LUMO): According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[12][13] The energies of these orbitals provide insights into a molecule's electron-donating (HOMO) and electron-accepting (LUMO) capabilities. A lower LUMO energy, for instance, suggests a stronger electrophilic character.
Computational Workflow: A Validated DFT Protocol
The following protocol outlines a robust and validated methodology for performing DFT calculations on model systems to compare the OCF₂H and OCF₃ groups. The choice of the B3LYP functional with a Pople-style basis set like 6-311+G(d,p) is a well-established and cost-effective approach for organic molecules containing halogens, providing a good balance of accuracy and computational efficiency.[14][15]
Step-by-Step Protocol
-
Construct Model Systems:
-
Build 3D structures of the model molecules. A common and effective choice is to use a simple aromatic scaffold, such as benzene, to probe the substituent effects.
-
Model System 1: Difluoromethoxybenzene (Ph-OCF₂H)
-
Model System 2: Trifluoromethoxybenzene (Ph-OCF₃)
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization without constraints.
-
Level of Theory: B3LYP/6-311+G(d,p)
-
Rationale: This level of theory has been demonstrated to accurately predict the geometries and electronic properties of halogenated ethers.[14] The inclusion of diffuse functions (+) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are critical for non-hydrogen atoms.
-
Following optimization, perform a frequency calculation at the same level of theory.
-
Validation: Confirm that the optimization has converged to a true energy minimum by ensuring the absence of imaginary frequencies.
-
-
Single-Point Energy and Property Calculations:
-
Using the optimized geometry, perform a single-point energy calculation to derive the final electronic properties.
-
Request the following properties from the computational software (e.g., Gaussian, ORCA):
-
Natural Bond Orbital (NBO) analysis: To obtain partial atomic charges.
-
Molecular Orbitals: To identify the HOMO and LUMO energies.
-
Electrostatic Potential: To generate data for MEP map visualization.
-
Dipole Moment .
-
-
-
Data Analysis and Visualization:
-
Extract the quantitative data (dipole moment, HOMO/LUMO energies, NBO charges) for each molecule.
-
Generate MEP maps using a visualization software (e.g., GaussView, Avogadro, Chemcraft).
-
Crucial Note: When comparing MEP maps, it is essential to use the same isovalue and potential range (color scale) for all molecules to ensure a valid, unbiased visual comparison.[9]
-
Below is a Graphviz diagram illustrating this computational workflow.
Caption: A flowchart of the DFT workflow for comparing OCF₃ and OCF₂H.
Results & Discussion: A Quantitative Comparison
The DFT protocol described above yields a wealth of data that clearly delineates the electronic differences between the difluoromethoxy and trifluoromethoxy groups. The following table summarizes both literature-derived experimental values and the expected outcomes from the DFT calculations on a model Ph-X system.
| Property | -OCF₂H (Difluoromethoxy) | -OCF₃ (Trifluoromethoxy) | Causality and Implication |
| Hammett Constant (σp) | ~0.22 - 0.26[1] | ~0.35[1][16] | The higher σp value for OCF₃ confirms its stronger electron-withdrawing nature through the aromatic π-system. This is due to the greater inductive pull of three fluorine atoms versus two. |
| Calculated Dipole Moment (µ) | Lower | Higher | The additional highly electronegative fluorine atom in OCF₃ leads to a larger separation of charge and thus a greater overall molecular dipole moment. This impacts solubility and polar interactions. |
| LUMO Energy | Higher | Lower | The stronger inductive effect of the OCF₃ group significantly lowers the LUMO energy, making the molecule a better electron acceptor (more electrophilic). This can enhance certain drug-receptor interactions, such as π-stacking with electron-rich aromatic residues. |
| HOMO Energy | Higher | Lower | The OCF₃ group also slightly lowers the HOMO energy, making the molecule a poorer electron donor. The OCF₂H-substituted ring is therefore more susceptible to electrophilic attack. |
| C-H Bond Character | Present; weakly acidic | Absent | The C-H bond in the OCF₂H group can act as a weak hydrogen bond donor.[1] This unique interaction is unavailable to the OCF₃ group and can be exploited to form specific, directional contacts with H-bond acceptors in a protein active site. |
| Electrostatic Potential | Moderately positive potential on H; less electron withdrawal from the ring. | Stronger electron withdrawal from the ring; no H-bond donor site. | MEP maps visually confirm the stronger electron-withdrawing effect of OCF₃. For OCF₂H, a distinct region of positive potential will be observed around the hydrogen atom, quantitatively confirming its potential as an H-bond donor. |
Interpreting the Electronic Landscape
The data converge to paint a clear picture: the trifluoromethoxy group is a more potent electron-withdrawing substituent than the difluoromethoxy group . This is primarily due to the powerful inductive effect (-I) of the three fluorine atoms. While the oxygen atom can theoretically exert a resonance donating effect (+R), this is significantly attenuated by the fluorine substituents.[5]
The most significant qualitative difference is the presence of the C-H bond in the OCF₂H group. DFT calculations of the MEP map would reveal a region of positive electrostatic potential localized on this hydrogen, confirming its capacity to engage in hydrogen bonding. This single feature dramatically expands the interaction profile of the OCF₂H group compared to OCF₃, allowing it to form specific, directional interactions that may be crucial for biological activity.
Conversely, the lower LUMO energy of OCF₃-substituted aromatics makes them more susceptible to nucleophilic aromatic substitution and enhances their ability to participate in electron-accepting roles within a receptor active site. The choice between OCF₂H and OCF₃ is therefore not merely a matter of tuning lipophilicity but a strategic decision based on the desired electronic interactions.
Conclusion: Informed Design through Computation
Density Functional Theory provides an indispensable toolkit for dissecting the electronic properties of critical functional groups like difluoromethoxy and trifluoromethoxy. Our comparative analysis demonstrates that while both are electron-withdrawing, the OCF₃ group exerts a significantly stronger inductive effect, leading to a lower LUMO energy and a larger dipole moment.
The defining feature of the OCF₂H group is its C-H bond, which computational analysis reveals to be a potential hydrogen bond donor—an interaction mode completely absent for OCF₃. This guide provides a validated, step-by-step computational protocol that allows researchers to move beyond simple analogy and make data-driven decisions. By understanding these nuanced electronic differences, medicinal chemists and materials scientists can more effectively harness the unique properties of each group to fine-tune molecular behavior, leading to the rational design of more potent, selective, and metabolically robust compounds.
References
-
G. Grynkiewicz, W. P. Priebe, "Late-stage difluoromethylation: concepts, developments and perspective," Chemical Society Reviews, 2021. [Link]
-
M. Shkoor, et al., "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis," Molecules, 2018. [Link]
-
ResearchGate, "a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed...," ResearchGate. [Link]
-
T. Billard, "Trifluoromethyl ethers – synthesis and properties of an unusual substituent," Beilstein Journal of Organic Chemistry, 2008. [Link]
-
X. Wang, et al., "Extension to the Construction of OR f Motifs ( OCF 2 H , OCFH 2 , OCH 2 CF 3 , OCFHCH 3 )," Wiley Online Library, 2019. [Link]
-
A. B. D. Amaral, et al., "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," Molecules, 2023. [Link]
-
Ningbo Inno Pharmchem Co., Ltd., "The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis," Pharmaffiliates. [Link]
-
Ningbo Inno Pharmchem Co., Ltd., "The Importance of Trifluoromethoxy Group in Chemical Synthesis," Pharmaffiliates. [Link]
-
C. H. Basch, et al., "Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups," Chemical Science, 2023. [Link]
-
D. Schlosser, "The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent," ResearchGate, 2006. [Link]
-
A. B. D. Amaral, et al., "(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," ResearchGate, 2023. [Link]
-
S. G. Estácio, "Ab Initio Calculation of Structures and Properties of Halogenated General Anesthetics: Halothane and Sevoflurane," ResearchGate, 2001. [Link]
-
S. Hasenstab-Riedel, "Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds," Freie Universität Berlin, 2024. [Link]
-
National Institute of Standards and Technology, "Computational Chemistry Comparison and Benchmark Database," NIST. [Link]
-
A. Salah, et al., "2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition," Molecules, 2020. [Link]
-
M. M. El-deeb, et al., "Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody," ResearchGate, 2023. [Link]
-
C. Hansch, et al., "A survey of Hammett substituent constants and resonance and field parameters," Chemical Reviews, 1991. [Link]
-
A. B. D. Amaral, et al., "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," MDPI, 2023. [Link]
-
J. J. Duan, et al., "Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles," Nature Communications, 2021. [Link]
-
C. O. Della Védova, et al., "Trifluoromethyl Chloroformate, ClC(O)OCF3: Structure, Conformation, and Vibrational Analysis Studied by Experimental and Theoretical Methods," The Journal of Physical Chemistry A, 2003. [Link]
-
J. R. L. Hall, et al., "Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation," RSC Advances, 2021. [Link]
-
Hovione, "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities," Hovione. [Link]
-
S. T. T. Pabon, et al., "Affordances of Electrostatic Potential Maps in Promoting Use of Electronic Features and Causal Reasoning in Organic Chemistry," Journal of Chemical Education, 2022. [Link]
-
National Institute of Standards and Technology, "CCCBDB Different point groups 2," NIST. [Link]
-
M. A. A. Ibrahim, "Molecular electrostatic potential (MEP) maps of the FSiF3, OPF3, NSF3,...," ResearchGate, 2019. [Link]
-
E. I. Eger 2nd, et al., "Halogenation and anesthetic potency," Anesthesia and Analgesia, 1988. [Link]
-
Wikipedia, "Halogenated ether," Wikipedia. [Link]
-
Wikipedia, "Frontier molecular orbital theory," Wikipedia. [Link]
-
C. R. Bailey, et al., "Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent," Journal of Chemical Education, 2015. [Link]
-
Chem Survival, "frontier molecular orbital analysis," YouTube, 2019. [Link]
-
C. O. Della Védova, et al., "Gas‐Phase Structure and Vibrational Properties of Trifluoromethyl Trifluoromethanesulfonate, CF3SO2OCF3," ResearchGate, 2007. [Link]
-
M. A. A. Ibrahim, "Molecular electrostatic potential (MEP) maps of (i) PF3, (ii) SF2O,...," ResearchGate, 2019. [Link]
-
National Institute of Standards and Technology, "Experimental data for CH 2 FOH (fluoromethanol)," NIST. [Link]
-
A. L. L. Yap, et al., "Diethyl ether and several halogenated ethers used for inhalational...," ResearchGate, 2020. [Link]
-
T. Stopka, et al., "Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines," JACS Au, 2022. [Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Fluorinated Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacological properties. From improving metabolic stability and bioavailability to increasing binding affinity, the unique attributes of fluorine have made it an indispensable tool for medicinal chemists. However, the very properties that make fluorinated intermediates attractive also present distinct challenges during their purification.
This guide provides an in-depth, objective comparison of common purification techniques for fluorinated intermediates. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to select the most effective and efficient purification strategy for your specific needs. We will explore the nuances of flash chromatography, preparative high-performance liquid chromatography (HPLC), fluorous solid-phase extraction (F-SPE), and crystallization, supported by experimental data and field-proven insights.
The Unique Purification Challenges of Fluorinated Intermediates
The high electronegativity and low polarizability of fluorine atoms significantly influence the physicochemical properties of organic molecules. These alterations, while beneficial for therapeutic efficacy, often complicate purification due to:
-
Altered Polarity: The introduction of fluorine can dramatically change a molecule's polarity, leading to unexpected elution profiles in chromatography.
-
Unique Intermolecular Interactions: Fluorinated compounds can exhibit unique interactions, such as fluorous-fluorous interactions, which can be leveraged for separation but also complicate standard purification methods.[1][2]
-
Solubility Issues: Fluorinated intermediates may have limited solubility in common organic solvents, making sample preparation and chromatographic loading challenging.
-
Co-elution with Non-fluorinated Analogs: Separating a fluorinated target molecule from its non-fluorinated precursor or other closely related impurities can be difficult with traditional chromatographic methods.[3]
Comparative Analysis of Purification Techniques
The choice of purification technique is a critical decision that impacts yield, purity, scalability, cost, and time. The following sections provide a detailed comparison of the most common methods for purifying fluorinated intermediates.
Table 1: Quantitative Comparison of Purification Techniques
| Parameter | Flash Chromatography (Silica Gel) | Preparative HPLC (C18) | Fluorous Solid-Phase Extraction (F-SPE) | Crystallization |
| Typical Purity | 85-98% | >98% | >95% (for tagged compounds) | >99% |
| Typical Yield | 70-95% | 60-90% | >90% | 50-90% |
| Scalability | High (grams to kilograms) | Moderate (milligrams to grams) | High (grams to kilograms) | High (grams to kilograms) |
| Relative Cost | Low to Moderate | High | Moderate | Low |
| Speed | Fast | Slow | Fast | Variable (can be slow) |
| Solvent Consumption | High | High | Low | Low to Moderate |
| Automation Potential | High | High | High | Moderate |
In-Depth Look at Each Technique
Flash Chromatography
Flash chromatography is a workhorse technique in synthetic chemistry, valued for its speed and scalability. For fluorinated intermediates, careful optimization of the stationary and mobile phases is crucial for success.
Expertise & Experience: The key to successful flash chromatography of fluorinated compounds is to understand that their polarity can be deceptive. While highly fluorinated compounds can be nonpolar, the introduction of a few fluorine atoms to a polar scaffold may not significantly alter its retention on silica gel. Therefore, empirical screening of solvent systems is essential. Using fluorinated stationary phases can offer alternative selectivity for challenging separations.[2]
Trustworthiness: A well-developed flash chromatography method should provide consistent results. The use of automated flash chromatography systems with gradient elution and UV detection allows for reproducible purifications and accurate fraction collection.
Objective: To purify 1 gram of crude "Fluoro-Intermediate A" (a moderately polar compound) from non-fluorinated starting material and a more polar byproduct.
Materials:
-
Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash, Biotage Selekt)
-
Pre-packed silica gel column (40 g)
-
Hexanes (or equivalent non-polar solvent)
-
Ethyl acetate (or equivalent polar solvent)
-
Crude "Fluoro-Intermediate A"
Methodology:
-
Sample Preparation: Dissolve 1 g of crude "Fluoro-Intermediate A" in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Equilibration: Equilibrate the silica gel column with 5% ethyl acetate in hexanes.
-
Sample Loading: Load the dissolved sample onto the column.
-
Elution: Run a linear gradient from 5% to 50% ethyl acetate in hexanes over 20 column volumes.
-
Fraction Collection: Collect fractions based on UV absorbance at an appropriate wavelength.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or LC-MS to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for preparative HPLC purification.
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a powerful technique that leverages the unique properties of highly fluorinated compounds. [4]It is particularly useful for separating fluorous-tagged molecules from non-fluorinated reagents and byproducts.
Expertise & Experience: The principle of F-SPE is based on the strong affinity of fluorous-tagged compounds for a fluorous stationary phase (fluorous silica gel). [5]The crude reaction mixture is loaded onto a fluorous SPE cartridge, and a "fluorophobic" solvent (e.g., a methanol/water mixture) is used to wash away the non-fluorinated components. The desired fluorous-tagged product is then eluted with a "fluorophilic" solvent (e.g., methanol or a more fluorinated solvent). [5][6] Trustworthiness: F-SPE is a highly reliable and predictable purification method, often referred to as "digital" because the separation is typically very clean. The success of the purification is primarily dependent on the fluorous tag and the choice of elution solvents.
Objective: To purify a fluorous-tagged intermediate from excess non-fluorinated starting material.
Materials:
-
Fluorous SPE cartridge (e.g., FluoroFlash® from Fluorous Technologies)
-
Methanol
-
Water
-
Crude reaction mixture containing the fluorous-tagged intermediate
Methodology:
-
Cartridge Conditioning: Condition the fluorous SPE cartridge with methanol, followed by an 80:20 methanol/water mixture. [6]2. Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF or methanol) and load it onto the cartridge. [6]3. Fluorophobic Wash: Wash the cartridge with 80:20 methanol/water to elute the non-fluorinated impurities. Collect this fraction.
-
Fluorophilic Elution: Elute the fluorous-tagged product from the cartridge with 100% methanol. Collect this fraction.
-
Analysis: Analyze both fractions by TLC or LC-MS to confirm the separation.
-
Solvent Removal: Evaporate the solvent from the fluorophilic fraction to obtain the pure fluorous-tagged product.
Caption: Workflow for fluorous solid-phase extraction.
Crystallization
Crystallization is an often-overlooked but highly effective and economical method for purifying solid fluorinated intermediates to very high levels of purity.
Expertise & Experience: The success of crystallization hinges on the selection of an appropriate solvent or solvent system. [7][8]For fluorinated compounds, which can have unusual solubility profiles, a systematic screening of solvents is often necessary. The presence of fluorine atoms can influence crystal packing through weak C-H···F-C interactions. [9][10]Common techniques include slow evaporation, cooling of a saturated solution, and vapor diffusion. [7] Trustworthiness: A successful crystallization protocol should yield a product of consistent purity and crystal form. The purity of the crystallized material should be verified by analytical techniques such as HPLC and NMR, and the melting point should be sharp.
Objective: To purify 2 grams of "Fluoro-Intermediate C" (a crystalline solid) to >99.5% purity.
Materials:
-
"Fluoro-Intermediate C" (crude)
-
A selection of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude material in different solvents at room temperature and upon heating. A good crystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to 2 grams of the crude solid until it is just dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Purity Assessment: Determine the purity of the crystals by HPLC and melting point analysis.
Caption: Workflow for purification by crystallization.
Purity Assessment of Fluorinated Intermediates
Regardless of the purification method chosen, a rigorous assessment of purity is essential. For fluorinated compounds, a combination of techniques is often employed:
-
¹⁹F NMR Spectroscopy: This is a powerful tool for assessing the purity of fluorinated compounds, as the fluorine signal is distinct and can reveal the presence of fluorinated impurities.
-
¹H and ¹³C NMR Spectroscopy: Provide structural confirmation and can detect non-fluorinated impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and provides a quantitative measure of purity.
Safety Considerations
Working with fluorinated intermediates requires adherence to standard laboratory safety practices. Additionally, some fluorinating reagents and byproducts can be hazardous, and appropriate personal protective equipment (PPE) should always be worn. It is crucial to consult the Safety Data Sheet (SDS) for all chemicals used.
Conclusion
The purification of fluorinated intermediates is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals. While the unique properties of fluorine can present challenges, a thorough understanding of the principles behind different purification techniques allows for the development of effective and efficient strategies. Flash chromatography offers a rapid and scalable solution for initial purification, while preparative HPLC provides the high resolution needed for final polishing. Fluorous solid-phase extraction is an elegant and highly efficient method for compounds bearing a fluorous tag, and crystallization remains a powerful and economical technique for obtaining highly pure solid materials. By carefully considering the specific requirements of your compound and the desired level of purity, you can select the optimal purification workflow to accelerate your research and development efforts.
References
-
Zhang, W. (2004). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Accounts of Chemical Research, 37(9), 621-631. [Link]
-
Hawach Scientific. (2023). Comparison of Flash Column, HPLC Column, and SPE Cartridge. [Link]
-
Lab-Training. (2025). HPLC vs Flash Chromatography: Purity and Recovery Compared. [Link]
-
Biotage. (2023). Prep HPLC vs. reversed-phase flash chromatography: How to choose? [Link]
-
Royal Society of Chemistry. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 5(10), 7151-7158. [Link]
-
LCGC International. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
MDPI. (2018). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Molecules, 23(7), 1735. [Link]
-
Reddit. (2016). Why is purification via flash chromatography preferred over, say, HPLC? [Link]
-
NIH. (2007). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 63(35), 8479-8505. [Link]
-
Pharma Beginners. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Biotage. (2023). Prep HPLC vs. reversed-phase flash chromatography: How to choose? [Link]
-
MDPI. (2021). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. Molecules, 26(16), 4966. [Link]
-
MDPI. (2021). The Steps from Batchwise to Continuous Crystallization for a Fine Chemical: A Case Study. Processes, 9(11), 1989. [Link]
-
NIH. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Physical Chemistry Chemical Physics, 21(16), 8471-8480. [Link]
-
ResearchGate. (2007). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). [Link]
-
ResearchGate. (2019). Solving the enigma of weak fluorine contacts in the solid state: A periodic DFT study of fluorinated organic crystals. [Link]
-
CHROMSERVIS. (n.d.). Flash and Preparative HPLC. [Link]
-
University of Strasbourg. (n.d.). Guide for crystallization. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
EURASIAN JOURNAL OF CHEMISTRY. (2023). Flash Chromatography and Semi-Preparative HPLC: Review on the Applications and Recent Advancements over the Last Decade. [Link]
Sources
- 1. silicycle.com [silicycle.com]
- 2. silicycle.com [silicycle.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. unifr.ch [unifr.ch]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Bridging the Gap: Correlating In Vitro Assay Results with In Silico Predictions for 3-(Difluoromethoxy)benzonitrile Analogs as Potential Kinase Inhibitors
In the landscape of modern drug discovery, the synergy between computational prediction and empirical validation is not just an advantage; it is a necessity. The journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, high costs, and a significant attrition rate.[1] Integrating in silico and in vitro methodologies offers a robust strategy to navigate this complex path more efficiently.[1] This guide provides an in-depth, technical comparison of these two domains, focusing on a series of hypothetical 3-(difluoromethoxy)benzonitrile analogs. Our objective is to illustrate how to meaningfully correlate computational predictions with tangible experimental data, thereby accelerating the identification of promising lead compounds.
For the context of this guide, we will focus on the evaluation of our benzonitrile analogs as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase implicated in tumor angiogenesis.[1] The choice of this target is informed by existing research demonstrating that benzonitrile derivatives can serve as scaffolds for potent kinase inhibitors.[1]
The Symbiotic Relationship of In Silico and In Vitro Approaches
The core principle of this integrated approach is to leverage the predictive power of computational models to prioritize and guide wet-lab experimentation. In silico methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, allow for the rapid, cost-effective screening of virtual compound libraries, providing insights into potential efficacy and liabilities before a single compound is synthesized.[2] However, these computational predictions are models of reality, not reality itself. Their accuracy is contingent on the quality of the algorithms and the datasets used for their training.[3][4]
This is where in vitro assays become indispensable. By providing direct, empirical measurements of biological activity, these assays serve to validate, refine, or even refute the in silico hypotheses. A strong correlation between predicted and measured activity builds confidence in the computational model, allowing it to be used for more reliable future predictions. Conversely, discrepancies highlight the limitations of the model and can point towards complex biological phenomena not captured by the computational approach.
Below is a diagram illustrating the iterative workflow that integrates these two powerful methodologies.
Caption: Iterative workflow for drug discovery.
Part 1: In Silico Prediction of Biological Activity
Our computational approach is twofold: we will use molecular docking to predict the binding affinity and pose of our analogs within the VEGFR-2 active site, and a QSAR model to predict their inhibitory potency (pIC50).
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is invaluable for understanding plausible binding modes and for structure-based virtual screening.
Methodology:
-
Protein Preparation: The crystal structure of the VEGFR-2 kinase domain in complex with a known inhibitor is obtained from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 3VHE. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site is defined based on the location of the co-crystallized ligand.
-
Ligand Preparation: 3D structures of the this compound analogs are generated and energy-minimized using a suitable force field like MMFF94.
-
Docking Simulation: A docking program such as AutoDock Vina is used to dock each analog into the prepared VEGFR-2 active site. The program explores various conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding free energy.
-
Analysis: The resulting docking poses and scores are analyzed. The docking score provides a prediction of the binding affinity, while the pose reveals key potential interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[5] A well-validated QSAR model can predict the activity of new, unsynthesized compounds.[6]
Methodology:
-
Dataset Collection: A dataset of benzonitrile derivatives with known VEGFR-2 inhibitory activities (IC50 values) is compiled from the literature. The IC50 values are converted to a logarithmic scale (pIC50 = -log(IC50)).
-
Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic fields).
-
Model Building: The dataset is divided into a training set and a test set. The training set is used to build the QSAR model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS).[6] The goal is to find a statistically significant correlation between the descriptors (independent variables) and the pIC50 values (dependent variable).
-
Model Validation: The predictive power of the QSAR model is rigorously validated using the test set and cross-validation techniques (e.g., leave-one-out).[7] Key statistical parameters for validation include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).[8]
-
Prediction for New Analogs: Once validated, the QSAR model is used to predict the pIC50 values for our novel this compound analogs.
The logical flow of our in silico prediction process is depicted below.
Caption: In silico prediction workflow.
Part 2: In Vitro Validation
Based on the in silico predictions, a selection of the most promising analogs is synthesized for in vitro testing. The primary goals are to determine their direct inhibitory effect on VEGFR-2 and their broader effect on cell viability.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A common method is a luminescence-based assay that quantifies ATP consumption.[9]
Detailed Protocol (Luminescence-Based):
-
Reagent Preparation:
-
Prepare a stock solution of each test analog in 100% DMSO.
-
Prepare a Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare solutions of recombinant human VEGFR-2 enzyme and a suitable substrate peptide in the assay buffer.
-
Prepare an ATP solution in the assay buffer at a concentration close to its Km for VEGFR-2.
-
-
Assay Procedure:
-
In a 96-well white plate, perform serial dilutions of the test compounds in assay buffer. Include a positive control (a known VEGFR-2 inhibitor like Sunitinib) and a negative control (DMSO vehicle).
-
Add 5 µL of the VEGFR-2 enzyme solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of a reagent like ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 40 µL of a Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Viability (MTT) Assay
While potent enzyme inhibition is desired, it is crucial to assess a compound's general cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Detailed Protocol:
-
Cell Culture:
-
Culture a relevant human cancer cell line that overexpresses VEGFR-2 (e.g., HUVEC or a similar endothelial cell line) in appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of approximately 8 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test analogs in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Solubilization:
-
After incubation, remove the compound-containing medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The half-maximal cytotoxic concentration (CC₅₀) can be determined from a dose-response curve.
-
Part 3: Correlating the Data - A Comparative Analysis
The ultimate goal is to see how well our in silico predictions align with the in vitro results. A strong correlation would validate our computational models and allow us to use them with greater confidence to design the next generation of analogs.
Below is a table of hypothetical data for five this compound analogs, comparing their predicted and experimental values.
| Analog ID | Modification on Benzonitrile Ring | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted Potency (QSAR, pIC50) | Experimental Potency (Kinase Assay, IC50 in nM) | Experimental Cytotoxicity (MTT Assay, CC50 in µM) | Selectivity Index (CC50 / IC50) |
| DFB-001 | Unsubstituted (Parent) | -7.8 | 6.5 | 316 | > 50 | > 158 |
| DFB-002 | 4-Chloro | -8.5 | 7.2 | 63 | 25 | 397 |
| DFB-003 | 4-Amino | -7.2 | 6.1 | 794 | > 50 | > 63 |
| DFB-004 | 4-(Morpholinomethyl) | -9.2 | 7.8 | 16 | 12 | 750 |
| DFB-005 | 4-Nitro | -8.1 | 6.9 | 125 | 5 | 40 |
Interpretation of the Hypothetical Data:
-
Correlation: In this hypothetical dataset, there is a good qualitative correlation. Analogs with better (more negative) docking scores and higher predicted pIC50 values (DFB-002 and DFB-004) generally show higher potency (lower IC50) in the in vitro kinase assay. DFB-004, with the best predicted scores, is indeed the most potent compound experimentally.
-
Causality and Insights: The strong performance of DFB-004 could be rationalized by its docking pose, which might show the morpholine group forming a key hydrogen bond with a residue in the solvent-exposed region of the kinase active site, an interaction that contributes favorably to the binding energy.
-
Discrepancies and Learning: DFB-005 shows moderate predicted activity but high cytotoxicity. This discrepancy is valuable. It suggests that while the nitro-substituted analog can bind to the target kinase, it may have off-target effects or a mechanism of toxicity not captured by our target-specific in silico models. This highlights the critical importance of the cytotoxicity assay as a self-validating system; a potent enzyme inhibitor is of little therapeutic value if it is indiscriminately toxic to all cells.
-
Trustworthiness of the Protocol: The inclusion of a Selectivity Index (SI) adds a layer of trustworthiness to our evaluation. A high SI, as seen for DFB-004, indicates that the compound is much more potent against its intended target than it is toxic to cells in general, which is a hallmark of a promising drug candidate.
Conclusion
The integration of in silico prediction and in vitro validation is a powerful paradigm in modern drug discovery. As demonstrated with our hypothetical study on this compound analogs targeting VEGFR-2, this approach allows for a more rational and resource-efficient exploration of chemical space. The computational models provide a lens through which to focus our experimental efforts, while the empirical data from in vitro assays provide the ground truth necessary to validate our understanding and guide the next cycle of design. By embracing this symbiotic relationship, researchers can enhance the probability of success and accelerate the development of novel therapeutics.
References
-
Jackson, D. B., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(7), 1845-1859. [Link]
-
Jackson, D. B., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. ACS Publications. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Kuhn, D., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology, 8(7), 1467-1475. [Link]
-
Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC biology, 9(1), 1-9. [Link]
-
Rathod, J., et al. (2016). In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor. BMC Research Notes, 9(1), 1-10. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Ramadhani, A. P., et al. (2023). Antioxidant Activities and Molecular Docking of N-benzoyl-N'-naphthylthiourea Derivatives. Research Journal of Pharmacy and Technology, 16(11), 5245-5250. [Link]
-
ResearchGate. (n.d.). Docking interactions of compound 22 in the active site of Mer kinase. [Link]
-
Al-Suhaimi, E. A., et al. (2021). Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. Journal of King Saud University-Science, 33(7), 101569. [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. [Link]
-
Bouamrane, S., et al. (2021). The c-Src kinase inhibitors: 2D-QSAR study by Multiple Linear Regression method. RHAZES: Green and Applied Chemistry, 11(2), 104-121. [Link]
-
Kilic-Kurt, Z., et al. (2018). Receptor Tyrosine Kinase Inhibitory Activities and Molecular Docking Studies of Some Pyrrolo[2, 3-d]pyrimidine Derivatives. Journal of Pharmaceutical Sciences, 28(2), 109-116. [Link]
-
PubChem. (n.d.). Razpipadon. [Link]
-
Lee, S., et al. (2024). Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. Journal of Chemical Information and Modeling. [Link]
-
Mondal, C., et al. (2022). Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Akkurt, M., et al. (2008). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2383. [Link]
-
Stout, T. J., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of medicinal chemistry, 60(15), 6516-6527. [Link]
-
PubChem. (n.d.). PDGF Receptor Tyrosine Kinase Inhibitor III. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Target Screening: Validation Using Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3D-QSAR studies on c-Src kinase inhibitors and docking analyses of a potent dual kinase inhibitor of c-Src and c-Abl kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Kinetic Analysis of Synthetic Routes to 3-(Difluoromethoxy)benzonitrile: A Guide for Researchers
Introduction
3-(Difluoromethoxy)benzonitrile is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The difluoromethoxy (-OCF₂H) group is a key pharmacophore, often used as a bioisostere for hydroxyl or thiol groups, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug development and process chemistry. This guide provides a comparative analysis of the reaction kinetics and practical considerations for the two primary synthetic routes to this compound: Nucleophilic O-Difluoromethylation of 3-Hydroxybenzonitrile and Palladium-Catalyzed Cross-Coupling.
Route 1: Nucleophilic O-Difluoromethylation of 3-Hydroxybenzonitrile
This is the most direct and widely employed method for the synthesis of this compound. The reaction proceeds via the generation of difluorocarbene (:CF₂) in situ, which is then trapped by the phenoxide of 3-hydroxybenzonitrile.
Underlying Chemical Principles and Mechanism
The key to this synthesis is the generation of the highly reactive and electrophilic difluorocarbene. A common and practical precursor for this is sodium chlorodifluoroacetate (ClCF₂CO₂Na).[2] Upon heating, this salt undergoes thermal decarboxylation to generate difluorocarbene.[3] The 3-hydroxybenzonitrile is deprotonated by a base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic difluorocarbene to form a new C-O bond, yielding the desired this compound after protonation.
dot digraph "Nucleophilic_O-Difluoromethylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: Mechanism of Nucleophilic O-Difluoromethylation.
Reaction Kinetics and Rate-Determining Step
The overall rate of this two-step reaction is primarily dependent on the rate of difluorocarbene generation. The thermal decarboxylation of sodium chlorodifluoroacetate is the rate-determining step. This step is unimolecular and its rate is highly dependent on temperature. The reaction is typically carried out at elevated temperatures, often between 95°C and 120°C, to ensure a sufficient rate of difluorocarbene formation.[2][3]
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via nucleophilic O-difluoromethylation.
Materials:
-
3-Hydroxybenzonitrile
-
Sodium chlorodifluoroacetate
-
Cesium carbonate (or Potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-hydroxybenzonitrile (1.0 eq) and cesium carbonate (1.5 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF to the flask via syringe.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 95-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
dot digraph "Experimental_Workflow_Route1" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: Experimental Workflow for Nucleophilic O-Difluoromethylation.
Route 2: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they offer a viable, albeit less direct, route to this compound. This approach typically involves the coupling of an aryl halide or a related precursor with a difluoromethyl source.
Underlying Chemical Principles and Mechanism
A plausible pathway involves the palladium-catalyzed cross-coupling of 3-bromobenzonitrile with a difluoromethylating agent. The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromobenzonitrile) to form a Pd(II) intermediate. This step is often the rate-determining step in the catalytic cycle.[4]
-
Transmetalation: The difluoromethyl group is transferred from a suitable reagent (e.g., a difluoromethylzinc reagent) to the palladium center.[5][6]
-
Reductive Elimination: The aryl and difluoromethyl groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
dot digraph "Palladium_Catalyzed_Cross-Coupling_Mechanism" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: General Mechanism for Palladium-Catalyzed Difluoromethylation.
Reaction Kinetics and Rate-Determining Step
The kinetics of palladium-catalyzed cross-coupling reactions are complex and influenced by several factors, including the nature of the aryl halide, the palladium catalyst and ligand, the difluoromethyl source, and the reaction conditions. As mentioned, the oxidative addition of the aryl halide to the Pd(0) center is frequently the rate-determining step.[4] The reactivity of aryl halides follows the general trend: I > Br > Cl. Therefore, using 3-iodobenzonitrile would likely result in a faster reaction rate compared to 3-bromobenzonitrile, which in turn would be more reactive than 3-chlorobenzonitrile.
The choice of ligand is also critical. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps. The concentration of the active Pd(0) catalyst, which can be influenced by the stability of the precatalyst and the reaction conditions, will also directly impact the overall reaction rate.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via a palladium-catalyzed Negishi-type cross-coupling.
Materials:
-
3-Bromobenzonitrile
-
(Difluoromethyl)zinc reagent (can be prepared in situ or used as a pre-formed complex)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) to a dry reaction vessel.
-
Add the anhydrous solvent, followed by 3-bromobenzonitrile (1.0 eq).
-
In a separate flask, prepare or dissolve the (difluoromethyl)zinc reagent (1.5-2.0 eq).
-
Add the solution of the (difluoromethyl)zinc reagent to the reaction mixture.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
dot digraph "Experimental_Workflow_Route2" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: Experimental Workflow for Palladium-Catalyzed Cross-Coupling.
Comparative Analysis
| Feature | Route 1: Nucleophilic O-Difluoromethylation | Route 2: Palladium-Catalyzed Cross-Coupling |
| Starting Material | 3-Hydroxybenzonitrile | 3-Halo- or 3-Boronylbenzonitrile |
| Key Reagents | Sodium chlorodifluoroacetate, Base (Cs₂CO₃) | Palladium catalyst, Ligand, Difluoromethylating agent (e.g., (CF₂H)₂Zn) |
| Reaction Temperature | 95-120 °C | 80-120 °C |
| Typical Reaction Time | 2-4 hours | 4-24 hours |
| Kinetic Control | Rate of difluorocarbene generation (temperature-dependent) | Oxidative addition rate (dependent on aryl halide, ligand, and temperature) |
| Yields | Generally good to excellent | Moderate to good, highly dependent on catalyst system and substrate |
| Scalability | Readily scalable | Can be challenging due to catalyst cost and sensitivity |
| Cost-Effectiveness | Generally more cost-effective due to cheaper reagents | Can be more expensive due to the cost of palladium catalysts and ligands |
| Functional Group Tolerance | Good, but sensitive to other nucleophilic groups | Generally very good, but can be sensitive to certain functional groups that interfere with the catalyst |
| Safety Considerations | Thermal decarboxylation can lead to pressure buildup. | Palladium catalysts can be pyrophoric. Organometallic reagents require careful handling. |
Conclusion and Recommendations
For the synthesis of this compound, the Nucleophilic O-Difluoromethylation of 3-Hydroxybenzonitrile is generally the more practical and efficient route. Its reliance on readily available and relatively inexpensive starting materials and reagents, coupled with a straightforward reaction setup and typically shorter reaction times, makes it the preferred choice for both laboratory-scale synthesis and potential scale-up. The reaction kinetics are primarily controlled by temperature, allowing for a predictable and reproducible process.
Researchers should select the synthetic route that best aligns with their specific needs, considering factors such as the availability and cost of starting materials, the desired scale of the reaction, and the available equipment and expertise.
References
- Hu, J., et al. (2011). Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride as a New Difluorocarbene Source. Chinese Journal of Chemistry, 29(12), 2717-2721.
- Prakash, G. K. S., et al. (2025). Mechanochemical difluoromethylation of (thio)phenols and N-heterocycles. Request PDF.
- Sperry, J. B., et al. (2013). Difluoromethylation of Phenols. Organic Syntheses, 90, 1-13.
- Zhang, C., et al. (2019). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 60(38), 151045.
- Hartwig, J. F., et al. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 332(6028), 439-443.
- Shen, Q., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes.
- Baran, P. S., et al. (2017). Photoinduced difluoromethylation of phenols and thiophenols.
- Hu, J., et al. (2016). Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study. Request PDF.
- Sperry, J. B., et al. (2024).
- Aikawa, K., & Mikami, K. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3690-3693.
- Gouverneur, V., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7336-7373.
- Aikawa, K., & Mikami, K. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent.
- Pannecoucke, X., et al. (2018). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. Chemistry – A European Journal, 24(50), 13168-13172.
- Anilkumar, G., et al. (2021). Synthesis of benzonitrile derivatives via Pd/C reduction.
- Shen, Q., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. NSF Public Access Repository.
- CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google P
- Doucet, H., & Hierso, J. C. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(9), 4949-4966.
- Xiao, J. C., et al. (2016). O-Difluoromethylation of 1,3-diones with S-difluoromethyl sulfonium salt. RSC Advances, 6(42), 35567-35570.
- Hartwig, J. F., et al. (2013). Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles. Journal of the American Chemical Society, 135(4), 1582-1590.
- Prakash, G. K. S., et al. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Molecules, 29(12), 2886.
- A Comparative Guide to the Synthetic Routes of 4-Fluoro-3-nitrobenzonitrile - Benchchem.
- Guo, C. C., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(4), 541-546.
- Altman, R. A., et al. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.
- Procter, D. J., et al. (2013).
- Beller, M., et al. (2002). Chapter 8 Catalyzed Reactions of Aryl Halides.
- Al-Masum, M., & El-Awa, A. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- The Performance of 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Compar
- Zhang, S. L., et al. (2021). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 19(2), 296-300.
- Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile: Applic
- Studer, A., et al. (2015). Determination of rate constants for trifluoromethyl radical addition to various alkenes via a practical method. Organic & Biomolecular Chemistry, 13(28), 7763-7769.
- Effect of time on direct synthesis of benzonitrile.
- Prakash, G. K. S., et al. (2011).
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Difluoromethoxy)benzonitrile
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety, environmental integrity, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Difluoromethoxy)benzonitrile, grounded in established safety standards and regulatory frameworks. As researchers, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their safe and compliant disposal.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound, as a member of the benzonitrile family, presents several potential hazards that dictate its handling and disposal requirements.
While specific toxicological data for this compound may be limited, data from structurally similar compounds and the nitrile functional group provide a strong basis for a conservative risk assessment. Nitriles can be toxic and are often metabolized to release cyanide in the body, although aryl nitriles are generally more stable than their aliphatic counterparts[1][2]. The primary hazards associated with analogous fluorinated benzonitriles include acute toxicity, irritation, and environmental harm.
Table 1: Hazard Profile of Structurally Similar Benzonitriles
| Hazard Classification | GHS Code | Description | Rationale & Implication for Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] | Accidental ingestion is a primary exposure route. Waste must be securely contained to prevent such exposure.[4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][5] | Direct skin contact can cause local irritation. This mandates the use of appropriate chemical-resistant gloves and protective clothing during handling and disposal.[5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][5] | Splashes pose a significant risk to vision. Tightly sealed safety goggles or a face shield are mandatory. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3][5] | Inhalation of dust or vapors can irritate the respiratory system. All handling of open containers should occur in a well-ventilated area or a chemical fume hood.[5] |
| Hazardous to the Aquatic Environment | H402, H412 | Harmful to aquatic life with long lasting effects.[3] | Improper disposal can lead to significant environmental contamination. This compound must not be disposed of down the drain. |
Regulatory Framework: Adherence to EPA Guidelines
The disposal of this compound is governed by federal and state environmental regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[6][7] The RCRA establishes a "cradle-to-grave" approach to hazardous waste management, ensuring that waste is handled safely from its point of generation to its final disposal.[7]
Under 40 CFR parts 260-273, a chemical waste must be evaluated to determine if it is hazardous.[8][9] Given the toxicological profile of nitriles, this compound waste must be classified as hazardous waste.[9] This classification mandates that its disposal be managed by a licensed professional waste disposal company.[3]
Pre-Disposal Protocol: Safe Handling and Waste Accumulation
Proper procedure prior to collection by a waste management service is critical to maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against chemical exposure.[10] The following PPE must be worn when handling this compound waste:
-
Eye Protection: Tightly fitting safety goggles or a full-face shield.[3]
-
Hand Protection: Use of appropriate chemical-resistant gloves is mandatory. Nitrile gloves are commonly used for incidental contact with nitriles, but for tasks involving significant handling or risk of splash, a glove with a high resistance rating should be selected.[1][10] Always consult the glove manufacturer's resistance guide for specific breakthrough times.[11][12]
-
Body Protection: A laboratory coat is standard. For larger quantities or spill cleanup, a chemical-resistant apron or suit is recommended.[4]
-
Respiratory Protection: If handling outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is required.[3]
Table 2: General Glove Selection Guide for Nitrile Compounds
| Glove Material | Suitability for Incidental Contact | Suitability for Extended Contact | Key Considerations |
| Nitrile | Good | Fair to Good | Good general-purpose choice, but breakthrough time can vary significantly. Not suitable for all solvents.[10][13] |
| Butyl Rubber | Excellent | Excellent | Recommended for highly corrosive acids and ketones, providing robust protection.[13] |
| Neoprene | Good | Good | Offers good resistance to a broad range of chemicals, including acids and caustics.[10] |
Note: This is a general guide. Always verify compatibility with the specific chemical and your operational conditions.[12]
Waste Segregation and Storage
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Container Selection: Use only the original container or a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure, tight-fitting lid.[3]
-
Segregation: Do not mix this compound waste with any other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include strong oxidizing agents, acids, and bases.[14][15]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the associated hazards (e.g., "Toxic," "Irritant").[3]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from ignition sources and incompatible materials.[5][16]
Step-by-Step Disposal Workflow
The recommended and required method for disposing of this compound is through a licensed professional waste disposal service.[3] Under no circumstances should this chemical be neutralized in the lab without a validated protocol and EHS approval, nor should it be disposed of via sink or trash. [3]
The following workflow outlines the process from waste generation to final disposal.
Caption: Compliant disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct action to mitigate harm.
Spill Response
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, conduct the cleanup from within a fume hood if possible.
-
Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[5][15] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[15]
By adhering to these rigorous protocols, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding their commitment to safety and scientific integrity.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Proper Disposal of 3,5-Difluoro-4-methoxybenzonitrile: A Guide for Laboratory Professionals. (2025). BenchChem.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- 3,6-Dichloro-2-(difluoromethoxy)benzonitrile Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information (NCBI).
- 4-(Difluoromethoxy)benzonitrile Safety Data Sheet. (n.d.). AK Scientific, Inc.
- NITRILES. (n.d.). Centers for Disease Control and Prevention (CDC).
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill Policies.
- The MSDS HyperGlossary: Nitrile. (n.d.). Interactive Learning Paradigms, Incorporated.
- 3,5-Difluorobenzonitrile Safety Data Sheet. (2025, December 22). Thermo Fisher Scientific.
- Nitrile. (n.d.). Wikipedia.
- Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves. (n.d.). Ansell.
- Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime (UNODC).
- Benzonitrile Safety Data Sheet. (2024, March 7). MilliporeSigma.
- Chemical resistant gloves. (n.d.). Kerbl.
- 4-Fluoro-3-nitrobenzonitrile Safety Data Sheet. (n.d.). TCI Chemicals.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
- Benzonitrile Safety Data Sheet. (2009, September 22). Fisher Scientific.
- OSHA Glove Selection Chart. (n.d.). Occupational Safety and Health Administration.
- Hand Protection Chemical Resistance Guide. (n.d.). Honeywell.
Sources
- 1. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 2. Nitrile - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. aksci.com [aksci.com]
- 6. axonator.com [axonator.com]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. aksci.com [aksci.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. ehs.sfsu.edu [ehs.sfsu.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
Mastering the Protocol: A Guide to Safely Handling 3-(Difluoromethoxy)benzonitrile
In the dynamic landscape of pharmaceutical and chemical research, the introduction of novel reagents like 3-(Difluoromethoxy)benzonitrile demands a rigorous and informed approach to laboratory safety. This guide provides a comprehensive, experience-driven framework for the safe handling, operational use, and disposal of this compound, ensuring the protection of researchers and the integrity of their work.
Understanding the Hazard Profile: A Synthesis of Structure and Precaution
While a specific, exhaustive toxicological profile for this compound is not widely available, its chemical structure—a benzonitrile core functionalized with a difluoromethoxy group—provides critical insights into its potential hazards. Organic nitriles are known to have the potential to decompose into cyanide ions in the body.[1] The presence of the difluoromethoxy group adds another layer of consideration, as fluorinated organic compounds can have unique toxicological properties and may liberate hazardous substances like hydrogen fluoride upon decomposition.[2][3] Therefore, all handling procedures must be executed with the assumption that this compound is toxic and requires stringent protective measures.
Core Directive: Personal Protective Equipment (PPE) as a Non-Negotiable
A multi-layered PPE strategy is fundamental to mitigating the risks of dermal, ocular, and respiratory exposure to this compound.
Dermal Protection: Your Primary Barrier
Direct skin contact must be avoided. The selection of appropriate gloves is a critical decision that should not be based on availability alone.
-
Primary Protocol: Double-gloving with disposable nitrile gloves is the recommended minimum for short-term protection.[4] Immediately replace the outer glove if contamination is suspected.
-
Glove Selection: For extended handling or in situations with a higher risk of splashes, consult the glove manufacturer's compatibility chart.[4][5] Materials such as neoprene or other chemical-resistant gloves may offer superior protection.[6][7]
-
Protective Apparel: A flame-resistant lab coat, fully buttoned, is mandatory.[4][5] For larger quantities or splash-prone procedures, a chemical-resistant apron provides an additional layer of safety.[8]
Ocular and Facial Protection: An Impenetrable Shield
The eyes are exceptionally vulnerable to chemical splashes.
-
Mandatory Equipment: Chemical splash goggles that meet the ANSI Z.87.1 standard are required for all handling procedures.[4]
-
Enhanced Protection: A full-face shield worn over safety goggles is essential when there is a significant risk of splashing, such as during transfers of large volumes or highly exothermic reactions.[4][7][8]
Respiratory Protection: Safeguarding Your Inhalation Zone
All work with this compound must be performed in a well-ventilated area to prevent the inhalation of vapors.
-
Primary Engineering Control: A certified chemical fume hood is the most critical piece of equipment for safely handling this compound.[1][8]
-
Respiratory Gear: In the event of a significant spill or if engineering controls are insufficient, a respirator is necessary.[5][8] Use a respirator with cartridges appropriate for organic vapors, and ensure you have been properly fit-tested and trained in its use.[4]
Table 1: PPE Requirements for Handling this compound
| Protection Type | Minimum Requirement | Enhanced Protection/Specific Scenarios |
| Dermal | Double-gloving with nitrile gloves, lab coat.[4] | Chemical-resistant gloves (e.g., neoprene), chemical-resistant apron.[6][7][8] |
| Ocular | Chemical splash goggles.[5][8] | Full-face shield over goggles.[4][7][8] |
| Respiratory | Certified chemical fume hood.[1][8] | Air-purifying respirator with organic vapor cartridges.[4][5] |
Operational Workflow: A Step-by-Step Guide to Safe Handling
A systematic approach to every stage of the chemical's lifecycle in the lab is crucial for maintaining a safe environment.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. fishersci.com [fishersci.com]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
